4-Hydroxy-3-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155707. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-5-1-2-6-3-4(5)7(9)10/h1-3H,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWOLBZMQDGRFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935319 | |
| Record name | 3-Nitro-4(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5435-54-1, 15590-90-6 | |
| Record name | 3-Nitro-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5435-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 15590-90-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155707 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5435-54-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21465 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitro-4(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 4-Hydroxy-3-nitropyridine from 4-hydroxypyridine
An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3-nitropyridine from 4-Hydroxypyridine
Executive Summary
This compound is a pivotal intermediate in the development of pharmaceuticals and advanced materials.[1][2] Its molecular structure, featuring both nitro and hydroxyl functional groups on a pyridine scaffold, offers versatile reactivity for constructing complex, biologically active molecules.[2] This guide provides a comprehensive overview of the synthesis of this compound via the electrophilic nitration of 4-hydroxypyridine. Authored for researchers, scientists, and drug development professionals, this document delves into the underlying reaction mechanisms, provides a field-proven experimental protocol, and emphasizes the critical safety and handling procedures required for this potent chemical transformation.
Chemical Principles & Mechanistic Insights
The synthesis of this compound from 4-hydroxypyridine is a classic example of electrophilic aromatic substitution. The core of this reaction involves the introduction of a nitro group (–NO₂) onto the pyridine ring.
1.1. Generation of the Electrophile: The Nitronium Ion
The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
1.2. Directing Effects on the Pyridine Ring
In electrophilic aromatic substitution, the existing substituents on the ring dictate the position of the incoming electrophile.
-
The Hydroxyl (–OH) Group: The –OH group at the 4-position is a strongly activating, ortho, para-directing group. It increases the electron density of the ring, particularly at the positions ortho (C3 and C5) and para (C2, relative to the nitrogen) to itself, making the ring more susceptible to electrophilic attack.
-
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions.
The powerful activating and directing effect of the hydroxyl group overcomes the deactivating nature of the ring nitrogen, facilitating the nitration. The substitution occurs regioselectively at the C3 position (ortho to the hydroxyl group), as this position is sterically accessible and electronically activated.
1.3. Reaction Mechanism
The mechanism proceeds in two primary steps following the formation of the nitronium ion:
-
Electrophilic Attack: The π-electron system of the 4-hydroxypyridine ring attacks the nitronium ion (NO₂⁺). This attack preferentially occurs at the electron-rich C3 position, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base in the mixture, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the C3 carbon. This step restores the aromaticity of the pyridine ring, yielding the final product, this compound.
Below is a diagram illustrating the complete reaction mechanism.
Caption: Mechanism of the nitration of 4-hydroxypyridine.
Experimental Protocol: Synthesis of this compound
This protocol is designed as a self-validating system. Adherence to temperature control and addition rates is paramount for both safety and yield.
2.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Hydroxypyridine | ≥98% | Standard chemical supplier | Starting material |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | Standard chemical supplier | Catalyst and solvent |
| Concentrated Nitric Acid (HNO₃) | 68-70% | Standard chemical supplier | Nitrating agent |
| Deionized Water | N/A | Laboratory supply | For work-up |
| Acetone | Reagent Grade | Standard chemical supplier | For washing/purification |
| Ice | N/A | Laboratory supply | For cooling |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | Standard chemical supplier | For neutralization |
2.2. Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel with pressure equalization
-
Internal thermometer
-
Ice-water bath
-
Heating mantle (for contingency, but reaction is exothermic)
-
Büchner funnel and filter flask
-
Standard laboratory glassware
2.3. Experimental Workflow Diagram
Caption: Mandatory safety workflow for nitration reactions.
-
Engineering Controls: Always perform the reaction inside a chemical fume hood with adequate ventilation. [4]The use of a blast shield is strongly recommended.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are required. [5] * Hand Protection: Wear acid-resistant gloves (e.g., butyl rubber or Viton).
-
Body Protection: A chemical-resistant lab coat or suit must be worn. [4]* Emergency Preparedness:
-
Ensure immediate access to an emergency eyewash station and safety shower. [4][5] * Have a spill containment kit readily available, including a neutralizing agent like sodium carbonate or sand. [6] * All personnel must be trained on the specific emergency response plan for this reaction. [4]
-
References
- Nitration reaction safety - YouTube. (2024). Vertex AI Search.
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013). Vertex AI Search.
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This compound (98%) - Amerigo Scientific. (n.d.). Amerigo Scientific. [Link]
- NITRIC ACID SAFETY. (n.d.). University of Washington.
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Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015). VelocityEHS. [Link]
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Reduce your risk of a nitric acid incident | UW Environmental Health & Safety. (2024). University of Washington Environmental Health & Safety. [Link]
- 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.). Organic Chemistry Portal.
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
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- 5. ehs.com [ehs.com]
- 6. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
Navigating the Nitration of 4-Hydroxypyridine: A Mechanistic and Practical Guide
Foreword
The pyridine ring, a foundational scaffold in medicinal chemistry, presents a unique set of challenges and opportunities in electrophilic aromatic substitution. Among its derivatives, 4-hydroxypyridine (also known as pyridin-4-one) is of particular interest due to the interplay between its aromatic character and the influence of the hydroxyl group. This guide provides an in-depth exploration of the nitration mechanism of 4-hydroxypyridine, offering both a robust theoretical framework and practical, field-tested protocols for researchers, scientists, and professionals in drug development. Our focus is on elucidating the "why" behind the experimental choices, ensuring a self-validating and reproducible approach to this critical transformation.
The Electronic Landscape of 4-Hydroxypyridine: A Tale of Tautomerism
Before delving into the nitration mechanism, it is crucial to understand the electronic nature of the 4-hydroxypyridine molecule. It exists in a tautomeric equilibrium with its pyridone form, 4-pyridone. While both forms are present, the pyridone tautomer generally predominates in most solvents. This equilibrium has profound implications for the molecule's reactivity towards electrophiles.
The hydroxyl group in the 4-hydroxypyridine form is an activating, ortho-, para-directing group. However, the pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to benzene. The interplay of these opposing electronic effects governs the regioselectivity and feasibility of nitration.
The Mechanism of Nitration: An Electrophilic Aromatic Substitution
The nitration of 4-hydroxypyridine proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1][2] The key electrophile, the nitronium ion (NO2+), is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.
The reaction proceeds through the formation of a sigma complex (also known as an arenium ion), a resonance-stabilized carbocation intermediate. The hydroxyl group at the C4 position, being an activating group, directs the incoming electrophile to the ortho positions (C3 and C5). Due to steric hindrance, substitution at C3 is generally favored over C5 if the ring is otherwise unsubstituted.
The overall mechanism can be visualized as follows:
Caption: Nitration mechanism of 4-hydroxypyridine.
Regioselectivity: The Decisive Role of the Hydroxyl Group
As mentioned, the hydroxyl group is a powerful ortho-, para- director. In the case of 4-hydroxypyridine, the para position is occupied by the nitrogen atom. Therefore, nitration occurs predominantly at the ortho positions, C3 and C5. Typically, the major product is 3-nitro-4-hydroxypyridine. The formation of 3,5-dinitro-4-hydroxypyridine can also occur under more forcing reaction conditions.[3]
The directing effect of the hydroxyl group can be understood by examining the resonance structures of the sigma complex intermediate. When the nitronium ion attacks the C3 position, the positive charge can be delocalized onto the oxygen atom of the hydroxyl group, a particularly stable resonance contributor. This stabilization is not possible if the attack occurs at the C2 or C6 positions.
Experimental Protocol: A Field-Tested Approach
This protocol outlines a reliable method for the nitration of 4-hydroxypyridine. It is designed to be a self-validating system, with clear checkpoints and expected outcomes.
Materials:
-
4-Hydroxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (Saturated Solution)
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask
-
Dropping funnel
-
Thermometer
-
Beakers
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxypyridine in concentrated sulfuric acid at 0°C (ice bath). The dissolution should be slow and controlled to manage the exothermic reaction.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of 4-hydroxypyridine, maintaining the reaction temperature between 0-10°C. Careful temperature control is critical to prevent over-nitration and side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the product.
-
Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. The crude product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and then dry it under vacuum. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or water.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated acids are highly corrosive. Handle with extreme care.
-
The nitration reaction is exothermic and can be vigorous. Maintain strict temperature control.
Quantitative Data Summary
The yield and regioselectivity of the nitration of 4-hydroxypyridine can be influenced by various factors, including the reaction temperature, the ratio of nitric acid to sulfuric acid, and the reaction time.
| Parameter | Condition | Product(s) | Yield (%) |
| Temperature | 0-10°C | 3-Nitro-4-hydroxypyridine | ~70-80% |
| Nitrating Agent | HNO3/H2SO4 | 3-Nitro-4-hydroxypyridine | High |
| Substrate | 4-Hydroxypyridine | 3-Nitro-4-hydroxypyridine | High |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow for the synthesis and purification of 3-nitro-4-hydroxypyridine.
Caption: Experimental workflow for the nitration of 4-hydroxypyridine.
Conclusion
The nitration of 4-hydroxypyridine is a classic example of electrophilic aromatic substitution on a heterocyclic system. A thorough understanding of the underlying mechanism, the directing effects of the hydroxyl group, and the practical aspects of the experimental protocol are paramount for achieving high yields and purity. This guide has provided a comprehensive overview of these critical elements, empowering researchers to confidently and safely perform this important chemical transformation.
References
- Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.
-
ResearchGate. (n.d.). Double nitration of 4‐hydroxypyridine 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-hydroxy-4-pyridone via the 3-sulfate. Retrieved from [Link]
-
YouTube. (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved from [Link]
-
OC-Praktikum. (2006, March). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.
-
ResearchGate. (n.d.). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine | Request PDF. Retrieved from [Link]
-
Pearson. (2024, June 28). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Retrieved from [Link]
-
Patsnap. (2018, September 28). A kind of synthesis technique of 3-hydroxy-2-nitropyridine. Retrieved from [Link]
-
Química Organica. (n.d.). Electrophilic substitution at position 4 of pyridine. Retrieved from [Link]
-
RSC Publishing. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. Retrieved from [Link]
-
The Hive Chemistry Discourse. (2002, December 15). 4-nitropyridine synthesis requested. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated... Retrieved from [Link]
Sources
An In-depth Technical Guide to Electrophilic Aromatic Substitution in Pyridine Rings
This guide provides a comprehensive exploration of the principles, challenges, and strategic approaches associated with the electrophilic aromatic substitution (EAS) of pyridine. Designed for researchers, medicinal chemists, and process development professionals, this document moves beyond simple reaction schemes to elucidate the underlying electronic factors governing pyridine's reactivity and provides field-proven protocols to achieve desired functionalizations.
The Fundamental Challenge: Pyridine's Electronic Deficit
The pyridine ring, an isoelectronic analogue of benzene, presents a significant departure in reactivity towards electrophiles. While benzene readily undergoes EAS, pyridine is markedly resistant, requiring harsh conditions and often yielding products in low yields.[1][2] This reluctance is a direct consequence of the nitrogen heteroatom's electronic influence on the aromatic system.
Comparative Reactivity: Pyridine vs. Benzene
The core of pyridine's inertness lies in the high electronegativity of the nitrogen atom. This atom exerts a powerful electron-withdrawing effect on the ring through two primary mechanisms:
-
Inductive Effect (-I): Nitrogen is more electronegative than carbon, leading to a polarization of the sigma bonds and a net withdrawal of electron density from the ring carbons towards the nitrogen.[3][4]
-
Resonance Effect (-M): The nitrogen atom deactivates the ring by withdrawing pi-electron density, particularly from the ortho (C-2, C-6) and para (C-4) positions, as illustrated by its resonance structures.[5]
This cumulative electron withdrawal significantly reduces the ring's nucleophilicity, making it a poor reaction partner for electron-deficient electrophiles.[3][6] Furthermore, under the strongly acidic conditions typical of many EAS reactions (e.g., nitration, sulfonation), the basic lone pair on the nitrogen atom is readily protonated.[7] This forms a pyridinium cation, which is even more severely deactivated towards electrophilic attack due to the formal positive charge on the nitrogen.[8]
Regioselectivity: The Inherent Preference for Meta-Substitution
When substitution does occur on the unsubstituted pyridine ring, it overwhelmingly favors the C-3 (meta) position.[9][10] This regioselectivity can be rationalized by examining the stability of the cationic intermediates (sigma complexes or arenium ions) formed upon electrophilic attack at each position.
-
Attack at C-2 (ortho) or C-4 (para): The resulting sigma complex includes a highly unstable resonance contributor where the positive charge resides on the electronegative nitrogen atom, which already bears an inductive partial positive charge.[11] This structure violates the octet rule for nitrogen and is energetically very unfavorable.
-
Attack at C-3 (meta): The positive charge in the sigma complex is delocalized over three carbon atoms. Crucially, no resonance structure places the positive charge on the nitrogen atom.[11] This results in a more stable intermediate compared to those from ortho or para attack, dictating the kinetic and thermodynamic preference for meta-substitution.
The following diagram illustrates the instability of the intermediates derived from ortho and para attack compared to the meta pathway.
Caption: Stability of sigma complexes in pyridine EAS.
Forcing the Reaction: Direct Electrophilic Substitution Protocols
Despite its deactivation, direct EAS on pyridine is achievable, albeit under forcing conditions that are often significantly harsher than those used for benzene or even nitrobenzene.[4][10]
Summary of Reaction Conditions
The table below summarizes the typical conditions required for the direct electrophilic substitution of pyridine.
| Reaction | Reagents & Conditions | Major Product | Typical Yield | Reference(s) |
| Nitration | Fuming HNO₃ / H₂SO₄, 300 °C | 3-Nitropyridine | ~22% | [12] |
| Sulfonation | Fuming H₂SO₄ (Oleum), HgSO₄ (catalyst), 230-240 °C | Pyridine-3-sulfonic acid | Good | [13][14] |
| Bromination | Br₂ in Oleum, 130 °C | 3-Bromopyridine | Good (86%) | [8][15] |
| Chlorination | Cl₂, AlCl₃, 100 °C | 3-Chloropyridine | Low (33%) | [8][15] |
| Friedel-Crafts | R-X / AlCl₃ or RCO-X / AlCl₃ | No Reaction | 0% | [16][17] |
The Failure of Friedel-Crafts Reactions
Pyridine and its derivatives do not undergo Friedel-Crafts alkylation or acylation.[16] The Lewis acid catalyst (e.g., AlCl₃) required for the reaction is a strong electrophile that coordinates preferentially with the non-bonding electron pair on the basic nitrogen atom.[17][18] This forms a stable complex, which introduces a positive charge on the nitrogen and severely deactivates the ring to an even greater extent, preventing any subsequent reaction with the alkyl or acyl electrophile.[19]
Selected Experimental Protocols
This protocol is adapted from established methods utilizing a mercury catalyst to lower the reaction temperature.[13][14]
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser. Ensure all glassware is flame-dried and the system is under an inert atmosphere (e.g., Nitrogen).
-
Reagent Charging: To the flask, add fuming sulfuric acid (20% SO₃). Cool the flask in an ice bath.
-
Pyridine Addition: Slowly and cautiously add pyridine dropwise to the stirred oleum. The addition is highly exothermic and the internal temperature should be carefully monitored and maintained below 75°C.[13]
-
Catalyst Addition: Once the pyridine addition is complete, add a catalytic amount of mercury(II) sulfate.
-
Reaction: Heat the reaction mixture to 230-240 °C and maintain this temperature with vigorous stirring for up to 24 hours.
-
Work-up and Isolation: Allow the mixture to cool to room temperature. Cautiously pour the cooled reaction mixture into ethanol to precipitate the product. Further cooling to <5 °C can maximize precipitation.
-
Purification: Collect the precipitated pyridine-3-sulfonic acid by filtration. The crude product can be purified by recrystallization from water or aqueous ethanol.
Strategic Activation: The Pyridine N-Oxide Pathway
A more elegant and widely used strategy to functionalize the pyridine ring via EAS involves its temporary conversion to pyridine N-oxide.[7] This transformation fundamentally alters the electronic properties of the ring, converting a deactivated system into an activated one.
Synthesis of Pyridine N-Oxide
The oxidation of pyridine to its N-oxide is a robust and high-yielding reaction, typically accomplished using a peroxy acid.[20][21]
This protocol is a well-established procedure from Organic Syntheses.[21]
-
Apparatus Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place pyridine (1.0 equiv).
-
Reagent Addition: While stirring the pyridine, add 40% peracetic acid (1.08 equiv) at a rate that allows the reaction temperature to reach and be maintained at 85 °C. This addition typically takes 50-60 minutes.
-
Cooling: After the addition is complete, continue stirring until the temperature of the mixture drops to 40 °C.
-
Isolation: The resulting acetic acid solution of pyridine-N-oxide can be used directly or the product can be isolated. To isolate, evaporate the acetic acid on a steam bath under reduced pressure. The residue is then distilled at a pressure of 1 mm or less. The product (pyridine-N-oxide) collects as a colorless solid at 100–105 °C / 1 mm. The product is deliquescent and must be stored in a sealed container.
Mechanism of Activation and Regiochemical Control
The formation of the N-O bond dramatically changes the ring's electronics. The oxygen atom, bearing a formal negative charge, acts as a powerful electron-donating group through resonance (+M effect).[22][23] It pushes electron density into the aromatic system, specifically increasing the electron density at the C-2 (ortho) and C-4 (para) positions. This both activates the ring towards EAS, making it more reactive than benzene, and redirects the substitution to these positions.[7][23]
Caption: Resonance activation in pyridine N-oxide.
The Complete Synthetic Workflow
This strategy provides a powerful three-step sequence to introduce electrophiles at the C-4 position, a feat not possible through direct substitution.
Caption: Strategic workflow for C-4 functionalization.
This protocol is based on a procedure from the "Name Reaction Page" (NOP).[24]
-
Nitrating Acid Preparation: In an Erlenmeyer flask cooled in an ice bath, slowly add concentrated H₂SO₄ (3.0 mL) to fuming HNO₃ (1.2 mL). Allow the mixture to warm to 20 °C before use.
-
Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel, place pyridine-N-oxide (9.51 g, 100 mmol). Heat the solid to 60 °C.
-
Addition: Add the prepared nitrating acid dropwise over 30 minutes. The internal temperature will drop initially.
-
Heating: After the addition is complete, heat the reaction mixture to 125-130 °C for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice (approx. 30 g). Carefully neutralize the solution by adding a saturated sodium carbonate solution in portions until the pH is 7-8. A yellow solid will precipitate.
-
Isolation: Collect the precipitate by suction filtration. To separate the product from inorganic salts, wash the crude solid with acetone. Evaporate the acetone from the filtrate to yield the yellow product, 4-nitropyridine-N-oxide.
Subsequent deoxygenation, for example by treatment with phosphorus trichloride (PCl₃) or zinc dust, yields 4-nitropyridine.[5][20]
The Influence of Ring Substituents
The principles of substituent effects in benzene chemistry are broadly applicable to the pyridine ring.[2][25]
-
Electron-Donating Groups (EDGs): Substituents like -NH₂ or -OR activate the ring towards EAS and reinforce the inherent meta-directing nature of the nitrogen atom if they are at the C-3 position. However, their directing influence can lead to substitution at other positions depending on their location. For example, amino groups can make the ring reactive enough for halogenation under milder conditions.[26]
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂ or -CN further deactivate the ring, making subsequent EAS reactions exceptionally difficult.[27]
Conclusion
The electrophilic aromatic substitution of pyridine is a challenging but manageable transformation governed by the powerful electron-withdrawing nature of the ring nitrogen. Direct substitution requires forcing conditions and proceeds with meta-selectivity. For greater control and to access ortho- and para-substituted pyridines, the strategic conversion to a pyridine N-oxide is an indispensable tool in the synthetic chemist's arsenal. By temporarily converting the deactivating nitrogen into an activating N-oxide group, this pathway overcomes the inherent inertness of the ring, providing a reliable route to key intermediates for pharmaceutical and materials science applications.
References
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An In-depth Technical Guide to the Physical and Chemical Properties of 4-Hydroxy-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of 4-Hydroxy-3-nitropyridine, a key heterocyclic building block in medicinal chemistry and materials science. This document is designed to be a practical resource for researchers, offering not just data, but also the scientific rationale behind experimental procedures and an in-depth look at the compound's reactivity and potential applications.
Core Molecular Attributes and Physical Characteristics
This compound, with the CAS number 5435-54-1, is a pyridine derivative featuring both a hydroxyl and a nitro functional group. These substituents significantly influence the molecule's electronic properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.[1][2][3]
Tautomerism: The Pyridinol-Pyridone Equilibrium
A critical aspect of the chemistry of 4-hydroxypyridines is their existence in a tautomeric equilibrium between the hydroxy-pyridine (enol) form and the pyridin-4-one (keto) form.[4][5] The position of this equilibrium is influenced by the solvent, temperature, and the presence of other substituents on the ring. For 4-hydroxypyridine itself, the pyridone tautomer is generally favored in the solid state and in polar solvents due to intermolecular hydrogen bonding.[5][6] In the case of this compound, the electron-withdrawing nature of the nitro group further influences this equilibrium. The pyridin-4-one tautomer, 3-nitro-1H-pyridin-4-one, is the predominant form.
Caption: Tautomeric equilibrium of this compound.
Tabulated Physical Properties
The physical properties of this compound are summarized in the table below. It is important to note that slight variations in reported melting points can be attributed to differences in purity and analytical methodology.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄N₂O₃ | |
| Molecular Weight | 140.10 g/mol | |
| Appearance | Yellow to light brown crystalline powder | [2] |
| Melting Point | 271-273 °C | [7] |
| 279-292 °C | [2] | |
| ~280 °C (decomposition) | [8] | |
| 285 °C (decomposition) | ||
| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol and DMSO. | [9] |
| pKa | ~3.7 | [10] |
| Predicted: 0.13 ± 0.14 | [11] |
Note on pKa: The experimentally approximated pKa of ~3.7 suggests that this compound is a moderately acidic compound, a property enhanced by the electron-withdrawing nitro group. The predicted pKa value is significantly lower and should be considered with caution until further experimental verification is available. The acidity is a key parameter in designing reactions where the hydroxyl group is deprotonated.
Spectroscopic and Analytical Characterization
A thorough understanding of the spectroscopic signature of this compound is essential for reaction monitoring, quality control, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides key information about the aromatic protons.
-
δ 8.88 (s, 1H): This singlet corresponds to the proton at the C2 position, deshielded by the adjacent nitro group and the ring nitrogen.
-
δ 7.85 (d, J = 6 Hz, 1H): This doublet is assigned to the proton at the C6 position.
-
δ 6.58 (d, J = 6 Hz, 1H): This doublet corresponds to the proton at the C5 position.[10]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to its functional groups. Key expected vibrational modes include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and potential hydrogen bonding.
-
N-O stretching (nitro group): Two strong bands, typically around 1550-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric).
-
C=C and C=N stretching (aromatic ring): Multiple bands in the 1600-1400 cm⁻¹ region.
-
C-N stretching: Bands in the 1250-1020 cm⁻¹ region.[12]
UV-Vis Spectroscopy
The UV-Vis absorption spectrum of this compound is expected to show absorption maxima characteristic of a substituted pyridine ring. The presence of the nitro and hydroxyl groups, which act as auxochromes and chromophores, will influence the position and intensity of these bands. The exact λmax values can be solvent-dependent due to the tautomeric equilibrium and solvent-solute interactions.[13][14][15]
Synthesis and Reactivity: A Practical Approach
This compound is a versatile intermediate, and understanding its synthesis and subsequent reactivity is crucial for its application in multi-step synthetic sequences.
Synthesis of this compound via Nitration
The most common route to this compound is the electrophilic nitration of 4-hydroxypyridine. The hydroxyl group is an activating, ortho-, para-directing group. However, under strongly acidic conditions, the pyridine nitrogen is protonated, which deactivates the ring. The reaction proceeds via the formation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[16][17][18][19]
Caption: Synthesis of this compound.
Experimental Protocol: Nitration of 4-Hydroxypyridine [10]
-
Reaction Setup: In a well-ventilated fume hood, cautiously add 4-hydroxypyridine (1.0 eq) in portions to concentrated sulfuric acid (5 vol) in a reaction vessel equipped with a stirrer and a thermometer, under an inert atmosphere (e.g., nitrogen). Maintain the temperature below 30°C during the addition.
-
Preparation of Nitrating Mixture: In a separate vessel, slowly add concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (to make a suitable volume for addition) with cooling to maintain the temperature below 20°C.
-
Nitration Reaction: Carefully add the pre-formed nitrating mixture to the solution of 4-hydroxypyridine in sulfuric acid, maintaining the reaction temperature between 60-70°C.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at 60-70°C for 3 hours. After completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Isolation: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a base (e.g., concentrated ammonia) until the pH is approximately 7-8, keeping the temperature below 20°C.
-
Purification: The precipitated solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol) to yield pure this compound.
Causality Behind Experimental Choices:
-
The use of concentrated sulfuric acid serves both as a solvent and as a catalyst to generate the highly electrophilic nitronium ion from nitric acid.
-
The temperature control is critical to prevent runaway reactions and the formation of undesired byproducts.
-
Pouring the reaction mixture onto ice helps to quench the reaction and dissipate the heat generated during neutralization.
Key Reactions of this compound
The presence of the hydroxyl group allows for further functionalization, making this compound a valuable precursor to other substituted pyridines.
3.2.1. Synthesis of 4-Chloro-3-nitropyridine
The conversion of the hydroxyl group to a chloro group is a common transformation, often achieved using phosphorus oxychloride (POCl₃).[1][10][20][21] This reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.
Caption: Synthesis of 4-Chloro-3-nitropyridine.
Experimental Protocol: Chlorination of this compound (Adapted from a similar procedure) [20]
-
Reaction Setup: In a fume hood, combine this compound (1.0 eq) and phosphorus oxychloride (excess, ~5-10 eq) in a reaction flask equipped with a reflux condenser.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Isolation: Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.
3.2.2. Synthesis of 4-Ethoxy-3-nitropyridine
The hydroxyl group can be converted to an ether via a Williamson ether synthesis. This typically involves deprotonation of the hydroxyl group with a base to form an alkoxide, followed by reaction with an ethylating agent. An alternative one-pot procedure involves initial activation of the hydroxyl group.[1][10]
Caption: Synthesis of 4-Ethoxy-3-nitropyridine.
Experimental Protocol: Ethoxylation of this compound [1][10]
-
Activation: Treat this compound (1.0 eq) with phosphorus pentachloride (PCl₅) (1.1 eq) in an inert solvent at a controlled temperature. This in situ generates the more reactive 4-chloro-3-nitropyridine.
-
Ethoxylation: Add ethanol to the reaction mixture, which then acts as a nucleophile to displace the chloride, forming the ethoxy derivative. The reaction may require heating to proceed at a reasonable rate.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up in a similar manner to the chlorination reaction to isolate and purify the 4-ethoxy-3-nitropyridine product.
Applications in Drug Discovery and Agrochemicals
This compound and its derivatives are important intermediates in the synthesis of a variety of biologically active compounds.[2][3] The pyridine scaffold is a privileged structure in medicinal chemistry, and the substituents on this core allow for diverse chemical modifications to optimize pharmacological properties.
-
Pharmaceuticals: The 3-nitropyridine moiety can be a precursor to the corresponding 3-amino group through reduction. This amino-substituted pyridine can then be further functionalized to build more complex drug molecules.[19] For example, derivatives of 4-aminopyridine have been investigated for their potential in treating neurological disorders.[3]
-
Agrochemicals: Pyridine-based compounds are widely used as herbicides, insecticides, and fungicides.[22] The specific substitution pattern of this compound makes it a useful starting material for the synthesis of novel agrochemicals.[2][3]
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: It is classified as an irritant and may cause skin, eye, and respiratory irritation.[7]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[7]
Conclusion
This compound is a valuable and versatile heterocyclic compound with a rich chemistry. Its physical and chemical properties are well-characterized, and its synthesis and reactivity are understood, making it a reliable building block for organic synthesis. For researchers in drug discovery and agrochemical development, a thorough understanding of this intermediate's properties and reactivity is essential for its effective utilization in the creation of novel and impactful molecules.
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Autechaux. (n.d.). 4-Chloro-3-nitropyridine: A Vital Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Retrieved from [Link]
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MDPI. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Chemical Papers. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Retrieved from [Link]
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Semantic Scholar. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
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MDPI. (n.d.). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Retrieved from [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Hydroxy-3-nitropyridine
Introduction
4-Hydroxy-3-nitropyridine is a pivotal heterocyclic compound, serving as a versatile building block in medicinal chemistry and organic synthesis. Its unique electronic and structural properties, conferred by the interplay of the electron-donating hydroxyl group and the strongly electron-withdrawing nitro group on the pyridine scaffold, make it a valuable precursor for pharmaceuticals and agrochemicals.[1] Accurate structural elucidation is paramount for its application in drug development and materials science, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just spectral data but also the underlying chemical principles, field-proven experimental protocols, and a discussion of the compound's key structural features, such as tautomerism.
Molecular Structure and Tautomerism
A critical aspect of 4-hydroxypyridine chemistry is the existence of a tautomeric equilibrium between the pyridinol form (this compound) and the pyridone form (3-nitro-1H-pyridin-4-one). This equilibrium can be significantly influenced by the solvent's polarity and hydrogen-bonding capability.[2] In polar, protic solvents, the pyridone form often predominates. This phenomenon is crucial as it directly impacts the electronic environment of the ring's protons and carbons, thereby altering the resulting NMR spectra.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Detailed Methodologies:
-
Instrumentation: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe is recommended.
-
Sample Preparation:
-
Accurately weigh 10-15 mg of high-purity this compound.
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of DMSO-d₆ is strategic; its high polarity effectively dissolves the compound, and its hydrogen-bond accepting nature can help in observing labile protons like -OH.
-
Vortex the sample until the solid is completely dissolved. Gentle warming may be necessary to aid dissolution.
-
Using a pipette, transfer the clear solution into a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Pulse Program: zg30 (a standard 30-degree pulse experiment).
-
Number of Scans (NS): 16.
-
Relaxation Delay (D1): 2.0 seconds.
-
Acquisition Time (AQ): ~3-4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (a 30-degree pulse with proton decoupling).
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (D1): 2.0 seconds.
-
-
Data Processing:
-
Apply an exponential window function before Fourier transformation.
-
Perform phase and baseline corrections manually to ensure accuracy.
-
Calibrate the ¹H spectrum using the residual DMSO solvent peak at δ 2.50 ppm.
-
Calibrate the ¹³C spectrum using the DMSO-d₆ septet centered at δ 39.52 ppm.
-
Conclusion
The NMR spectral data of this compound provides unambiguous confirmation of its chemical structure. The ¹H NMR spectrum is characterized by three distinct aromatic signals, whose chemical shifts and coupling patterns are dictated by the strong electronic effects of the nitro group and the ring nitrogen. While experimental ¹³C data is sparse, a predictive analysis grounded in established chemical shift theory provides a robust framework for its characterization. The methodologies and interpretations presented in this guide offer researchers and drug development professionals a reliable foundation for the analysis and quality control of this important synthetic intermediate.
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Krygowski, T. M., et al. (2000). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 5(4), 431-442. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
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A Deep Dive into the Spectroscopic Soul of a Pharmaceutical Building Block: An In-depth Technical Guide to the IR and Mass Spectrometry Analysis of 4-Hydroxy-3-nitropyridine
For Immediate Release
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the infrared (IR) and mass spectrometry (MS) analysis of 4-Hydroxy-3-nitropyridine. This crucial analytical data provides deep insights into the molecular structure, functional groups, and potential tautomeric forms of this important pharmaceutical intermediate.
Introduction: The Significance of this compound
This compound is a key heterocyclic building block in medicinal chemistry and pharmaceutical development.[1] Its substituted pyridine scaffold is a common motif in a wide array of biologically active compounds. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in the synthesis of novel therapeutic agents. Infrared spectroscopy and mass spectrometry are indispensable tools in this endeavor, offering a detailed fingerprint of the molecule's identity and purity.
The Tautomeric Interplay: A Core Consideration
A critical aspect of the chemistry of 4-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone forms.[2][3] In the case of this compound, it can exist in equilibrium with 3-nitro-4(1H)-pyridone. The position of this equilibrium is influenced by factors such as the solvent and the solid-state packing.[2][4] This tautomerism has significant implications for the interpretation of both IR and mass spectra, as the presence of both forms will give rise to distinct spectral features.
Caption: Tautomeric equilibrium of this compound.
Infrared (IR) Spectroscopy Analysis: Unveiling the Vibrational Signature
Infrared spectroscopy probes the vibrational modes of a molecule, providing a unique fingerprint based on its functional groups and overall structure. A detailed analysis of the IR spectrum of this compound allows for the confirmation of its key structural features.
Experimental Protocol: Acquiring the IR Spectrum
-
Sample Preparation: For solid-state analysis, a small amount of this compound is intimately mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared. For solution-phase analysis, the compound is dissolved in a suitable solvent that has minimal absorption in the regions of interest (e.g., chloroform or acetonitrile).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet or the pure solvent is recorded and subtracted from the sample spectrum.
Interpretation of the IR Spectrum
The IR spectrum of this compound is expected to be complex due to the presence of multiple functional groups and the potential for tautomerism. The interpretation will focus on the characteristic absorption bands for the hydroxyl, nitro, and pyridine ring functionalities.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Interpretation and Causality |
| O-H Stretch (Enol) | 3400-3200 (broad) | This broad absorption is characteristic of a hydrogen-bonded hydroxyl group. The presence of this band would be a strong indicator of the enol tautomer. |
| N-H Stretch (Keto) | 3200-3000 (medium) | A band in this region would suggest the presence of the keto (pyridone) tautomer. |
| C-H Aromatic Stretch | 3100-3000 | These absorptions arise from the C-H stretching vibrations of the pyridine ring.[5] |
| C=O Stretch (Keto) | 1680-1640 | A strong absorption in this region is a key indicator of the carbonyl group in the pyridone tautomer.[2] |
| C=N and C=C Ring Stretching | 1600-1450 | The pyridine ring exhibits a series of characteristic stretching vibrations in this region. The positions of these bands are sensitive to the nature and position of the substituents.[5] |
| NO₂ Asymmetric Stretch | 1550-1500 | The nitro group gives rise to a strong, characteristic asymmetric stretching vibration in this range. |
| NO₂ Symmetric Stretch | 1350-1300 | A second strong absorption corresponding to the symmetric stretching of the nitro group is expected here. |
| C-O Stretch (Enol) | 1260-1180 | The stretching vibration of the C-O single bond in the enol form would appear in this region. |
| C-N Stretch | 1382-1266 | The stretching vibrations of the C-N bonds within the pyridine ring are found in this range.[5] |
The relative intensities of the O-H/N-H and C=O bands can provide qualitative information about the predominant tautomeric form in the sample under the conditions of the measurement.
Mass Spectrometry Analysis: Deciphering the Molecular Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.
Experimental Protocol: Obtaining the Mass Spectrum
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds. For less volatile or thermally labile compounds like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferable.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Interpretation of the Mass Spectrum
The mass spectrum of this compound (Molecular Weight: 140.10 g/mol )[6] will provide key information for its identification.
Molecular Ion Peak (M⁺˙): Under EI conditions, the molecular ion peak is expected at an m/z of 140. In ESI, the protonated molecule [M+H]⁺ would be observed at m/z 141.
Key Fragmentation Pathways: The fragmentation of the molecular ion is driven by the stability of the resulting fragment ions and neutral losses. For this compound, several characteristic fragmentation pathways can be predicted:
-
Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂˙, 46 Da), leading to a fragment ion at m/z 94.
-
Loss of NO: The loss of a nitric oxide radical (NO˙, 30 Da) is another possible fragmentation pathway for nitro compounds, which would result in a fragment at m/z 110.[7]
-
Loss of CO: The pyridone tautomer can undergo a characteristic loss of carbon monoxide (CO, 28 Da), which would lead to a fragment ion at m/z 112.
-
Ring Cleavage: The pyridine ring can also undergo fragmentation, leading to smaller charged species.
Caption: Predicted major fragmentation pathways for this compound.
| m/z | Proposed Fragment | Neutral Loss |
| 140 | [C₅H₄N₂O₃]⁺˙ | Molecular Ion |
| 112 | [C₄H₄N₂O₂]⁺˙ | CO (from pyridone tautomer) |
| 110 | [C₅H₄N₂O₂]⁺ | NO |
| 94 | [C₅H₄NO]⁺ | NO₂ |
Conclusion: A Synergistic Approach to Structural Elucidation
The combined application of infrared spectroscopy and mass spectrometry provides a robust and comprehensive analytical framework for the characterization of this compound. IR spectroscopy confirms the presence of the key functional groups and offers insights into the tautomeric equilibrium, while mass spectrometry determines the molecular weight and reveals characteristic fragmentation patterns that further corroborate the structure. This detailed spectroscopic analysis is essential for ensuring the identity, purity, and quality of this vital pharmaceutical intermediate, thereby supporting the advancement of drug discovery and development programs.
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Elixir International Journal. (n.d.). Vibrational Spectra of Pyridine Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]
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PubMed Central. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]
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ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 4-Hydroxy-3-nitropyridine in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxy-3-nitropyridine, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Recognizing the critical role of solubility in drug development and process chemistry, this document synthesizes fundamental physicochemical properties, theoretical solubility models, and detailed experimental protocols. While quantitative solubility data for this compound in a broad range of organic solvents is not extensively reported in publicly available literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine and understand its solubility profile. The subsequent sections will delve into the molecular structure, relevant physicochemical parameters, theoretical considerations for solubility, and robust, step-by-step protocols for experimental solubility determination.
Introduction: The Significance of this compound and Its Solubility
This compound is a pivotal building block in the synthesis of a variety of biologically active molecules.[2] Its unique structure, featuring both a hydroxyl and a nitro functional group on a pyridine ring, allows for diverse chemical modifications, making it a valuable starting material in medicinal chemistry.[1] The solubility of an active pharmaceutical ingredient (API) or intermediate like this compound is a critical physicochemical property that profoundly influences its utility.[1] In drug development, solubility impacts bioavailability, formulation strategies, and the feasibility of high-throughput screening.[1] For process chemists, understanding solubility is paramount for optimizing reaction conditions, designing efficient purification and crystallization processes, and ensuring product purity and yield.
This guide addresses the practical need for a thorough understanding of the solubility of this compound in organic solvents. It is structured to provide a logical progression from the compound's intrinsic properties to the theoretical and practical aspects of its dissolution.
Physicochemical Properties of this compound
A comprehensive understanding of a compound's physicochemical properties is the cornerstone of any solubility investigation. These parameters govern the intermolecular forces at play between the solute (this compound) and the solvent.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄N₂O₃ | [2][3] |
| Molecular Weight | 140.10 g/mol | [4] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 285 °C (decomposes) | [5][6] |
| pKa | ~3.7 | [7] |
| Predicted XlogP | 0.2 | [8] |
The presence of both a hydrogen bond donor (the hydroxyl group) and hydrogen bond acceptors (the nitro group and the pyridine nitrogen) suggests that this compound can engage in complex intermolecular interactions.[4] The relatively low predicted XlogP value indicates a degree of hydrophilicity, consistent with its slight solubility in water.[7][8] The high melting point is indicative of strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.
Theoretical Framework for Solubility
The principle of "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. A more quantitative prediction can be achieved through thermodynamic models, with Hansen Solubility Parameters (HSP) being a particularly insightful tool for formulators.
Hansen Solubility Parameters (HSP)
HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[9] The overall Hansen solubility parameter is calculated from these three components. Solvents with HSP values similar to that of a solute are more likely to dissolve it.
Table 2: Hansen Solubility Parameters for Selected Organic Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Methanol | 14.7 | 12.3 | 22.3 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
Note: Data compiled from various sources.[10][11][12]
Based on the principle of similar miscibility, solvents with higher δP and δH values, such as methanol, ethanol, and DMSO, are predicted to be better solvents for this compound. This aligns with qualitative observations of its solubility.[7]
Intermolecular Interactions Influencing Solubility
The dissolution of this compound in an organic solvent is a dynamic process governed by the balance of intermolecular forces. The following diagram illustrates the key interactions that must be considered.
Caption: Key intermolecular forces in the dissolution process.
For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome both the solute-solute interactions within the crystal lattice and the solvent-solvent interactions.
Experimental Determination of Solubility
Given the scarcity of published quantitative data, empirical determination of the solubility of this compound is often necessary. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[7]
Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the equilibrium shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC), a robust and sensitive analytical technique for pyridine derivatives.[13][14]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Constant temperature orbital shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Caption: Workflow for solubility determination using the shake-flask method.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Accurately add a known volume of the selected organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification by HPLC:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC to generate a calibration curve by plotting peak area versus concentration.
-
Sample Analysis: Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
Calculation: Use the regression equation from the calibration curve to determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the solubility in the original saturated solution.
Solubility (g/L) = Concentration from calibration curve (g/L) × Dilution Factor
-
Conclusion
While direct quantitative solubility data for this compound in a wide array of organic solvents remains a gap in the scientific literature, this guide provides a robust framework for its determination and interpretation. By understanding the compound's physicochemical properties and applying theoretical models like Hansen Solubility Parameters, researchers can make informed predictions about suitable solvents. Furthermore, the detailed experimental protocol for the shake-flask method, coupled with HPLC analysis, offers a reliable means to generate accurate and reproducible solubility data. This integrated approach of theoretical understanding and practical experimental guidance empowers researchers to effectively utilize this compound in their synthetic and formulation endeavors, ultimately accelerating the pace of innovation in drug discovery and development.
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Sciencemadness.org. reactivity of 4-nitropyridine-n-oxide. Available from: [Link]
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tautomerism in 4-Hydroxy-3-nitropyridine
An In-Depth Technical Guide to the Tautomerism of 4-Hydroxy-3-nitropyridine
Abstract
The tautomeric state of a molecule is a critical determinant of its physicochemical properties, reactivity, and biological activity. For drug development professionals and researchers in heterocyclic chemistry, a nuanced understanding of tautomeric equilibria is indispensable. This guide provides a comprehensive technical analysis of the prototropic tautomerism in this compound. Unlike its parent compound, 4-hydroxypyridine, which predominantly exists in the pyridone form in polar media, the introduction of an ortho-nitro group dramatically influences the equilibrium. Through a synthesis of experimental data and computational analysis, we will demonstrate that the this compound tautomer is significantly stabilized by a potent intramolecular hydrogen bond, a finding of substantial importance for its application in medicinal chemistry and materials science.
Introduction to Prototropic Tautomerism in Heterocycles
Tautomerism is a phenomenon where a chemical compound exists in two or more interconvertible forms, known as tautomers, which differ in the position of a proton and the location of a double bond.[1][2] This dynamic equilibrium is distinct from resonance, as it involves the rearrangement of atoms, resulting in discrete molecular species.[3] Prototropic tautomerism, the most common form, involves the relocation of a hydrogen atom and is essentially a subset of acid-base behavior.[2]
In heterocyclic chemistry, the tautomerism of hydroxy-substituted pyridines is a classic and fundamentally important concept.[4][5] For 2- and 4-hydroxypyridines, an equilibrium exists between the enol (hydroxypyridine) and keto (pyridone) forms. Generally, the pyridone tautomer is favored in solution and the solid state due to factors like the strength of the C=O bond and favorable intermolecular hydrogen bonding in condensed phases.[5][6][7] The less polar hydroxypyridine form, however, is often the more stable species in the gas phase.[8][9]
The introduction of substituents can profoundly alter this equilibrium. This guide focuses on this compound (CAS 5435-54-1), a compound where the potent electron-withdrawing and hydrogen bond-accepting nitro group is positioned ortho to the hydroxyl group. This specific arrangement creates a unique electronic and steric environment that challenges the general rules observed for the parent 4-hydroxypyridine, making it a compelling case study for researchers.
The Tautomeric Equilibrium of this compound
The core of this analysis rests on the equilibrium between two primary tautomers: the hydroxypyridine (enol) form and the pyridone (keto) form.
-
Tautomer A: this compound (Enol/Pyridinol Form) : This form retains the aromaticity of the pyridine ring and possesses a phenolic hydroxyl group.
-
Tautomer B: 3-Nitro-1H-pyridin-4-one (Keto/Pyridone Form) : In this form, the proton has migrated from the oxygen to the ring nitrogen, creating a pyridone structure.
A critical structural feature of the enol form is the proximity of the 4-hydroxyl group to the 3-nitro group, which allows for the formation of a strong six-membered intramolecular hydrogen bond. This interaction is a key factor in stabilizing the enol tautomer.
Caption: Prototropic equilibrium between the enol and keto forms.
Computational Analysis: Predicting Tautomer Stability
Before delving into experimental validation, it is instructive to examine the predictions from computational chemistry, which provides a powerful lens for understanding the intrinsic stabilities of tautomers.
Causality of Computational Choice
Density Functional Theory (DFT) is the method of choice for these systems. It offers an excellent balance of computational cost and accuracy for calculating the electronic energies of organic molecules. By optimizing the geometry of each tautomer and calculating their single-point energies, we can determine the relative thermodynamic stability. The inclusion of a polarizable continuum model (PCM) can also simulate the effects of a solvent environment.
Authoritative Grounding: Analogy to a Dinitro System
While specific computational studies on this compound are not abundant in the literature, a highly relevant study on 3,5-dinitro-4-hydroxypyridine provides a compelling precedent. Quantum chemical calculations revealed that the hydroxypyridine tautomer, stabilized by an intramolecular hydrogen bond between the 4-OH group and an adjacent nitro group, is more stable than the pyridone form by a significant 10.0 kcal/mol. Given the identical ortho-relationship between the hydroxyl and nitro groups in this compound, a similar and substantial energetic preference for the enol form (Tautomer A) is strongly predicted. This intramolecular hydrogen bond effectively "locks" the molecule in its enol configuration, overriding the solvent-driven preference for the keto form seen in the unsubstituted parent compound.
Caption: Workflow for computational evaluation of tautomer stability.
Experimental Evidence and Methodologies
Experimental validation is paramount to confirm computational predictions. Spectroscopic techniques are the primary tools for elucidating the dominant tautomeric form in both the solid and solution states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most definitive method for tautomer identification in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment.
Field-Proven Insights: The choice of solvent is critical. Aprotic, non-polar solvents (like CCl₄ or CDCl₃) minimize intermolecular interactions and reveal the intrinsic tautomeric preference, while polar, protic solvents (like D₂O or DMSO-d₆) can shift the equilibrium by forming hydrogen bonds.[10] The canonical SMILES string for this compound, C1=CNC=C(C1=O)[O-], represents the keto form, suggesting this is the structure registered in many chemical databases.[11] However, experimental data is needed for confirmation.
Reported Data: The ¹H NMR spectrum of this compound has been reported in DMSO-d₆.[12]
| Proton | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J, Hz) |
| H-5 | 6.58 | d, J = 6 Hz |
| H-6 | 7.85 | d, J = 6 Hz |
| H-2 | 8.88 | s |
Table 1: Reported ¹H NMR Data for this compound in DMSO-d₆.
Interpretation: The presence of three distinct signals in the aromatic region is consistent with a single predominant tautomer in DMSO solution. A key diagnostic would be the signal for the proton on the heteroatom (N-H of the keto form or O-H of the enol form). This signal is often broad and may exchange with residual water in the solvent; its absence or broadness in the reported data requires further investigation. The definitive assignment requires comparison with fixed derivatives (N-methyl for the keto form, O-methyl for the enol form), which is the gold-standard protocol.
Experimental Protocol: NMR Analysis of Tautomerism
-
Sample Preparation: Prepare three NMR samples:
-
Sample A: 10 mg of this compound dissolved in 0.7 mL of DMSO-d₆ (polar, aprotic).
-
Sample B: 10 mg of this compound dissolved in 0.7 mL of CDCl₃ (non-polar, aprotic).
-
Sample C: 10 mg of this compound dissolved in 0.7 mL of MeOD-d₄ (polar, protic).
-
-
Synthesis of Standards (Self-Validation): Synthesize the N-methylated (3-nitro-1-methylpyridin-4-one) and O-methylated (4-methoxy-3-nitropyridine) derivatives to serve as unambiguous structural references for the keto and enol forms, respectively.
-
Data Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra for all samples at a standard temperature (e.g., 298 K).
-
Analysis:
-
Compare the chemical shifts of the protons and carbons of the parent compound in each solvent with those of the N-methyl and O-methyl standards.
-
A close match in chemical shifts with the O-methyl standard indicates a predominance of the enol (hydroxypyridine) tautomer.
-
A close match with the N-methyl standard indicates a predominance of the keto (pyridone) tautomer.
-
Integrate the signals corresponding to each tautomer to quantify the equilibrium constant (K_T) if both are present.
-
UV-Vis and Infrared (IR) Spectroscopy
-
UV-Vis Spectroscopy: The enol and keto forms possess different chromophores and π-electron systems, resulting in distinct absorption maxima (λ_max).[13][14] The aromatic hydroxypyridine form typically absorbs at a shorter wavelength compared to the more conjugated pyridone system. By monitoring the spectra in solvents of varying polarity, shifts in the equilibrium can be quantified.
-
Infrared (IR) Spectroscopy: In the solid state (e.g., using KBr pellets or ATR), IR spectroscopy is highly informative. The keto form will exhibit a strong carbonyl (C=O) stretching vibration, typically in the 1640-1680 cm⁻¹ region.[15] Conversely, the enol form will lack this peak and instead show a broad O-H stretching band and characteristic aromatic C=C and C=N vibrations.
Synthesis and Implications for Drug Development
This compound is typically synthesized via the direct nitration of 4-hydroxypyridine.[12][16] The tautomeric state of the final product is not merely an academic curiosity; it has profound practical implications.
-
Reactivity: The enol form behaves like a substituted phenol, susceptible to electrophilic substitution on the ring and reactions at the hydroxyl group. The keto form behaves like a vinylogous amide, with different nucleophilic and electrophilic sites.
-
Pharmacokinetics & Pharmacodynamics: The predominant tautomer dictates the molecule's hydrogen bonding profile, lipophilicity (LogP), and overall shape. These properties govern how the molecule is absorbed, distributed, metabolized, and excreted (ADME), and, most importantly, how it interacts with its biological target.[17] The stabilized enol form of this compound presents a specific array of hydrogen bond donors (OH) and acceptors (pyridine N, NO₂) to a receptor binding site, which will be fundamentally different from the N-H donor and C=O acceptor of the keto form. Designing a drug requires knowing which "face" the molecule presents to its protein partner.
Conclusion
The tautomerism of this compound presents a fascinating deviation from the behavior of its parent heterocycle. While 4-hydroxypyridine favors the pyridone tautomer in polar environments, strong computational and analogous experimental evidence suggests that the 3-nitro substituent dramatically shifts the equilibrium. The formation of a highly stable, six-membered intramolecular hydrogen bond between the 4-hydroxyl and 3-nitro groups is predicted to lock the molecule in the This compound (enol) form , even in polar solvents.
This authoritative grounding provides a clear directive for researchers: when working with this molecule, the enol tautomer should be considered the predominant, and likely exclusive, species under most conditions. This understanding is critical for accurately predicting its chemical reactivity, interpreting its spectroscopic data, and rationally designing its use in applications ranging from medicinal chemistry to materials science.
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The Emergence of Nitropyridines: A Technical Guide to Their Discovery, Synthesis, and Application
Abstract
The nitropyridine framework represents a cornerstone in modern synthetic chemistry, underpinning the development of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The introduction of a nitro group onto the pyridine ring profoundly alters its electronic properties, creating a versatile scaffold for further chemical transformations.[3] This technical guide provides an in-depth exploration of the discovery and history of nitropyridine compounds, detailing the evolution of synthetic methodologies from early, challenging direct nitration attempts to the sophisticated strategies employed today. We will delve into the mechanistic intricacies of key synthetic routes, provide field-proven experimental protocols, and highlight the critical role of nitropyridines as pivotal intermediates in drug discovery and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital class of heterocyclic compounds.
Introduction: The Significance of the Nitropyridine Scaffold
Pyridines are a fundamental class of N-heterocycles, with the pyridine motif being a privileged structure in medicinal chemistry.[1] As of 2021, approximately 14% of FDA-approved N-heterocyclic drugs contained a pyridine ring.[1] The incorporation of a nitro group onto this ring system, creating nitropyridines, dramatically expands its synthetic utility. The strongly electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution, opening up a wealth of synthetic possibilities.[2] Furthermore, the nitro group itself can be readily reduced to an amino group, providing a versatile functional handle for the construction of more complex molecules.[4] This dual reactivity makes nitropyridines highly valuable intermediates in the synthesis of bioactive compounds and advanced materials.[1][5]
A Historical Perspective: Overcoming the Challenge of Pyridine Nitration
The history of nitropyridine synthesis is a testament to the ingenuity of chemists in overcoming significant synthetic hurdles. Unlike benzene, the direct nitration of pyridine is notoriously difficult. The lone pair of electrons on the nitrogen atom makes the ring less reactive towards electrophiles, and under the strongly acidic conditions required for nitration, the nitrogen is readily protonated, further deactivating the ring to a much greater extent.[6]
Early attempts to directly nitrate pyridine under harsh conditions resulted in very low yields of 3-nitropyridine, making this approach impractical for synthetic purposes.[7] This challenge spurred the development of alternative strategies to access this important class of compounds.
The Precursors: Foundational Pyridine Syntheses
The ability to synthesize nitropyridines is fundamentally linked to the availability of the parent pyridine ring. Key historical developments in pyridine synthesis laid the groundwork for subsequent functionalization:
-
William Ramsay (1876): The first synthesis of a heteroaromatic compound was achieved by passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube to produce pyridine.[8]
-
Arthur Rudolf Hantzsch (1881): The Hantzsch pyridine synthesis provided a more general method for creating pyridine derivatives from a β-keto acid, an aldehyde, and ammonia.[8]
-
Aleksei Chichibabin (1924): The Chichibabin pyridine synthesis, which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyls with ammonia, became a commercially viable method for producing pyridine and its derivatives.[8][9]
These foundational methods provided the essential pyridine starting materials, paving the way for chemists to explore their further functionalization.
Core Synthetic Methodologies for Nitropyridines
The challenges associated with direct nitration led to the development of more sophisticated and reliable synthetic routes to nitropyridines. These methods can be broadly categorized into two main approaches: the nitration of activated pyridine derivatives and the construction of the nitropyridine ring from acyclic precursors.
The Pyridine N-Oxide Strategy: Activating the Ring for Electrophilic Nitration
The most prevalent and historically significant method for synthesizing nitropyridines involves the use of pyridine N-oxides.[10] The introduction of an N-oxide functionality dramatically alters the electronic properties of the pyridine ring. The oxygen atom donates electron density into the ring, particularly at the 2- and 4-positions, making it more susceptible to electrophilic attack.[10] This increased reactivity allows for the direct nitration of pyridine N-oxide, typically with a mixture of fuming nitric acid and concentrated sulfuric acid, to produce 4-nitropyridine N-oxide in high yield.[10][11]
Caption: Modern synthetic route to 3-nitropyridine.
Synthesis of Nitropyridines via Nucleophilic Substitution
The presence of a nitro group on the pyridine ring activates the positions ortho and para to it for nucleophilic aromatic substitution. This reactivity can be exploited to synthesize a variety of substituted nitropyridines. For example, 2-chloro-5-nitropyridine is a versatile intermediate where the chlorine atom can be readily displaced by nucleophiles such as amines, alcohols, and thiols. [5][12]This allows for the facile introduction of a wide range of functional groups, making it a valuable building block in pharmaceutical and agrochemical synthesis. [12][13]
Applications of Nitropyridine Compounds
The synthetic versatility of nitropyridines has led to their widespread use as key intermediates in several industries.
Pharmaceutical Industry
Nitropyridines are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs). [1][5]The pyridine core is a common motif in drugs, and the nitro group provides a convenient handle for further functionalization. [4]For example, 2-amino-5-nitropyridine is a key intermediate in the synthesis of the antitumor drug Raltitrexed and the fungicide Difenoconazole. [13]The reduction of the nitro group to an amine is a common transformation that allows for the construction of amides, ureas, and other nitrogen-containing functional groups prevalent in drug molecules. [1]
Agrochemical Industry
In the agrochemical sector, nitropyridine derivatives are used in the production of herbicides, insecticides, and fungicides. [12][13][14]The unique electronic properties conferred by the nitro group can contribute to the biological activity of the final product. 2-Chloro-5-nitropyridine and its isomers are valuable precursors for a range of agrochemicals. [12][14]
Materials Science
The electronic and optical properties of nitropyridine derivatives make them attractive for applications in materials science. [1]They have been explored as components in the synthesis of functionalized polymers, dyes, and other advanced materials. [12]
Physical and Chemical Properties of Nitropyridines
The physical and chemical properties of nitropyridines are largely dictated by the presence of the nitro group and its position on the pyridine ring.
| Property | 2-Nitropyridine | 3-Nitropyridine | 4-Nitropyridine | Reference |
| Molecular Formula | C₅H₄N₂O₂ | C₅H₄N₂O₂ | C₅H₄N₂O₂ | [3][15][16] |
| Molecular Weight | 124.10 g/mol | 124.10 g/mol | 124.10 g/mol | [3][15][16] |
| Melting Point | 35-40 °C | Not Available | Not Available | [3] |
| Flash Point | 107.2 °C | Not Available | Not Available | [3] |
The nitro group is strongly electron-withdrawing, which has several important consequences for the reactivity of the pyridine ring:
-
Decreased Basicity: The electron-withdrawing nature of the nitro group reduces the electron density on the ring nitrogen, making nitropyridines less basic than pyridine itself.
-
Activation towards Nucleophilic Aromatic Substitution: The positions ortho and para to the nitro group are electron-deficient and therefore susceptible to attack by nucleophiles.
-
Deactivation towards Electrophilic Aromatic Substitution: The electron-deficient ring is highly deactivated towards attack by electrophiles.
Conclusion
The journey of nitropyridine chemistry, from the early struggles with direct nitration to the development of sophisticated and regioselective synthetic methods, highlights the remarkable progress in organic synthesis. Nitropyridines have firmly established themselves as indispensable building blocks in the creation of a diverse range of molecules with significant biological and material properties. Their unique reactivity profile, stemming from the interplay between the pyridine ring and the nitro group, provides chemists with a powerful tool for molecular design and construction. As the demand for novel pharmaceuticals, advanced agrochemicals, and innovative materials continues to grow, the importance of nitropyridine intermediates in driving future discoveries is set to expand even further.
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- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
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An In-depth Technical Guide to the Electronic Properties of Nitro-substituted Pyridinols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitro-substituted pyridinols are a fascinating class of heterocyclic compounds whose electronic properties are finely tuned by the interplay of tautomeric equilibria and the potent electron-withdrawing nature of the nitro group. This guide provides a comprehensive exploration of the synthesis, characterization, and computational modeling of these molecules. We delve into the causal relationships between the isomeric position of the nitro substituent and the resultant electronic behavior, offering field-proven insights for researchers in medicinal chemistry and materials science. This document is structured to serve as a foundational reference, elucidating the key experimental and theoretical methodologies required to understand and harness the unique characteristics of these compounds.
Introduction: The Significance of Nitro-substituted Pyridinols
Pyridinol scaffolds are prevalent in numerous biologically active molecules and functional materials. The introduction of a nitro group (–NO₂) dramatically alters the electronic landscape of the parent pyridinol structure. As one of the strongest electron-withdrawing groups, the nitro moiety significantly influences key electronic properties, including acidity, redox potential, and light absorption characteristics. These modifications can have profound implications for a molecule's reactivity, molecular interactions, and potential applications, particularly in drug design where precise electronic tuning is paramount for optimizing ligand-receptor binding and pharmacokinetic profiles.
The complexity and intrigue of nitro-substituted pyridinols are further amplified by the phenomenon of pyridone-pyridinol tautomerism. The position of the nitro group can influence the equilibrium between the hydroxy-pyridine and oxo-pyridone forms, each possessing distinct electronic and aromatic characteristics. A thorough understanding of this tautomeric balance is therefore essential for predicting and interpreting the electronic properties of these compounds.
This guide will systematically explore the electronic properties of nitro-substituted pyridinols by examining:
-
Tautomeric Equilibria: The foundational concept governing the structure and electronic nature of these compounds.
-
Synthesis of Isomeric Nitro-substituted Pyridinols: Key synthetic strategies to access different isomers.
-
Experimental Characterization: In-depth protocols for UV-Vis spectroscopy and cyclic voltammetry to probe the electronic transitions and redox behavior.
-
Computational Modeling: The use of Density Functional Theory (DFT) to provide a theoretical framework for understanding the experimental observations.
-
Structure-Property Relationships: A synthesis of experimental and computational data to elucidate the influence of the nitro group's position on the electronic properties.
The Crucial Role of Tautomerism
Hydroxypyridines exist in a tautomeric equilibrium between the pyridinol (enol-like) and pyridone (keto-like) forms. For 2- and 4-hydroxypyridines, the equilibrium generally favors the pyridone tautomer, which benefits from the stability of the amide-like functionality and can still maintain aromaticity through the delocalization of the nitrogen lone pair. The polarity of the solvent also plays a significant role, with more polar solvents tending to stabilize the more polar pyridone form.
The introduction of a strong electron-withdrawing nitro group can further influence this equilibrium. The precise effect is dependent on the relative positions of the hydroxyl and nitro groups, as this will dictate the extent of resonance and inductive effects on the acidity of the hydroxyl proton and the basicity of the ring nitrogen.
Diagram 1: Tautomeric Equilibrium in 2-Hydroxy-5-nitropyridine
Caption: Tautomeric equilibrium between the pyridinol and pyridone forms of 2-hydroxy-5-nitropyridine.
Synthesis of Key Nitro-substituted Pyridinol Isomers
The synthesis of nitro-substituted pyridinols typically involves the nitration of a corresponding hydroxypyridine precursor. The regioselectivity of the nitration is dictated by the directing effects of the hydroxyl group and the pyridine nitrogen.
Synthesis of 3-Hydroxy-2-nitropyridine
A common method for the synthesis of 3-hydroxy-2-nitropyridine involves the nitration of 3-hydroxypyridine using a mixture of a nitrate salt, such as potassium nitrate (KNO₃), and acetic anhydride. This method offers a milder alternative to traditional mixed acid (HNO₃/H₂SO₄) nitration.
Experimental Protocol 1: Synthesis of 3-Hydroxy-2-nitropyridine
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, add 3-hydroxypyridine (1.0 eq), ethyl acetate as the solvent, and potassium nitrate (KNO₃) (1.0-1.2 eq).
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (Ac₂O) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 45-55 °C and stir until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture to room temperature and filter. Neutralize the filtrate with a saturated sodium hydroxide (NaOH) solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are then treated with activated carbon, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the product.
Synthesis of 4-Hydroxy-3-nitropyridine
This compound can be synthesized via the direct nitration of 4-hydroxypyridine. This reaction typically employs standard nitrating agents.
Experimental Protocol 2: Synthesis of this compound
-
Reaction Setup: Dissolve 4-hydroxypyridine in concentrated sulfuric acid (H₂SO₄) in a flask equipped with a stirrer and cooled in an ice bath.
-
Nitration: Slowly add a nitrating agent, such as fuming nitric acid or a mixture of nitric acid and sulfuric acid.
-
Reaction Conditions: Maintain the temperature and stir for a specified period to ensure complete reaction.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a base, such as concentrated ammonia water, to a pH of approximately 5-5.5. The resulting precipitate is then filtered, washed with water, and dried to afford this compound.
Synthesis of 2-Hydroxy-5-nitropyridine
One synthetic route to 2-hydroxy-5-nitropyridine starts from 2-aminopyridine. The process involves nitration followed by diazotization and hydrolysis in a one-pot procedure.
Experimental Protocol 3: Synthesis of 2-Hydroxy-5-nitropyridine
-
Nitration of 2-Aminopyridine: Add 2-aminopyridine in batches to concentrated sulfuric acid at a controlled temperature (e.g., 10-20 °C). Add concentrated nitric acid and stir the mixture at an elevated temperature (e.g., 40-50 °C).
-
Quenching and Diazotization: After the nitration is complete, pour the reaction liquid into water for quenching, maintaining a low temperature (e.g., 0-10 °C). Then, add a sodium nitrite (NaNO₂) aqueous solution dropwise to perform the diazotization reaction.
-
Hydrolysis and Isolation: Adjust the acid concentration with ammonia water. The product, 2-hydroxy-5-nitropyridine, precipitates from the solution and can be collected by filtration and then dried.
Diagram 2: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of nitro-substituted pyridinols.
Experimental Characterization of Electronic Properties
UV-Vis Spectroscopy and Solvatochromism
UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For nitro-substituted pyridinols, the absorption maxima (λmax) are sensitive to the position of the nitro group and the tautomeric form present. The strong electron-withdrawing nature of the nitro group, in conjugation with the pyridinol ring, typically leads to intramolecular charge transfer (ICT) bands in the UV-Vis spectrum.
The phenomenon of solvatochromism , the change in the color of a solution with different solvents, provides valuable insights into the electronic structure of the ground and excited states. A bathochromic (red) shift with increasing solvent polarity suggests that the excited state is more polar than the ground state, while a hypsochromic (blue) shift indicates the opposite.
Experimental Protocol 4: UV-Vis Spectroscopic Analysis
-
Solution Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the nitro-substituted pyridinol isomer in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, methanol, water).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm) using a spectrophotometer.
-
Data Analysis: Identify the λmax for the longest wavelength absorption band in each solvent.
-
Solvatochromic Analysis: Plot the absorption maxima (in terms of energy, e.g., cm⁻¹) against a solvent polarity scale (e.g., the Kamlet-Taft parameters) to quantify the solvatochromic effect.
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound. For nitro-aromatic compounds, CV is particularly useful for determining their reduction potentials. The nitro group is readily reduced, and the potential at which this occurs is a direct measure of the electron-accepting ability of the molecule. The position of the nitro group on the pyridinol ring will significantly impact this reduction potential.
In aqueous media, the electrochemical reduction of a nitro group is often an irreversible process involving multiple protons and electrons to form a hydroxylamine or amine derivative. In aprotic solvents, a reversible one-electron reduction to a radical anion can often be observed.
Experimental Protocol 5: Determination of Reduction Potential by Cyclic Voltammetry
-
Electrode Preparation: Polish a glassy carbon working electrode with alumina slurry, followed by sonication in deionized water and drying.
-
Solution Preparation: Prepare a solution of the nitro-substituted pyridinol (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile or dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Electrochemical Measurement: In an electrochemical cell with a three-electrode setup (working, reference, and counter electrodes), scan the potential from an initial value where no reaction occurs to a sufficiently negative potential to observe the reduction of the nitro group, and then scan back to the initial potential.
-
Data Analysis: Determine the cathodic peak potential (Epc) for the reduction of the nitro group. If the process is reversible, the half-wave potential (E₁/₂) can be calculated as the average of the cathodic and anodic peak potentials.
Table 1: Expected Trends in Electronic Properties of Nitropyridinol Isomers
| Isomer (Example) | Expected Relative Reduction Potential | Expected Relative λmax (in a given solvent) | Rationale |
| 2-Hydroxy-5-nitropyridine | More positive (easier to reduce) | Longer wavelength | The nitro group is para to the ring nitrogen in the pyridone tautomer, allowing for strong resonance stabilization of the negative charge upon reduction. This extended conjugation also leads to a lower energy electronic transition. |
| This compound | More negative (harder to reduce) | Shorter wavelength | The nitro group is meta to the ring nitrogen in the pyridone tautomer, limiting direct resonance effects. The electron-withdrawing effect is primarily inductive. |
| 3-Hydroxy-2-nitropyridine | Intermediate | Intermediate | The nitro group is ortho to the ring nitrogen, leading to a combination of inductive and resonance effects, as well as potential steric and hydrogen bonding interactions. |
Note: These are generalized trends and the actual values will depend on the dominant tautomer and solvent conditions.
Computational Modeling of Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for complementing experimental data and providing a deeper understanding of the electronic structure of nitro-substituted pyridinols. DFT calculations can be used to:
-
Determine the relative stabilities of different tautomers in the gas phase and in solution (using continuum solvation models).
-
Calculate key electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are related to the molecule's ionization potential and electron affinity, respectively. The HOMO-LUMO gap is indicative of the kinetic stability and the energy of the lowest electronic transition.
-
Predict UV-Vis absorption spectra using Time-Dependent DFT (TD-DFT).
-
Calculate molecular electrostatic potential (MEP) maps to visualize the electron-rich and electron-poor regions of the molecule.
-
Determine dipole moments, which are crucial for understanding intermolecular interactions and solvatochromic effects.
Diagram 3: Computational Chemistry Workflow for Electronic Property Analysis
Caption: A typical workflow for the computational analysis of nitro-substituted pyridinols using DFT.
Structure-Property Relationships: A Unified View
By integrating the insights from synthesis, experimental characterization, and computational modeling, a coherent picture of the structure-property relationships in nitro-substituted pyridinols emerges.
-
Effect of Nitro Group Position on Redox Potential: The reduction potential of the nitro group is highly sensitive to its position. When the nitro group is in a position that allows for extensive resonance delocalization of the incoming electron (e.g., para to the ring nitrogen in the pyridone tautomer), the reduction potential will be more positive (i.e., the compound is easier to reduce). Conversely, if the nitro group is in a position where its electron-withdrawing effect is primarily inductive (e.g., meta to the ring nitrogen), the reduction potential will be more negative.
-
Effect of Nitro Group Position on UV-Vis Absorption: The position of the nitro group also dictates the energy of the intramolecular charge transfer (ICT) transitions. Positions that allow for greater conjugation between the electron-donating hydroxypyridine moiety and the electron-withdrawing nitro group will result in lower energy transitions and thus longer wavelength absorption maxima.
-
Influence of Tautomerism: The dominant tautomer in a given solvent will be the primary determinant of the observed electronic properties. For example, the pyridone tautomer, with its cross-conjugated system, will exhibit different electronic transitions and redox behavior compared to the fully aromatic pyridinol tautomer. Computational studies can be particularly insightful in predicting the tautomeric equilibrium and the properties of each individual tautomer.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding the electronic properties of nitro-substituted pyridinols. By combining synthetic strategies with advanced experimental and computational techniques, researchers can gain a detailed understanding of how the interplay between tautomerism and the position of the nitro group governs the electronic behavior of these molecules. This knowledge is critical for the rational design of novel compounds with tailored electronic properties for applications in drug discovery, materials science, and beyond.
While this guide provides a solid foundation, further research is needed to build a complete and comparative dataset for a full series of nitropyridinol isomers. Such a study would provide invaluable benchmark data for validating and refining computational models and would further enhance our ability to predict and control the electronic properties of this important class of compounds.
References
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NIH. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Retrieved from [Link]
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ResearchGate. (n.d.). Cyclic voltammograms of the nitro / nitro radical anion couple of.... Retrieved from [Link]
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NIH. (2014). Solvatochromism as a new tool to distinguish structurally similar compounds. Retrieved from [Link]
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ResearchGate. (2010). A DFT Study on Nitro Derivatives of Pyridine. Retrieved from [Link]
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Sciencemadness.org. (2016). reactivity of 4-nitropyridine-n-oxide. Retrieved from [Link]
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ResearchGate. (2023). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. Retrieved from [Link]
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ResearchGate. (2012). Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. Retrieved from [Link]
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ResearchGate. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Retrieved from [Link]
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MDPI. (2022). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Retrieved from [Link]
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ResearchGate. (2020). A comparative study based on molecular structure, spectroscopic, electronic, thermodynamic and NBO analysis of some nitrogen-containing monomers. Retrieved from [Link]
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Chemistry LibreTexts. (2024). E5: Acid Dissociation Constants of Organics. Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Degradation of 4-Hydroxy-3-nitropyridine Under Acidic Conditions
Abstract
This technical guide provides a comprehensive examination of the chemical stability and degradation pathways of 4-Hydroxy-3-nitropyridine in acidic environments. Synthesizing fundamental chemical principles with established methodologies for stability testing, this document is intended for researchers, scientists, and professionals in drug development. It offers insights into the plausible mechanisms of degradation, a detailed protocol for conducting forced degradation studies, and the analytical techniques required for the identification and quantification of the parent compound and its potential degradants.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural motifs, featuring a hydroxyl group and a nitro group on a pyridine ring, make it a versatile building block for the synthesis of novel therapeutic agents. The stability of such intermediates is a critical parameter that can influence the quality, safety, and efficacy of the final drug product. Understanding its behavior under various stress conditions, particularly acidic environments commonly encountered during synthesis, formulation, and in physiological systems, is paramount. This guide aims to provide a deep dive into the stability and degradation profile of this compound under acidic conditions.
Physicochemical Properties and Tautomerism
This compound exists as a crystalline solid and exhibits slight solubility in polar solvents.[1] A key characteristic of 4-hydroxypyridines is their ability to undergo keto-enol tautomerism, existing in equilibrium with the corresponding pyridone form. This equilibrium can be influenced by the solvent and pH of the medium. The presence of the electron-withdrawing nitro group at the 3-position is expected to influence the electron density of the pyridine ring and the acidity of the hydroxyl group.
Plausible Degradation Pathways Under Acidic Conditions
While direct experimental studies on the acid-catalyzed degradation of this compound are not extensively reported in the available literature, we can postulate the most probable degradation pathways based on the chemical reactivity of the functional groups present and established mechanisms for similar compounds. The primary anticipated degradation route under acidic conditions is hydrolysis.
The pyridine nitrogen can be protonated in an acidic medium, which further activates the ring towards nucleophilic attack. Water, acting as a nucleophile, can attack the carbon atoms of the pyridine ring, leading to ring-opening or substitution reactions. The nitro group, being a strong electron-withdrawing group, will also influence the reactivity of the pyridine ring.
A plausible initial step in the degradation process is the protonation of the pyridine nitrogen. This would increase the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack by water. Attack at the carbon atom bearing the nitro group or the hydroxyl group could lead to a cascade of reactions resulting in the formation of various degradation products. Denitration or hydroxylation are possible outcomes of such reactions.
Based on the general principles of acid-catalyzed hydrolysis of aromatic nitro compounds and pyridine derivatives, a proposed degradation pathway is illustrated below. It is important to note that this is a theoretical pathway and would require experimental validation.
Caption: Proposed Degradation Pathway of this compound in Acid.
Forced Degradation Studies: An Experimental Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2][3][4][5] The following is a detailed protocol for conducting a forced degradation study of this compound under acidic conditions.
Materials and Reagents
-
This compound (of known purity)
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sulfuric acid (H2SO4), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
High-purity water (Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (for mobile phase preparation)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Heating block or water bath
Experimental Workflow
The following diagram outlines the workflow for the forced degradation study:
Caption: Workflow for Forced Degradation Study.
Step-by-Step Procedure
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Acidic Stress Conditions:
-
For each acidic condition (0.1 M HCl, 1 M HCl, 0.1 M H2SO4, 1 M H2SO4), transfer a known volume of the stock solution into separate volumetric flasks.
-
Add the respective acid solution to the flasks and dilute to the final volume with the same acid solution. The final concentration of this compound should be suitable for analysis (e.g., 100 µg/mL).
-
Prepare a control sample by diluting the stock solution with the solvent used for the stock solution preparation.
-
-
Incubation:
-
Incubate the stressed samples and the control sample at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots from each flask at specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Neutralization and Preparation for Analysis:
-
Immediately after withdrawal, neutralize the acidic samples by adding an appropriate amount of NaOH solution to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to a concentration suitable for HPLC analysis.
-
-
Analytical Method:
-
HPLC-UV/PDA Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A C18 column is often a good starting point.
-
The mobile phase could be a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Use a UV/PDA detector to monitor the elution profile at a suitable wavelength (determined by UV scan of the parent compound).
-
-
LC-MS/MS Analysis:
-
Analyze the stressed samples using a validated LC-MS/MS method to identify the mass of the degradation products.
-
The fragmentation pattern obtained from MS/MS analysis will be crucial for the structural elucidation of the unknown impurities.
-
-
Data Analysis and Interpretation
The data obtained from the forced degradation study should be analyzed to determine the rate and extent of degradation of this compound under each acidic condition.
Quantitative Analysis
The percentage of degradation can be calculated using the following formula:
The results can be summarized in a table for easy comparison.
| Stress Condition | Time (hours) | % Degradation of this compound |
| 0.1 M HCl, 60 °C | 0 | 0 |
| 2 | Data | |
| 4 | Data | |
| 8 | Data | |
| 12 | Data | |
| 24 | Data | |
| 1 M HCl, 60 °C | 0 | 0 |
| 2 | Data | |
| 4 | Data | |
| 8 | Data | |
| 12 | Data | |
| 24 | Data | |
| 0.1 M H2SO4, 60 °C | 0 | 0 |
| 2 | Data | |
| 4 | Data | |
| 8 | Data | |
| 12 | Data | |
| 24 | Data | |
| 1 M H2SO4, 60 °C | 0 | 0 |
| 2 | Data | |
| 4 | Data | |
| 8 | Data | |
| 12 | Data | |
| 24 | Data |
Identification of Degradation Products
The mass spectral data from the LC-MS/MS analysis should be used to propose the structures of the degradation products. The fragmentation patterns will provide valuable information for structural elucidation. Further characterization using techniques like high-resolution mass spectrometry (HRMS) and NMR spectroscopy may be necessary for unambiguous identification.[6][7]
Conclusion and Recommendations
This technical guide has provided a comprehensive overview of the stability and potential degradation of this compound under acidic conditions. While a definitive degradation pathway requires experimental validation, the proposed mechanisms and the detailed protocol for forced degradation studies offer a robust framework for researchers. It is recommended that comprehensive forced degradation studies, as outlined in this guide, be performed to establish the intrinsic stability of this compound. The development and validation of a stability-indicating analytical method are crucial for ensuring the quality and safety of any pharmaceutical product derived from this important intermediate.
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A Technical Guide to the Theoretical Calculation of 4-Hydroxy-3-nitropyridine Molecular Orbitals
Abstract
This technical guide provides a comprehensive framework for the theoretical calculation and analysis of the molecular orbitals of 4-Hydroxy-3-nitropyridine. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Understanding its electronic structure, particularly the Frontier Molecular Orbitals (FMOs), is paramount for predicting its reactivity, stability, and potential biological activity. This document details the underlying quantum mechanical principles, provides a step-by-step computational methodology using Density Functional Theory (DFT), and offers insights into the interpretation of the resulting data for professionals in chemical research and drug development.
Introduction: The Significance of this compound
This compound is a pyridine derivative characterized by hydroxyl and nitro functional groups.[1][3] Its unique chemical architecture makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry where it is a key intermediate for various therapeutic agents.[4][5][6] The compound's utility stems from its electronic properties, which are governed by the distribution of electrons in its molecular orbitals.
Theoretical calculations provide a powerful, non-experimental method to probe this electronic structure.[7] By determining the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can gain critical insights into the molecule's electrophilic and nucleophilic sites, its kinetic stability, and its electronic transition properties.[8][9] This predictive capability is invaluable for designing novel molecules with desired functionalities and for understanding reaction mechanisms at a fundamental level.
Theoretical Foundations of Molecular Orbital Calculations
Molecular Orbital Theory
Molecular Orbital (MO) theory posits that atomic orbitals combine to form molecular orbitals that encompass the entire molecule. This Linear Combination of Atomic Orbitals (LCAO) results in the formation of bonding orbitals (lower in energy) and antibonding orbitals (higher in energy).[10] The electrons of the molecule then fill these molecular orbitals according to the Aufbau principle.
Frontier Molecular Orbitals (HOMO & LUMO)
The most critical orbitals for understanding chemical reactivity are the Frontier Molecular Orbitals:
-
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It acts as an electron donor, and its energy level correlates with the ionization potential. Regions of high HOMO density are susceptible to attack by electrophiles.[9][11]
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It acts as an electron acceptor, and its energy level correlates with the electron affinity. Regions of high LUMO density are prone to attack by nucleophiles.[9][11]
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial descriptor of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[9][12]
Computational Methods: Hartree-Fock vs. Density Functional Theory
Ab initio (from first principles) computational methods are used to solve the Schrödinger equation for molecular systems.[13] Two of the most common approaches are Hartree-Fock (HF) and Density Functional Theory (DFT).
-
Hartree-Fock (HF): This method approximates the many-electron wavefunction as a single Slater determinant.[14] While computationally efficient for its time, a significant drawback of the HF method is its neglect of electron correlation, treating electron-electron repulsion in an averaged manner.[15][16]
-
Density Functional Theory (DFT): DFT offers a more robust alternative by calculating the total energy of the system based on its electron density.[16][17] It includes effects of electron correlation through an exchange-correlation functional.[15] Hybrid functionals, such as the widely used B3LYP , incorporate a portion of the exact exchange from HF theory, offering a superior balance of accuracy and computational cost for many molecular systems.[18] For these reasons, DFT is generally the preferred method for calculations on organic molecules like this compound.[15]
The Role of Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals.[19][20] The size and complexity of the basis set directly impact the accuracy of the calculation and the computational time required. Larger basis sets provide more accurate results but are more computationally intensive.[7]
Pople-style basis sets are commonly used, such as:
-
6-31G(d): A split-valence basis set that is effective for initial geometry optimizations. It includes polarization functions (d-orbitals on heavy atoms) to describe non-spherical electron density.
-
6-311++G(d,p): A larger, triple-split valence basis set. It includes diffuse functions ('++') to better describe weakly bound electrons and polarization functions on both heavy atoms ('d') and hydrogen atoms ('p'). This basis set is well-suited for accurate final energy and molecular orbital calculations.[20][21]
Experimental Protocol: A Step-by-Step Computational Workflow
This protocol outlines the methodology for calculating the molecular orbitals of this compound using the Gaussian software package[22][23], a standard tool in computational chemistry.
Step 1: Constructing the Initial Molecular Structure
-
Launch a molecular editor such as GaussView or Avogadro.[24]
-
Build the this compound molecule by selecting the appropriate atoms (C, H, N, O) and bonding them according to its known structure.
-
Perform an initial "clean-up" or rudimentary geometry optimization using molecular mechanics (a less computationally intensive method) to create a reasonable starting structure.[25][26]
Step 2: Geometry Optimization
The goal of this step is to find the most stable, lowest-energy conformation of the molecule.
-
Set up the calculation in the Gaussian interface.
-
Select Job Type: Opt (Optimization).
-
Select Method: DFT, using the B3LYP functional.
-
Select Basis Set: 6-31G(d).
-
Specify the charge (0) and multiplicity (singlet).
-
Submit the calculation. The software will iteratively adjust the molecular geometry to minimize the total energy.
Step 3: Frequency Analysis
To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation must be performed.
-
Use the optimized geometry from the previous step as the input.
-
Select Job Type: Freq (Frequencies).
-
Use the same method (B3LYP) and basis set (6-31G(d)).
-
Submit the calculation. A successful optimization is confirmed by the absence of any imaginary frequencies in the output.
Step 4: Final Single-Point Energy and MO Calculation
With the validated low-energy structure, a more accurate single-point calculation is performed to obtain the final electronic properties.
-
Use the optimized geometry from Step 2.
-
Select Job Type: Energy.
-
Select Method: DFT, B3LYP functional.
-
Select a larger Basis Set: 6-311++G(d,p) for higher accuracy.
-
In the additional keywords section, add Pop=Full and IOP(6/7=3) to ensure that all molecular orbital coefficients are printed to the output file for later analysis.[27]
-
Submit the calculation.
The following diagram illustrates the complete computational workflow.
Caption: Computational workflow for molecular orbital analysis.
Results and Interpretation
Upon completion of the calculations, the output files contain a wealth of information about the electronic structure of this compound.
Quantitative Data Summary
The energies of the frontier molecular orbitals are extracted from the output of the final single-point calculation. This data is best presented in a clear, tabular format.
| Parameter | Symbol | Calculated Value (Hartree) | Calculated Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | Value | Value |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Value | Value |
| HOMO-LUMO Energy Gap | ΔE | Value | Value |
(Note: The specific values are dependent on the successful execution of the described computational protocol.)
Visualization of Frontier Orbitals
Using visualization software, the 3D shapes of the HOMO and LUMO can be plotted.
-
HOMO Visualization: An analysis of the HOMO plot will likely show significant electron density localized on the pyridine ring and the oxygen atom of the hydroxyl group. This suggests these are the primary sites for donating electrons in a reaction, making them susceptible to electrophilic attack.
-
LUMO Visualization: The LUMO plot is expected to show a high concentration of electron density over the nitro group and the carbon atoms of the pyridine ring. This indicates that these are the electron-deficient regions of the molecule, representing the most probable sites for nucleophilic attack.
Interpreting Chemical Properties from Orbital Data
The quantitative data provides direct links to the molecule's chemical behavior.
Caption: Relationship between calculated orbital properties and chemical characteristics.
-
Reactivity Prediction: The localization of the HOMO on the ring and hydroxyl group, and the LUMO on the nitro group, provides a clear map of chemical reactivity. This information is crucial for planning synthetic routes where this compound is used as a precursor.
-
Stability Assessment: The magnitude of the HOMO-LUMO gap (ΔE) is a direct measure of the energy required to excite an electron from the ground state. A larger gap indicates that the molecule will be more stable and less reactive, while a smaller gap points to a more easily polarizable and reactive species.[9]
Conclusion
The theoretical calculation of molecular orbitals offers an indispensable tool for modern chemical and pharmaceutical research. By applying robust computational methods like Density Functional Theory, researchers can elucidate the detailed electronic structure of molecules such as this compound. This in-depth guide provides a scientifically grounded protocol for performing these calculations and interpreting the results. The insights gained from analyzing the HOMO, LUMO, and the energy gap provide a powerful predictive framework for understanding chemical reactivity, stability, and electronic behavior, thereby accelerating the rational design of novel drugs and materials.
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The Pivotal Role of 4-Hydroxy-3-nitropyridine: A Technical Guide for Synthetic Chemists
Abstract
In the landscape of modern synthetic chemistry, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Among the vast array of available building blocks, 4-Hydroxy-3-nitropyridine stands out as a highly versatile and reactive scaffold. This technical guide provides an in-depth exploration of this compound, detailing its synthesis, chemical properties, and critical role as a pivotal intermediate in the development of pharmaceuticals, agrochemicals, and novel materials.[1][2] Through a blend of established protocols, mechanistic insights, and practical considerations, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this powerful synthetic tool.
Introduction: The Strategic Value of a Functionalized Pyridine
The pyridine ring is a privileged scaffold in medicinal and materials chemistry, owing to its electronic properties and ability to engage in hydrogen bonding. The introduction of specific functional groups onto this core structure dramatically expands its synthetic utility. This compound (CAS 5435-54-1) is a prime example of such strategic functionalization.[2]
This yellow crystalline solid is characterized by the presence of both a hydroxyl (-OH) group at the 4-position and a nitro (-NO2) group at the 3-position.[2] This unique arrangement confers a dual reactivity profile:
-
The nitro group , being a strong electron-withdrawing group, activates the pyridine ring for certain nucleophilic substitutions and can be readily reduced to an amino group, opening pathways to a diverse range of derivatives.
-
The hydroxyl group can be tautomerized to the pyridone form. More importantly, it can be readily converted into a better leaving group, such as a chloro or ethoxy group, facilitating nucleophilic substitution at the 4-position.
This guide will elucidate the practical synthesis of this compound and demonstrate its subsequent conversion into valuable downstream intermediates, thereby providing a validated roadmap for its incorporation into research and development programs.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 5435-54-1 | [2] |
| Molecular Formula | C₅H₄N₂O₃ | [2][3] |
| Molecular Weight | 140.10 g/mol | [2] |
| Appearance | Yellow crystalline powder | [2] |
| Melting Point | 279-292 °C (decomposes) | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Storage | 0-8 °C | [2] |
Spectroscopic Characterization:
The identity and purity of synthesized this compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
-
¹H NMR (400 MHz, DMSO-d₆): δ 6.58 (d, J = 6 Hz, 1H), 7.85 (d, J = 6 Hz, 1H), 8.88 (s, 1H).[4]
Synthesis of this compound: A Validated Protocol
The most common and efficient method for the synthesis of this compound is the direct nitration of 4-hydroxypyridine.[4][5] The hydroxyl group is an activating group, directing the electrophilic nitronium ion (NO₂⁺) to the adjacent positions.
Mechanistic Rationale
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. A nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, is employed to generate the highly electrophilic nitronium ion in situ.[6] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the loss of a water molecule and form the nitronium ion.
Experimental Protocol: Nitration of 4-Hydroxypyridine
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
4-Hydroxypyridine
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetone
-
Water (deionized)
-
Ice
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with careful stirring.[7] Allow the mixture to reach room temperature before use.
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-hydroxypyridine.
-
Nitration: Cool the flask containing 4-hydroxypyridine in an ice bath. Slowly add the prepared nitrating mixture via the addition funnel, ensuring the internal temperature is maintained below 10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a controlled temperature (e.g., 125-130 °C) for several hours to drive the reaction to completion.[7]
-
Workup and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium carbonate) until a yellow solid precipitates.[7]
-
Crude Product Collection: Collect the crude product by vacuum filtration and wash with cold water.
-
Purification: The crude this compound can be purified by slurrying in water to remove residual inorganic salts.[4] The slurry is then filtered, and the solid is washed. For higher purity, recrystallization from a suitable solvent like acetone can be performed.[7]
-
Drying: Dry the purified product under vacuum to obtain this compound as a yellow crystalline solid. A yield of 76% has been reported for this procedure.[4]
Caption: Workflow for the synthesis of this compound.
Applications as a Chemical Intermediate
The true value of this compound lies in its utility as a precursor to other functionalized pyridines. The hydroxyl group can be readily displaced to install halogens or alkoxy groups, which are themselves versatile functional handles for further synthetic transformations such as cross-coupling reactions.
Synthesis of 4-Chloro-3-nitropyridine
4-Chloro-3-nitropyridine is a key intermediate for introducing the 3-nitropyridine scaffold into molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.[8]
Causality of Reagent Choice: The conversion of a hydroxyl group on an aromatic ring to a chloride is a challenging transformation. Strong chlorinating agents are required. A mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), or phosphorus trichloride (PCl₃) are effective for this purpose.[4][9] These reagents convert the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.
Experimental Protocol:
Materials:
-
This compound
-
Phosphorus trichloride (PCl₃)
-
Toluene
Procedure:
-
Reaction Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in toluene.[9]
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add phosphorus trichloride (3.0 eq) to the mixture.[9]
-
Reaction: Gradually warm the reaction mixture to room temperature and then heat to reflux (approximately 110 °C). Maintain the reflux for 16 hours.[9]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent and excess reagent by rotary evaporation under reduced pressure to yield the crude product.[9]
-
Purification: The resulting 4-chloro-3-nitropyridine can be purified by standard techniques such as recrystallization or column chromatography.
Caption: Synthesis of 4-Chloro-3-nitropyridine from its hydroxy precursor.
Synthesis of 4-Ethoxy-3-nitropyridine
Similarly, this compound serves as the starting material for 4-ethoxy-3-nitropyridine, an intermediate used in the development of various biologically active molecules.[10][11]
Reaction Principle: This transformation is typically achieved by first converting the hydroxyl group to a more reactive intermediate (like the chloride) in situ using phosphorus pentachloride (PCl₅), followed by reaction with ethanol, which acts as the nucleophile to displace the leaving group and form the ether linkage.[4]
| Reaction | Starting Material | Reagents | Product |
| Chlorination | This compound | PCl₃ or PCl₅/POCl₃ | 4-Chloro-3-nitropyridine |
| Etherification | This compound | 1. PCl₅ 2. Ethanol | 4-Ethoxy-3-nitropyridine |
Safety and Handling
As with all chemical syntheses, adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
-
Ventilation: All procedures should be conducted in a well-ventilated fume hood.
-
Reagent Handling: Concentrated acids and phosphorus halides are highly corrosive and reactive. Handle with extreme care and follow established laboratory procedures for their use and disposal.
-
Exothermic Reactions: The nitration reaction is highly exothermic. Proper cooling and controlled addition of reagents are critical to prevent runaway reactions.
For comprehensive safety information, consult the Safety Data Sheet (SDS) for each chemical used.
Conclusion
This compound is more than just a chemical compound; it is a strategic asset in the arsenal of the synthetic chemist. Its straightforward synthesis and versatile reactivity make it an invaluable intermediate for accessing a wide range of more complex pyridine derivatives. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this compound in their synthetic endeavors, accelerating innovation in pharmaceutical development, agrochemical research, and materials science.[1][2]
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 4-Hydroxy-3-nitropyridine in Modern Pharmaceutical Synthesis
Introduction: Unveiling the Potential of a Versatile Pyridine Building Block
In the landscape of medicinal chemistry and pharmaceutical development, the selection of starting materials and key intermediates is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic building blocks, 4-Hydroxy-3-nitropyridine has emerged as a compound of significant strategic value.[1][2] Its utility stems from a unique combination of functional groups on a pyridine core: a hydroxyl group amenable to activation and a nitro group that both influences the ring's electronics and serves as a precursor to other functionalities.[1]
This compound is not merely a reagent; it is an enabling intermediate for accessing complex molecular architectures.[3] It serves as a gateway to a variety of substituted pyridines that are core components of numerous Active Pharmaceutical Ingredients (APIs), particularly in the realms of oncology and virology.[2][4] This guide provides an in-depth exploration of this compound's applications, offering detailed protocols and the scientific rationale behind its use for researchers, scientists, and drug development professionals.
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is fundamental to its effective and safe implementation in any synthetic protocol.
| Property | Value | Reference(s) |
| CAS Number | 5435-54-1 | [1][5] |
| Molecular Formula | C₅H₄N₂O₃ | [1][6] |
| Molecular Weight | 140.10 g/mol | [1][6] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 279-292 °C | [1] |
| Purity | Typically ≥98% (by HPLC) | [1] |
| Storage | Store at 0-8 °C in a dry, well-ventilated place. | [1] |
Safety & Handling: this compound is an irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5] Refer to the material safety data sheet (MSDS) from your supplier for comprehensive handling and disposal information.
Core Application: Activation via Chlorination for Nucleophilic Substitution
The primary transformation that unlocks the synthetic potential of this compound is the conversion of its hydroxyl group into a more effective leaving group, most commonly a chloride. The hydroxyl group itself is poor for direct displacement. However, by converting it to a chloro group, the 4-position of the pyridine ring becomes highly activated for subsequent nucleophilic aromatic substitution (SNAr) reactions. This activation is electronically favored by the electron-withdrawing nitro group at the 3-position.
This conversion is a critical first step in the majority of synthetic routes employing this starting material.[7][8]
Caption: Workflow for activating this compound.
Protocol 1: Synthesis of 4-Chloro-3-nitropyridine
This protocol provides a generalized procedure for the chlorination of this compound. The choice of chlorinating agent (e.g., phosphorus oxychloride, phosphorus pentachloride, thionyl chloride) may require optimization depending on scale and available equipment.
Objective: To convert the hydroxyl group of this compound to a chloride, yielding the activated intermediate 4-Chloro-3-nitropyridine.[7][8]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)
-
Toluene (or another high-boiling inert solvent)
-
Ice water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (or other suitable extraction solvent)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a fume hood, suspend this compound (1.0 eq) in toluene (10-15 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Chlorinating Agent: Cool the suspension to 0 °C using an ice bath. Slowly add the chlorinating agent (e.g., POCl₃, 3.0 eq) dropwise to the stirred suspension. The addition is exothermic; maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gradually heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. This step is highly exothermic and should be done with caution.
-
Neutralization & Extraction: Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate or a saturated NaHCO₃ solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield pure 4-Chloro-3-nitropyridine as a solid.
Application in API Synthesis: Building Kinase Inhibitor Scaffolds
The 4-amino-3-nitropyridine scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[9] Many kinase inhibitors target the ATP-binding site of the enzyme, and the substituted aminopyridine motif is adept at forming key hydrogen bond interactions with the "hinge region" of the kinase. The synthesis of these scaffolds is a prime application of the activated intermediate, 4-Chloro-3-nitropyridine.
The general strategy involves an SNAr reaction of 4-Chloro-3-nitropyridine with a primary or secondary amine, followed by optional reduction of the nitro group to provide a further point of diversification.
Caption: Synthetic pathway from starting material to key API scaffolds.
Protocol 2: General Synthesis of 4-Amino-3-nitropyridine Derivatives via SNAr
Objective: To displace the chloride from 4-Chloro-3-nitropyridine with a desired amine to form the core of a potential kinase inhibitor.
Materials:
-
4-Chloro-3-nitropyridine (from Protocol 1)
-
Desired primary or secondary amine (R¹R²NH, 1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or sealed vial, magnetic stirrer, heating plate
Procedure:
-
Reaction Setup: To a solution of 4-Chloro-3-nitropyridine (1.0 eq) in anhydrous DMF (10 mL per gram) in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.1 eq).
-
Base Addition: Add DIPEA (2.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic layers and wash thoroughly with water (to remove DMF) and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is typically a solid and can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure 4-amino-3-nitropyridine derivative.
Conclusion
This compound is a cost-effective and highly versatile building block in pharmaceutical synthesis. Its true potential is realized through a straightforward activation to 4-Chloro-3-nitropyridine, which opens a gateway to a vast array of SNAr reactions. As demonstrated, this intermediate is particularly crucial for the construction of aminopyridine-based scaffolds that are central to the design of modern kinase inhibitors. The protocols outlined in this guide provide a robust foundation for researchers to leverage the unique chemical properties of this compound in their drug discovery and development programs.
References
- This compound - Chem-Impex. (URL: )
- This compound (CAS: 5435-54-1) Market. (URL: )
- 4-Chloro-3-nitropyridine | 13091-23-1 - ChemicalBook. (URL: )
- This compound: Properties, Uses, Safety Data & Supplier Inform
- This compound | 5435-54-1 - ChemicalBook. (URL: )
- This compound | 5435-54-1 | FH05482 - Biosynth. (URL: )
- Nevirapine B
- This compound | 5435-54-1 - J&K Scientific. (URL: )
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- WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google P
- Buy this compound from Hong Kong Pure Biotechnology LIMITED - ECHEMI. (URL: )
- A Comparative Guide to the Structure-Activity Relationship of 4-Amino-3-nitropyridine Analogs as Kinase Inhibitors - Benchchem. (URL: )
- Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline deriv
- Application of a macrocyclization strategy in kinase inhibitor development - ScienceOpen. (URL: )
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Application Note: A Comparative Guide to the Synthesis of 3-Amino-4-hydroxypyridine via Nitro Group Reduction
Abstract & Introduction
3-Amino-4-hydroxypyridine is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its bifunctional nature, featuring both a nucleophilic amino group and a phenolic hydroxyl group, makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including novel therapeutic agents, dyes, and coordination polymers.[2][3] Common applications include the development of antibacterial, antiviral, and even anti-cancer drugs, where the pyridine scaffold serves as a key pharmacophore.[1]
A prevalent and reliable route to this compound involves the reduction of a 3-nitro-4-hydroxypyridine precursor, which can be synthesized from 3-hydroxypyridine through nitration.[2][3] The selective reduction of the nitro group is the critical transformation in this pathway. This application note provides a detailed guide to two robust methods for this reduction: Catalytic Hydrogenation and Chemical Reduction using Tin(II) Chloride . We will explore the underlying chemical principles, provide step-by-step protocols, and offer a comparative analysis to guide researchers in selecting the optimal method for their specific laboratory context and substrate requirements.
Strategic Overview: The Reduction of 3-Nitro-4-hydroxypyridine
The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. The choice of reducing agent is paramount and is often dictated by factors such as functional group tolerance, scalability, cost, and safety.
Mechanism of Catalytic Hydrogenation
Catalytic hydrogenation is an environmentally benign and highly efficient method for nitro group reduction.[4] The reaction typically employs a heterogeneous catalyst, such as Palladium on Carbon (Pd/C), and a source of hydrogen (H₂ gas).
The mechanism involves the following key steps:
-
Adsorption: Both the hydrogen gas and the nitroaromatic substrate adsorb onto the surface of the metal catalyst.
-
Hydrogen Activation: The H-H bond is cleaved on the catalyst surface, forming reactive metal-hydride species.
-
Stepwise Reduction: The adsorbed nitro group is sequentially reduced by the surface-bound hydrogen atoms, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine.
-
Desorption: The final product, 3-amino-4-hydroxypyridine, desorbs from the catalyst surface, regenerating the active sites.
This method is prized for its clean work-up, as the only by-product is water, and the catalyst can be recovered by simple filtration.
Mechanism of Chemical Reduction with Tin(II) Chloride (SnCl₂)
Reduction with dissolving metals or metal salts in acidic media is a classic and highly effective technique. Tin(II) chloride in the presence of a strong acid like hydrochloric acid (HCl) is a common choice for reducing nitroarenes, especially when other reducible functional groups (e.g., alkenes, alkynes) that are sensitive to catalytic hydrogenation are present.[5][6]
The process is a series of single-electron transfers from the metal salt (Sn²⁺ being oxidized to Sn⁴⁺) to the nitro group. The acidic medium provides the necessary protons for the formation of water from the oxygen atoms of the nitro group.[5] The overall stoichiometry involves multiple equivalents of the tin(II) salt. A significant drawback of this method is the work-up, which involves neutralizing a large amount of acid and managing the precipitation of tin hydroxides.[7]
Visualized Reaction Scheme & Workflow
The overall synthetic transformation is depicted below.
Caption: General reaction scheme for the reduction of 3-nitro-4-hydroxypyridine.
Detailed Experimental Protocols
Safety First: Before proceeding, consult the Safety Data Sheets (SDS) for all reagents. Both the nitro precursor and the amino product are hazardous.[8][9] Handle these chemicals in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
Protocol 1: Catalytic Hydrogenation using Pd/C
This protocol is adapted from standard procedures for nitroarene reduction.[4]
Materials and Reagents:
-
3-Nitro-4-hydroxypyridine: 1.0 g (6.4 mmol)
-
10% Palladium on Carbon (Pd/C), 50% wet: ~100 mg (10 wt%)
-
Methanol or Ethanol: 50 mL
-
Hydrogen (H₂) gas cylinder with regulator
-
Parr hydrogenator or a flask with a balloon filled with H₂
-
Celite™ for filtration
Equipment:
-
Parr shaker apparatus or a round-bottom flask with a magnetic stir bar
-
Hydrogen balloon (if not using a Parr apparatus)
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
To a hydrogenation flask or a thick-walled round-bottom flask, add 3-nitro-4-hydroxypyridine (1.0 g).
-
Add the solvent (50 mL of methanol or ethanol) and a magnetic stir bar.
-
Carefully add the 10% Pd/C catalyst (100 mg) under a stream of inert gas (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric when dry.
-
Seal the vessel, then evacuate and backfill with nitrogen three times to remove all oxygen.
-
Evacuate the vessel one final time and introduce hydrogen gas (via balloon or from the Parr apparatus) to a pressure of 1-3 atm (15-45 psi).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete within 2-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the solvent. Caution: Do not allow the catalyst pad to dry completely on the filter, as it can ignite in the presence of air.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization if necessary.
Protocol 2: Chemical Reduction using Tin(II) Chloride (SnCl₂)
This protocol is based on established methods for SnCl₂ reductions.[5][11]
Caption: Experimental workflow for SnCl₂ reduction.
Materials and Reagents:
-
3-Nitro-4-hydroxypyridine: 1.0 g (6.4 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O): 7.2 g (32 mmol, ~5 eq.)
-
Concentrated Hydrochloric Acid (HCl, ~37%): 10 mL
-
Ethanol: 30 mL
-
Concentrated Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl Acetate for extraction
-
Celite™ for filtration
-
Saturated NaCl solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 3-nitro-4-hydroxypyridine (1.0 g) in ethanol (20 mL).
-
In a separate beaker, carefully dissolve SnCl₂·2H₂O (7.2 g) in concentrated HCl (10 mL). Caution: This is an exothermic process. Cool the solution in an ice bath if necessary.
-
Add the acidic tin chloride solution dropwise to the stirred solution of the nitro-compound at room temperature.
-
After the addition is complete, attach a reflux condenser and heat the mixture to reflux (~80 °C) for 1-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Work-up: Slowly and carefully add concentrated NaOH solution to the stirred mixture. A thick, white precipitate of tin(IV) hydroxide will form. Continue adding NaOH until the solution is strongly basic (pH > 12). At this high pH, the tin salts may redissolve to form sodium stannate, although often a fine precipitate remains.[7]
-
Filter the entire mixture through a pad of Celite™ to remove any insoluble tin salts. Wash the filter cake thoroughly with water and ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the resulting solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Presentation & Method Comparison
The choice between these two methods depends on laboratory capabilities and specific research needs.
| Parameter | Catalytic Hydrogenation (Method 1) | Chemical Reduction (Method 2) |
| Primary Reagent | H₂ gas, 10% Pd/C | Tin(II) Chloride (SnCl₂·2H₂O), HCl |
| Solvent | Methanol, Ethanol | Ethanol, Water |
| Temperature | Room Temperature | Reflux (~80 °C) |
| Pressure | 1-3 atm (15-45 psi) | Atmospheric |
| Typical Reaction Time | 2-6 hours | 1-3 hours |
| Typical Yield | > 90% | 70-90% |
| Pros | - High Yield- Clean reaction (by-product is H₂O)- Catalyst is recyclable- Mild conditions | - Tolerant of many functional groups (e.g., C=C, C≡C)- No specialized pressure equipment needed |
| Cons | - Requires specialized hydrogenation equipment- Catalyst is flammable- May reduce other functional groups | - Generates large amounts of waste (tin salts)- Work-up can be difficult and tedious- Requires strongly acidic and basic conditions |
Characterization of 3-Amino-4-hydroxypyridine
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
References
-
ChemDmart. (n.d.). Safety data sheet: 2-Amino-3-Hydroxypyridine. Retrieved from [Link]
-
Molbase. (n.d.). 3-Amino-4-hydroxypyridine. Retrieved from [Link]
-
ChemBK. (2024). 3-Amino-4-hydroxypyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Retrieved from [Link]
-
PubMed. (2020). Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminopyridin-4-ol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Retrieved from [Link]
- Google Patents. (2015). WO2015071230A1 - Catalytic hydrogenation of nitriles.
-
Chemistry Stack Exchange. (2016). What groups can be reduced by Sn/HCl?. Retrieved from [Link]
-
ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine?. Retrieved from [Link]
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. Retrieved from [Link]
- Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
-
Royal Society of Chemistry. (n.d.). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. Retrieved from [Link]
- Google Patents. (n.d.). US3408354A - Catalytic hydrogenation of 3- and 4-hydroxy pyridines.
-
National Center for Biotechnology Information. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Retrieved from [Link]
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Application Note & Protocol: Synthesis of 4-Chloro-3-nitropyridine via Thionyl Chloride Mediated Chlorination
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the laboratory-scale synthesis of 4-chloro-3-nitropyridine, a pivotal intermediate in pharmaceutical and agrochemical research.[1][2] The protocol details the conversion of 4-hydroxy-3-nitropyridine to its chlorinated analogue using thionyl chloride (SOCl₂). Emphasis is placed on the mechanistic rationale, safety protocols, reaction optimization, and detailed procedural steps to ensure a high-yield, high-purity outcome. This guide is designed to be a self-validating system, incorporating in-process checks and explaining the causality behind each experimental choice.
Introduction: The Strategic Importance of 4-Chloro-3-nitropyridine
4-Chloro-3-nitropyridine is a highly versatile heterocyclic building block, distinguished by its dual reactive sites. The pyridine ring, an essential scaffold in numerous bioactive molecules, is rendered electron-deficient by the potent electron-withdrawing nitro group. This electronic configuration activates the C4 position, making the chloro substituent an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide array of functional groups, making it an indispensable precursor in the synthesis of complex drug candidates and agrochemicals.[1][2] The ability to precisely functionalize the pyridine core via this intermediate is fundamental to modern medicinal chemistry and drug discovery programs.
Mechanistic Rationale: The Role of Thionyl Chloride
The conversion of a hydroxyl group on an aromatic ring to a chloride is a common transformation. Thionyl chloride is a highly effective reagent for this purpose. The reaction proceeds through the formation of a chlorosulfite intermediate, which is more reactive than the initial hydroxyl group.
The proposed mechanism involves the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the this compound attacks the electrophilic sulfur atom of thionyl chloride.
-
Intermediate Formation: A protonated chlorosulfite intermediate is formed.
-
Chloride Ion Generation: A chloride ion is expelled.
-
Proton Transfer: A base, such as pyridine (if used as a solvent or additive) or another molecule of the starting material, removes the proton from the oxygen atom.
-
Nucleophilic Attack and Elimination: The chloride ion then acts as a nucleophile, attacking the carbon atom bearing the chlorosulfite group. This results in the formation of 4-chloro-3-nitropyridine and the release of sulfur dioxide (SO₂) and another chloride ion.
The use of a catalytic amount of a polar aprotic solvent like N,N-dimethylformamide (DMF) can accelerate the reaction by forming the more reactive Vilsmeier reagent in situ.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Ensure it is dry before use. |
| Thionyl Chloride (SOCl₂) | ≥99% | Commercially Available | Handle with extreme caution in a fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Optional catalyst. |
| Toluene | Anhydrous | Commercially Available | Reaction solvent. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | For neutralization. | |
| Brine (Saturated NaCl Solution) | Prepared in-house | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Commercially Available | For drying organic phase. |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser with a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
-
Schlenk line or rotary evaporator for solvent removal
-
Standard laboratory glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves (e.g., butyl rubber), lab coat.
Experimental Protocol
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-chloro-3-nitropyridine.
Step-by-Step Procedure
Safety First: This reaction involves thionyl chloride, which is corrosive, toxic, and reacts violently with water. The reaction also produces HCl and SO₂ gases, which are toxic and corrosive. This entire procedure must be performed in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE).
-
Preparation:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Establish an inert atmosphere by flushing the system with dry nitrogen or argon. Connect the top of the condenser to a gas trap containing a solution of sodium hydroxide to neutralize the evolved HCl and SO₂ gases.
-
-
Reaction Setup:
-
To the flask, add this compound (1.0 eq).
-
Add anhydrous toluene (approx. 5-10 mL per gram of starting material).
-
Optional: Add a catalytic amount of anhydrous DMF (e.g., 0.05 eq).
-
Begin stirring the suspension.
-
-
Addition of Thionyl Chloride:
-
Charge the dropping funnel with thionyl chloride (2.0-3.0 eq).
-
Add the thionyl chloride dropwise to the stirred suspension at room temperature over 20-30 minutes. An initial exothermic reaction may be observed.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 70-80°C) using a heating mantle.
-
Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. A cold trap is recommended to protect the vacuum pump.
-
The crude residue is then carefully dissolved in dichloromethane (DCM).
-
In a separate beaker, prepare crushed ice. Slowly and carefully pour the DCM solution of the crude product onto the crushed ice with stirring.
-
Slowly add saturated sodium bicarbonate solution to the mixture until the aqueous layer is neutral or slightly basic (pH 7-8). Be cautious as gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-3-nitropyridine.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be employed to obtain the pure product.
-
Safety Precautions
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and a lachrymator. Reacts violently with water, releasing toxic gases (HCl and SO₂). All handling must be done in a chemical fume hood. Wear appropriate PPE, including a face shield, and have an emergency shower and eyewash station readily accessible.
-
Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): Toxic and corrosive gases are evolved during the reaction. Ensure the reaction is conducted in a well-ventilated fume hood and that the off-gases are scrubbed through a base trap.
-
Quenching: The quenching of the reaction mixture and any residual thionyl chloride must be done slowly and cautiously with ice to manage the exothermic reaction.
Quantitative Data Summary
| Parameter | Value | Rationale/Notes |
| Reagent Stoichiometry | ||
| This compound | 1.0 eq | Limiting reagent. |
| Thionyl Chloride | 2.0 - 3.0 eq | Excess ensures complete conversion of the hydroxyl group. |
| DMF (optional) | 0.05 eq | Catalytic amount to accelerate the reaction. |
| Reaction Conditions | ||
| Solvent | Anhydrous Toluene | Inert solvent with a suitable boiling point for reflux. |
| Temperature | 70-80 °C (Reflux) | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |
| Expected Outcome | ||
| Yield | 75-90% | Dependent on reaction scale and purification method. |
| Purity | >98% | After purification. |
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of 4-chloro-3-nitropyridine from this compound using thionyl chloride. By understanding the underlying mechanism and adhering strictly to the safety precautions, researchers can confidently produce this valuable intermediate for applications in drug discovery and development. The self-validating nature of the protocol, with its emphasis on in-process monitoring, ensures a high degree of success and reproducibility.
References
- Method for synthesizing 4-chloro-pyridine.
-
Procedure - Organic Syntheses. (URL: [Link])
- Process for preparation of nitropyridine derivatives.
- Process for the preparation of chloropyridine sulphonic acid chlorides.
-
Alternative synthetic route for intermediate 3 and hydrogenation to product 4. ResearchGate. (URL: [Link])
-
N-(4-Pyridyl)pyridinium chloride hydrochloride. Organic Syntheses Procedure. (URL: [Link])
- The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
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Can anybody suggest a method of synthesis of 4-Chloropyridine? ResearchGate. (URL: [Link])
- Synthesis process of 4, 6-dichloropyrimidine.
- Method for synthesizing 4-chloro-pyridine.
-
Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. (URL: [Link])
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Reaction of 4-hydroxy-2-quinolones with thionyl chloride—preparation of new spiro-benzo[3][4]oxathioles and their transformations. ResearchGate. (URL: [Link])
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SOCl₂/DMF‐mediated chlorothiolation. ResearchGate. (URL: [Link])
-
Synthesis of molecular motor 1. ResearchGate. (URL: [Link])
- Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
-
What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? (URL: [Link])
Sources
Application Note & Protocol: Synthesis of 4-Ethoxy-3-nitropyridine via Williamson Ether Synthesis
Abstract
This document provides a comprehensive guide for the synthesis of 4-ethoxy-3-nitropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The protocol details the O-alkylation of 4-hydroxy-3-nitropyridine using ethyl iodide via a Williamson ether synthesis.[3][4] We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and outline critical safety protocols. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a successful and safe reaction.
Introduction and Scientific Principle
4-Ethoxy-3-nitropyridine is a valuable substituted pyridine derivative, serving as a versatile building block for more complex, biologically active molecules.[1][5] Its synthesis is most commonly achieved through the O-alkylation of the readily available starting material, this compound.[6]
The core of this transformation is the Williamson ether synthesis , a robust and widely used method for forming ether linkages.[3][7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][8]
The mechanism involves two primary steps:
-
Deprotonation: The acidic proton of the hydroxyl group on this compound is abstracted by a strong, non-nucleophilic base, such as sodium hydride (NaH). This generates a potent nucleophile, the corresponding sodium alkoxide.[8][9]
-
Nucleophilic Attack: The newly formed alkoxide ion performs an SN2 attack on an electrophilic ethyl source, typically a primary alkyl halide like ethyl iodide. The iodide ion is an excellent leaving group, facilitating the formation of the C-O bond and yielding the desired 4-ethoxy-3-nitropyridine product.[3][4]
The choice of reagents is critical for the success of this synthesis. A strong base like NaH is used to ensure complete deprotonation of the weakly acidic hydroxyl group.[8] A primary alkyl halide is essential, as secondary or tertiary halides would lead to competing elimination (E2) reactions.[3][9] The reaction is best performed in a polar aprotic solvent, such as Tetrahydrofuran (THF) or Dimethylformamide (DMF), which can solvate the cation (Na+) while not interfering with the nucleophile, thereby accelerating the SN2 reaction.[8][9]
Experimental Protocol
This section provides a detailed methodology for the synthesis of 4-ethoxy-3-nitropyridine.
Materials and Equipment
Materials:
-
This compound (CAS: 5435-54-1)
-
Sodium Hydride, 60% dispersion in mineral oil (CAS: 7646-69-7)
-
Ethyl Iodide (CAS: 75-03-6)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask with appropriate stoppers
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet and outlet (bubbler)
-
Syringes and needles
-
Addition funnel
-
Condenser
-
Heating mantle with temperature control
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
TLC plates and developing chamber
Reagent Summary
| Reagent | Mol. Wt. ( g/mol ) | Molar Eq. | Moles (mmol) | Amount |
| This compound | 140.10 | 1.0 | 10.0 | 1.40 g |
| Sodium Hydride (60%) | 24.00 (as NaH) | 1.2 | 12.0 | 0.48 g |
| Ethyl Iodide | 155.97 | 1.2 | 12.0 | 1.87 g (0.96 mL) |
| Anhydrous THF | - | - | - | 50 mL |
Step-by-Step Synthesis Procedure
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Initial Dissolution: To the flask, add this compound (1.40 g, 10.0 mmol) and anhydrous THF (40 mL). Stir the mixture to dissolve the starting material.
-
Base Addition: Carefully add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol) to the stirred solution in small portions over 10-15 minutes. Caution: Hydrogen gas will evolve, and the reaction may be exothermic.[10] Ensure the gas is safely vented through a bubbler. Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the sodium salt.
-
Alkylation: Add ethyl iodide (0.96 mL, 12.0 mmol) dropwise to the reaction mixture via syringe over 5 minutes.
-
Reaction: Heat the mixture to reflux (approximately 66°C for THF) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Quenching: After the reaction is complete, cool the flask to 0°C in an ice bath. Cautiously quench the excess sodium hydride by slowly adding 5 mL of deionized water dropwise. Stir for 10 minutes.
-
Work-up and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add 50 mL of ethyl acetate and 50 mL of water. Shake and separate the layers.
-
Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.
-
Combine the organic layers and wash with 30 mL of saturated NaHCO₃ solution, followed by 30 mL of brine.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue (typically a yellow or orange solid/oil) can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 Hexane:EtOAc).
-
Characterization: Combine the pure fractions and remove the solvent to yield 4-ethoxy-3-nitropyridine as a light orange to yellow crystalline solid.[5] Confirm the identity and purity by standard analytical techniques (NMR, MS, melting point). The expected melting point is in the range of 47-51 °C.[5]
Workflow Diagram
Caption: Experimental workflow for the synthesis of 4-ethoxy-3-nitropyridine.
Safety and Hazard Management
Proper safety precautions are paramount for this procedure due to the hazardous nature of the reagents.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene are recommended).[10] All operations should be conducted inside a certified chemical fume hood.
-
Sodium Hydride (NaH): This reagent is highly water-reactive and pyrophoric.[10] It violently reacts with water to produce hydrogen gas, which is flammable and can ignite spontaneously.[10] NaH must be handled under an inert atmosphere (nitrogen or argon).[10][11] Never allow it to come into contact with water or humid air.[10] Use a Class D fire extinguisher for metal hydride fires; DO NOT use water, CO₂, or foam extinguishers.[10][11]
-
Ethyl Iodide: This compound is harmful if swallowed or inhaled, toxic in contact with skin, and causes skin and serious eye irritation.[12] It is also a suspected mutagen.[13] Handle with extreme care in a well-ventilated fume hood, avoiding any skin or eye contact.[12][14]
-
Starting Material and Product: Both this compound and 4-ethoxy-3-nitropyridine hydrochloride are known to cause skin and serious eye irritation and may cause respiratory irritation.[15][16] Avoid creating dust and direct contact.
-
Solvents: THF can form explosive peroxides over time. Use freshly distilled or inhibitor-free anhydrous solvent. Ethyl acetate and hexane are flammable. Keep away from ignition sources.
References
-
4-Methoxy-3-nitropyridine. (n.d.). PubChem. Retrieved from [Link]
-
ETHYL IODIDE MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. [Link]
-
SAFETY DATA SHEET: Ethyl Iodide. (n.d.). Samrat Pharmachem Limited. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2023). National Institutes of Health. [Link]
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Sodium Hydride - Standard Operating Procedure. (2012). University of California. [Link]
-
4-Ethoxy-3-nitropyridine hydrochloride. (n.d.). Chem-Impex. [Link]
-
This compound. (n.d.). Chem-Impex. [Link]
-
Synthesis of 4-nitropyridine. (n.d.). PrepChem.com. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Williamson ether synthesis – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. [Link]
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Application Notes & Protocols: 4-Hydroxy-3-nitropyridine as a Strategic Precursor for the Synthesis of Kinase Inhibitors
Introduction: The Strategic Value of the Pyridine Scaffold in Kinase Inhibitor Design
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. Kinase inhibitors have revolutionized the therapeutic landscape by blocking the activity of these rogue enzymes, and a significant number of these drugs are built upon heterocyclic scaffolds.
Among these, the pyridine ring system stands out as a "privileged structural motif" in medicinal chemistry.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetically versatile nature make it an ideal core for building complex, biologically active molecules. This guide focuses on the utility of a particularly valuable, yet simple, starting material: 4-hydroxy-3-nitropyridine .
This compound is a readily available and cost-effective chemical building block.[1][2][3] Its true power lies in the strategic placement of its functional groups. The hydroxyl group can be readily converted into a leaving group (such as a halide), and the nitro group can be reduced to a primary amine.[3][4][5] These two "handles" provide orthogonal reactivity, allowing for a stepwise and controlled elaboration of the pyridine core into the complex architectures required for potent and selective kinase inhibition. This application note will detail the synthetic transformations, provide step-by-step protocols, and illustrate the pathway from this simple precursor to advanced kinase inhibitor scaffolds.
Part 1: Core Synthetic Transformations and Strategic Workflow
The journey from this compound to a kinase inhibitor core relies on a sequence of robust and well-established chemical reactions. The primary strategy involves transforming the initial functional groups into functionalities amenable to modern cross-coupling chemistry, which is the cornerstone of contemporary drug synthesis.
1.1. Key Chemical Conversions:
-
Chlorination of the Hydroxyl Group: The first critical step is the conversion of the C4-hydroxyl group into a more reactive leaving group, typically a chloride. This is most commonly achieved using standard chlorinating agents like phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅).[5] This transformation yields 4-chloro-3-nitropyridine , a key intermediate primed for nucleophilic substitution or, more importantly, palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen facilitates this transformation.[4]
-
Reduction of the Nitro Group: The second key transformation is the reduction of the C3-nitro group to a primary amine (-NH₂). This can be accomplished under various conditions, such as catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C) or with metal reductants in acidic media (e.g., tin(II) chloride or iron powder).[6] This step generates a nucleophilic amino group, which is often a crucial component of the final kinase inhibitor, frequently forming a key hydrogen bond with the kinase hinge region or serving as an attachment point for other pharmacophoric elements.
These two transformations can be performed in either order, providing flexibility to the synthetic chemist. However, the most common strategy involves first chlorination followed by reduction, as the resulting 3-amino-4-chloropyridine is an exceptionally versatile building block for subsequent diversification.
1.2. The Power of Palladium-Catalyzed Cross-Coupling:
The 4-chloro-3-aminopyridine intermediate is an ideal substrate for powerful carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[7][8][9]
-
Suzuki-Miyaura Coupling: This reaction couples the pyridyl chloride with an aryl or heteroaryl boronic acid (or ester). It is the most widely used method for constructing the biaryl and heterobiaryl scaffolds that are ubiquitous in kinase inhibitors.[7][10][11] These appended aryl groups are designed to occupy hydrophobic pockets within the ATP-binding site of the target kinase.
-
Sonogashira Coupling: This reaction joins the pyridyl chloride with a terminal alkyne.[9][12] The resulting alkynylpyridine can be a final structural feature or an intermediate for further transformations.
1.3. General Synthetic Workflow Diagram
The following diagram illustrates the strategic pathway from this compound to a diversified kinase inhibitor scaffold.
Caption: Synthetic workflow from precursor to diverse scaffolds.
Part 2: Protocols & Application Case Study - Synthesis of a Regorafenib-like Core
To provide a practical context, we will outline the synthesis of a core structure related to Regorafenib . Regorafenib is an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases and is used in the treatment of metastatic colorectal cancer and other malignancies.[13] Its structure features a central pyridine ring, making it an excellent example of the principles discussed.
Protocol 1: Synthesis of 4-Chloro-3-nitropyridine
This protocol describes the conversion of the hydroxyl group to a chloride, a critical activation step.[5]
Rationale: Phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) is a powerful and effective reagent system for the dehydration and chlorination of hydroxypyridines. The reaction proceeds via phosphorylation of the hydroxyl group, followed by nucleophilic attack by chloride.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Toluene
-
Ice water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add this compound (10.0 g, 71.4 mmol). Carefully add phosphorus oxychloride (60 mL) followed by the portion-wise addition of phosphorus pentachloride (16.3 g, 78.5 mmol) under stirring. Caution: The reaction is exothermic and releases HCl gas.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Workup - Quenching: After completion, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice (approx. 300 g) in a large beaker with vigorous stirring. Caution: This is a highly exothermic and vigorous quenching process.
-
Neutralization: Once the ice has melted, neutralize the acidic aqueous solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-chloro-3-nitropyridine as a crystalline solid.
Protocol 2: Synthesis of 3-Amino-4-chloropyridine
This protocol details the selective reduction of the nitro group to an amine.
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for nitro group reduction. The reaction is typically high-yielding and avoids the use of harsh, stoichiometric metal reductants that can complicate purification.
Materials:
-
4-Chloro-3-nitropyridine
-
10% Palladium on carbon (Pd/C, 50% wet)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
Celite® or other filter aid
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Setup: To a 250 mL round-bottom flask, add 4-chloro-3-nitropyridine (5.0 g, 31.5 mmol) and ethanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (0.25 g, 5 mol% loading). Caution: Pd/C can be pyrophoric when dry. Handle with care.
-
Hydrogenation: Seal the flask, and purge the system with nitrogen or argon, followed by hydrogen gas. Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 4-6 hours).
-
Workup: Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL).
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield 3-amino-4-chloropyridine, which can often be used in the next step without further purification.
Protocol 3: Suzuki-Miyaura Coupling for Biaryl Scaffold Construction
This protocol provides a general method for coupling the aminopyridine core with an aryl boronic acid.
Rationale: This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry.[11][14] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst. A base is required to facilitate the transmetalation step.
Materials:
-
3-Amino-4-chloropyridine
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture or DME)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: To a Schlenk flask, add 3-amino-4-chloropyridine (1.0 g, 7.78 mmol), the desired arylboronic acid (1.2 eq., 9.34 mmol), and the base (e.g., K₂CO₃, 2.5 eq., 19.45 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., 30 mL of 1,4-dioxane and 6 mL of water). Bubble argon through the solution for 15 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq., 0.39 mmol).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 8-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl pyridine scaffold.
Table 1: Summary of Synthetic Protocol Data
| Step | Reaction | Key Reagents | Typical Yield | Melting Point (°C) | Analytical Notes |
| 1 | Chlorination | This compound, POCl₃, PCl₅ | 75-85% | 48-51 | Yellow Crystalline Solid |
| 2 | Nitro Reduction | 4-chloro-3-nitropyridine, H₂, 10% Pd/C | 90-98% | 63-65 | Off-white to pale brown solid |
| 3 | Suzuki Coupling | 3-amino-4-chloropyridine, Ar-B(OH)₂, Pd Catalyst | 60-80% | Varies | Product purity confirmed by ¹H NMR and LC-MS |
Part 3: Biological Relevance - Kinase Inhibition and Signaling
The pyridine-based scaffolds synthesized from this compound are designed to interact with the ATP-binding pocket of a target protein kinase. The core structure acts as an anchor, while the substituents, installed via cross-coupling, provide the necessary interactions for affinity and selectivity.
Mechanism of Action: Most small-molecule kinase inhibitors are "Type I" or "Type II" inhibitors that compete with adenosine triphosphate (ATP) for binding to the enzyme.
-
The pyridine nitrogen often acts as a hydrogen bond acceptor , mimicking the interaction of the adenine portion of ATP with the "hinge region" of the kinase.[15]
-
The amino group at the C3 position can act as a hydrogen bond donor .
-
The aryl group installed at the C4 position typically extends into a nearby hydrophobic pocket , contributing significantly to the binding affinity.
Illustrative Signaling Pathway:
Kinase inhibitors function by interrupting signaling cascades that promote cell proliferation and survival. The diagram below shows a simplified generic pathway where a kinase inhibitor blocks a signal from being relayed.
Caption: Inhibition of a signaling cascade by a kinase inhibitor.
Conclusion and Future Perspectives
This compound is more than just a simple chemical; it is a strategic entry point into the complex world of kinase inhibitor synthesis. Its predictable reactivity and the robustness of the subsequent transformations allow for the efficient construction of diverse molecular libraries. The protocols outlined here provide a reliable foundation for researchers in drug discovery to access valuable 3-amino-4-arylpyridine scaffolds.
Future work in this area will continue to leverage this precursor while exploring novel cross-coupling partners and bioisosteric replacements. The concept of bioisosterism , where one functional group is replaced by another with similar physical or electronic properties, is a powerful strategy to fine-tune a drug's properties, such as solubility, metabolic stability, or target selectivity.[16][17][18] The pyridine core itself can be considered a bioisostere for other aromatic systems, and its functional groups can be swapped to optimize interactions and overcome drug development hurdles.[18][19] The continued application of this versatile precursor, combined with modern medicinal chemistry strategies, will undoubtedly lead to the discovery of the next generation of kinase inhibitors.
References
-
Kharitonov, D. S., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6667. Available at: [Link]
-
Pharmaffiliates. (n.d.). The Role of Nitropyridines in Pharmaceutical Development. Available at: [Link]
-
LookChem. (n.d.). 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China. Available at: [Link]
-
Kharitonov, D. S., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Three-step synthesis of regorafenib 30 starting from of 3-fluoro-4-nitrophenol 34 and 4-chloro-N-methyl pyridine-2-carboxamide 25. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Regorafenib. PubChem. Available at: [Link]
- Google Patents. (n.d.). US9790185B2 - Process for the preparation of regorafenib and its crystalline forms.
-
LookChem. (n.d.). This compound: Properties, Uses, Safety Data & Supplier Information. Available at: [Link]
-
ACS Publications. (2023). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). General synthetic route for the synthesis of 3-hydroxypyridin-4-one derivatives 1–10 by a single-step synthetic pathway. Available at: [Link]
-
Buchwald, S. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
-
ACS Publications. (2007). Efficient Syntheses of KDR Kinase Inhibitors Using a Pd-Catalyzed Tandem C−N/Suzuki Coupling as the Key Step. The Journal of Organic Chemistry. Available at: [Link]
-
Amerigo Scientific. (n.d.). This compound (98%). Available at: [Link]
-
ACS Publications. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. Available at: [Link]
-
ResearchGate. (2018). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Available at: [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Frontiers in Chemistry. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]
-
SCIRP. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. Available at: [Link]
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SpringerLink. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds. Available at: [Link]
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ResearchGate. (2025). Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors. Available at: [Link]
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ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Available at: [Link]
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ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]
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PubMed. (1998). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Available at: [Link]
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The Strategic Role of 4-Hydroxy-3-nitropyridine in the Development of Modern Agrochemicals: Application Notes and Protocols
Introduction: The Unseen Pillar of Crop Protection
In the intricate world of agrochemical research and development, the identification of versatile chemical scaffolds is paramount to the discovery of novel and effective crop protection agents. Among these, the pyridine ring system holds a place of distinction, forming the backbone of numerous commercially successful herbicides, fungicides, and insecticides.[1][2] This guide focuses on a particularly valuable, yet often overlooked, pyridine derivative: 4-Hydroxy-3-nitropyridine . While not an end-product itself, this compound serves as a critical starting material and key intermediate in the synthesis of highly active agrochemicals.[3][4] Its unique arrangement of functional groups—a hydroxyl group amenable to substitution and a nitro group that can be transformed into other functionalities—provides a rich platform for chemical elaboration and the generation of diverse molecular libraries for biological screening.
This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in agrochemical development. We will delve into the synthetic pathways it enables, focusing on a case study of a commercially relevant herbicide. Furthermore, we will provide detailed, field-proven protocols for the synthesis of key intermediates and the biological evaluation of the resulting agrochemical candidates.
Core Concepts: Why this compound is a Privileged Scaffold
The utility of this compound as a foundational building block in agrochemical synthesis stems from the distinct reactivity of its functional groups. The interplay between the hydroxyl and nitro substituents on the pyridine ring allows for a range of chemical transformations, paving the way for the construction of complex, biologically active molecules.
Key Chemical Transformations:
-
Activation of the 4-position: The hydroxyl group at the 4-position can be readily converted into a better leaving group, such as a chlorine atom, by treatment with reagents like phosphorus oxychloride (POCl₃). This transformation is a critical step, as it opens the door for nucleophilic aromatic substitution reactions, allowing for the introduction of various side chains that are essential for biological activity.
-
Modification of the 3-position: The nitro group at the 3-position can be reduced to an amino group, which can then be further functionalized. Alternatively, the nitro group can influence the electronic properties of the pyridine ring, affecting its reactivity in subsequent synthetic steps.
-
Building Complexity: These primary transformations allow for the sequential addition of different molecular fragments, enabling the synthesis of a wide array of pyridine-based agrochemicals. This "building block" approach is a cornerstone of modern agrochemical discovery.
Application Case Study: Synthesis of a Diflufenican-type Herbicide
To illustrate the practical application of this compound in agrochemical development, we will outline the synthetic pathway to a molecule with a similar core structure to the commercial herbicide Diflufenican . Diflufenican is a selective herbicide used for the control of broadleaf weeds in cereal crops.[5] Its mode of action is the inhibition of phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[6] The disruption of this pathway leads to the degradation of chlorophyll and ultimately, the death of the target weed.[7]
The following schematic outlines a plausible synthetic route from this compound to a Diflufenican analogue, highlighting the key transformations.
Caption: Synthetic pathway from this compound to a Diflufenican analogue.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of a Diflufenican-type herbicide, as well as a protocol for evaluating its biological activity.
Protocol 1: Synthesis of 4-Chloro-3-nitropyridine from this compound
This protocol describes the conversion of the hydroxyl group at the 4-position to a chlorine atom, a critical activation step.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add this compound (10.0 g, 71.4 mmol) to the flask.
-
Carefully add phosphorus oxychloride (POCl₃) (50 mL, 535 mmol) to the flask. The reaction is exothermic.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice (200 g) in a large beaker with stirring. This step should be performed in a well-ventilated fume hood as it will generate HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 4-Chloro-3-nitropyridine can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 75-85%
Protocol 2: Synthesis of a Diflufenican Analogue via Amide Coupling
This protocol details the final step in the synthesis, the coupling of the nicotinic acid intermediate with an aniline derivative.
Materials:
-
2-(3-(Trifluoromethyl)phenoxy)nicotinic acid
-
2,4-Difluoroaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Column chromatography apparatus
Procedure:
-
To a solution of 2-(3-(Trifluoromethyl)phenoxy)nicotinic acid (1.0 g, 3.53 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask, add 2,4-difluoroaniline (0.55 g, 4.24 mmol).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (0.81 g, 4.24 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.04 g, 0.35 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (30 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the Diflufenican analogue as a white solid.[5]
Expected Yield: 80-90%
Protocol 3: In Vitro Evaluation of Herbicidal Activity (Phytoene Desaturase Inhibition Assay)
This protocol provides a method to assess the inhibitory activity of the synthesized compound on its target enzyme, phytoene desaturase.[8]
Materials:
-
Recombinant phytoene desaturase (can be expressed in and purified from E. coli)
-
Phytoene (substrate)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing necessary cofactors)
-
HPLC system with a C18 column and a photodiode array detector
-
Microplate reader (optional, for high-throughput screening)
Procedure:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture containing the assay buffer, a known concentration of recombinant phytoene desaturase, and the substrate phytoene.
-
Add the test compound at various concentrations to the reaction mixture. Include a control with DMSO only.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., a mixture of methanol and chloroform).
-
Extract the carotenoids (substrate and product) into the organic phase.
-
Analyze the organic extract by HPLC to separate and quantify the remaining phytoene and the product, ζ-carotene.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Analysis:
The results of the herbicidal activity assays can be summarized in a table for easy comparison.
| Compound | Target Enzyme | IC₅₀ (µM) |
| Diflufenican Analogue | Phytoene Desaturase | [Insert experimental value] |
| Norflurazon (Positive Control) | Phytoene Desaturase | [Insert experimental value] |
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile starting material in the synthesis of complex and commercially important agrochemicals. Its strategic use allows for the efficient construction of pyridine-based scaffolds with a wide range of biological activities. The case study of a Diflufenican-type herbicide demonstrates a clear and logical synthetic pathway from this simple precursor to a potent herbicidal agent.
The protocols provided in this guide offer a practical framework for researchers to synthesize and evaluate their own novel pyridine-based agrochemical candidates. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of foundational chemical building blocks like this compound will undoubtedly increase. Future research in this area will likely focus on the development of new synthetic methodologies to further expand the chemical space accessible from this versatile intermediate, leading to the discovery of next-generation agrochemicals with improved efficacy and safety profiles.
References
- Exploring the Efficacy of Diflufenican Herbicide in Weed Management Strategies and Crop Protection. (2024). [Source details not fully provided]
-
Diflufenican. In Wikipedia. Retrieved from [Link]
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This compound | 5435-54-1. J&K Scientific. Retrieved from [Link]
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Why diversifying herbicide modes of action is crucial. (2022). Bayer Crop Science UK. Retrieved from [Link]
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Diflufenican (Ref: AE 088657). AERU - University of Hertfordshire. Retrieved from [Link]
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The Power of Diflufenican Herbicide Explained. (2024). YouTube. Retrieved from [Link]
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A New Non-Radioactive Assay of Phytoene Desaturase to Evaluate Bleaching Herbicides. ResearchGate. Retrieved from [Link]
-
Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Retrieved from [Link]
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). [Source details not fully provided]
-
Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. Retrieved from [Link]
- Synthesis method of diflufenican. Google Patents.
-
The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Nitrilase-catalyzed conversion of 3-cyanopyridine to nicotinic acid. ResearchGate. Retrieved from [Link]
-
Method for preparing 2-chloronicotinic acid. Eureka | Patsnap. Retrieved from [Link]
-
Diflufenican metabolites. ASCA GmbH Angewandte Synthesechemie Adlershof. Retrieved from [Link]
-
Plant-type phytoene desaturase: Functional evaluation of structural implications. PMC. Retrieved from [Link]
-
In vitro inhibition of phytoene desaturase (PDS) and-carotene.... ResearchGate. Retrieved from [Link]
- Silenced Phytoene desaturase Gene as a Scorable Marker for Plant Genetic Transformation. [Source details not fully provided]
-
Utilizing small-scale primary screening method to evaluate activity of the bleaching herbicide topramezone on invasive and native submersed Plants. University of Florida. Retrieved from [Link]
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2025). [Source details not fully provided]
-
2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxylic acid | C13H8F3NO3 | CID 215891. PubChem. Retrieved from [Link]
-
Diflufenican | C19H11F5N2O2 | CID 91735. PubChem. Retrieved from [Link]
- Susbstituted pyridine herbicides. Google Patents.
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Retrieved from [Link]
- CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation. Google Patents.
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. Retrieved from [Link]
-
THE PREPARATION OF NICOTINIC ACID FROM PYRIDINE. Journal of the American Chemical Society. Retrieved from [Link]
-
Synthesis of Niacin from 3-Cyanopyridine with Recombinant Escherichia coli Carrying afnitA Nitrilase in a Deep Eutectic Solvent System. MDPI. Retrieved from [Link]
-
A Rapid and Simple Bioassay Method for Herbicide Detection. PMC - NIH. Retrieved from [Link]
-
Herbicide Bioassay Study Guide. Analyzeseeds. Retrieved from [Link]
-
Protocol for Identifying, Evaluating, and Using New Herbicides. BLM National NEPA Register. Retrieved from [Link]
-
A Practitioner's Guide for Testing Herbicide Efficacy With the Incision Point Application (IPA) Technique on Invasive Woody Plant Species. CTAHR. Retrieved from [Link]
- Phytoene Desaturase Inhibition by O-(2-Phenoxy)ethyl-N-aralkylcarbamates. [Source details not fully provided]
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Application Notes and Protocols for the Synthesis of Novel Herbicides and Fungicides from Nitropyridine Derivatives
Introduction: The Privileged Role of Nitropyridines in Agrochemical Discovery
The pyridine ring is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in the development of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2][3] Its derivatives are integral to a wide range of commercial fungicides, herbicides, and insecticides.[3] Among these, nitropyridines stand out as exceptionally versatile precursors for chemical synthesis. The presence of a nitro group, a powerful electron-withdrawing moiety, significantly influences the reactivity of the pyridine ring, making these compounds ideal starting points for creating diverse molecular libraries.[2]
Specifically, halo-nitropyridines, such as 2-chloro-5-nitropyridine, are highly valuable intermediates. The nitro group activates the halogen at the ortho or para position for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of a wide array of functional groups.[1][4] This reactivity is the lynchpin for the synthesis of novel compounds with potential herbicidal and fungicidal properties. As the agricultural industry continually faces challenges from weed and fungal resistance, the development of new active ingredients with novel modes of action is paramount. This guide provides detailed protocols and the underlying scientific rationale for synthesizing potential agrochemical candidates from nitropyridine building blocks.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic route exploited in this guide is the Nucleophilic Aromatic Substitution (SNAr) reaction. The reaction of 2-chloro-5-nitropyridine with various nucleophiles (e.g., phenols, anilines) serves as a robust method for forging new carbon-oxygen and carbon-nitrogen bonds.
Causality of Reactivity: The SNAr mechanism in this context is facilitated by two key factors:
-
Activation: The strongly electron-withdrawing nitro group (-NO₂) at the 5-position polarizes the pyridine ring, making the carbon atom at the 2-position (attached to the chlorine) highly electrophilic and susceptible to nucleophilic attack.
-
Stabilization: The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, lowering the activation energy of the reaction and promoting the displacement of the chloride leaving group.
This core strategy allows for a modular approach: by simply varying the nucleophile, researchers can generate a vast library of derivatives for biological screening. A subsequent reduction of the nitro group to an amine opens up a second dimension of chemical diversity, allowing for further functionalization.[1]
Figure 2: Reaction scheme for the synthesis of the pyridyloxy intermediate.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Chloro-5-nitropyridine | 158.55 | 1.59 g | 10.0 | 1.0 |
| 4-Chlorophenol | 128.56 | 1.41 g | 11.0 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 30 mL | - | - |
Step-by-Step Methodology:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine (1.59 g, 10.0 mmol), 4-chlorophenol (1.41 g, 11.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Add N,N-Dimethylformamide (DMF, 30 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 150 mL of ice-cold water. A solid precipitate should form.
-
Stir the aqueous suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 50 mL).
-
Dry the solid product under vacuum to yield the desired 2-(4-chlorophenoxy)-5-nitropyridine.
Self-Validation Data (Expected):
-
Yield: 85-95%
-
Appearance: Off-white to pale yellow solid
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.15 (d, 1H), 8.40 (dd, 1H), 7.40 (d, 2H), 7.15 (d, 2H), 7.00 (d, 1H).
-
MS (ESI+): m/z = 251.0 [M+H]⁺
Application Note 2: Synthesis of a Phenylamino-Pyridine Fungicide Candidate
Objective: To synthesize a novel N-phenyl-5-nitropyridin-2-amine derivative. This class of compounds has been explored for various biological activities, including antifungal applications. [1]The protocol is followed by a method for the reduction of the nitro group, which creates a key intermediate for further library development.
Scientific Rationale: This synthesis again leverages the SNAr reaction, this time with an aniline derivative acting as the nitrogen nucleophile. The reaction may proceed thermally or can be catalyzed by a mild base to facilitate the removal of HCl. The subsequent reduction of the nitro group is a critical transformation. Catalytic hydrogenation or reduction with metals like iron or tin in acidic media are common methods. [1]The resulting aromatic amine is a versatile handle for introducing new functionality via acylation, sulfonylation, or diazotization reactions, significantly expanding the chemical space for SAR studies. Understanding the mode of action of existing fungicides can guide these derivatization efforts. [5][6]
Protocol 2.1: Synthesis of N-(4-methoxyphenyl)-5-nitropyridin-2-amine
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 2-Chloro-5-nitropyridine | 158.55 | 1.59 g | 10.0 | 1.0 |
| p-Anisidine | 123.15 | 1.35 g | 11.0 | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.26 g | 15.0 | 1.5 |
| Ethanol (EtOH) | - | 40 mL | - | - |
Step-by-Step Methodology:
-
Combine 2-chloro-5-nitropyridine (1.59 g, 10.0 mmol), p-anisidine (1.35 g, 11.0 mmol), and sodium bicarbonate (1.26 g, 15.0 mmol) in a 100 mL round-bottom flask with a stir bar and reflux condenser.
-
Add ethanol (40 mL) as the solvent.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 12-16 hours, monitoring by TLC (2:1 Hexane:Ethyl Acetate).
-
After cooling to room temperature, reduce the solvent volume to ~10 mL using a rotary evaporator.
-
Add 100 mL of deionized water to the concentrated mixture. A yellow solid should precipitate.
-
Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water (2 x 30 mL) and then with a small amount of cold ethanol (10 mL).
-
Dry the product under vacuum.
Self-Validation Data (Expected):
-
Yield: 80-90%
-
Appearance: Bright yellow solid
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.95 (s, 1H), 8.90 (d, 1H), 8.25 (dd, 1H), 7.55 (d, 2H), 7.00 (d, 2H), 6.95 (d, 1H), 3.80 (s, 3H).
-
MS (ESI+): m/z = 246.1 [M+H]⁺
Protocol 2.2: Reduction of the Nitro Group to an Amine
Step-by-Step Methodology:
-
In a 250 mL flask, suspend the N-(4-methoxyphenyl)-5-nitropyridin-2-amine (2.45 g, 10.0 mmol) and iron powder (2.79 g, 50.0 mmol, 5.0 equiv.) in a 1:1 mixture of ethanol and water (80 mL total).
-
Add concentrated hydrochloric acid (HCl, 1 mL) to the stirring suspension.
-
Heat the mixture to 80 °C for 2-3 hours. The yellow color should fade. Monitor by TLC until the starting material is gone.
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (100 mL) and wash with a saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
-
Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the desired diamine product, N²-(4-methoxyphenyl)pyridine-2,5-diamine.
Self-Validation Data (Expected):
-
Yield: 75-85%
-
Appearance: Light brown or tan solid
-
MS (ESI+): m/z = 216.1 [M+H]⁺
References
-
K. V. Sashidhara, S. R. Avula, G. S. Kumar, et al. (2016). Nitropyridines in the Synthesis of Bioactive Molecules. PMC, PubMed Central, NIH. [Link]
-
PrepChem.com. Synthesis of 2-chloro-5-nitropyridine. [Link]
- Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
Dissertation. (2010). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [Link]
-
FAO AGRIS. (2023). CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES. [Link]
-
Chempanda. (2023). Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]
-
ResearchGate. (2008). Nitropyridines, Their Synthesis and Reactions. [Link]
- Google Patents. (1990).
- Google Patents. (2001). EP1140845A1 - Susbstituted pyridine herbicides.
-
Oregon State University. (2017). Fungicide Theory of Use and Mode of Action. [Link]
-
CABI Digital Library. (2017). Fungicide Modes of Action and Spectrum. [Link]
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Y. Feng, T., Liu, Q., Xu, Z., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC, NIH. [Link]
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ResearchGate. (2021). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. [Link]
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ResearchGate. (2024). Evaluation of innovative promising fungicide from nitropyrazolone class: effects on phytopathogens and non-target organisms. [Link]
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PubMed. (2022). 4-Nitropyrazolin-5-ones as Readily Available Fungicides of the Novel Structural Type for Crop Protection: Atom-Efficient Scalable Synthesis and Key Structural Features Responsible for Activity. [Link]
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A. Villa-Reyna, et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC, NIH. [Link]
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MDPI. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [Link]
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PubMed. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
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Application Note: A Versatile Synthetic Pathway to Imidazo[4,5-c]pyridines Utilizing 4-Hydroxy-3-nitropyridine as a Key Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Imidazo[4,5-c]pyridines
The imidazo[4,5-c]pyridine scaffold, often referred to as 3-deazapurine, is a privileged structure in medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, often serving as a key component in the design of novel therapeutics.[2] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including potent efficacy as anti-HCV agents, A2A adenosine receptor antagonists, protein kinase B inhibitors, and anticancer agents.[1][3]
The inherent value of this scaffold necessitates robust and flexible synthetic routes that allow for the generation of diverse compound libraries. While numerous methods exist for the synthesis of imidazopyridines, many rely on precursors that may not be readily accessible.[4] This application note details a logical and efficient multi-step synthetic pathway to the imidazo[4,5-c]pyridine core, starting from the commercially available and cost-effective reagent, 4-hydroxy-3-nitropyridine. We will provide a causal explanation for each synthetic step, detailed experimental protocols, and field-proven insights to ensure reproducibility and success.
Overall Synthetic Strategy
The core of this synthetic strategy is the transformation of this compound into the crucial intermediate, 3,4-diaminopyridine . This vicinal diamine is the direct precursor required for the construction of the fused imidazole ring. The overall pathway involves three key stages:
-
Activation and Amination: Conversion of the C4-hydroxyl group into a more suitable leaving group, followed by nucleophilic aromatic substitution to install the first amino group.
-
Nitro Group Reduction: Reduction of the C3-nitro group to generate the essential 1,2-diamine functionality.
-
Cyclization: Condensation of the 3,4-diaminopyridine with a suitable one-carbon source to form the final imidazo[4,5-c]pyridine ring system.
This approach is designed for flexibility, particularly in the final cyclization step, which allows for the introduction of various substituents at the C2-position of the target scaffold.
Caption: High-level overview of the synthetic route from this compound.
Discussion of Synthetic Steps & Causality
Part A: Synthesis of the Key Intermediate, 3,4-Diaminopyridine
The successful formation of the imidazole ring is entirely dependent on the efficient preparation of 3,4-diaminopyridine.
-
Step 1: Chlorination of this compound. The hydroxyl group of a pyridinol is a poor leaving group for nucleophilic aromatic substitution (SNAr). Its conversion to a chloride is a critical activation step. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for this transformation. The electron-withdrawing nature of the adjacent nitro group facilitates this conversion and also activates the C4 position for the subsequent substitution reaction.
-
Step 2: Amination of 4-Chloro-3-nitropyridine. With a good leaving group (Cl⁻) in place, the C4 position is highly susceptible to nucleophilic attack. The introduction of the first amino group can be achieved by reacting 4-chloro-3-nitropyridine with a source of ammonia, such as aqueous or alcoholic ammonia, often under pressure and heat. The reaction proceeds via an SNAr mechanism to yield 4-amino-3-nitropyridine.
-
Step 3: Reduction of the Nitro Group. This is the final and most crucial step in forming the diamine precursor. The selective reduction of the nitro group in the presence of the pyridine ring and the existing amino group is required. Several methods are reliable:
-
Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method, typically yielding the product in high purity.
-
Metal/Acid Reduction: Classic conditions such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or iron powder in acetic acid are also highly effective and are often used in industrial settings.[4] The choice of reductant can depend on the presence of other functional groups in more complex derivatives.
-
Part B: Cyclization to the Imidazo[4,5-c]pyridine Core
The reaction of a 1,2-diamine with a one-carbon electrophile, known as the Phillips condensation, is the most common method for forming the imidazole ring.[4] The choice of this electrophile directly determines the substitution at the C2 position of the final product.
-
For Unsubstituted Imidazo[4,5-c]pyridines (C2-H): Refluxing 3,4-diaminopyridine in formic acid or with triethyl orthoformate are the most direct methods.[4] Formic acid serves as both the C1 source and the solvent. Ytterbium triflate has been reported as an effective catalyst for condensation with orthoformates.[4]
-
For 2-Substituted Imidazo[4,5-c]pyridines (C2-Alkyl/Aryl):
-
Using Aldehydes: Condensation with an aldehyde (R-CHO) is a versatile method to install a variety of substituents. The reaction typically proceeds via an oxidative cyclocondensation, where an oxidant (often air, but sometimes reagents like Na₂S₂O₅ are used) facilitates the final aromatization step.[5]
-
Using Carboxylic Acids: Direct condensation with a carboxylic acid (R-COOH) requires harsh conditions, typically heating in polyphosphoric acid (PPA), which acts as both a catalyst and a dehydrating agent.[4]
-
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Protocol 1: Synthesis of 4-Chloro-3-nitropyridine
-
Materials: this compound (1.0 eq), Phosphorus oxychloride (POCl₃, 3.0-5.0 eq).
-
Procedure: a. To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound. b. Carefully add phosphorus oxychloride (POCl₃) portion-wise at room temperature. c. Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexane). d. Cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Caution: Exothermic reaction. e. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate until the pH is ~7-8. f. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes). g. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-chloro-3-nitropyridine as a solid.
Protocol 2: Synthesis of 4-Amino-3-nitropyridine
-
Materials: 4-chloro-3-nitropyridine (1.0 eq), Ammonium hydroxide solution (28-30%, excess), Ethanol.
-
Procedure: a. In a sealed pressure vessel, dissolve 4-chloro-3-nitropyridine in ethanol. b. Add an excess of concentrated ammonium hydroxide solution. c. Seal the vessel and heat the mixture to 100-120 °C for 6-12 hours. d. Cool the vessel to room temperature. Caution: Release pressure carefully. e. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. f. The resulting solid can be triturated with water, filtered, and dried.
-
Purification: Recrystallization from an ethanol/water mixture typically yields pure 4-amino-3-nitropyridine as a yellow solid.
Protocol 3: Synthesis of 3,4-Diaminopyridine (via Catalytic Hydrogenation)
-
Materials: 4-amino-3-nitropyridine (1.0 eq), 10% Palladium on Carbon (Pd/C, 5-10 mol%), Methanol or Ethanol, Hydrogen gas.
-
Procedure: a. To a hydrogenation flask, add 4-amino-3-nitropyridine and the solvent (Methanol or Ethanol). b. Carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon). c. Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (using a balloon or a Parr hydrogenator apparatus). d. Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours. e. Monitor the reaction by TLC until the starting material is completely consumed. f. Carefully vent the hydrogen and purge the flask with an inert gas. g. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent. h. Concentrate the filtrate under reduced pressure to yield 3,4-diaminopyridine. The product is often used in the next step without further purification but can be recrystallized if necessary.
Protocol 4: Cyclization to 2-Aryl-1H-imidazo[4,5-c]pyridines
This protocol provides a general method for synthesizing 2-substituted derivatives using an aldehyde.
-
Materials: 3,4-diaminopyridine (1.0 eq), substituted aromatic aldehyde (1.0-1.1 eq), Sodium metabisulfite (Na₂S₂O₅, ~1.1 eq), Dimethyl sulfoxide (DMSO).
-
Procedure: a. Dissolve 3,4-diaminopyridine and the corresponding aldehyde in DMSO in a round-bottom flask. b. Add sodium metabisulfite to the mixture.[5] c. Heat the reaction mixture to 120-140 °C and stir for 2-6 hours. The reaction is often accompanied by a color change. d. Monitor the reaction by TLC. e. Upon completion, cool the reaction mixture to room temperature and pour it into ice water. f. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., Ethanol, DMF/water) or by column chromatography.
Data Summary Table
| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield |
| 1 | Chlorination | This compound, POCl₃ | Reflux, 3-4 h | 75-90% |
| 2 | Amination | 4-Chloro-3-nitropyridine, NH₄OH | 100-120 °C, Sealed Vessel, 6-12 h | 80-95% |
| 3 | Nitro Reduction | 4-Amino-3-nitropyridine, H₂, Pd/C | RT, H₂ atmosphere, 4-8 h | 90-99% |
| 4 | Cyclization | 3,4-Diaminopyridine, Ar-CHO, Na₂S₂O₅ | DMSO, 120-140 °C, 2-6 h | 60-85% |
Experimental Workflow Visualization
Caption: Step-by-step laboratory workflow from synthesis to final product analysis.
Conclusion
This application note outlines a robust, logical, and adaptable synthetic route for the preparation of medicinally important imidazo[4,5-c]pyridines starting from this compound. By providing detailed, step-by-step protocols and explaining the chemical rationale behind each transformation, this guide serves as a valuable resource for researchers in medicinal chemistry and drug discovery. The flexibility of the final cyclization step allows for the creation of diverse libraries of 2-substituted analogs, facilitating structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
References
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Chavda, S., Ghorbani-Vaghei, R., & Parmar, N. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(21), 7486. [Link][4]
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Allen, C. F. H., & Thirtle, J. R. (1946). 3-AMINOPYRIDINE. Organic Syntheses, 26, 16. [Link][6]
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Chavda, S., Ghorbani-Vaghei, R., & Parmar, N. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. [Link][2]
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Václavíková, L., et al. (2016). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 18(11), 699-708. [Link][1]
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Kaya, B., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1888-1900. [Link][7]
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Bernstein, J., & Stearns, B. (1951). 2,3-DIAMINOPYRIDINE. Organic Syntheses, 31, 31. [Link][8]
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Temple, C., et al. (1990). Antimitotic agents. Synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. Journal of Medicinal Chemistry, 33(2), 656-661. [Link][9]
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Goker, H., et al. (2024). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Molecular Diversity, 28(5), 2817-2829. [Link][5]
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Rolf, D., & Putter, H. (1995). Method for preparing 3-aminopyridines from 3-nitropyridines. Google Patents, CN1115755A. [10]
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Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(8), 1045-1050. [Link][3]
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Ali, T., et al. (2023). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 407, 01018. [Link]
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Nagashima, H., et al. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Bioorganic & Medicinal Chemistry Letters, 23(3), 855-860. [Link][11]
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Application Notes & Protocols: Strategic Functionalization of the Hydroxyl Group on 4-Hydroxy-3-nitropyridine
Abstract
4-Hydroxy-3-nitropyridine is a pivotal building block in medicinal chemistry and materials science, largely due to its unique electronic profile and versatile reactivity.[1][2] The strategic modification of its hydroxyl group is a critical step in the synthesis of a wide array of complex molecules, including pharmaceutical intermediates and biologically active compounds.[1][3] This guide provides an in-depth exploration of the core chemical principles and detailed, field-proven protocols for the functionalization of this hydroxyl moiety. We will delve into the causality behind experimental design, focusing on three primary transformations: O-alkylation via the Williamson ether synthesis, O-acylation through Steglich esterification, and functional group interconversion using the Mitsunobu reaction. Each section is designed to provide researchers, scientists, and drug development professionals with the technical accuracy and practical insights required for successful synthesis.
Foundational Principles: Understanding the Reactivity of this compound
The reactivity of the hydroxyl group in this compound is profoundly influenced by the electronic interplay between the pyridine ring and the ortho-nitro substituent. The pyridine nitrogen acts as an electron-withdrawing group, and this effect is significantly amplified by the strongly electron-withdrawing nitro group at the C3 position. This combined effect increases the acidity of the 4-hydroxyl proton compared to phenol or 4-hydroxypyridine itself, facilitating its deprotonation to form a pyridinolate anion.
This enhanced acidity is advantageous for reactions requiring the formation of a nucleophile, such as in the Williamson ether synthesis. However, the electron-deficient nature of the pyridine ring also means that the resulting pyridinolate is a relatively stable and less nucleophilic species than a corresponding phenoxide. Consequently, reaction conditions must be carefully optimized to achieve efficient conversion.
Caption: Logic diagram of electronic influences on the 4-hydroxyl group.
Core Strategy I: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for forming ether linkages.[4] For this compound, this reaction proceeds by deprotonating the hydroxyl group with a suitable base to form the pyridinolate nucleophile, which then attacks an alkyl halide in a classic bimolecular nucleophilic substitution (SN2) mechanism.[5][6]
Causality of Experimental Choices:
-
Base Selection: The pKa of the 4-hydroxyl proton is lowered by the nitro group, allowing for the use of moderately strong bases. Anhydrous potassium carbonate (K₂CO₃) is often ideal as it is strong enough to deprotonate the substrate, is inexpensive, and is easily removed during workup. Stronger bases like sodium hydride (NaH) can also be used, particularly for less reactive alkylating agents, but require more stringent anhydrous conditions.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile are preferred.[4] They effectively solvate the cation of the base (e.g., K⁺) without solvating the pyridinolate anion, thereby enhancing its nucleophilicity.
-
Alkylating Agent: The reaction is most efficient with primary alkyl halides (I > Br > Cl) due to the SN2 mechanism's sensitivity to steric hindrance.[6] Secondary halides may lead to competing elimination reactions.
-
Temperature: Moderate heating (e.g., 80-100 °C) is typically required to drive the reaction to completion, given the stabilized nature of the pyridinolate nucleophile.[5]
Data Presentation: O-Alkylation Reaction Parameters
| Parameter | Condition | Rationale |
| Substrate | This compound | Starting material |
| Alkylating Agent | R-X (e.g., Ethyl Iodide, Benzyl Bromide) | Source of the alkyl group; Iodides are most reactive. |
| Base | K₂CO₃ (anhydrous) | Deprotonates the hydroxyl group; easy to handle.[5] |
| Solvent | Acetonitrile or DMF (anhydrous) | Polar aprotic solvent enhances nucleophilicity.[4] |
| Temperature | 80 °C (Acetonitrile) or 100 °C (DMF) | Provides sufficient energy for the SN2 reaction. |
| Reaction Time | 4-12 hours | Monitored by TLC until starting material is consumed. |
| Typical Yield | 85-95% | Dependent on the reactivity of the alkylating agent. |
Experimental Workflow: Williamson Ether Synthesis
Caption: Step-by-step workflow for O-alkylation.
Core Strategy II: O-Acylation via Steglich Esterification
For the synthesis of esters from this compound, the Steglich esterification offers a mild and highly efficient route that avoids harsh acidic or basic conditions.[7][8] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate a carboxylic acid, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the ester formation.[9]
Causality of Experimental Choices:
-
Coupling Agent: DCC is a classic choice, though its byproduct, dicyclohexylurea (DCU), can be difficult to remove. A more modern and water-soluble alternative is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which allows for a simpler aqueous workup.[7][10]
-
Catalyst: DMAP is a hyper-nucleophilic catalyst that intercepts the activated carboxylic acid (an O-acylisourea intermediate) to form a highly reactive N-acylpyridinium intermediate. This intermediate is readily attacked by the moderately nucleophilic hydroxyl group of the this compound.[9]
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they are unreactive towards the carbodiimide and intermediates.[11]
-
Temperature: The reaction is typically performed at room temperature, highlighting its mild nature.[8]
Experimental Protocol: Steglich Esterification
Materials:
-
This compound (1.0 equiv)
-
Carboxylic Acid (R-COOH) (1.1 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv) or EDC (1.5 equiv)
-
4-(Dimethylaminopyridine) (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the this compound (1.0 equiv), carboxylic acid (1.1 equiv), and DMAP (0.1 equiv).
-
Solvent Addition: Add anhydrous DCM and stir the mixture until all solids are dissolved.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.2 equiv) in anhydrous DCM dropwise over 15 minutes. If using EDC, it can often be added as a solid in one portion.[10]
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed if using DCC.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup (DCC): Filter the reaction mixture to remove the precipitated DCU, washing the filter cake with a small amount of DCM.[10] Concentrate the filtrate under reduced pressure.
-
Workup (EDC): Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Core Strategy III: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting alcohols into a wide variety of other functional groups, including esters, ethers, and azides, typically with inversion of stereochemistry.[12][13] While the substrate here is achiral, the reaction's mild conditions make it an excellent alternative for forming esters, especially with sterically hindered carboxylic acids or when other methods fail. The reaction involves the activation of the hydroxyl group with a combination of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14]
Causality of Experimental Choices:
-
Reagents: The PPh₃/DEAD (or DIAD) system forms a phosphonium salt intermediate with the hydroxyl group, converting it into an excellent leaving group.[12]
-
Nucleophile: The deprotonated nucleophile (e.g., a carboxylate from a carboxylic acid) then displaces the activated hydroxyl group in an SN2 fashion.[14] The pKa of the nucleophile should generally be less than 13 for the reaction to be effective.[12]
-
Solvent: Anhydrous THF is the most common solvent for the Mitsunobu reaction.
-
Order of Addition: Typically, the alcohol, nucleophile, and PPh₃ are dissolved first, followed by the slow, dropwise addition of DEAD/DIAD at a low temperature (0 °C) to control the exothermic reaction.[12]
Experimental Workflow: Mitsunobu Reaction
Caption: Step-by-step workflow for the Mitsunobu reaction.
Experimental Protocol: Mitsunobu Esterification
Materials:
-
This compound (1.0 equiv)
-
Carboxylic Acid (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the carboxylic acid (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add DIAD (1.5 equiv) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6-18 hours.
-
Monitoring: Monitor the reaction by TLC. The formation of triphenylphosphine oxide (TPPO) is an indication of reaction progress.[14]
-
Workup: Remove the solvent under reduced pressure. The resulting crude residue will contain the product, TPPO, and the diisopropyl hydrazinedicarboxylate byproduct.
-
Purification: Purify the crude material directly by flash column chromatography on silica gel to separate the desired ester from the reaction byproducts.
Safety and Handling
-
This compound: Handle as a typical laboratory chemical. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reagents:
-
DCC: Is a potent allergen and sensitizer. Always handle with gloves in a well-ventilated fume hood.[11]
-
DEAD/DIAD: Azodicarboxylates are toxic and potentially explosive, especially when heated.[14] Handle with care, avoid friction or impact, and always add them slowly to a cooled reaction mixture.
-
Solvents: Anhydrous solvents are flammable and should be handled under an inert atmosphere, away from ignition sources.
-
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis.
- Chem-Impex. (n.d.). This compound.
- University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics.
- Grokipedia. (n.d.). Steglich esterification.
- Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(vii), 225-235.
- Miyoshi, H., et al. (1989). New 4-hydroxypyridine and 4-hydroxyquinoline derivatives as inhibitors of NADH-ubiquinone reductase in the respiratory chain. Z Naturforsch C J Biosci, 44(7-8), 609-16.
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives.
-
Neises, B., & Steglich, W. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. Retrieved from [Link]
-
Zare, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101239. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Bibi, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(23), 8295. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]
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ResearchGate. (n.d.). Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. Retrieved from [Link]
- BenchChem. (n.d.). A Technical Guide to the Physical Properties of 4-Ethoxy-3-nitropyridine.
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Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]
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Reddit. (2024). Nitration of 4-acetyl-pyridine. Retrieved from [Link]
- Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. ECSOC-4.
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PubMed. (n.d.). Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]
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American Chemical Society. (n.d.). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound (98%). Retrieved from [Link]
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Application Notes & Protocols: Regioselective Nucleophilic Substitution Reactions on the 4-Position of 3-Nitropyridine Derivatives
An Application Guide for Medicinal Chemists and Development Scientists
Abstract
The 3-nitropyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structural motif" in drug design due to its versatile reactivity and presence in numerous biologically active compounds.[1][2] The electron-deficient nature of the pyridine ring, significantly enhanced by the powerful electron-withdrawing nitro group, makes it highly susceptible to functionalization via nucleophilic aromatic substitution (SNAr). This guide provides an in-depth exploration of the SNAr reaction specifically at the 4-position of 3-nitropyridine derivatives. We will dissect the underlying mechanistic principles that govern the reaction's high regioselectivity, present detailed, field-proven protocols for various nucleophilic transformations, and discuss the critical role of this chemistry in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3][4]
Mechanistic Principles: Achieving High Regioselectivity at the 4-Position
Nucleophilic aromatic substitution (SNAr) on pyridine rings is a powerful tool for introducing diverse functional groups. The reaction proceeds through a two-step addition-elimination mechanism, the rate of which is dictated by the stability of the intermediate formed upon nucleophilic attack.[5][6][7]
The reactivity of the 3-nitropyridine system is governed by two key electronic features:
-
The Pyridine Nitrogen: As an sp²-hybridized nitrogen atom within the aromatic ring, it is inherently electron-withdrawing, reducing the electron density at the ortho (C2, C6) and para (C4) positions.[8][9]
-
The 3-Nitro Group: The nitro group (-NO₂) is one of the most potent electron-withdrawing groups used in organic synthesis. Its placement at the 3-position strongly deactivates the ring towards electrophilic attack but powerfully activates it for nucleophilic substitution, particularly at the C2, C4, and C6 positions.
The Decisive Factor: Stability of the Meisenheimer Intermediate
The regioselectivity of the nucleophilic attack is determined by the stability of the resulting anionic intermediate, known as the Meisenheimer complex.[10] Attack is overwhelmingly favored at the C2 and C4 positions because the resulting negative charge can be delocalized onto the electronegative pyridine nitrogen atom, a stabilizing feature not possible with attack at C3 or C5.
Between the C2 and C4 positions relative to the pyridine nitrogen, the C4 position (para to the nitrogen) is exceptionally activated in 3-nitropyridine derivatives. When a nucleophile attacks the C4 position, the negative charge of the Meisenheimer complex is delocalized not only by the ring nitrogen but also, crucially, by the nitro group at the C3 position. This extensive delocalization across both the nitrogen and the oxygen atoms of the nitro group creates a more stable, lower-energy intermediate compared to attack at any other position.[10] This superior stabilization is the primary reason for the high regioselectivity observed in substitutions at the 4-position.
Core Experimental Protocols
The following protocols are designed as robust starting points for the functionalization of 4-halo-3-nitropyridine substrates. Reaction monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) is essential for determining reaction completion.
Protocol 1: Synthesis of N-Cyclopentyl-3-nitro-pyridin-4-amine (C-N Bond Formation)
This procedure details a typical amination reaction, a cornerstone transformation in the synthesis of many pharmaceutical agents. The protocol is adapted from methodologies demonstrating selective substitution at the C4 position.[10]
Materials:
-
4-Chloro-3-nitropyridine (1.0 equiv)
-
Cyclopentylamine (1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-chloro-3-nitropyridine (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Nucleophile Addition: In a separate flask, prepare a solution of cyclopentylamine (1.2 equiv) and triethylamine (1.5 equiv) in a small amount of acetonitrile.
-
Reaction Initiation: Add the amine solution dropwise to the stirred solution of 4-chloro-3-nitropyridine at room temperature. An exotherm may be observed.
-
Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by TLC (e.g., 30% EtOAc in hexanes). The reaction is typically complete within 1-4 hours.
-
Quenching & Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the pure N-cyclopentyl-3-nitro-pyridin-4-amine.
Protocol 2: Synthesis of 4-(Benzylthio)-3-nitropyridine (C-S Bond Formation)
The introduction of sulfur-containing moieties is crucial for many drug candidates. This protocol demonstrates the regioselective substitution of a 4-halo-3-nitropyridine with a thiol nucleophile.[11]
Materials:
-
4-Chloro-3-nitropyridine (1.0 equiv)
-
Benzyl mercaptan (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
Setup: To an oven-dried flask under N₂, add 4-chloro-3-nitropyridine (1.0 equiv) and potassium carbonate (2.0 equiv).
-
Solvent & Nucleophile: Add anhydrous DMF (approx. 0.3 M) and stir to create a suspension. Add benzyl mercaptan (1.1 equiv) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C.
-
Monitoring: Monitor the reaction progress by LCMS or TLC until the starting material is consumed (typically 2-6 hours).
-
Quenching & Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing cold water and ethyl acetate. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash with water and brine to remove residual DMF.
-
Drying & Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Protocol 3: Synthesis of 4-Methoxy-3-nitropyridine (C-O Bond Formation)
This protocol illustrates the formation of an ether linkage using an alkoxide nucleophile, which is a common structural motif in bioactive molecules.
Materials:
-
4-Chloro-3-nitropyridine (1.0 equiv)
-
Sodium methoxide (1.5 equiv, either as a solid or a solution in methanol)
-
Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Add 4-chloro-3-nitropyridine (1.0 equiv) to a round-bottom flask under an inert atmosphere.
-
Dissolution: Dissolve the substrate in anhydrous methanol.
-
Nucleophile Addition: Cool the solution to 0 °C in an ice bath. Slowly add sodium methoxide (1.5 equiv). If using solid NaOMe, add it portion-wise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir.
-
Monitoring: Follow the reaction by TLC. The reaction is often complete within 1-3 hours.
-
Quenching & Work-up: Carefully quench the reaction by adding water. Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with dichloromethane three times. Combine the organic layers.
-
Drying & Concentration: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent to yield the crude product, which can be further purified if necessary.
General Workflow & Data Summary
The execution of these reactions follows a standardized laboratory workflow, ensuring reproducibility and safety.
Table 1: Summary of Reaction Conditions and Typical Outcomes
| Protocol | Nucleophile Class | Leaving Group | Base | Solvent | Temp. (°C) | Typical Time (h) | Avg. Yield (%) |
| 1. Amination | N-Nucleophile | Cl | TEA/DIPEA | ACN/DMF | 20-25 | 1-4 | 80-95 |
| 2. Thiolation | S-Nucleophile | Cl | K₂CO₃ | DMF | 50-60 | 2-6 | 75-90 |
| 3. Alkoxylation | O-Nucleophile | Cl | NaOMe | MeOH | 0-25 | 1-3 | 85-98 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficient activation of the pyridine ring.[8]2. Poor leaving group (e.g., I < Br < Cl < F).[8]3. Nucleophile is too weak or sterically hindered.4. Insufficient temperature.[8] | 1. Ensure a strong electron-withdrawing group is present.2. Use a substrate with a better leaving group (F or Cl).3. Use a stronger base to generate a more potent nucleophile; consider a less hindered nucleophile.4. Increase the reaction temperature incrementally. |
| Formation of Side Products | 1. Competing attack at the C2 position.2. Decomposition of starting material or product under basic/thermal conditions.3. The nucleophile is reacting with the solvent (e.g., DMF). | 1. Lower the reaction temperature to improve selectivity.2. Use a milder base or reduce the reaction temperature and time.3. Choose a more inert solvent like DMSO or NMP for high-temperature reactions. |
| Reaction Stalls | 1. Deactivation of the nucleophile.2. Reagents have degraded due to moisture or air.3. Poor solubility of reagents. | 1. Add a fresh portion of the nucleophile and/or base.2. Use freshly opened or purified reagents and ensure anhydrous conditions.3. Switch to a solvent in which all components are fully soluble at the reaction temperature (e.g., DMF, DMSO). |
Applications in Drug Discovery
The 3-nitropyridine moiety is a key building block for a vast range of APIs. The C4-functionalization via SNAr is a critical step in the synthesis of numerous compounds targeting various diseases. For instance, this chemistry has been instrumental in developing novel anti-cancer agents, including microtubule-targeting agents and kinase inhibitors.[2][12] The ability to readily introduce diverse amine, ether, and thioether linkages at the 4-position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
References
- A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. Benchchem.
- The Role of Nitropyridines in Pharmaceutical Development. Benchchem.
- 3-Nitropyridine | 2530-26-9. Benchchem.
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem.
- Nitropyridines, Their Synthesis and Reactions.
- The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD.
- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
- S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
- Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC - NIH.
- 3-nitropyridine analogues as novel microtubule-targeting agents. PMC - PubMed Central.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? StackExchange.
- Nucleophilic arom
- 5.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson.
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- 12. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxy-3-nitropyridine in the development of materials with specific electronic properties.
Introduction: The Strategic Value of 4-Hydroxy-3-nitropyridine in Electronic Materials
This compound is a versatile heterocyclic compound that has emerged as a significant building block in the development of advanced materials with tailored electronic and optical properties.[1][2] Its molecular architecture, featuring a pyridine ring functionalized with both an electron-donating hydroxyl (-OH) group and a potent electron-withdrawing nitro (-NO₂) group, establishes a classic intramolecular "push-pull" system.[3][4] This electronic asymmetry is the foundation of its utility in materials science, giving rise to a large ground-state dipole moment and significant changes in electron distribution upon photoexcitation.
The inherent electronic properties of this compound make it a compelling candidate for several advanced applications:
-
Nonlinear Optical (NLO) Materials: The significant hyperpolarizability arising from the push-pull structure is a key requirement for second- and third-order NLO materials, which are critical for technologies like frequency conversion, optical switching, and high-speed information processing.[5][6]
-
Solvatochromic Sensors: The sensitivity of its intramolecular charge transfer (ICT) band to the polarity of the local environment allows it to function as a solvatochromic probe, changing color in response to different solvents. This property is valuable for developing chemical sensors and probes for micro-environmental changes.[7][8]
-
Functional Polymers: When incorporated into polymer matrices, this compound can impart specific electrical or optical functionalities to the bulk material, opening avenues for the creation of advanced coatings, films, and composite materials.[2]
This guide provides detailed protocols and technical insights for the synthesis of this compound and its application in the development of a guest-host polymer system for nonlinear optical applications. It is intended for researchers and professionals in materials science, chemistry, and drug development who are exploring the potential of functional organic molecules.
PART 1: Synthesis and Purification of this compound
Application Note 1.1: Synthesis via Nitration of 4-Hydroxypyridine
The most common and effective method for synthesizing this compound is through the direct nitration of 4-hydroxypyridine.[9] The pyridine ring is generally resistant to electrophilic aromatic substitution; however, the activating effect of the hydroxyl group facilitates the introduction of the nitro group at the ortho position.
Causality of Experimental Choices:
-
Reaction Medium: A mixture of concentrated sulfuric acid and nitric acid is used. Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
Temperature Control: The reaction is exothermic and must be carefully controlled. Maintaining a low temperature during the addition of reactants prevents over-nitration and decomposition of the starting material.
-
Purification: The crude product is often contaminated with inorganic salts. Slurrying in water is an effective method to remove these impurities.[10] Recrystallization from a suitable solvent can be used for further purification.
Protocol 1.1: Laboratory-Scale Synthesis of this compound
Materials:
-
4-Hydroxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Acetone
-
Ice Bath
-
Magnetic Stirrer and Stir Bar
-
Round-bottom flask and addition funnel
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, carefully add 4-hydroxypyridine to concentrated sulfuric acid while cooling in an ice bath. Stir until all the solid has dissolved.
-
Nitration: Slowly add concentrated nitric acid to the solution via an addition funnel, ensuring the temperature of the reaction mixture does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove excess acid.
-
Preliminary Purification: The crude product can be stirred in acetone to remove some impurities, followed by filtration.[10]
-
Final Purification: For higher purity, the product can be slurried in water to dissolve any remaining inorganic salts, followed by filtration and drying.[10] The final product should be a yellow crystalline powder.[1]
Validation:
-
Melting Point: The melting point of pure this compound is approximately 285°C (with decomposition).
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The expected ¹H NMR spectrum in DMSO-d₆ will show characteristic peaks for the pyridine ring protons.[10]
PART 2: Development of a Nonlinear Optical (NLO) Material
Application Note 2.1: Guest-Host Polymer System for Second-Harmonic Generation (SHG)
A straightforward and effective method to harness the NLO properties of this compound is to incorporate it as a "guest" into a transparent polymer "host" matrix, such as poly(methyl methacrylate) (PMMA).[10][11] For the material to exhibit second-order NLO effects like SHG, the bulk material must be non-centrosymmetric. This is achieved through an electric field poling process.
Workflow for NLO Material Preparation and Characterization:
Caption: Workflow for creating and testing a guest-host NLO polymer film.
Causality of Experimental Choices:
-
Polymer Host: PMMA is chosen for its excellent optical transparency in the visible and near-infrared regions, high glass transition temperature, and good processability.
-
Electric Field Poling: Heating the polymer film above its glass transition temperature (Tg) allows the guest molecules to become mobile. Applying a strong DC electric field aligns the dipolar this compound molecules. Cooling the film back to room temperature while the field is still applied "freezes" this non-centrosymmetric alignment, creating a bulk NLO material.
Protocol 2.1: Preparation of a this compound/PMMA Guest-Host Film
Materials:
-
This compound (synthesized in Protocol 1.1)
-
Poly(methyl methacrylate) (PMMA)
-
Cyclohexanone or other suitable solvent
-
Indium tin oxide (ITO) coated glass slides
-
Spin coater
-
Hot plate and oven
-
High voltage DC power supply
Procedure:
-
Solution Preparation: Prepare a solution of PMMA in cyclohexanone (e.g., 10% w/v). To this, add this compound to achieve the desired weight percentage (e.g., 5-15 wt%). Stir until fully dissolved.
-
Film Deposition: Filter the solution through a syringe filter (e.g., 0.2 µm) to remove any dust or undissolved particles. Spin coat the solution onto a clean ITO-coated glass slide. The spin speed and time will determine the film thickness.
-
Drying: Dry the film in an oven at a temperature below the boiling point of the solvent (e.g., 80°C) for several hours to remove all residual solvent.
-
Poling:
-
Place the film on a hot plate and heat it to a temperature just above the Tg of PMMA (~110-120°C).
-
Position a corona poling needle or a second electrode a small distance above the film surface.
-
Apply a high DC voltage (several kV) to create a strong electric field across the film.
-
Maintain the temperature and electric field for a short period (e.g., 10-15 minutes).
-
While keeping the electric field on, cool the sample back down to room temperature.
-
Once cooled, the electric field can be turned off. The film is now poled.
-
PART 3: Characterization of Electronic and NLO Properties
Application Note 3.1: Solvatochromism and NLO Response
Solvatochromism: The electronic properties of this compound can be initially probed by observing its solvatochromism. The position of the intramolecular charge-transfer (ICT) absorption band in the UV-Vis spectrum will shift depending on the polarity of the solvent. This provides qualitative evidence of the push-pull nature of the molecule.
Second-Harmonic Generation (SHG): The primary method for evaluating the second-order NLO response of the prepared material is by measuring its ability to generate second-harmonic light. The Kurtz-Perry powder technique is a widely used method for the rapid screening of NLO materials.[12][13][14][15] It involves irradiating a powdered sample with a high-intensity laser and detecting any light generated at exactly half the wavelength (twice the frequency) of the incident light.
Protocol 3.1: Characterization by UV-Vis Spectroscopy (Solvatochromism)
Materials:
-
This compound
-
A series of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, water)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution: Prepare a dilute stock solution of this compound in a suitable solvent (e.g., acetone).
-
Sample Preparation: Prepare a series of solutions of equal concentration by diluting the stock solution in the different solvents of varying polarity.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 250-600 nm).
-
Data Analysis: Note the wavelength of maximum absorbance (λ_max) for the lowest energy ICT band in each solvent. Plot λ_max versus a solvent polarity scale (like the Kamlet-Taft parameters) to visualize the solvatochromic trend.
Protocol 3.2: SHG Efficiency Measurement by the Kurtz-Perry Method
Materials:
-
Poled this compound/PMMA film (from Protocol 2.1) or powdered crystalline sample.
-
Reference NLO material with a known SHG efficiency (e.g., potassium dihydrogen phosphate - KDP).
-
High-power pulsed laser (e.g., Nd:YAG laser at 1064 nm).
-
Sample holder.
-
Appropriate optical filters to block the fundamental laser wavelength and pass the second-harmonic wavelength (e.g., 532 nm).
-
Photomultiplier tube (PMT) or other sensitive photodetector.
-
Oscilloscope.
Procedure:
-
Sample Preparation: If using a crystalline sample, ensure it is finely powdered and packed into a sample cell. The poled film can be mounted directly in the laser path.
-
Laser Setup: Align the pulsed laser beam to pass through the sample.
-
Detection: Place the optical filters and the PMT after the sample to detect the 532 nm SHG signal.
-
Measurement:
-
Irradiate the sample with the 1064 nm laser pulses.
-
Measure the intensity of the 532 nm light generated using the PMT and oscilloscope.
-
Replace the sample with the reference material (KDP) and repeat the measurement under identical conditions.
-
-
Data Analysis: The SHG efficiency of the sample can be estimated relative to the KDP standard. The intensity of the SHG signal is proportional to the square of the effective NLO coefficient.
Data Summary
The following tables provide a template for organizing the data obtained from the characterization protocols.
Table 1: Solvatochromic Data for this compound
| Solvent | Dielectric Constant (ε) | λ_max (nm) of ICT Band |
| Hexane | 1.88 | User-determined |
| Toluene | 2.38 | User-determined |
| Dichloromethane | 8.93 | User-determined |
| Acetone | 20.7 | User-determined |
| Ethanol | 24.5 | User-determined |
| Water | 80.1 | User-determined |
Table 2: Relative SHG Efficiency
| Material | Particle Size (µm) (if powder) | SHG Signal Intensity (a.u.) | Relative SHG Efficiency (vs. KDP) |
| KDP (Reference) | 75-150 | User-determined | 1.0 |
| 4-H-3-NP/PMMA Film | N/A | User-determined | Calculated |
Visualization of the Push-Pull Mechanism
The electronic behavior of this compound is governed by its push-pull nature. The hydroxyl group donates electron density into the pyridine ring, while the nitro group withdraws it. This creates a polarized molecule.
Caption: Push-pull system in this compound.
References
- Singer, K. D., et al. Guest-Host Polymers for Nonlinear Optics. SPIE, 1988.
-
Li, L., et al. "The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response." Molecules, vol. 28, no. 3, 2023, p. 1116. [Link]
-
Optica Publishing Group. Optical Nonlinearities of Guest-Host-Polymer Structures. [Link]
-
Cyvin, S. J., et al. "The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response." PubMed, 2023. [Link]
-
Science.gov. kurtz-perry powder technique: Topics by Science.gov. [Link]
-
Kurtz, S. K., and T. T. Perry. "A powder technique for the evaluation of nonlinear optical materials." Journal of Applied Physics, vol. 39, no. 8, 1968, pp. 3798-3813. [Link]
-
ResearchGate. UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. [Link]
-
Molbase. This compound: Properties, Uses, Safety Data & Supplier Information. [Link]
-
DOI. Structural and vibrational spectral contributions to the nonlinear optical properties of 2-Amino-3-nitropyridinium 4-hydroxybenzenesulfonate: A DFT study. [Link]
-
Amerigo Scientific. This compound (98%). [Link]
-
ResearchGate. Solvatochromic Shifts in UV-Vis Absorption Spectra: The Challenging Case of 4-Nitropyridine N-Oxide. [Link]
-
Taylor & Francis Online. Synthesis and Characterization of a New Non-Linear Optical Material: (4-Chlorophenyl)(4-Hydroxypiperidin-1-yl) Methanone. [Link]
-
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Journal of Materials Chemistry C. Host and guest joining forces: a holistic approach for metal–organic frameworks in nonlinear optics. [Link]
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National Institutes of Health. Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. [Link]
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National Institutes of Health. Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes. [Link]
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RSC Publishing. Molecular design and synthesis of bithiophene copolymers for advanced nonlinear optical response. [Link]
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ResearchGate. Resonance Raman Spectroscopy and Quantum-Chemical Calculations of Push−Pull Molecules: 4-Hydroxy-4'-nitroazobenzene and Its Anion. [Link]
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Application Note: A Validated Laboratory-Scale Synthesis Protocol for 4-Hydroxy-3-nitropyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, field-proven guide to the laboratory-scale synthesis of 4-Hydroxy-3-nitropyridine, a pivotal intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The protocol is built upon the foundational principles of electrophilic aromatic substitution, detailing a robust method for the nitration of 4-hydroxypyridine. Beyond a mere recitation of steps, this guide elucidates the critical causality behind experimental choices, emphasizes a self-validating system of safety and purity, and is grounded in authoritative references to ensure reproducibility and safety.
Scientific Foundation: Mechanism and Rationale
The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The pyridine ring, while generally less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom, is activated towards electrophilic attack by the presence of the C4-hydroxyl group.
Causality of Reagent Choice and Reaction Pathway:
-
Generation of the Electrophile: The potent electrophile, the nitronium ion (NO₂⁺), is generated in situ through the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[3][4]
-
Directing Effects of the Hydroxyl Group: The hydroxyl (-OH) group at the C4 position is a strongly activating, ortho-, para- directing group. It enhances the electron density of the pyridine ring, particularly at the positions ortho (C3 and C5) and para (C2, C6 relative to N) to itself.
-
Regioselectivity: Nitration occurs preferentially at the C3 position (ortho to the hydroxyl group). This is because the hydroxyl group's activating effect overcomes the inherent deactivation of the pyridine ring, directing the incoming electrophile to one of its adjacent positions.
The overall transformation is the nitration of the 4-hydroxypyridine starting material.[5][6]
Materials, Equipment, and Characterization Data
Successful synthesis requires high-purity reagents and appropriate laboratory apparatus.
Reagent and Product Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Appearance |
| 4-Hydroxypyridine | C₅H₅NO | 95.10 | 626-64-2 | 148-151 | Off-white to tan crystalline powder |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 | 10 | Colorless, oily liquid |
| Nitric Acid (70%) | HNO₃ | 63.01 | 7697-37-2 | -42 | Colorless to light yellow liquid |
| This compound | C₅H₄N₂O₃ | 140.10 [1] | 5435-54-1 [1] | 279-292 [1] (Lit: 285 dec.[5]) | Yellow crystalline powder [1] |
Required Laboratory Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer (-10 to 100 °C range)
-
Ice bath
-
Beakers
-
Büchner funnel and vacuum flask
-
Filter paper
-
Standard laboratory glassware (graduated cylinders, etc.)
-
pH paper or meter
Product Characterization Benchmarks
-
¹H NMR (400 MHz, DMSO-d₆): δ 6.58 (d, J = 6 Hz, 1H), 7.85 (d, J = 6 Hz, 1H), 8.88 (s, 1H).[5]
-
Purity (HPLC): ≥98%[1]
Experimental Protocol: Step-by-Step Methodology
This protocol is designed for a laboratory scale and prioritizes safety and control over the highly exothermic nitration process.
Step 1: Preparation of the Nitrating Mixture (CAUTION)
-
In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Place the flask in a large ice-water bath.
-
To the flask, add 50 mL of concentrated sulfuric acid (98%). Allow it to cool to below 5 °C.
-
Slowly, dropwise , add 15 mL of concentrated nitric acid (70%) to the sulfuric acid via the dropping funnel. Crucial: Maintain the internal temperature of the mixture between 0 and 5 °C throughout the addition. The generation of the nitronium ion is highly exothermic.
Step 2: Nitration Reaction
-
Weigh 9.5 g (0.1 mol) of 4-hydroxypyridine.
-
In small portions , add the 4-hydroxypyridine powder to the cold, stirred nitrating mixture over a period of 30-45 minutes.
-
Trustworthiness Check: The rate of addition must be controlled to keep the internal reaction temperature below 10 °C. A rapid temperature increase indicates a potential for a runaway reaction.[7]
-
After the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.
Step 3: Reaction Completion and Quenching
-
Stir the reaction mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Prepare a 1 L beaker containing approximately 400 g of crushed ice.
-
Slowly and carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching step is also exothermic and should be performed cautiously in a fume hood.
Step 4: Isolation and Purification
-
Allow the ice to melt completely while stirring. A yellow precipitate of the crude product will form.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper). This step is critical to remove residual strong acids.
-
For enhanced purity, transfer the crude solid to a beaker and slurry it in 100 mL of deionized water for 30-60 minutes. Filter the solid again.[5] This helps remove any remaining inorganic impurities.
-
Dry the purified yellow solid under vacuum at 50-60 °C until a constant weight is achieved. The expected yield is typically in the range of 70-80%.
Safety and Hazard Management: A Self-Validating System
Nitration reactions are inherently hazardous. Adherence to strict safety protocols is non-negotiable.
-
Corrosivity and Toxicity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[7] Pyridine derivatives can be toxic.[8][9] All manipulations must be performed in a certified chemical fume hood.[7][8]
-
Thermal Hazards: The reaction is highly exothermic. Uncontrolled addition of reagents can lead to a dangerous thermal runaway, producing large volumes of toxic nitrogen dioxide gas.[7] Constant temperature monitoring is mandatory.
-
Personal Protective Equipment (PPE): At all times, wear an acid-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[7][8]
-
Emergency Preparedness: Ensure immediate access to an emergency eyewash station, a safety shower, and a spill kit containing a suitable neutralizing agent (e.g., sodium bicarbonate).[7]
By rigorously controlling the temperature and reagent addition rates, the protocol has built-in checks to prevent runaway reactions, thus forming a self-validating, safe experimental system.
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Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (Source: ResearchGate) [Link]
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Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. (Source: Pearson) [Link]
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The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. (Source: Royal Society of Chemistry) [Link]
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Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. (Source: ResearchGate) [Link]
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Mechanism of Nitration: Electrophilic Substitution Reaction. (Source: YouTube) [Link]
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Application Notes and Protocols for the Industrial Scale-Up Synthesis of 4-Hydroxy-3-nitropyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 4-Hydroxy-3-nitropyridine in Industrial Synthesis
This compound (CAS No. 5435-54-1) is a pivotal intermediate in the chemical industry, primarily valued for its role as a versatile building block in the synthesis of complex organic molecules.[1] Its unique molecular architecture, featuring both a hydroxyl and a nitro group on a pyridine ring, allows for a diverse range of chemical modifications. This reactivity is harnessed in the large-scale production of active pharmaceutical ingredients (APIs) and agrochemicals.[2] In the pharmaceutical sector, it is a key precursor for various drug candidates, including those targeting neurological disorders.[2] Its application in the agrochemical industry contributes to the formulation of effective herbicides and pesticides.[2] The growing demand for this intermediate necessitates robust, safe, and efficient scale-up synthesis protocols to ensure a reliable supply of high-purity material.[1]
This document provides a comprehensive guide to the industrial-scale synthesis of this compound, focusing on a well-established and reliable nitration route. It offers a detailed protocol, critical safety considerations, and in-depth analytical methods for quality control, designed to be a self-validating system for researchers and manufacturing professionals.
Synthetic Strategy: Electrophilic Nitration of 4-Hydroxypyridine
The most common and economically viable method for the industrial synthesis of this compound is the direct nitration of 4-hydroxypyridine.[3] This electrophilic aromatic substitution reaction introduces a nitro group (-NO2) onto the pyridine ring. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).[4][5]
Mechanism of Nitration:
The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺), generated in situ from the reaction between nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and the formation of the nitronium ion.[4][5] The electron-rich pyridine ring of 4-hydroxypyridine then attacks the nitronium ion, leading to the formation of a sigma complex (a resonance-stabilized carbocation intermediate). Subsequent deprotonation by a weak base (such as water or the bisulfate ion) restores the aromaticity of the ring, yielding the final product, this compound.
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the electrophilic nitration of 4-hydroxypyridine.
Caption: Mechanism of this compound synthesis.
Industrial Scale-Up Protocol
This protocol outlines a general procedure for the synthesis of this compound on an industrial scale. All operations must be conducted in a well-ventilated area, and personnel must be equipped with appropriate personal protective equipment (PPE).[6]
Materials and Equipment
| Material/Equipment | Specifications |
| 4-Hydroxypyridine | High purity (≥99%) |
| Concentrated Sulfuric Acid | 98% |
| Concentrated Nitric Acid | 68-70% |
| Acetone | Technical grade |
| Water | Deionized |
| Glass-lined Reactor | With overhead stirrer, temperature control, and addition funnel |
| Filtration Unit | e.g., Nutsche filter-dryer |
| Drying Oven | Vacuum-capable |
Step-by-Step Procedure
-
Reactor Preparation: Ensure the glass-lined reactor is clean, dry, and inerted with nitrogen.
-
Acid Mixture Preparation: Carefully charge the reactor with concentrated sulfuric acid. Begin agitation and cool the acid to 0-5 °C using a cooling jacket.
-
Nitrating Mixture Formation: Slowly add concentrated nitric acid to the chilled sulfuric acid via the addition funnel. Maintain the temperature below 10 °C throughout the addition to prevent uncontrolled exothermic reactions.
-
Substrate Addition: Once the nitrating mixture is prepared and the temperature is stable at 0-5 °C, begin the portion-wise addition of 4-hydroxypyridine. The rate of addition should be carefully controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the complete addition of 4-hydroxypyridine, maintain the reaction mixture at 5-10 °C with continuous stirring for a specified period (typically 2-4 hours, but requires optimization based on in-process monitoring).
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice or an ice-water slurry with vigorous stirring. This will precipitate the product and dilute the strong acids. The temperature should be kept low during this process.
-
Isolation: Filter the precipitated solid using a Nutsche filter. Wash the filter cake with cold deionized water to remove residual acids and inorganic salts.
-
Preliminary Drying: The crude product can be partially dried on the filter under vacuum.
-
Purification: The crude this compound is slurried in acetone for a period to dissolve impurities. The slurry is then filtered, and the purified product is collected.[3]
-
Final Drying: The purified product is dried in a vacuum oven at a controlled temperature (e.g., 60-70 °C) until a constant weight is achieved. A typical yield for this process is around 76%.[3]
Overall Synthesis Workflow
The following diagram provides a high-level overview of the industrial synthesis process.
Caption: Industrial workflow for this compound synthesis.
Safety and Handling: A Critical Imperative
Nitration reactions are inherently hazardous due to the use of strong, corrosive, and oxidizing acids and the potential for exothermic runaway reactions. Strict adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): All personnel must wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat or suit.[6]
-
Ventilation: All operations must be conducted in a well-ventilated area, preferably within a chemical fume hood or a contained reactor system.[6][7]
-
Emergency Preparedness: Emergency eyewash stations and safety showers must be readily accessible. Spill containment kits and neutralizing agents (e.g., sodium bicarbonate) should be available.[8]
-
Temperature Control: Strict temperature control is critical to prevent runaway reactions. The reactor's cooling system must be robust and reliable.
-
Material Handling: Handle concentrated nitric and sulfuric acids with extreme care in a designated acid-handling area.
-
Waste Disposal: Acidic waste must be neutralized before disposal in accordance with local environmental regulations.
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[6]
Characterization and Quality Control
Ensuring the purity and identity of the final product is crucial for its use in pharmaceutical and agrochemical applications. A combination of analytical techniques should be employed.
| Analytical Technique | Purpose | Typical Results |
| High-Performance Liquid Chromatography (HPLC) | To determine purity and quantify impurities. | Purity ≥98.0%.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify the positions of the functional groups. | ¹H NMR (400 MHz, DMSO-d₆): δ 6.58 (d, J = 6 Hz, 1H), 7.85 (d, J = 6 Hz, 1H), 8.88 (s, 1H).[3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups (e.g., -OH, -NO₂, C=C of the pyridine ring). | Conforms to the reference structure.[9] |
| Melting Point | To assess purity. | 285 °C (decomposes). |
| Karl Fischer (KF) Titration | To determine water content. | ≤0.50%.[9] |
Conclusion
The scale-up synthesis of this compound via the nitration of 4-hydroxypyridine is a well-established industrial process. Success hinges on a deep understanding of the reaction mechanism, meticulous control of reaction parameters, and an unwavering commitment to safety. The protocols and analytical methods outlined in this document provide a robust framework for the safe, efficient, and reliable production of high-purity this compound for its critical applications in the pharmaceutical and agrochemical industries.
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The Chemical Backbone: Exploring this compound in Research and Industry. (2025-10-12). (URL: [Link])
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China this compound CAS 5435-54-1 Assay ≥98.0% (HPLC) Factory manufacturers and suppliers - Ruifu Chemical. (URL: [Link])
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N-oxidation of Pyridine Derivatives - Supporting Information. (URL: [Link])
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HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL: [Link])
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4-nitropyridine synthesis requested , Hive Chemistry Discourse. (URL: [Link])
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This compound (98%) - Amerigo Scientific. (URL: [Link])
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Double nitration of 4‐hydroxypyridine 1. | Download Scientific Diagram - ResearchGate. (URL: [Link])
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The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide - Chemical Papers. (URL: [Link])
-
PROCESS FOR PREPARING 2,4-DIHYDROXYPYRIDINE AND 2,4-DIHYDROXY-3-NITROPYRIDINE - European Patent Office - EP 0909270 B1. (1996-12-23). (URL: [Link])
-
4-Methoxy-3-nitro-pyridine - Optional[17O NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
-
(PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate. (2025-08-07). (URL: [Link])
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Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. - ResearchGate. (2025-08-06). (URL: [Link])
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30). (URL: [Link])
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Continuous flow nitration in miniaturized devices - PMC - NIH. (2014-02-14). (URL: [Link])
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role in the synthesis of compounds targeting neurological disorders.
Application Notes & Protocols
Topic: The Role of Synthesis in Developing Compounds for Neurological Disorders: A Multi-Target Approach for Alzheimer's Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Labyrinth of CNS Drug Discovery
The development of therapeutics for neurological disorders is one of the most formidable challenges in modern medicine.[1] The profound complexity of the central nervous system (CNS), coupled with an incomplete understanding of the multifaceted nature of diseases like Alzheimer's, Parkinson's, and epilepsy, creates significant hurdles for drug discovery.[2] A primary physiological obstacle is the blood-brain barrier (BBB), a highly selective endothelial lining that protects the brain but simultaneously prevents more than 98% of small-molecule drugs from reaching their intended targets.[3][4] This necessitates the design of compounds with specific physicochemical properties that allow for efficient BBB penetration.[5][6]
Historically, the "one drug-one target" paradigm has dominated drug development. However, for complex neurodegenerative diseases characterized by multiple, interacting pathological pathways, this approach has proven insufficient.[7] Alzheimer's disease (AD), for example, involves cholinergic deficits, the aggregation of amyloid-beta (Aβ) and tau proteins, oxidative stress, and neuroinflammation.[8][9] Consequently, a more effective strategy is the development of Multi-Target-Directed Ligands (MTDLs)—single chemical entities designed to modulate several disease-relevant targets simultaneously.[7][10] This guide provides a detailed overview of the synthesis and evaluation of a representative MTDL, offering a practical framework for researchers in the field.
Section 1: The Rationale for Multi-Target-Directed Ligands (MTDLs) in Alzheimer's Disease
The MTDL strategy represents a paradigm shift in medicinal chemistry, aiming to enhance therapeutic efficacy and reduce the potential for drug-drug interactions commonly associated with combination therapies.[10] In the context of AD, an ideal MTDL might simultaneously address the symptomatic and disease-modifying aspects of the pathology.
A compelling MTDL approach involves the molecular hybridization of two known pharmacophores. For this guide, we will focus on a conceptual hybrid linking a derivative of Donepezil , an established acetylcholinesterase (AChE) inhibitor used for symptomatic treatment, with Curcumin , a natural compound known for its potent anti-amyloid aggregation, antioxidant, and anti-inflammatory properties.[7][11]
-
Cholinesterase Inhibition: By inhibiting AChE and butyrylcholinesterase (BuChE), the Donepezil moiety aims to increase levels of the neurotransmitter acetylcholine, thereby alleviating cognitive symptoms.[7][11]
-
Anti-Amyloid Aggregation: The Curcumin scaffold can interfere with the self-aggregation of Aβ peptides into toxic oligomers and plaques, a key pathological hallmark of AD.[7][11]
-
Neuroprotection: Both parent scaffolds exhibit neuroprotective effects, helping to shield neurons from various stressors and toxic insults characteristic of the neurodegenerative process.[12][13]
This integrated approach is designed to create a synergistic effect that is more potent than the administration of individual compounds alone.
Caption: Multi-Target-Directed Ligand (MTDL) strategy for Alzheimer's Disease.
Section 2: Synthesis, Purification, and Characterization Workflow
The successful development of a novel compound hinges on a robust and reproducible workflow that encompasses synthesis, purification, and rigorous characterization to confirm identity and purity before biological evaluation.
Caption: General workflow from synthesis to a quality-controlled compound.
Protocol 2.1: Synthesis of a Representative Indanone-Based MTDL
This protocol describes the synthesis of novel indanone derivatives designed as multifunctional agents for AD, based on procedures adapted from the literature.[14] The core reaction involves the coupling of a chloroacetamide-functionalized indanone core with a secondary amine, such as a piperazine derivative.
Materials:
-
2-chloro-N-(4-((5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenyl)acetamide (Intermediate C3)
-
Appropriate piperazine or secondary amine derivative (e.g., 1-phenylpiperazine)
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add the chloroacetamide intermediate (1 mmol), potassium carbonate (1 mmol, 0.138 g), and 20 mL of anhydrous acetone.[14]
-
Addition of Amine: While stirring, add the desired secondary amine derivative (1 mmol) to the solution.
-
Reflux: Attach the reflux condenser and heat the reaction mixture to 40°C. Let the reaction proceed under reflux for 12 hours.[14]
-
Monitoring: Monitor the reaction's progress using TLC. The disappearance of the starting chloroacetamide spot indicates reaction completion.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Evaporate the acetone under reduced pressure or by leaving the container open in a fume hood.[14]
-
Extraction: Redissolve the crude residue in dichloromethane (DCM) and wash with water to remove potassium carbonate and other inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purification: Purify the crude product using column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in DCM) to isolate the pure target compound.
-
Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry (MS).[14] Assess purity using HPLC; a purity of >95% is required for biological assays.
Section 3: In Vitro Biological Evaluation
Once synthesized and purified, the compound's activity against its intended targets must be validated. In vitro assays are cost-effective, high-throughput methods to screen compounds and determine their mechanisms of action.[15]
Protocol 3.1: Cholinesterase (AChE/BuChE) Inhibition Assay
This protocol uses the colorimetric Ellman's method to measure the inhibition of AChE and BuChE. The enzyme hydrolyzes a substrate (ATCI or BTCI) to produce thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow-colored product. The rate of color formation is proportional to enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Synthesized test compound and a reference inhibitor (e.g., Donepezil)
-
96-well microplate and plate reader (412 nm)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds in the appropriate buffer.
-
Assay Setup: In a 96-well plate, add 25 µL of the test compound at various concentrations. Also include wells for a positive control (reference inhibitor) and a negative control (buffer/vehicle only).
-
Enzyme Addition: Add 125 µL of phosphate buffer, 50 µL of DTNB solution, and 25 µL of the AChE or BuChE enzyme solution to each well.
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 25 µL of the substrate (ATCI or BTCI) to each well to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the negative control. Plot the inhibition percentage against the compound concentration and calculate the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).
Protocol 3.2: Amyloid-Beta (Aβ₁₋₄₂) Aggregation Inhibition Assay
The Thioflavin T (ThT) assay is a standard method to screen for inhibitors of Aβ fibrillization.[11] ThT is a fluorescent dye that binds specifically to the β-sheet structures of amyloid fibrils, resulting in a significant increase in fluorescence intensity.
Materials:
-
Aβ₁₋₄₂ peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (pH 7.4)
-
Synthesized test compound and a reference inhibitor (e.g., Curcumin)
-
96-well black microplate (for fluorescence) and a fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Peptide Preparation: Prepare a stock solution of Aβ₁₋₄₂ peptide. To induce aggregation, pre-incubate the peptide solution at 37°C for a set period (e.g., 24 hours).
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations.
-
Aggregation Reaction: Add the pre-incubated Aβ₁₋₄₂ peptide solution to each well containing the test compound. Include a negative control (peptide with vehicle) and a positive control (peptide with reference inhibitor).
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for fibril formation.
-
ThT Addition: After incubation, add ThT solution to each well.
-
Measurement: Measure the fluorescence intensity using a plate reader at Ex/Em wavelengths of ~440/485 nm.
-
Data Analysis: Calculate the percentage of aggregation inhibition for each concentration relative to the negative control. Plot the inhibition percentage against the compound concentration to determine the IC₅₀ value.[11]
Protocol 3.3: Neuroprotective Effect (MTT Cell Viability Assay)
This assay assesses a compound's ability to protect neuronal cells from an induced toxic insult (e.g., by Aβ fibrils or H₂O₂).[15] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or microglial cells (HMC3).[15]
-
Cell culture medium and supplements
-
Toxic agent (e.g., pre-aggregated Aβ₁₋₄₂ fibrils or H₂O₂)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate and plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed the SH-SY5Y cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the synthesized test compound for 1-2 hours.
-
Induce Toxicity: Add the toxic agent (e.g., Aβ fibrils) to the wells. Include control wells: untreated cells (100% viability), cells with toxic agent only (0% protection), and cells with toxic agent plus a reference neuroprotective compound.[15]
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing formazan crystals to form.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Normalize the absorbance readings to the control wells. Calculate the percentage of cell viability for each compound concentration and determine the EC₅₀ value (the concentration providing 50% of the maximum neuroprotective effect).
Section 4: Data Presentation and Interpretation
Quantitative data from biological assays should be summarized in a clear, tabular format to allow for easy comparison between compounds and against reference standards.
Table 1: In Vitro Biological Activity of Synthesized Compounds
| Compound ID | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | Aβ Aggregation IC₅₀ (µM) | Neuroprotection EC₅₀ (µM) (vs. Aβ insult) |
| D28 | 0.15 ± 0.02 | 0.85 ± 0.09 | 5.2 ± 0.4 | 2.5 ± 0.3 |
| D29 | 0.11 ± 0.01 | 0.79 ± 0.06 | 4.8 ± 0.3 | 2.1 ± 0.2 |
| D37 | 0.21 ± 0.03 | 1.10 ± 0.12 | 6.1 ± 0.5 | 3.0 ± 0.4 |
| Donepezil | 0.02 ± 0.003 | 3.50 ± 0.25 | > 50 | N/A |
| Curcumin | > 50 | > 50 | 14.0 ± 0.8 | 5.8 ± 0.7 |
| Data are presented as mean ± SEM from three independent experiments. IC₅₀/EC₅₀ values are calculated using non-linear regression analysis. |
Interpretation: The goal is to identify compounds with potent, balanced activity across multiple assays. For instance, compounds D28 and D29 in the hypothetical table show strong inhibition of both cholinesterases and Aβ aggregation, coupled with significant neuroprotective effects. This profile suggests they are promising MTDL candidates warranting further investigation in more complex cellular or in vivo models.[16][17]
Conclusion
The synthesis of novel chemical entities is the cornerstone of drug discovery for neurological disorders. The pivot from a single-target to a multi-target-directed ligand approach offers a more holistic strategy for treating complex pathologies like Alzheimer's disease. The integrated workflow presented here—from rational design and chemical synthesis to a suite of validated in vitro assays—provides a robust framework for identifying and optimizing lead compounds. By systematically synthesizing novel structures and evaluating their multifaceted biological activities, researchers can accelerate the development of the next generation of therapeutics capable of modifying the course of these devastating diseases.
References
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Axion BioSystems. (n.d.). Neurological Disease Assays In Vitro. Retrieved from Axion BioSystems website. [Link]
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Perez, D. I., et al. (2020). From Hybrids to New Scaffolds: The Latest Medicinal Chemistry Goals in Multi-target Directed Ligands for Alzheimer's Disease. PubMed Central. [Link]
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Prokofieva, L. I., et al. (2007). Medicinal chemistry approaches for the treatment and prevention of Alzheimer's disease. PubMed. [Link]
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InnoSer. (2023). Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. InnoSer. [Link]
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InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved from InVivo Biosystems website. [Link]
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Various Authors. (2025). Medicinal and Medical Chemistry The Development in the Therapeutic Agents Used for Alzheimer Disease: A Review. Medicinal and Medical Chemistry. [Link]
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Weaver, D. F. (1998). The Design and Synthesis of Antiepileptic Agents Based on Neurotransmitter and Neural Metal Mediated Inhibition. Queen's University. [Link]
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Szewczyk, A., et al. (2021). Current Approaches and Tools Used in Drug Development against Parkinson's Disease. Biomolecules. [Link]
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Emulate. (2021). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Emulate. [Link]
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NeuroProof. (n.d.). In vitro Disease Models for Screening Services. Retrieved from NeuroProof website. [Link]
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Sacher, J. R., et al. (2019). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery. [Link]
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Various Authors. (2014). Medicinal Chemistry Challenges in CNS Drug Discovery. RSC Publishing. [Link]
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Szewczyk, A., et al. (2021). Current Approaches and Tools Used in Drug Development against Parkinson's Disease. ResearchGate. [Link]
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Prokofieva, L. I., et al. (2007). Medicinal Chemistry Approaches for the Treatment and Prevention of Alzheimer′s Disease. ResearchGate. [Link]
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Bagán, A., et al. (2025). New candidate compounds show promise for Alzheimer's and pain treatment. Phys.org. [Link]
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Saha, C., et al. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. [Link]
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di Giacomo, V., et al. (Eds.). (n.d.). Natural and Synthetic Compounds in Neurodegenerative Disorders. MDPI. [Link]
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Szewczyk, A., et al. (2021). Current Approaches and Tools Used in Drug Development against Parkinson's Disease. Semantic Scholar. [Link]
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Technology Networks. (2021). Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. Technology Networks. [Link]
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Balzano, T., et al. (2024). Drug discovery and development for Parkinson's disease: are preclinical models good enough?. Frontiers in Pharmacology. [Link]
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MDPI. (n.d.). Special Issue : Recent Advances in Central Nervous System Drug Discovery. MDPI. [Link]
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Kaminski, K., et al. (2020). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules. [Link]
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Chen, Z., et al. (2022). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. Frontiers in Pharmacology. [Link]
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Allinky Biopharma. (2025). What are the challenges of developing CNS-active drugs?. Allinky Biopharma. [Link]
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Charles River Laboratories. (n.d.). Neuroscience Studies. Retrieved from Charles River Laboratories website. [Link]
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Patsnap. (2025). What drugs are in development for Parkinson Disease?. Patsnap Synapse. [Link]
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Singh, S., et al. (2024). Navigating neurological disorders: harnessing the power of natural compounds for innovative therapeutic breakthroughs. PubMed Central. [Link]
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Deng, J., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry. [Link]
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Biundo, F., et al. (2022). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Frontiers in Neuroscience. [Link]
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Lindsley, C. W. (2019). Call for Papers: Strategies and Tactics in CNS Drug Synthesis. ACS Chemical Neuroscience. [Link]
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Knez, D., et al. (2019). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience. [Link]
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Ghose, A. K., et al. (2021). Demystifying Brain Penetration in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Various Authors. (2019). Experimental In Vivo Models for Drug Discovery in Multiple Sclerosis. RSC Publishing. [Link]
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Al-Hiyari, A. S., et al. (2024). Green synthesis of nanoparticles using medicinal plants as an eco-friendly and therapeutic potential approach for neurodegenerative diseases: a comprehensive review. PubMed Central. [Link]
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News-Medical.Net. (2021). New compounds can provide a breakthrough in the treatment of neurodegenerative pathologies. News-Medical.Net. [Link]
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Eurofins Discovery. (2025). Accelerating Drug Discovery: Enhanced Chemistry Strategies for NCEs, ADCs, and Emerging Modalities. YouTube. [Link]
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Słoczyńska, K., et al. (2021). Twenty-first century antiepileptic drugs. An overview of their targets and synthetic approaches. Open Chemistry. [Link]
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Rojas-Vidal, F., et al. (2023). Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence. International Journal of Molecular Sciences. [Link]
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Song, J., et al. (2020). Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. Experimental Neurobiology. [Link]
-
Yilmaz, O., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. [Link]
-
University of Siena. (n.d.). Drug Design, Synthesis and Biological Evaluation of New Neuroprotective Agents Potentially Useful in Brain Diseases. Retrieved from University of Siena website. [Link]
-
Kamal, H., et al. (2018). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. The Open Neurology Journal. [Link]
-
Smith, C. J., et al. (2025). An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. International Journal of Molecular Sciences. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 4-Hydroxypyridine Nitration
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the optimization of 4-hydroxypyridine nitration. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. The synthesis of 4-hydroxy-3-nitropyridine is a critical step in the development of various pharmaceutical intermediates and other fine chemicals.[1] However, like many electrophilic aromatic substitution reactions on heterocyclic systems, it presents unique challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for robust and reproducible results.
Core Principles: Understanding the Reaction
Before diving into troubleshooting, it's crucial to understand the underlying chemistry. The nitration of 4-hydroxypyridine is an electrophilic aromatic substitution (EAS). The key to success lies in navigating the electronic properties of the pyridine ring.
The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack compared to benzene.[2] However, the hydroxyl group (-OH) at the 4-position is a powerful activating, ortho-, para- directing group. In the acidic conditions of nitration, the pyridine nitrogen is protonated, further deactivating the ring. Despite this, the activating effect of the hydroxyl group is strong enough to direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho to it, which are the C3 and C5 positions. The primary product is therefore This compound .[3][4]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is followed by an analysis of potential causes and actionable solutions.
Question 1: I am observing a very low yield or no product at all. What is going wrong?
This is a common issue often related to the potency of the nitrating mixture or improper reaction conditions.
-
Potential Cause A: Ineffective Nitrating Conditions The generation of the nitronium ion (NO₂⁺) is critical. In the standard mixed-acid protocol (HNO₃/H₂SO₄), sulfuric acid acts as both a catalyst and a dehydrating agent, promoting the formation of NO₂⁺ from nitric acid.[5] If the concentration of your acids is too low or if there is excess water in the reaction, the electrophile will not be generated in sufficient concentration.
Solution:
-
Verify Acid Concentration: Use concentrated or fuming nitric acid and concentrated sulfuric acid.
-
Optimize Acid Ratio: A common and effective approach is to use sulfuric acid as the solvent. Prepare the nitrating mixture by adding nitric acid slowly to chilled sulfuric acid.
-
Temperature Control: The formation of the nitronium ion is temperature-dependent. Ensure you are following the recommended temperature profile for both the formation of the nitrating mix and the addition of the substrate.
-
-
Potential Cause B: Reaction Temperature is Too Low or Too High While low temperatures are crucial to control the reaction's exothermicity, a temperature that is too low can result in an impractically slow reaction rate. Conversely, excessively high temperatures can lead to the degradation of the starting material or the desired product through oxidative side reactions.
Solution:
-
Controlled Heating: If the reaction is sluggish at 0-5 °C, allow it to warm slowly to room temperature or slightly above, while carefully monitoring for any uncontrolled exotherm.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the product to determine the optimal reaction time and temperature.[6][7]
-
Question 2: My final product is a mixture of compounds, indicating poor regioselectivity or side reactions. How can I improve this?
The formation of multiple products typically points to over-nitration or unexpected side reactions.
-
Potential Cause A: Over-Nitration The initial product, this compound, still possesses an activated ring and can undergo a second nitration to yield dinitrated products, such as 4-hydroxy-3,5-dinitropyridine.[8] This is more likely if the reaction conditions are too harsh (high temperature, long reaction time) or if there is a large excess of the nitrating agent.
Solution:
-
Control Stoichiometry: Use a carefully measured amount of nitric acid, typically 1.0 to 1.2 equivalents relative to the 4-hydroxypyridine.
-
Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0-10 °C). This disfavors the higher activation energy pathway of the second nitration.
-
Limit Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent the buildup of dinitrated byproducts.[2]
-
-
Potential Cause B: Product Degradation Nitrating conditions are highly oxidative. The desired product or starting material can decompose, leading to a complex mixture of byproducts.
Solution:
-
Maintain Low Temperatures: This is the most critical parameter for preventing degradation. An ice bath should be on hand at all times to manage the reaction exotherm.
-
Slow Reagent Addition: Add the 4-hydroxypyridine substrate to the nitrating mixture portion-wise or as a solution dropwise to maintain a low concentration and better control the temperature.
-
Question 3: I am struggling with the workup and purification of my product. Any advice?
A robust workup procedure is essential for isolating a clean product.
-
Potential Cause A: Product Loss During Quenching and Neutralization The reaction is quenched by pouring the acidic mixture onto ice. If this is done too quickly, localized heating can cause product degradation. During neutralization with a base (e.g., sodium carbonate), the product, this compound, which is an acidic solid, will precipitate. Improper pH control can affect the precipitation efficiency.
Solution:
-
Controlled Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.
-
Careful Neutralization: Add a saturated solution of a weak base like sodium carbonate or sodium bicarbonate slowly until the pH is approximately 7-8. This should cause the yellow solid product to precipitate.[2]
-
Isolate and Wash: Collect the solid by filtration. Wash the filter cake with cold water to remove residual inorganic salts, followed by a small amount of a cold non-polar solvent like hexane to aid in drying.
-
-
Potential Cause B: Impurities Co-precipitating with the Product If the reaction was not clean, byproducts may co-precipitate with the desired product.
Solution:
-
Recrystallization: The crude product can be effectively purified by recrystallization. A common procedure involves slurrying the crude solid in water to dissolve inorganic impurities, followed by filtration.[4] The resulting solid can then be recrystallized from a suitable solvent system, such as acetone/water or ethanol/water.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected major product when nitrating 4-hydroxypyridine? The major product is this compound. The activating hydroxyl group directs the nitration to the ortho position (C3).[3][4]
Q2: Why is temperature control so critical in this reaction? Nitration reactions are highly exothermic.[9] Poor temperature control can lead to a runaway reaction, which poses a significant safety hazard and can cause the degradation of reactants and products, severely lowering the yield and purity.[10]
Q3: What are the essential safety precautions for performing nitration? Safety is paramount. Always adhere to the following:
-
Engineering Controls: Conduct the reaction in a certified chemical fume hood with good ventilation.[10] Ensure an emergency eyewash and safety shower are readily accessible.[11][12]
-
Personal Protective Equipment (PPE): Wear acid-resistant gloves, chemical safety goggles, a face shield, and a flame-resistant lab coat.[10][12]
-
Procedural Safety: Use an ice bath for cooling and to control any exotherms. Add reagents slowly and deliberately. Never mix nitric acid waste with organic solvent waste, as this can lead to violent reactions and explosions.[13]
Q4: How can I monitor the reaction's progress? The reaction can be monitored by periodically taking a small aliquot (and quenching it immediately in a basic aqueous solution), extracting with an organic solvent, and analyzing by:
-
Thin Layer Chromatography (TLC): A quick and easy way to visualize the consumption of the starting material and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide more quantitative information on the conversion and the presence of any byproducts.[6][7]
Q5: Are there alternative nitrating agents besides the standard HNO₃/H₂SO₄ mixture? Yes, while mixed acid is common for this substrate, other nitrating systems exist for aromatic compounds, such as nitric acid in acetic anhydride, or using nitrate salts (e.g., KNO₃) with sulfuric acid to generate the nitronium ion in situ.[14][15] For pyridine rings, which can be sensitive, milder reagents like trifluoroacetyl nitrate have also been explored, though these may present different challenges.[14]
Data & Protocols
Table 1: Optimized Reaction Parameters for 4-Hydroxypyridine Nitration
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Provides a strong and reliable source of the NO₂⁺ electrophile.[5] |
| Reagent Ratio | 1.0 eq. 4-Hydroxypyridine | Minimizes over-nitration and improves product selectivity.[2] |
| 1.1 - 1.2 eq. Nitric Acid | ||
| ~5-10 vol. Sulfuric Acid | Acts as solvent and catalyst. | |
| Temperature | 0 - 10 °C | Controls exothermicity, prevents degradation, and reduces side reactions. |
| Reaction Time | 1 - 4 hours | Typically sufficient for full conversion. Monitor by TLC/HPLC to confirm. |
| Typical Yield | 70 - 85% | Achievable with optimized conditions and careful workup.[4] |
Experimental Workflow Visualization
The following diagram outlines the key stages for a successful nitration experiment.
Caption: Experimental workflow for the nitration of 4-hydroxypyridine.
Protocol: Synthesis of this compound
Disclaimer: This protocol involves highly corrosive and reactive chemicals. All operations must be performed in a chemical fume hood with appropriate PPE.
Methodology:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 50 mL of concentrated sulfuric acid. Cool the acid to 0 °C. Slowly, and with continuous stirring, add 5.5 mL (~1.2 equivalents) of fuming nitric acid, ensuring the temperature does not rise above 10 °C.
-
Reaction: To the chilled nitrating mixture, add 10 g (1.0 equivalent) of 4-hydroxypyridine portion-wise over 30-45 minutes. Maintain the internal temperature between 5-10 °C throughout the addition.
-
Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent).
-
Workup - Quenching and Isolation: Once the starting material is consumed, pour the reaction mixture slowly and carefully onto 250 g of crushed ice in a large beaker with vigorous stirring.
-
Neutralization: Slowly neutralize the cold acidic solution by adding a saturated aqueous solution of sodium carbonate. Continue adding base until the pH of the solution is approximately 7-8. A yellow solid will precipitate.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with two 50 mL portions of cold deionized water.
-
Purification: Slurry the crude, damp solid in 100 mL of water for 30 minutes to dissolve any remaining inorganic salts. Filter the solid again. The purified this compound can be dried in a vacuum oven. A 76% yield has been reported for a similar procedure.[4] For higher purity, the product can be recrystallized from acetone.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common nitration issues.
References
- Title: Nitration reaction safety Source: YouTube URL
- Title: Chemistry, Process Design, and Safety for the Nitration Industry Source: National Academic Digital Library of Ethiopia URL
- Title: this compound (98%)
- Title: this compound | 5435-54-1 Source: ChemicalBook URL
- Title: NITRIC ACID SAFETY Source: UW Environmental Health & Safety URL
- Title: Nitric Acid Safety Tips & Health Hazards Source: VelocityEHS URL
- Title: Reduce your risk of a nitric acid incident Source: UW Environmental Health & Safety URL
- Title: 6.
- Title: this compound Source: Chem-Impex URL
- Title: Double nitration of 4‐hydroxypyridine 1.
- Title: Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
- Title: Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration Source: Benchchem URL
- Title: What are the other nitrating mixtures other than sulphuric acid & nitric acid?
- Title: Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL
- Title: Analytical methods and achievability Source: NCBI Bookshelf URL
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- 15. quora.com [quora.com]
Technical Support Center: Synthesis of 4-Hydroxy-3-nitropyridine
Welcome to the dedicated technical support guide for the synthesis of 4-Hydroxy-3-nitropyridine. This resource is designed for researchers, chemists, and drug development professionals aiming to optimize this challenging yet crucial synthesis. We will delve into the mechanistic rationale behind the protocol, troubleshoot common issues that compromise yield and purity, and provide actionable solutions based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and direct method is the electrophilic nitration of 4-hydroxypyridine (also known as 4-pyridone) using a mixed acid system, typically a combination of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).[1][2]
Q2: Why is this reaction often challenging?
The pyridine ring is inherently electron-deficient and therefore deactivated towards electrophilic aromatic substitution compared to benzene.[3] While the hydroxyl group at the 4-position is an activating group, under the strongly acidic conditions required for nitration, the pyridine nitrogen becomes protonated. This converts the ring into a highly deactivated pyridinium cation, making the reaction sluggish and requiring harsh conditions that can lead to side products.[4]
Q3: What is the role of sulfuric acid in the reaction?
Sulfuric acid serves two primary purposes. First, it acts as a catalyst by protonating nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺). Second, it serves as the reaction solvent and helps to maintain a strongly acidic environment to promote the reaction.
Q4: What are the expected yields for this synthesis?
Reported yields can vary significantly based on the precise reaction conditions, scale, and purification methods. However, a well-optimized laboratory procedure can achieve yields in the range of 70-80%.[1] Poor control over reaction parameters can lead to substantially lower yields.
Q5: What are the main safety precautions for this synthesis?
The use of concentrated and fuming acids requires extreme caution. The reaction is highly exothermic and can generate toxic nitrogen oxide gases. Always work in a certified chemical fume hood, wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The addition of the nitrating mixture must be done slowly and with efficient cooling to control the exotherm. Quenching the reaction by pouring it onto ice must also be performed carefully to manage the release of heat and gas.
Baseline Synthesis Protocol: Nitration of 4-Hydroxypyridine
This protocol provides a standard framework. Optimization may be required based on your specific laboratory conditions and desired scale.
Reagents:
-
4-Hydroxypyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90% or greater)
-
Deionized Water
-
Ice
-
Acetone (for purification)
-
Saturated Sodium Carbonate Solution
Methodology:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice/salt bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. This step is highly exothermic; maintain the temperature below 10 °C.
-
Reaction Setup: In a separate three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, add the 4-hydroxypyridine. Cool this flask to 0-5 °C.
-
Addition: Slowly add the pre-cooled nitrating mixture to the 4-hydroxypyridine solution dropwise via the addition funnel. Critically, maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated, depending on the protocol being followed) for a specified time. Monitor the reaction progress using TLC or HPLC.
-
Work-up (Quenching): Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Neutralization: Slowly and carefully add a saturated sodium carbonate solution to the acidic slurry to neutralize the excess acid to a pH of 7-8.[5][6] This step often involves significant foaming and gas evolution; proceed with caution.
-
Isolation: Collect the precipitated yellow solid by vacuum filtration and wash it with cold deionized water to remove residual inorganic salts.[1]
-
Purification: The crude product can be further purified by recrystallization or by slurrying in a solvent like acetone to remove impurities, followed by filtration and drying.[1][6]
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the formation of this compound.
Sources
- 1. This compound | 5435-54-1 [chemicalbook.com]
- 2. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 3. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Minimizing Dinitropyridine Byproducts
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing a common challenge in synthetic chemistry: the formation of dinitropyridine byproducts. This guide is designed to provide you with actionable troubleshooting strategies and a deeper understanding of the underlying chemical principles to help you achieve cleaner reactions and higher yields of your desired mononitrated products.
Frequently Asked Questions (FAQs)
Q1: Why is pyridine nitration prone to forming dinitropyridine byproducts?
Pyridine is less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom.[1] This inherent deactivation necessitates harsh reaction conditions, such as high temperatures and strong nitrating agents (e.g., fuming nitric acid), to achieve nitration.[1] These vigorous conditions can inadvertently provide sufficient energy to overcome the activation barrier for a second nitration, leading to the formation of dinitropyridine byproducts.
Q2: I'm observing significant amounts of dinitrated products. What are the immediate steps I can take to favor mono-nitration?
Over-nitration is a frequent issue, especially with substituted pyridines that might be more activated.[1] To enhance the selectivity for mono-nitration, you should focus on controlling the reaction kinetics and stoichiometry. Key strategies include:
-
Lowering the Reaction Temperature: Reducing the temperature can significantly decrease the rate of the second nitration.[1]
-
Controlling Stoichiometry: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.[1]
-
Slow Addition of Nitrating Agent: Adding the nitrating agent dropwise helps maintain a low concentration of the active nitrating species, favoring the mono-nitrated product.[1]
-
Monitoring Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to halt the reaction once the formation of the desired product is maximized, and before significant dinitration occurs.[1]
Q3: Are there alternative methods to direct nitration that can help avoid over-nitration?
Yes, several alternative strategies can provide better regioselectivity and minimize dinitropyridine formation. One effective approach is the nitration of pyridine N-oxide. The N-oxide group activates the pyridine ring towards electrophilic substitution, particularly at the 4-position, allowing for milder reaction conditions.[2] The resulting 4-nitropyridine N-oxide can then be deoxygenated to yield 4-nitropyridine. Another modern approach involves a dearomatization-rearomatization strategy, which allows for highly regioselective meta-nitration under mild, catalyst-free conditions.[3][4]
Q4: How can I detect and differentiate between different dinitropyridine isomers in my reaction mixture?
A combination of chromatographic and spectroscopic techniques is essential for the identification and quantification of dinitropyridine isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile compounds like dinitropyridines. The mass spectra will show the molecular ion peak, confirming the presence of dinitrated products, while the fragmentation patterns can help in distinguishing between isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating isomers and can be coupled with a UV detector for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for unambiguous structure elucidation of the isolated isomers.
-
High-Resolution Mass Spectrometry (HRMS): This technique can provide accurate mass measurements, which aids in confirming the elemental composition of the byproducts and differentiating them from other unexpected products.[5][6]
Troubleshooting Guides
Issue 1: Excessive Dinitropyridine Formation Despite Slow Addition and Low Temperature
Symptom: You are still observing a high percentage of dinitropyridine byproducts even after implementing basic control measures.
Possible Cause: Localized "hot spots" of high nitrating agent concentration may still be occurring, or the substrate itself is highly activated towards dinitration.
Troubleshooting Workflow:
Caption: Decision framework for improving regioselectivity in pyridine nitration.
Expert Insights:
-
The electronic properties of the pyridine ring inherently favor nitration at the 3- and 5-positions. [1]Activating or deactivating groups already present on the ring will further influence the position of the second nitration.
-
The pyridine N-oxide approach is a classic and reliable method for achieving 4-nitration, as the N-oxide group strongly activates this position. [2]
Experimental Protocols
Protocol 1: Minimizing Dinitropyridine Formation in Direct Nitration
This protocol outlines a general procedure for the direct nitration of pyridine with an emphasis on minimizing over-nitration.
Methodology:
-
Cooling: In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool the pyridine substrate (1 equivalent) to 0°C or lower using an ice or dry ice/acetone bath. [1]
-
Preparation of Nitrating Mixture: Separately prepare the nitrating mixture (e.g., concentrated nitric acid in concentrated sulfuric acid) and cool it to the same temperature. [7]
-
Slow Addition: Add the nitrating mixture dropwise to the cooled pyridine solution via the dropping funnel. [1][7]Maintain a slow and steady addition rate to prevent localized heating.
-
Temperature Control: Carefully monitor the internal temperature throughout the addition and the subsequent reaction time, ensuring it remains at the desired low temperature. [1]
-
Reaction Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture, quench it with ice, and analyze by TLC or GC-MS to monitor the consumption of starting material and the formation of mono- and di-nitrated products.
-
Work-up: Once the desired conversion is achieved, carefully quench the reaction by pouring it onto crushed ice. [1]Neutralize the solution with a saturated sodium carbonate solution to a pH of 7-8 to precipitate the product. [1][7]
-
Purification: Collect the crude product by filtration and purify by recrystallization or column chromatography.
Protocol 2: Analysis of Dinitropyridine Byproducts by GC-MS
Objective: To separate and identify mono- and dinitropyridine isomers in a crude reaction mixture.
Instrumentation and Conditions:
| Parameter | Setting |
| Instrument | Gas Chromatograph with Mass Spectrometer |
| Column | Standard non-polar capillary column (e.g., DB-5ms) |
| Injector Temp. | 250°C |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium |
| MS Ionization | Electron Impact (EI), 70 eV |
| MS Scan Range | 40-400 m/z |
Sample Preparation:
-
Dilute a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject 1 µL into the GC-MS.
Data Interpretation:
-
Identify the peaks corresponding to the starting material, mononitropyridine, and dinitropyridine based on their retention times and mass-to-charge ratios (m/z).
-
The mass spectra will show the molecular ion ([M]⁺) for each compound.
-
Compare the fragmentation patterns of the isomeric peaks to known standards or literature data to aid in their identification.
References
- BenchChem. (n.d.). Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration.
- Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. (n.d.).
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. (n.d.).
- Regioselective meta-Nitration of Azines. Thieme Connect. (2025).
- Nitropyridines, Their Synthesis and Reactions. ResearchGate. (2025).
- Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
- The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
- Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. (2025).
- Nitropyridines Synthesis via Pyridine Nitration. Scribd. (n.d.).
- Reaction Mechanism for the Formation of 1,3-Ditertiobutyl-5,5-dinitrohexahydropyrimidine. (2025).
- ANALYTICAL METHODS. (n.d.).
- Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.).
- Unveiling the reaction mechanism of the N(2D) + pyridine reaction: ring-contraction versus 7-membered ring formation. ChemRxiv. (n.d.).
- Dinitropyridines: Synthesis and Reactions. ResearchGate. (n.d.).
- Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry. PubMed. (n.d.).
- BenchChem. (n.d.). Avoiding byproduct formation in aminopyridinone reactions.
- Influence of the reaction conditions on the yields of products 3 and 4. ResearchGate. (n.d.).
- Effect of reaction time on the yield of compounds. ResearchGate. (n.d.).
- ANALYTICAL METHODS - Toxicological Profile for Dinitrotoluenes. NCBI Bookshelf. (n.d.).
- Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. ResearchGate. (2025).
- Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry. ResearchGate. (2025).
- Techniques and Methods of Identification. ResearchGate. (n.d.).
- Boger Pyridine Synthesis Mechanism. YouTube. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Regioselectivity in the Nitration of Substituted Pyridines
Welcome to the technical support center for pyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of nitrating substituted pyridines. The inherent electronic properties of the pyridine ring make this reaction class notoriously challenging, often leading to issues with reactivity and regioselectivity. This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common experimental hurdles and explain the causality behind procedural choices.
Fundamental Principles: Why is Pyridine Nitration So Challenging?
The nitration of pyridine is not as straightforward as the nitration of benzene, and understanding the root cause is critical for experimental design.
Pyridine is an electron-deficient aromatic ring. The nitrogen atom is more electronegative than carbon and exerts a strong inductive electron-withdrawing effect (-I effect) on the ring. This effect is amplified by resonance, which delocalizes the electron deficiency primarily to the ortho (C2, C6) and para (C4) positions.[1][2][3]
Furthermore, the standard conditions for generating the active electrophile—the nitronium ion (NO₂⁺)—involve strong acids like a mixture of nitric acid and sulfuric acid.[4] In this highly acidic medium, the basic lone pair of electrons on the pyridine nitrogen is readily protonated.[2][5][6] This converts the already electron-deficient pyridine into a pyridinium cation, which is extremely deactivated towards attack by an electrophile.[2][6]
Consequently, electrophilic attack, when it does occur, happens at the least deactivated position, which is the meta (C3) position. Attack at the ortho or para positions would create a highly unstable resonance intermediate where the positive charge is placed directly on the already positively charged, electronegative nitrogen atom—a situation of significant electrostatic repulsion.[2][7][8][9]
Frequently Asked Questions (FAQs)
Here we address the most common queries encountered by researchers in the field.
Q1: My direct nitration of an unsubstituted pyridine is failing or giving abysmal yields. What is happening?
This is the most common issue and is a direct consequence of the fundamental principles outlined above. The formation of the pyridinium cation under strong acid conditions severely deactivates the ring, requiring extremely harsh reaction conditions (e.g., fuming nitric acid/sulfuric acid at very high temperatures) to force the reaction to proceed.[1][10] Even then, yields of 3-nitropyridine are often very low.[6] For most practical applications, direct nitration of the parent pyridine is not a viable synthetic route.
Q2: How do existing substituents on the pyridine ring affect the regioselectivity and feasibility of nitration?
Substituents play a decisive role and their effects must be carefully considered.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂), hydroxyl (-OH), and alkyl (-CH₃) activate the ring, making nitration easier.[11][12] However, they also increase the risk of over-nitration.[10] The regiochemical outcome is a composite of the directing effects of the ring nitrogen (directs meta) and the EDG (directs ortho/para to itself). For example, nitrating 2-aminopyridine will preferentially yield 2-amino-5-nitropyridine and 2-amino-3-nitropyridine.[13]
-
Electron-Withdrawing Groups (EWGs): Groups like halogens (-Cl), cyano (-CN), or another nitro group (-NO₂) further deactivate the ring, making nitration even more difficult than on unsubstituted pyridine.[10][14] They will direct an incoming electrophile meta to their own position, again in concert with the meta-directing influence of the ring nitrogen.
Q3: I need to synthesize 4-nitropyridine, but direct nitration yields the 3-isomer. What is the standard workaround?
Direct C4 nitration is not feasible. The established and highly effective strategy is to use the N-oxide method .
-
Oxidation: The pyridine is first oxidized to pyridine-N-oxide. This is a critical activation step.
-
Nitration: The N-oxide functional group acts as a strong activating, ortho/para-directing group through resonance donation. Nitration of pyridine-N-oxide proceeds under much milder conditions and selectively yields 4-nitropyridine-N-oxide in good yield.[5][10][15][16]
-
Deoxygenation: The resulting 4-nitropyridine-N-oxide is then deoxygenated, typically using a reducing agent like phosphorus trichloride (PCl₃), to yield the final 4-nitropyridine product.[15]
Q4: I am observing significant amounts of dinitrated or other side products. How can I improve the selectivity for mono-nitration?
Over-nitration is a common problem, especially with activated pyridine substrates. To favor mono-nitration, you must carefully control the reaction kinetics:[10]
-
Control Reaction Temperature: Lowering the temperature will decrease the rate of the second nitration more significantly than the first. Maintain strict temperature control throughout the addition and reaction period.
-
Limit the Nitrating Agent: Use a minimal excess (e.g., 1.0 to 1.1 equivalents) of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.
-
Slow Addition: Add the nitrating agent dropwise. This maintains a low instantaneous concentration of the electrophile, favoring attack on the more reactive starting material over the less reactive mono-nitrated product.
-
Monitor Reaction Progress: Use TLC or GC-MS to track the consumption of starting material and the formation of the desired product. Quench the reaction as soon as the optimal conversion is reached, before significant side products accumulate.
Q5: Are there any modern, milder alternatives to the harsh conditions of traditional nitration?
Yes, the challenges of pyridine nitration have driven the development of more sophisticated methods.
-
Dinitrogen Pentoxide (N₂O₅): This reagent can react with pyridine to form an N-nitropyridinium ion intermediate. In the presence of reagents like sodium bisulfite, this intermediate can undergo a rearrangement, believed to be a[5][17] sigmatropic shift, to yield 3-nitropyridine under significantly milder conditions than direct nitration.[6][18][19][20]
-
Dearomatization-Rearomatization Strategy: This innovative approach involves a temporary, reversible dearomatization of the pyridine ring to form a more nucleophilic intermediate. This intermediate can then be regioselectively nitrated under mild, radical conditions (e.g., using tert-butyl nitrite). A final rearomatization step restores the pyridine ring, now containing a nitro group at the meta-position. This method shows excellent functional group tolerance and is suitable for late-stage functionalization of complex molecules.[17][21]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Nitrated Product | 1. Reaction conditions are not harsh enough for a deactivated ring. 2. The substrate is excessively deactivated by multiple EWGs. 3. Reagents (especially nitric acid) have degraded. | 1. Increase temperature; use fuming H₂SO₄ (oleum) with fuming HNO₃. 2. Consider an alternative synthetic strategy (e.g., N-oxide activation or nucleophilic aromatic substitution). 3. Use fresh, high-purity reagents. |
| Excessive Over-Nitration (Dinitration, etc.) | 1. Reaction temperature is too high. 2. A large excess of the nitrating agent was used. 3. Reaction time was too long. | 1. Perform the reaction at a lower temperature (e.g., start at 0 °C or below).[10] 2. Use a stoichiometric amount (1.0-1.1 eq) of the nitrating agent.[10] 3. Add the nitrating agent slowly and monitor the reaction by TLC/GC to determine the optimal endpoint.[10] |
| Incorrect Regioisomer is the Major Product | 1. Misinterpretation of the combined directing effects of the ring nitrogen and substituents. 2. Isomerization may have occurred under very harsh conditions. | 1. Re-evaluate the electronic properties of all substituents. Remember EDGs direct ortho/para and EWGs direct meta relative to their own position. 2. Use a milder, more selective nitration method (e.g., N-oxide route for C4, N₂O₅ method for C3). |
| Runaway Reaction / Safety Hazard | 1. Poor temperature control during exothermic nitration. 2. Rapid, uncontrolled addition of reagents. 3. Improper order of mixing for the nitrating agent. | 1. Ensure efficient stirring and use an appropriate cooling bath (ice, dry ice/acetone). 2. ALWAYS add the nitrating mixture slowly and dropwise to the substrate solution. 3. When preparing the nitrating mixture, ALWAYS add the nitric acid slowly to the sulfuric acid with cooling.[16] |
Key Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyridine via the N-Oxide Route
This two-step protocol is the most reliable method for preparing 4-nitropyridine.[15][16]
Step A: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide [16]
-
Prepare Nitrating Acid: In a flask cooled in an ice bath, slowly and carefully add fuming nitric acid (e.g., 12 mL) to concentrated sulfuric acid (e.g., 30 mL) with stirring. Allow the mixture to warm to 20°C before use.
-
Reaction Setup: In a three-neck flask equipped with a stirrer, thermometer, and addition funnel, add pyridine-N-oxide (e.g., 9.5 g, 100 mmol). Heat the solid until it melts and reaches 60°C.
-
Addition: Add the prepared nitrating acid dropwise to the molten pyridine-N-oxide over 30 minutes. The temperature will initially drop.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours. Monitor for the evolution of nitrous fumes.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture onto crushed ice (e.g., 150 g). Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium carbonate solution until a pH of 7-8 is reached. A yellow solid will precipitate.
-
Isolation: Collect the crude 4-nitropyridine-N-oxide by filtration. The product can be purified by recrystallization from acetone.
Step B: Deoxygenation of 4-Nitropyridine-N-Oxide [15]
-
Setup: In a flask equipped with a reflux condenser and stirrer, dissolve 4-nitropyridine-N-oxide in a suitable solvent like chloroform.
-
Reaction: Add phosphorus trichloride (PCl₃) dropwise to the solution. The reaction is often exothermic.
-
Heating: After the addition, heat the mixture to reflux for a specified time until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture and carefully pour it into ice water. Neutralize with a base (e.g., NaHCO₃ or NaOH solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain 4-nitropyridine.
Protocol 2: Synthesis of 3-Nitropyridine via Dinitrogen Pentoxide [18]
This method offers a milder alternative to direct nitration for accessing the 3-isomer.
-
Preparation of N₂O₅: Dinitrogen pentoxide can be prepared by various methods or purchased. It is a powerful nitrating agent and should be handled with care.
-
Reaction: Dissolve the substituted pyridine in a suitable solvent like dichloromethane. Cool the solution (e.g., to -10 °C).
-
Addition: Add a solution of dinitrogen pentoxide in the same solvent to the pyridine solution. An N-nitropyridinium salt will form, often as a slurry.
-
Rearrangement: Pour the resulting slurry into an aqueous solution of a reducing agent like sodium bisulfite (NaHSO₃).
-
Work-up: Stir the mixture at room temperature for several hours. The 3-nitropyridine can then be isolated by extraction, followed by standard purification techniques like chromatography or recrystallization.
Data Summary: Directing Effects of Common Substituents
| Substituent (Y) | Electronic Effect | Directing Influence of Y | Expected Major Mono-Nitration Product(s) on Y-Pyridine |
| -CH₃ (at C2) | Activating (EDG) | Ortho, Para | 2-Methyl-3-nitropyridine & 2-Methyl-5-nitropyridine |
| -NH₂ (at C2) | Strongly Activating (EDG) | Ortho, Para | 2-Amino-5-nitropyridine & 2-Amino-3-nitropyridine |
| -OH (at C4) | Strongly Activating (EDG) | Ortho | 4-Hydroxy-3-nitropyridine |
| -Cl (at C2) | Deactivating (EWG) | Ortho, Para (but deactivating) | 2-Chloro-5-nitropyridine & 2-Chloro-3-nitropyridine (requires harsh conditions) |
| -CN (at C2) | Strongly Deactivating (EWG) | Meta | 2-Cyano-5-nitropyridine (requires very harsh conditions)[14] |
| -NO₂ (at C3) | Strongly Deactivating (EWG) | Meta | 3,5-Dinitropyridine (requires extremely harsh conditions) |
Visualizations
Reaction Mechanisms & Workflows
Caption: Electrophilic attack on the pyridinium ion.
Caption: Workflow for the synthesis of 4-nitropyridine.
References
- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing).
- Synthesis and Functionalization of 3-Nitropyridines.
- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
- Synthesis of 4-nitropyridine - PrepChem.com.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications.
- Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration - Benchchem.
- Synthesis of 3-nitropyridine (III). | Download Scientific Diagram - ResearchGate.
- A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate.
- Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
- What are the synthesis methods for 4-nitropyridine n-organide? - FAQ - Guidechem.
- Preparation and Reactions of 2-Nitropyridine-1-oxides.
- Nitropyridines, their Synthesis and Reactions - ElectronicsAndBooks.
- Preparation of Pyridines, Part 2: By Halogenation and Nitration - YouTube.
- Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. - Pearson.
- Nitropyridine: Synthesis, reactions, applications, side effects and storage - Chempanda.
- Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing).
- Study of nitration process of pyridine/pyrazine compound with electron-donating groups.
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents.
- Discuss the chemistry of pyridine under nitration | Filo.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ResearchGate.
- The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Electrophilic substitution on pyridine. - Química Organica.org.
- Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning - RSC Publishing.
- Preparation and Reactions of 2-Nitropyridine-1-oxides - ACS Publications.
- Draw a plausible mechanism of the nitration reaction of pyridine ... | Study Prep in Pearson+.
- Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? - Quora.
- Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? - Chemistry Stack Exchange.
- Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar.
- Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible? - Quora.
- 14.3. Substituent Effects | Organic Chemistry II - Lumen Learning.
- (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. - YouTube.
- Nitropyridines: Synthesis and reactions - ResearchGate.
- 16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts.
- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC.
- (PDF) Direct Nitration of Pyridine and Substituted - Amanote Research.
- 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry.
- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters.
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- 21. meta-Nitration of Pyridines and Quinolines through Oxazino Azines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Guide: Purification of Crude 4-Hydroxy-3-nitropyridine by Recrystallization
This guide provides a comprehensive, experience-driven resource for researchers, scientists, and drug development professionals on the purification of crude 4-Hydroxy-3-nitropyridine via recrystallization. Moving beyond a simple procedural list, this document delves into the causality behind experimental choices, offers robust troubleshooting solutions, and is grounded in authoritative references to ensure scientific integrity and successful outcomes.
Safety First: Essential Precautions
Before beginning any experimental work, a thorough understanding of the hazards associated with this compound is mandatory. This compound is a chemical irritant and requires careful handling to prevent exposure.
-
Hazard Identification: this compound is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation[1][2][3].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles conforming to EN166 (EU) or NIOSH (US), nitrile gloves, and a lab coat[4][5][6].
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust[1][4][7]. Avoid contact with skin and eyes[1].
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place[1][7]. It is incompatible with strong oxidizing agents and strong acids[1].
-
Disposal: Dispose of chemical waste according to approved institutional and local regulations[1][3].
FAQs for Rapid Troubleshooting
This section addresses the most common issues encountered during the recrystallization of this compound.
Q1: My final product is a dull yellow or brownish color, not the expected bright yellow crystalline powder. How can I fix this? A1: This is likely due to persistent colored impurities that are not effectively removed by a single recrystallization. These impurities can become trapped in the crystal lattice if crystallization occurs too rapidly. Consider adding a micro-spatula tip of activated charcoal to the hot, dissolved solution. Boil for another 2-3 minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool[8]. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.
Q2: My final yield is significantly lower than expected. What are the common causes? A2: Low yield is one of the most frequent problems in recrystallization. The primary causes are:
-
Using too much solvent: The most common error is adding an excessive volume of hot solvent to dissolve the crude product. This keeps a significant portion of your compound dissolved in the mother liquor even after cooling[9][10].
-
Premature filtration: Filtering the crystals before the solution has fully cooled and crystallization is complete.
-
Inefficient washing: Washing the collected crystals with solvent that is not ice-cold, or using too large a volume of wash solvent, will redissolve some of your product[10].
Q3: What is the target melting point for pure this compound? A3: The reported melting point varies slightly across suppliers, but it is typically high and accompanied by decomposition. Expect a sharp melting point in the range of 279-285 °C (with decomposition) [5][11][12][13]. A broad melting range or a value significantly lower than this indicates the presence of impurities.
Q4: My crude material won't fully dissolve, even after adding a large amount of boiling solvent. What's wrong? A4: This suggests the presence of insoluble impurities. The synthesis of this compound often involves inorganic salts from the nitrating mixture which have very low solubility in organic solvents[2]. If a portion of the material remains undissolved after adding a reasonable amount of solvent, perform a hot gravity filtration to remove these insoluble contaminants before proceeding with the cooling and crystallization step. One literature procedure specifically mentions slurrying the crude product in water to remove residual inorganics[12].
Core Experimental Protocol: Recrystallization from Aqueous Ethanol
This protocol uses a mixed solvent system, which is highly effective for polar molecules like this compound. The high polarity of water ensures impurities like inorganic salts remain insoluble, while ethanol provides good solubility for the target compound at elevated temperatures.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hotplate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask. Add a minimal amount of 95% ethanol (e.g., 50 mL) to start. Heat the mixture gently on a hotplate with stirring.
-
Solvent Addition: While heating, add hot deionized water dropwise until the solid just dissolves. The goal is to create a saturated solution at the boiling point. Avoid adding a large excess of solvent, as this will reduce your final yield[10]. If insoluble material is present, proceed to the next step. If not, skip to step 4.
-
Hot Filtration (if necessary): If insoluble impurities are observed, add a small excess of the hot solvent mixture (a few mL) to prevent premature crystallization. Pre-heat a second flask and a gravity funnel (a stemless funnel is ideal). Place a fluted filter paper in the funnel and rapidly filter the hot solution into the clean, pre-heated flask[8].
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals. Rushing this step by placing it directly in an ice bath can cause impurities to be trapped in the crystal lattice[9].
-
Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a minimal amount of ice-cold solvent (the same aqueous ethanol ratio used for crystallization) to rinse away any adhering mother liquor which contains soluble impurities. Two small washes are more effective than one large wash.
-
Drying: Allow the crystals to dry on the filter under vacuum for 15-20 minutes. Then, transfer the purified crystals to a watch glass to air-dry completely, or dry in a vacuum oven at a moderate temperature (e.g., 60-70 °C).
Visualization of Key Workflows
Recrystallization Workflow Diagram
The following diagram outlines the standard procedure for the purification of this compound.
Caption: General workflow for recrystallization.
Advanced Troubleshooting Guide
Problem 1: No Crystals Form Upon Cooling.
-
Initial Diagnosis: The solution is either not saturated enough (too much solvent was added) or it has become supersaturated[9].
-
Solutions:
-
Induce Nucleation: Gently scratch the inside of the flask below the solvent line with a clean glass stirring rod. The microscopic scratches on the glass provide a surface for crystal growth to begin[9].
-
Add a Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This provides a template for crystallization.
-
Reduce Solvent Volume: If the above methods fail, it is almost certain that too much solvent was used. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) in the fume hood and then allow it to cool again[14].
-
Extended Cooling: Ensure the solution has been cooled in an ice bath for a sufficient amount of time (at least 30 minutes).
-
Problem 2: The Product "Oils Out" Instead of Crystallizing.
-
Initial Diagnosis: This occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals. For a high-melting compound like this compound, this is almost always caused by the presence of significant impurities that dramatically depress the melting point of the mixture[9][14].
-
Solutions:
-
Re-dissolve and Dilute: Heat the solution until the oil redissolves completely. Add a small amount (10-15%) more of the more soluble solvent (ethanol in our protocol) to keep the compound dissolved at a slightly lower temperature[14].
-
Ensure Slow Cooling: Allow the solution to cool as slowly as possible. You can insulate the flask by placing it inside a larger beaker filled with hot water and letting both cool together. This gives the molecules more time to orient themselves into a crystal lattice rather than crashing out as a liquid.
-
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common recrystallization issues.
Caption: Decision tree for troubleshooting recrystallization.
Data Summary: Solvent System Selection
Choosing the right solvent is the most critical step in developing a recrystallization procedure. The ideal solvent should dissolve the compound well when hot but poorly when cold.
| Solvent / System | Rationale for Use with this compound | Advantages | Disadvantages |
| Water | The compound is polar and slightly soluble in water[2][15]. Excellent for removing non-polar impurities and inorganic salts. | Inexpensive, non-flammable, dissolves polar impurities well. | May have too low solubility even when hot, requiring large volumes. High boiling point can be slow to remove during drying. |
| Ethanol (95%) | Good "like-dissolves-like" properties for this polar organic molecule[15]. | Volatile and easy to remove, good solvating power when hot for many organics. | May be too good a solvent, leading to high product loss in the mother liquor. |
| Acetone | A polar aprotic solvent mentioned in a workup procedure[12]. | Excellent solvating power, very volatile. | Low boiling point (56 °C) may not provide a large enough solubility difference between hot and cold states. |
| Aqueous Ethanol | Recommended System. Allows for fine-tuning of solvent polarity to achieve ideal solubility characteristics. | Highly adjustable, provides a steep solubility curve, excellent for rejecting a wide range of impurities. | Requires optimization to find the perfect ratio of ethanol to water. |
References
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - this compound.
- Chem-Impex. (n.d.). This compound.
- ECHEMI. (2019). This compound SDS, 15590-90-6 Safety Data Sheets.
- Sigma-Aldrich. (n.d.). This compound 98%.
- Guidechem. (n.d.). This compound 5435-54-1 wiki.
- ChemicalBook. (2023). This compound - Safety Data Sheet.
- Thermo Fisher Scientific. (2023). SAFETY DATA SHEET - 3-Hydroxy-2-nitropyridine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Amino-3-nitropyridine.
- ChemicalBook. (2023). This compound | 5435-54-1.
- University of York. (n.d.). Problems with Recrystallisations. Retrieved from University of York Chemistry Teaching Labs.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- University of California, Los Angeles. (n.d.). Recrystallization.
- BenchChem. (n.d.). 4-Ethoxy-3-nitropyridine solubility in methanol and other organic solvents.
- LookChem. (n.d.). This compound: Properties, Uses, Safety Data & Supplier Information.
- Fisher Scientific. (n.d.). This compound, 95%.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester Department of Chemistry.
- University of Colorado Boulder. (n.d.). Recrystallization.
- Market.us. (2023). This compound (CAS: 5435-54-1) Market.
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- 2. Page loading... [wap.guidechem.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 4-ヒドロキシ-3-ニトロピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. chemimpex.com [chemimpex.com]
- 12. This compound | 5435-54-1 [chemicalbook.com]
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- 15. This compound: Properties, Uses, Safety Data & Supplier Information | China Manufacturer [pipzine-chem.com]
Technical Support Center: A Researcher's Guide to Purifying 4-Hydroxy-3-nitropyridine
Welcome to the technical support center for 4-Hydroxy-3-nitropyridine. As a pivotal intermediate in the development of pharmaceuticals, agrochemicals, and novel materials, the purity of this compound is paramount to the success of your research.[1][2] Inconsistent purity can lead to failed reactions, irreproducible biological data, and significant delays in project timelines.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols drawn from extensive laboratory experience. It is designed to provide you, a fellow scientist, with the rationale and practical steps needed to identify and eliminate common impurities, ensuring the integrity of your starting material and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my this compound sample?
The impurity profile of this compound is intrinsically linked to its primary synthesis route: the direct nitration of 4-hydroxypyridine.[3][4] Consequently, the impurities you are most likely to face are remnants of this process.
-
Unreacted Starting Material (4-Hydroxypyridine): Incomplete nitration is common, leaving residual 4-hydroxypyridine in your crude product. Its similar structure can sometimes make it challenging to remove.
-
Isomeric Impurities: While the 3-position is the kinetically and thermodynamically favored site for nitration on the 4-hydroxypyridine ring, small amounts of other isomers, such as 2-nitro-4-hydroxypyridine, may form under certain reaction conditions.
-
Inorganic Salts: The synthesis workup often involves neutralization, typically with a base like ammonia, followed by filtration.[3] This can leave residual inorganic salts (e.g., ammonium sulfate) in the crude product, which can interfere with subsequent reactions and analyses.
-
Residual Solvents: Solvents used during the reaction and purification, such as pyridine, acetone, or water, may be retained in the final product.[3]
-
Degradation Products: While generally stable, prolonged exposure to high heat or incompatible materials like strong oxidizing agents can lead to degradation, potentially forming nitrogen oxides (NOx) or other decomposition products.[5]
Q2: My initial analysis (TLC, ¹H NMR) suggests the presence of multiple impurities. How do I decide on a purification strategy?
A systematic approach is crucial. The choice of purification method depends directly on the nature and quantity of the impurities present. The following workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a purification method.
Q3: I suspect inorganic salt contamination. How do I efficiently remove it?
This is a frequent issue, especially in scaled-up syntheses. Inorganic salts are typically insoluble in most organic solvents but highly soluble in water. A simple aqueous slurry is a highly effective and field-proven method for their removal.
The causality here is the vast difference in solubility between your organic product and the inorganic salts. This compound has low solubility in cold water, while the salts readily dissolve.
Protocol: Aqueous Slurry for Inorganic Salt Removal
-
Suspend: Place the crude, solid product in a flask. Add cold deionized water (approximately 2 mL of water per gram of crude product).[3]
-
Stir: Stir the suspension vigorously at room temperature for 60-90 minutes.[3] This ensures all inorganic salts are fully dissolved in the aqueous phase.
-
Isolate: Filter the slurry using a Büchner funnel.
-
Wash: Wash the collected solid (your purified product) with a small amount of additional cold deionized water to remove any remaining traces of the salt solution.
-
Dry: Dry the product thoroughly under vacuum. It is critical to ensure all water is removed, as residual moisture can affect future reactions. A Karl Fischer (KF) titration can confirm water content if needed.[3]
Q4: Recrystallization seems like the next logical step. Can you provide a detailed protocol and solvent recommendations?
Recrystallization is a powerful technique for removing soluble impurities that are present in smaller quantities, particularly the unreacted starting material and some isomeric byproducts. The principle relies on the subtle differences in solubility between your target compound and the impurities in a chosen solvent system at different temperatures.
Table 1: Solvent Systems for Recrystallization
| Solvent/System | Rationale & Use Case | Cautions & Considerations |
| Ethanol/Water | Good for moderately polar compounds. The product should be soluble in hot ethanol and less soluble in cold. Water is used as an anti-solvent to induce crystallization upon cooling. | Finding the right ratio is key. Adding too much water too quickly can cause the product to "oil out" instead of crystallizing. |
| Acetone | A synthesis procedure notes stirring the crude product in acetone, suggesting it can be used for washing or potentially recrystallization.[3] The product's solubility is likely lower in acetone than in more polar solvents like DMSO.[2] | Acetone is highly volatile and flammable. Ensure proper ventilation and avoid ignition sources. |
| Water | As mentioned, the compound has low solubility in cold water but this may increase with heat, making it a potential, albeit likely less efficient, recrystallization solvent for removing organic impurities. | Primarily effective for removing highly polar impurities and inorganic salts. |
Experimental Protocol: Recrystallization from an Ethanol/Water System
-
Dissolution: In a flask, add the minimum amount of hot ethanol required to fully dissolve your crude this compound. Work systematically, adding small portions of hot solvent and allowing time for dissolution.
-
Hot Filtration (Optional): If insoluble impurities (like dust or inorganic traces) are visible in the hot solution, perform a hot filtration through fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Induce Crystallization: Slowly add deionized water dropwise to the hot, clear solution until it just begins to turn cloudy (the saturation point). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least one hour to maximize crystal formation. Slow cooling is essential for forming large, pure crystals.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry thoroughly under vacuum.
Q5: My product is still not pure enough after recrystallization. When is it necessary to use column chromatography?
You should escalate to column chromatography when simpler methods fail, specifically in these scenarios:
-
Closely Related Impurities: When impurities have very similar polarity and solubility profiles to the target compound (e.g., positional isomers), making separation by recrystallization ineffective.
-
Multiple Impurities: If you have a complex mixture with several byproducts, chromatography can separate them all in a single run.
-
Oily or Amorphous Products: If your product fails to crystallize and remains an oil or amorphous solid, chromatography is the go-to method for purification.
Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[6] By carefully selecting the eluent, you can control how strongly each compound adheres to the silica, allowing them to be washed off (eluted) at different times.
Caption: Conceptual workflow of column chromatography separation.
Troubleshooting & Advanced Protocols
Protocol: Column Chromatography for High Purity this compound
This protocol provides a robust starting point for purifying nitropyridine derivatives via silica gel chromatography.[6][7]
1. Stationary Phase and Column Packing:
-
Stationary Phase: Standard silica gel (60 Å, 40-63 µm particle size) is the workhorse for this type of separation.
-
Packing Method (Slurry): a. In a beaker, add the required amount of silica gel to your starting eluent (e.g., 100% hexane). b. Stir to create a uniform slurry and pour it carefully into your chromatography column. c. Use gentle air pressure or a pump to pack the bed evenly, ensuring there are no air bubbles or cracks.
2. Mobile Phase (Eluent) Selection:
-
TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your product a retention factor (Rf) of approximately 0.25-0.35.
-
Recommended System: A gradient of ethyl acetate in hexane is a standard choice for separating nitropyridine derivatives.[6]
-
Start with a low polarity mixture (e.g., 10% Ethyl Acetate / 90% Hexane) and gradually increase the polarity (e.g., up to 50% Ethyl Acetate).
-
3. Sample Loading and Elution:
-
Loading: Dissolve your crude product in a minimal amount of a strong solvent (like ethyl acetate or dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of your packed column. This "dry loading" method typically results in better separation.
-
Elution: Begin running the mobile phase through the column, starting with the low-polarity mixture determined by your TLC analysis. Collect fractions and monitor them by TLC to identify which ones contain your pure product.
-
Gradient Elution: Gradually increase the percentage of the more polar solvent (ethyl acetate) to elute compounds that are more strongly adsorbed to the silica, including your target compound.
4. Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent using a rotary evaporator to yield your highly purified this compound.
Q6: How can I definitively confirm the purity of my final product?
A combination of analytical techniques is required for a self-validating and trustworthy assessment of purity.
Table 2: Recommended Analytical Methods for Purity Confirmation
| Method | Principle | What It Tells You |
| HPLC-UV | Separates compounds based on their interaction with a stationary phase (e.g., C18 column) and detects them via UV absorbance.[6] | Provides a quantitative measure of purity (e.g., ≥98% by area).[1] Can detect even trace impurities if they have a UV chromophore. |
| ¹H NMR | Nuclear Magnetic Resonance spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. | Confirms the structure of the desired compound and can reveal the presence of impurities with distinct proton signals. The provided literature values are: ¹H NMR (400 MHz, DMSO): δ 6.58 (d, J = 6 Hz, 1H), 7.85 (d, J = 6 Hz, 1H), 8.88 (s, 1H).[3] |
| Melting Point | Measures the temperature range over which the solid compound transitions to a liquid. | Pure crystalline compounds have a sharp melting range. A broad or depressed melting point compared to the literature value (approx. 285 °C with decomposition) indicates the presence of impurities.[8] |
Starting Conditions: HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).[6]
-
Gradient Example: Start with 95% A, ramp to 5% A over 15 minutes.
-
Detection: UV at 254 nm.
By employing these structured purification strategies and robust analytical checks, you can ensure the high purity of your this compound, laying a solid foundation for the success of your subsequent experiments.
References
-
ScienceMadness.org. Reactivity of 4-nitropyridine-n-oxide. [Online] Available at: [Link]
-
Alchemist-chem. this compound: Properties, Uses, Safety Data & Supplier Information. [Online] Available at: [Link]
-
The Hive Chemistry Discourse. 4-nitropyridine synthesis requested. [Online] Available at: [Link]
-
PubMed Central (PMC). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Online] Available at: [Link]
-
ResearchGate. A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Online] Available at: [Link]
-
Amerigo Scientific. this compound (98%). [Online] Available at: [Link]
Sources
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- 4. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound 98 5435-54-1 [sigmaaldrich.com]
troubleshooting common side reactions in pyridine nitration.
Welcome to the technical support center for pyridine nitration. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes. As Senior Application Scientists, we have compiled this information based on established literature and extensive field experience to help you navigate the complexities of this challenging but crucial transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of pyridine so challenging compared to benzene?
The primary difficulty arises from the inherent electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, which exerts a strong electron-withdrawing effect on the aromatic system.[1][2] This effect deactivates the ring, making it significantly less nucleophilic and thus less reactive towards electrophilic aromatic substitution (SEAr) reactions like nitration.[1][2]
Furthermore, under the strongly acidic conditions required for nitration (e.g., HNO₃/H₂SO₄), the lone pair on the pyridine nitrogen is readily protonated. This forms the pyridinium ion, which is even more strongly deactivated towards electrophilic attack.[3] Consequently, direct nitration of pyridine requires harsh conditions, such as high temperatures and fuming acids, which often result in low yields and the formation of unwanted byproducts.[1][2][3][4]
Q2: My direct nitration yields are consistently low or nonexistent. What is the primary cause and how can I improve it?
Low or no yield is the most common issue and is directly linked to the deactivation of the pyridine ring as explained in Q1. If direct nitration is your only option, success hinges on employing sufficiently forcing conditions.
Causality: The energy barrier for the electrophilic attack on the deactivated (or protonated) pyridine ring is very high. Mild nitrating conditions that work for benzene will be ineffective. You must use conditions that generate a high concentration of the powerful nitronium ion (NO₂⁺) and provide enough thermal energy to overcome the activation barrier.
Troubleshooting Steps:
-
Increase Reaction Severity: Standard concentrated HNO₃/H₂SO₄ may be insufficient. Consider using fuming nitric acid or oleum (fuming sulfuric acid) to increase the potency of the nitrating mixture.[1][4][5]
-
Elevate Temperature: Direct nitration of unsubstituted pyridine often requires temperatures exceeding 300°C, though this can lead to degradation.[4] For substituted pyridines, temperatures in the range of 100-130°C are more common but still require careful optimization.[2][6]
-
Consider Alternative Reagents: For certain substrates, reagents like nitronium tetrafluoroborate (NO₂BF₄) can be effective, particularly if the nitrogen atom is sterically hindered.[7][8] Another established method involves using dinitrogen pentoxide (N₂O₅), which can proceed through a different mechanism involving an N-nitropyridinium intermediate.[3][9][10][11][12]
Q3: I'm getting significant amounts of dinitrated and other side products. How can I improve selectivity for mono-nitration?
The formation of multiple nitrated products and other impurities is a direct consequence of the harsh conditions required for the initial nitration. Once one nitro group is on the ring, it further deactivates it, but extreme conditions can sometimes force a second nitration.
Causality: High temperatures and highly concentrated nitrating agents that are necessary to initiate the reaction can easily lead to over-reaction or oxidative degradation once the desired product is formed.
Troubleshooting Steps:
-
Control Stoichiometry: Use the minimum necessary excess of the nitrating agent. A large excess dramatically increases the probability of a second nitration event.[2]
-
Lower Reaction Temperature: While high temperatures are needed, finding the minimum temperature required for a reasonable reaction rate is key. Lowering the temperature reduces the rate of the second nitration more significantly than the first.[2]
-
Slow, Controlled Addition: Add the nitrating agent dropwise to a cooled solution of the pyridine substrate. This maintains a low instantaneous concentration of the nitrating species, favoring mono-substitution.[2]
-
Monitor Reaction Progress: Use TLC or GC-MS to track the consumption of starting material and the formation of the mono-nitrated product. Quench the reaction as soon as the optimal conversion is reached to prevent the subsequent formation of di-nitrated byproducts.[2]
Q4: The nitration is not occurring at the desired position on my substituted pyridine. How can I control regioselectivity?
Regioselectivity is a major challenge. Direct nitration of unsubstituted pyridine overwhelmingly yields 3-nitropyridine because the 2, 4, and 6 positions are most deactivated by the nitrogen atom.[1][2] However, for obtaining other isomers, particularly 4-nitropyridine, an alternative strategy is almost always required.
The Pyridine-N-Oxide Strategy: This is the most reliable and widely used method for synthesizing 4-nitropyridines.[2][13]
-
Mechanism: The pyridine nitrogen is first oxidized to an N-oxide. The N-oxide group is electron-donating through resonance, which activates the pyridine ring, particularly at the 4-position, and directs the incoming electrophile there.[2][14]
-
Execution: The pyridine-N-oxide is nitrated, which proceeds under much milder conditions than direct nitration, to give the 4-nitropyridine-N-oxide.[13][15]
-
Final Step: The resulting N-oxide is then deoxygenated (e.g., using PCl₃) to yield the final 4-nitropyridine product.[13][16]
Troubleshooting Guide
Use this workflow to diagnose and resolve common issues encountered during pyridine nitration experiments.
Quantitative Data Summary & Recommended Protocols
Table 1: Comparison of Common Pyridine Nitration Strategies
| Strategy | Typical Conditions | Primary Product | Common Issues & Side Reactions | Typical Yield |
| Direct Nitration | Fuming HNO₃ / Oleum (H₂SO₄/SO₃), >100-300°C | 3-Nitropyridine | Very low yield, degradation, over-nitration, safety concerns. | <10-20% |
| N-Oxide Strategy | Conc. HNO₃ / H₂SO₄, 60-130°C | 4-Nitropyridine | Requires two additional steps (oxidation and reduction). | 40-85% (overall)[13][15] |
| N₂O₅ Method | N₂O₅, often in CH₂Cl₂ or SO₂, followed by NaHSO₃ quench | 3-Nitropyridine | Can have functional group tolerance issues; involves N-nitropyridinium intermediate.[9][11] | 70-80%[3][12] |
| Dearomatization-Rearomatization | Multi-step sequence, often radical-based, milder conditions. | meta-Nitropyridines | Newer method, may require synthesis of complex intermediates.[4][17] | Moderate to Good |
Experimental Protocol 1: Synthesis of 4-Nitropyridine-N-Oxide
This protocol is a reliable method for achieving nitration at the C4 position.[2][15]
Methodology:
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly and carefully add 30 mL of concentrated sulfuric acid (H₂SO₄) to 12 mL of fuming nitric acid (HNO₃) with constant stirring. Once the addition is complete, allow the mixture to warm to approximately 20°C before use.
-
Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel, add 9.51 g (100 mmol) of pyridine-N-oxide. Heat the flask to an internal temperature of 60°C.
-
Addition of Nitrating Acid: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the heated pyridine-N-oxide over 30 minutes. The internal temperature will initially drop to around 40°C.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C and maintain this temperature for 3 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto 150 g of crushed ice in a large beaker.
-
Neutralize the acidic solution by slowly adding a saturated sodium carbonate (Na₂CO₃) solution in portions (Note: strong foaming will occur) until a pH of 7-8 is reached.
-
A yellow solid will precipitate. Collect the crude product by vacuum filtration using a Büchner funnel.
-
-
Purification: The crude product contains inorganic salts. Add acetone to the crude solid to dissolve the desired 4-nitropyridine-N-oxide, leaving the insoluble salts behind. Filter to separate the salt, and evaporate the acetone from the filtrate using a rotary evaporator to obtain the purified yellow product. The product can be further recrystallized from acetone if necessary.[15]
Experimental Protocol 2: General Method for Minimizing Over-Nitration
This protocol outlines general principles for improving selectivity in direct nitration reactions where over-reaction is a concern.[2]
Methodology:
-
Cooling: Dissolve the pyridine substrate in a suitable solvent (if applicable) or use it neat. Cool the flask in an ice or dry ice/acetone bath to the desired starting temperature (e.g., 0°C or lower).
-
Preparation of Nitrating Mixture: Prepare the nitrating mixture (e.g., HNO₃/H₂SO₄) separately and cool it to the same temperature.
-
Slow Addition: Using a pressure-equalizing addition funnel, add the nitrating mixture to the substrate solution dropwise. Maintain a slow and steady rate to prevent localized heating and high concentrations of the nitrating agent.
-
Temperature Control: Carefully monitor the internal reaction temperature throughout the addition. Use the cooling bath to maintain the target temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the specified temperature. Monitor its progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Quenching: Once the desired level of conversion to the mono-nitrated product is achieved, promptly quench the reaction by pouring it onto crushed ice to stop further reaction.
References
- Vertex AI Search. (2024).
- Filo. (2025).
- Organic Chemistry Portal. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
- DiVA Portal. (n.d.).
- ACS Publications. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism.
- BenchChem. (2025).
- ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III).
- ResearchGate. (2025). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
- ECSOC. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
- Guidechem. (2024). What are the synthesis methods for 4-nitropyridine n-organide?.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3.
- ACS Publications. (1957). Preparation and Reactions of 2-Nitropyridine-1-oxides.
- PrepChem.com. (n.d.). Synthesis of 4-nitropyridine.
- ChemicalBook. (n.d.). 4-Nitropyridine synthesis.
- ElectronicsAndBooks. (2005). Nitropyridines, their Synthesis and Reactions.
- Chempanda. (n.d.).
- ResearchGate. (2025).
- Organic & Biomolecular Chemistry. (2005).
- ACS Publications. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- YouTube. (2022).
- ResearchGate. (2025). Nitropyridines: Synthesis and reactions.
- Quora. (2013).
- Google Patents. (n.d.). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 2-Cyano-3-nitropyridine: Synthesis Routes and Reactivity.
- Wikipedia. (n.d.). Pyridine.
- Semantic Scholar. (2010).
- ACS Publications. (n.d.). Preparation and Reactions of 2-Nitropyridine-1-oxides.
- Pearson. (2024). EAS Reactions of Pyridine.
- Semantic Scholar. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine.
- ResearchGate. (n.d.).
- Heterocyclic Chemistry. (n.d.). Pyridines: Reactions.
- Google Patents. (n.d.).
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Technical Support Center: Alternative Nitrating Agents for 4-Hydroxypyridine
Welcome to the Technical Support Center for the nitration of 4-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals seeking to synthesize 4-hydroxy-3-nitropyridine, a valuable intermediate in medicinal chemistry and materials science.[1][2] We will explore alternatives to the often harsh traditional nitrating conditions, providing in-depth technical insights, troubleshooting guides, and detailed protocols to enhance the success and safety of your experiments.
Understanding the Challenge: The Nuances of Nitrating 4-Hydroxypyridine
The direct nitration of the pyridine ring is notoriously challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution.[3] Furthermore, 4-hydroxypyridine exists in a tautomeric equilibrium with its more stable form, 4-pyridone. This tautomerism plays a crucial role in its reactivity. The nitration of 4-pyridone has been studied kinetically, and it is understood that the reaction proceeds on the free base species at most acidities.[4][5]
Traditional nitration using a mixture of concentrated nitric and sulfuric acids can lead to a host of issues, including low yields, over-nitration to form dinitropyridine derivatives, and the need for harsh reaction conditions.[6] This guide focuses on milder, more selective, and often more efficient alternative nitrating agents.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of 4-hydroxypyridine with mixed acid often problematic?
A1: The pyridine nitrogen deactivates the ring towards electrophilic attack. To overcome this, harsh conditions (strong acids, high temperatures) are typically required. These conditions can lead to several undesirable outcomes:
-
Low Regioselectivity: While the hydroxyl group directs ortho and para, the deactivating effect of the ring nitrogen can lead to a mixture of isomers.
-
Over-nitration: The initial nitrated product is often more susceptible to a second nitration under the harsh conditions, leading to the formation of dinitro- and other polynitrated byproducts.[6]
-
Degradation: The sensitive heterocyclic ring can be susceptible to oxidative degradation under strongly acidic and high-temperature conditions.
Q2: What is the primary target isomer in the nitration of 4-hydroxypyridine, and why?
A2: The primary target is typically this compound. The hydroxyl group is an activating, ortho-, para-director. In the 4-pyridone tautomer, the carbonyl group is meta-directing, and the nitrogen is ortho-, para-directing. The position ortho to the hydroxyl group (C3) is activated, making it the most favorable site for electrophilic attack.
Q3: I am observing a significant amount of a di-nitrated byproduct. How can I minimize this?
A3: Dinitration is a common side reaction.[6] To favor mono-nitration, consider the following:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the rate of the second nitration.
-
Slow Addition: Add the nitrating agent dropwise to maintain a low instantaneous concentration, which favors the mono-nitrated product.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress and quench it once the desired product is maximized, before significant dinitration occurs.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low or No Yield of this compound | 1. Insufficiently reactive nitrating agent. 2. Reaction conditions are too mild (temperature too low, reaction time too short). 3. Degradation of starting material or product. 4. Issues with work-up and product isolation. | 1. Consider a more potent nitrating agent from the alternatives provided below. 2. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor by TLC. Extend the reaction time. 3. Use a milder nitrating agent and lower reaction temperatures. Ensure the reaction is performed under an inert atmosphere if oxidative degradation is suspected. 4. Ensure proper pH adjustment during work-up to precipitate the product. This compound is amphoteric and its solubility is pH-dependent. Consider alternative extraction solvents. |
| Formation of Multiple Isomers | 1. Lack of regioselectivity of the nitrating agent. 2. Reaction temperature is too high, overcoming the directing effects of the substituents. | 1. Employ a bulkier or more selective nitrating agent. Acetyl nitrate or nitronium tetrafluoroborate can offer improved regioselectivity. 2. Perform the reaction at the lowest effective temperature. |
| Reaction Stalls Before Completion | 1. Deactivation of the nitrating agent over time. 2. The initially formed product is deactivating the ring towards further reaction under the chosen conditions. | 1. If using an in situ generated nitrating agent, ensure the precursors are of high quality and dry. 2. A slight increase in temperature or the addition of a small amount of fresh nitrating agent may be necessary to drive the reaction to completion. Monitor carefully to avoid over-nitration. |
| Difficult Product Isolation | 1. Product is highly soluble in the aqueous phase during work-up. 2. Formation of emulsions during extraction. | 1. Carefully adjust the pH of the aqueous layer to the isoelectric point of this compound to minimize its solubility. 2. Break emulsions by adding brine or by filtering the mixture through a pad of celite. |
Alternative Nitrating Agents: A Comparative Overview
| Nitrating Agent | Typical Conditions | Advantages | Disadvantages |
| Acetyl Nitrate (in situ from HNO₃/Ac₂O) | Low temperature (0-25 °C) | Milder than mixed acid, often provides better regioselectivity.[7] | Acetyl nitrate is unstable and potentially explosive; must be generated and used in situ.[8] |
| Nitronium Tetrafluoroborate (NO₂BF₄) | Aprotic solvents (e.g., sulfolane, acetonitrile), often at low to ambient temperatures. | Powerful nitrating agent, can be used under non-acidic conditions.[9] | Commercially available but can be expensive. Highly reactive and moisture-sensitive.[1] |
| Dinitrogen Pentoxide (N₂O₅) | Inert solvents (e.g., CH₂Cl₂) | Effective and can be used under neutral conditions, reducing acid-catalyzed side reactions.[10] | Can be unstable and requires careful handling. |
| Sodium Nitrite with a Phase Transfer Catalyst | Biphasic system (e.g., CH₂Cl₂/H₂O) with a catalyst like tetrabutylammonium bromide (TBAB). | Mild conditions, avoids the use of strong acids. | Reaction rates can be slower, and optimization of the catalyst and reaction conditions may be required. |
Detailed Experimental Protocols
Protocol 1: Nitration using Acetyl Nitrate (in situ generation)
This protocol describes a milder approach to the nitration of 4-hydroxypyridine by generating acetyl nitrate in situ.
Diagram of the Experimental Workflow
Caption: Workflow for the nitration of 4-hydroxypyridine using in situ generated acetyl nitrate.
Step-by-Step Methodology:
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-hydroxypyridine (1 equivalent) in acetic anhydride (5-10 equivalents) at room temperature.
-
Cooling: Cool the solution to 0 °C in an ice-salt bath.
-
Nitrating Agent Addition: Slowly add fuming nitric acid (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the mixture at 0-5 °C and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Slowly add a saturated solution of sodium carbonate until the pH is neutral (pH ~7). The product will precipitate as a yellow solid.
-
Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Protocol 2: Nitration using Nitronium Tetrafluoroborate (NO₂BF₄)
This method offers a powerful, non-acidic alternative for the nitration of 4-hydroxypyridine.
Diagram of the Reaction Mechanism
Caption: Electrophilic attack of the nitronium ion on the 4-pyridone tautomer.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxypyridine (1 equivalent) in a dry, aprotic solvent such as sulfolane or acetonitrile.
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add nitronium tetrafluoroborate (1.1 equivalents) portion-wise over 15-20 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the product by column chromatography on silica gel or by recrystallization.
References
- The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XVII. The nitration of pyridones. Journal of the Chemical Society B: Physical Organic.
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- Troubleshooting: How to Improve Yield. Department of Chemistry: University of Rochester.
- Preparation and Reactions of Nitronium Tetrafluorobor
- EP2585436B1 - Process for preparing 4-hydroxypyridines.
- Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
- 4-nitropyridine synthesis requested. Hive Chemistry Discourse.
- This compound. Chem-Impex.
- US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
- The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic.
- Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. PMC - NIH.
- Development of nitrating reagents.
- Preparation of Pyridines, Part 2: By Halogenation and Nitr
- Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
- reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org.
- 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure.
- The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XVII. The nitration of pyridones. Journal of the Chemical Society B: Physical Organic.
- 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Organic Syntheses.
- 3,5-DINITRO-o-TOLUNITRILE. Organic Syntheses Procedure.
- RU2122972C1 - Method of preparing nitronium tetrafluoroborate.
- This compound. Bridge Organics.
- A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
- Nitration of 4-acetyl-pyridine. r/Chempros - Reddit.
- Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
- Double nitration of 4‐hydroxypyridine 1.
- Preparation of nitropyridines by nitration of pyridines with nitric acid. RSC Publishing.
- Propose a mechanism for nitration of pyridine at the 4-position, and show why this orient
- A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science (RSC Publishing).
- US3221062A - Nitration process.
- Nitration Chemistry in Continuous Flow using Acetyl Nitr
- Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry.
- Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electro. RSC Publishing.
- Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson.
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- 4. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XVII. The nitration of pyridones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Managing Exothermic Reactions in Nitropyridine Synthesis
Welcome to the Technical Support Center for the synthesis of nitropyridines. This guide is designed for researchers, scientists, and drug development professionals who handle these potent, yet hazardous, reactions. The nitration of pyridines is notoriously exothermic and requires meticulous control to prevent thermal runaway.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure both the safety and success of your experiments.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you may encounter during the synthesis of nitropyridines. The question-and-answer format is designed to provide immediate, actionable solutions.
Issue 1: Uncontrolled, Rapid Temperature Rise During Reagent Addition
Question: I've started adding my nitrating mixture (HNO₃/H₂SO₄) to the pyridine substrate, and the internal temperature is rising much faster than anticipated, exceeding my set point by several degrees. What should I do?
Answer: An uncontrolled temperature spike is a critical indicator of a potential thermal runaway, a process where an exothermic reaction becomes self-accelerating, leading to a dangerous increase in temperature and pressure.[3]
Immediate Actions:
-
Stop Reagent Addition Immediately: Cease the addition of the nitrating agent.
-
Enhance Cooling: Ensure your cooling bath is at its maximum capacity. If using an ice bath, add more ice and salt to lower the temperature. If you have a cryostat, lower the set point.
-
Maintain Vigorous Agitation: Ensure the stirring is efficient to dissipate localized hot spots and promote even heat transfer to the cooling bath.[4]
-
Monitor Closely: If the temperature continues to rise after stopping the addition and enhancing cooling, prepare for an emergency quench.
-
Emergency Quench (Last Resort): If a thermal runaway is imminent, cautiously and slowly transfer the reaction mixture to a large, vigorously stirred volume of crushed ice or ice-water.[4] Caution: The dilution of strong acids is itself highly exothermic. This step must be performed behind a blast shield in a fume hood with appropriate PPE, and only if your laboratory has an established and practiced emergency procedure for this scenario.[4]
Potential Causes & Preventative Measures:
| Cause | Explanation | Prevention Strategy |
| Rapid Addition of Nitrating Agent | The rate of heat generation is exceeding the rate of heat removal by the cooling system.[4] | Employ a syringe pump or an addition funnel for slow, dropwise addition. The addition rate should be adjusted based on real-time temperature monitoring. |
| Inadequate Cooling | The cooling bath lacks the capacity to absorb the heat generated. | Use a larger cooling bath, a more efficient cooling medium (e.g., ice/salt, dry ice/acetone), or a mechanical cryostat. Ensure the reaction flask is sufficiently immersed. |
| Poor Agitation | Inefficient stirring creates localized areas of high reactant concentration ("hot spots"), leading to a rapid localized exotherm that can propagate.[4] | Use an overhead stirrer for viscous mixtures or larger volumes. For magnetic stirring, use a stir bar that is appropriately sized for the flask to create a deep vortex. |
| Accumulation of Unreacted Reagents | If the initial reaction temperature is too low, the nitrating agent may accumulate without reacting. A small, subsequent temperature increase can then trigger a sudden, delayed, and highly energetic reaction.[4] | Ensure the reaction has initiated (e.g., via a slight initial temperature rise) before proceeding with the bulk of the reagent addition. Maintain a temperature that is sufficient for reaction but allows for control. |
Logical Workflow for Managing Temperature Excursions
Caption: Decision workflow for managing temperature spikes.
Issue 2: The Reaction Fails to Initiate or Proceeds Very Slowly
Question: I have been adding the nitrating agent for 20 minutes at 0 °C, but the internal temperature has not risen at all. I'm concerned about the accumulation of unreacted reagents. What should I do?
Answer: This is a hazardous situation, as a large amount of unreacted, high-energy material can accumulate.[4] A slight, uncontrolled temperature increase could initiate a violent reaction.
Troubleshooting Steps:
-
Stop Reagent Addition: Do not add any more nitrating agent.
-
Allow for a Slight Temperature Increase: Let the reaction mixture warm very slowly by 2-5 °C by slightly raising the cooling bath temperature. Monitor for any signs of an exotherm.
-
Check Reagent Quality: Ensure the pyridine substrate and acids are of high purity and anhydrous where required. Water can interfere with the formation of the nitronium ion.
-
Confirm Agitation: Make sure the stirring is effective and the mixture is homogeneous.
If the reaction still does not initiate after a slight warming, it is safer to quench the entire mixture as if it were an unreacted starting material rather than risk a delayed runaway reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of pyridine so challenging and hazardous? A1: The pyridine ring is highly deactivated towards electrophilic aromatic substitution, like nitration, because the electronegative nitrogen atom withdraws electron density from the ring.[5] Furthermore, under the strongly acidic conditions of nitration, the nitrogen atom is protonated, forming the pyridinium cation. This positive charge makes the ring even more electron-deficient and resistant to attack by the electrophilic nitronium ion (NO₂⁺).[6] Consequently, forcing the reaction to occur requires harsh conditions such as high temperatures and highly concentrated acids, which significantly increase the risk of a dangerous exotherm.[5]
Q2: Is it safer to nitrate pyridine-N-oxide? A2: Yes, it is generally safer and more efficient. The N-oxide oxygen atom donates electron density back into the pyridine ring, making it more susceptible to electrophilic attack. The nitration of pyridine-N-oxide typically proceeds under less harsh conditions to yield 4-nitropyridine-N-oxide, which can then be deoxygenated if the 4-nitropyridine is the desired product.[2][7] While still exothermic, the reaction is often more controllable.[2]
Q3: What analytical methods can be used to assess the thermal risk before scaling up a reaction? A3: A thorough thermal hazard assessment is crucial for safety.
-
Differential Scanning Calorimetry (DSC): DSC can determine the onset temperature of the exothermic reaction and any subsequent decomposition events, providing critical data on the thermal stability of reactants, intermediates, and products.[8]
-
Reaction Calorimetry (RC): An RC study measures the heat evolved from the reaction in real-time under process-like conditions. This allows you to calculate the heat of reaction, the rate of heat generation, and the cooling power required to maintain a safe temperature, which is essential for safe scale-up.
Q4: What is the essential Personal Protective Equipment (PPE) for this synthesis? A4: Due to the corrosive and toxic nature of the reagents, stringent PPE is mandatory.[9][10]
-
Eye Protection: Chemical splash goggles and a full-face shield.
-
Hand Protection: Use appropriate chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but heavy-duty butyl or neoprene gloves are recommended for extended handling.[9][10]
-
Body Protection: A flame-resistant lab coat and a chemical-resistant apron.
-
Work Environment: All operations must be conducted within a certified chemical fume hood with the sash at the lowest practical height.[10] An accessible and tested safety shower and eyewash station are essential.
Experimental Protocols
Protocol 1: Controlled Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide
This protocol is adapted from established procedures and emphasizes safety and temperature control.[11]
1. Preparation of the Nitrating Mixture:
- In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly and cautiously add 30 mL of concentrated sulfuric acid (H₂SO₄) to 12 mL of fuming nitric acid (HNO₃).[11]
- Stir the mixture gently and allow it to cool to room temperature (approx. 20 °C) before use.[11]
2. Reaction Setup:
- Set up a three-neck round-bottom flask with an overhead stirrer, a digital thermometer to monitor the internal temperature, and a pressure-equalizing addition funnel.
- Equip the condenser with a gas outlet connected to a scrubber containing a sodium hydroxide solution to neutralize any nitrogen oxide fumes produced.[11]
- Place the flask in a cooling bath (e.g., ice-water).
3. Nitration Procedure:
- Charge the reaction flask with 9.51 g (100 mmol) of pyridine-N-oxide.[11]
- Begin stirring and gently heat the flask to an internal temperature of 60°C.[11]
- Once at 60°C, begin the slow, dropwise addition of the prepared nitrating mixture from the addition funnel. The initial addition will cause the temperature to drop; maintain control and do not add too quickly.[11]
- Control the addition rate to maintain the internal temperature between 125-130°C. This will require external heating after the initial exotherm subsides. The total addition should take approximately 30 minutes.[11]
- After the addition is complete, continue heating and stirring the mixture at 125-130°C for 3 hours.[11]
4. Work-up and Quenching:
- Allow the reaction mixture to cool completely to room temperature.
- In a separate large beaker, prepare 150 g of crushed ice.
- CRITICAL STEP: Very slowly and with vigorous stirring, pour the cooled reaction mixture onto the crushed ice.[4] This will dilute the acids and precipitate the product.
- Carefully neutralize the acidic slurry by adding a saturated sodium carbonate (Na₂CO₃) solution in small portions until the pH reaches 7-8. Be prepared for significant foaming (CO₂ evolution).[11]
- Isolate the precipitated yellow solid by vacuum filtration.
Process Flow Diagram for Nitration
Caption: General workflow for nitropyridine synthesis.
References
- Filo. (2025-08-26).
- BenchChem. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. RSC Publishing.
- National Institutes of Health. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central.
- Pearson. (2024-06-28).
- MDPI. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. RSC Publishing.
- Semantic Scholar. (n.d.). METHODS OF NITROPYRIDINE SYNTHESIS.
- FCAD Group. (n.d.). Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine.
- ResearchGate. (2025-08-09). Nitropyridines, Their Synthesis and Reactions.
- ResearchGate. (2025-08-07). Nitropyridines: Synthesis and reactions.
- ResearchGate. (2025-08-07). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
- BenchChem. (n.d.). An In-depth Technical Guide to the Thermodynamic Properties of 3-Amino-4-nitropyridine.
- ResearchGate. (n.d.).
- Post Apple Scientific. (2024-10-01). 12 Safety Precautions To Follow When Handling Pyridine.
- ResearchGate. (2016-10-05).
- Santa Cruz Biotechnology. (n.d.).
- Post Apple Scientific. (2024-03-12). Handling Pyridine: Best Practices and Precautions.
- Organic Chemistry Portal. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
- ChemicalBook. (n.d.). 2-Chloro-5-nitropyridine synthesis.
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
- PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine.
- Pipzine Chemicals. (n.d.). 4-Nitropyridine N-oxide Supplier & Manufacturer in China.
- Carl ROTH. (n.d.).
- Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide.
- KGROUP. (2006-10-27). Quenching Reactive Substances.
- Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
- Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
- ResearchGate. (2025-08-06).
- SpringerLink. (n.d.).
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- Wikipedia. (n.d.). Thermal runaway.
- Thermo Fisher Scientific. (2010-11-15).
- BenchChem. (n.d.). Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis.
- Google Patents. (n.d.). CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine.
- ECHEMI. (n.d.).
- PubMed. (n.d.).
- Richmond Sarpong Group, UC Berkeley. (2016-11-22).
- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Amine Synthesis.
- National Institutes of Health. (2022-04-19).
- Fire Safety Research Institute (FSRI). (2022-11-10).
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Technical Support Center: Halogenation of 4-Hydroxy-3-nitropyridine
Welcome to the dedicated technical support guide for navigating the complexities of halogenating 4-Hydroxy-3-nitropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to efficiently and selectively introduce halogens into this versatile pyridine building block. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered in the lab.
Understanding the Core Challenges
The halogenation of this compound is a nuanced process governed by the electronic interplay of its substituents. The pyridine ring is inherently electron-deficient, making it less reactive towards electrophilic aromatic substitution (EAS) than benzene.[1] However, the 4-hydroxy group is a strong activating group, donating electron density into the ring and facilitating electrophilic attack. Conversely, the 3-nitro group is a powerful electron-withdrawing group, deactivating the ring. The regiochemical outcome of halogenation is a result of the directing effects of these two groups and the tautomeric equilibrium between the 4-hydroxypyridine and the 4-pyridone form.
Frequently Asked Questions (FAQs)
Q1: Why is my halogenation of this compound sluggish or resulting in no reaction?
A1: Several factors can contribute to low reactivity:
-
Insufficiently Activated Halogenating Agent: For electron-deficient systems, even with the activating hydroxyl group, a highly electrophilic halogen source is often necessary. For instance, using Br₂ alone may be less effective than N-Bromosuccinimide (NBS) in certain solvents.[2]
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Protic solvents can solvate the pyridine nitrogen, potentially altering its electronic properties.
-
Low Reaction Temperature: While milder conditions are generally preferred to minimize side reactions, some halogenations of deactivated pyridines require elevated temperatures to proceed at a reasonable rate.[3]
Q2: I am observing a mixture of regioisomers. How can I improve the selectivity?
A2: The formation of multiple products is a common challenge. The hydroxyl group directs ortho and para, while the nitro group directs meta. This can lead to substitution at C-5 and potentially C-2 or C-6. To improve selectivity:
-
Choice of Halogenating Agent: Bulky halogenating agents may favor substitution at the less sterically hindered position.
-
Reaction Conditions: Temperature and solvent can influence the kinetic versus thermodynamic product distribution. A systematic screening of conditions is often necessary.
-
Protecting Groups: While adding complexity, protection of the hydroxyl group can alter its directing effect and may be a viable strategy in some cases.
Q3: I am seeing evidence of di-halogenation. How can I prevent this?
A3: The activating effect of the hydroxyl group can sometimes lead to over-halogenation. To favor mono-halogenation:
-
Stoichiometry: Use of 1.0 to 1.1 equivalents of the halogenating agent is crucial.
-
Slow Addition: Adding the halogenating agent dropwise at a controlled temperature can help to prevent localized high concentrations that favor multiple substitutions.
-
Reaction Time: Careful monitoring of the reaction by TLC or LC-MS and quenching the reaction upon consumption of the starting material is essential.
Q4: Are there alternatives to direct electrophilic halogenation for this substrate?
A4: Yes, while direct EAS is common, other strategies exist for pyridine halogenation that could be adapted:
-
Nucleophilic Aromatic Substitution (SNAr): In some cases, the nitro group can be displaced by a halide nucleophile, particularly for the synthesis of fluorinated pyridines.[4][5] This often requires high temperatures and a good leaving group.
-
Conversion to a Halopyridine via the Hydroxyl Group: The hydroxyl group can be converted to a better leaving group (e.g., a tosylate) or directly replaced by a halogen using reagents like phosphorus oxychloride (POCl₃) for chlorination.[6][7]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during the halogenation of this compound.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Insufficiently reactive halogenating agent. 2. Inappropriate solvent. 3. Reaction temperature too low. | 1. Switch to a more potent halogenating agent (e.g., NBS for bromination, NCS for chlorination). 2. Screen alternative solvents (e.g., DMF, acetonitrile, or chlorinated solvents). 3. Gradually increase the reaction temperature while monitoring for decomposition. |
| Formation of Multiple Isomers | 1. Competing directing effects of -OH and -NO₂ groups. 2. Reaction conditions favoring a mixture of kinetic and thermodynamic products. | 1. Modify the halogenating agent; bulkier reagents may offer higher selectivity. 2. Systematically vary the solvent and temperature to optimize for a single isomer. 3. Consider protecting the hydroxyl group to alter its directing influence. |
| Di- or Poly-halogenation | 1. Excess halogenating agent. 2. Highly activating nature of the substrate under the reaction conditions. 3. Reaction run for too long. | 1. Use a stoichiometric amount (1.0-1.1 eq.) of the halogenating agent. 2. Perform a slow, controlled addition of the halogenating agent at a lower temperature. 3. Monitor the reaction closely and quench promptly upon completion. |
| Product Decomposition | 1. Harsh reaction conditions (high temperature, strong acids/bases). 2. Instability of the product under the workup conditions. | 1. Attempt the reaction under milder conditions (lower temperature, buffered pH). 2. Use a milder workup procedure, avoiding strong acids or bases if possible. 3. Ensure the product is stored under appropriate conditions (e.g., protected from light and air). |
Logical Workflow for Troubleshooting Halogenation
Caption: Troubleshooting Decision Tree for Halogenation.
Experimental Protocols
Protocol 1: General Procedure for Bromination using N-Bromosuccinimide (NBS)
This protocol is a general starting point and may require optimization.
-
Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as acetonitrile or DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon).
-
Reagent Addition: Add N-Bromosuccinimide (1.05 equiv) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed. Gentle heating (e.g., 40-60 °C) may be required to initiate or accelerate the reaction.
-
Quenching: Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Chlorination using Phosphorus Oxychloride (POCl₃)
This method converts the hydroxyl group into a chloro group.
-
Reactant Mixture: In a flame-dried flask under an inert atmosphere, carefully add this compound (1.0 equiv) to phosphorus oxychloride (POCl₃) (3-5 equiv). A high-boiling point solvent is sometimes used, but often POCl₃ can act as both reagent and solvent.
-
Heating: Heat the reaction mixture to reflux (typically around 110 °C) and stir for several hours. The reaction should be performed in a well-ventilated fume hood.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS (quenching a small aliquot with care) until the starting material is consumed.
-
Quenching: Cool the reaction mixture to room temperature and then very slowly and carefully pour it over crushed ice with vigorous stirring. This is a highly exothermic process.
-
Neutralization: Carefully neutralize the acidic aqueous solution with a solid base like sodium carbonate or a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Reaction Pathway Visualization
Caption: Synthetic Pathways for Halogenation.
References
-
Kattar, S. D., & Hartwig, J. F. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 142(25), 11295–11305. Available from: [Link]
-
Levy, J. N. (2020). Selective halogenation of pyridines and diazines via unconventional intermediates. (Doctoral dissertation). Retrieved from [Link]
-
PubMed. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Retrieved from [Link]
-
Boyle, Z. J., Levy, J. N., de Lescure, L., & McNally, A. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available from: [Link]
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Cañibano, V., Justo, F. R., Santos, M., Sanz-Tejedor, M. A., Carreño, M. C., González, G., & García Ruano, J. L. (2001). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis, 2001(10), 1537-1541. Available from: [Link]
-
Holt, J., Tjosås, F., Bakke, J., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(1), 58-62. Available from: [Link]
-
Allfluoro pharmaceutical co .ltd. (n.d.). 4-Bromo-5-fluoro-2-hydroxy-3-nitropyridine. Retrieved from [Link]
-
ResearchGate. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
-
Brown, E. V., & Burke, H. T. (1953). Bromination Products of Nitropyridine. Journal of the American Chemical Society, 75(1), 210-211. Available from: [Link]
-
Taylor & Francis Online. (2018). Synthesis, coordination modes, structures, and magnetic properties of halogen-substituted 2-hydroxypyridine copper(II) chloride coordination compounds. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). reactivity of 4-nitropyridine-n-oxide. Retrieved from [Link]
-
ResearchGate. (2000). Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. Retrieved from [Link]
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Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-3-nitropyridine. Retrieved from [Link]
-
Boyle, Z. J., Levy, J. N., de Lescure, L., & McNally, A. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 767–773. Available from: [Link]
-
Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y. J., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533–4544. Available from: [Link]
-
ACS Publications. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Retrieved from [Link]
-
Canadian Science Publishing. (1953). PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. Retrieved from [Link]
-
MDPI. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. Retrieved from [Link]
- Google Patents. (2015). CN104311479A - Synthesis method of 3,5-diiodine-4-hydroxypyridine.
-
ResearchGate. (n.d.). 4-Bromopyridine. Retrieved from [Link]
-
ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
-
YouTube. (2020). 10.1 Free Radical Halogenation | Organic Chemistry. Retrieved from [Link]
- Google Patents. (2014). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
-
PubMed. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]
-
Semantic Scholar. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2017). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Retrieved from [Link]
-
Market Research Future. (n.d.). This compound (CAS: 5435-54-1) Market. Retrieved from [Link]
- Google Patents. (2006). US7053251B2 - Bromination of hydroxyaromatic compounds.
- Google Patents. (1980). US4205175A - Chlorination process.
-
Mettler Toledo. (n.d.). Halogenation Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Halogenation At Tiffany's. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Solvent Systems for 4-Hydroxy-3-nitropyridine Reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Hydroxy-3-nitropyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of solvent system optimization for reactions involving this versatile intermediate. Our focus is on providing scientifically grounded explanations and practical solutions to common experimental challenges.
I. Understanding the Unique Chemistry of this compound
This compound is a unique building block characterized by the interplay of its functional groups, which dictates its solubility and reactivity.[1][2] The electron-withdrawing nitro group significantly increases the acidity of the hydroxyl group, with a reported pKa of approximately 3.7.[3] This acidity, along with the potential for tautomerization to the 4-pyridone form, are critical considerations in solvent and base selection. The molecule is a yellow crystalline solid, generally described as slightly soluble in water and more soluble in polar aprotic solvents.[3]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during reactions with this compound and provides a logical approach to resolving them.
Issue 1: Poor Solubility of Starting Material
Symptoms:
-
Incomplete dissolution of this compound in the chosen solvent.
-
Heterogeneous reaction mixture, leading to inconsistent results and difficult monitoring.
-
Low reaction rates or incomplete conversion.
Root Cause Analysis and Solutions:
The limited solubility of this compound in many common organic solvents can be a significant hurdle. The choice of solvent must be guided by the specific reaction being performed.
-
For Nucleophilic Aromatic Substitution (SNAr) and O-Alkylation: Highly polar aprotic solvents are generally the best choice.
-
Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent options for dissolving this compound and its salts.[4][5] They effectively solvate cations while leaving the anionic nucleophile (e.g., a phenoxide or alkoxide) highly reactive.
-
Acetonitrile (MeCN) can also be a suitable solvent, particularly if the reaction requires milder conditions.
-
-
For Reduction of the Nitro Group: The choice of solvent is highly dependent on the reducing agent.
Troubleshooting Flowchart for Solubility Issues:
Caption: Decision-making workflow for addressing poor solubility.
Issue 2: Low Yield or No Reaction in O-Alkylation (Williamson Ether Synthesis)
Symptoms:
-
Recovery of unreacted this compound.
-
Formation of multiple unidentified byproducts.
-
Low conversion to the desired ether product.
Root Cause Analysis and Solutions:
Successful O-alkylation of this compound hinges on the effective deprotonation of the hydroxyl group and the subsequent nucleophilic attack on the alkylating agent.
-
Inadequate Base: Due to the low pKa of the hydroxyl group (~3.7), a relatively weak base is often sufficient for deprotonation.[3] However, the choice of base is critical to avoid side reactions.
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective and mild bases for this transformation, particularly in solvents like DMF or acetone.[2][5]
-
Stronger bases like sodium hydride (NaH) can be used, but may lead to unwanted side reactions if not handled carefully under anhydrous conditions.[8] The use of strong hydroxides like NaOH in protic solvents can lead to competing hydrolysis of the alkyl halide.
-
-
Incorrect Solvent Choice: As this is an SN2 reaction, polar aprotic solvents are highly recommended.[9]
-
Competition between N- and O-Alkylation: While the pyridone tautomer is favored in polar solvents, O-alkylation is often the kinetically favored pathway. However, N-alkylation can occur, especially at higher temperatures.[1]
-
Using milder conditions (lower temperature, weaker base) can favor O-alkylation.
-
Troubleshooting Flowchart for O-Alkylation:
Caption: Troubleshooting guide for O-alkylation reactions.
Issue 3: Non-Selective Reduction or Incomplete Reaction
Symptoms:
-
Reduction of the pyridine ring in addition to the nitro group.
-
Formation of polymeric materials.
-
Incomplete conversion of the nitro group.
Root Cause Analysis and Solutions:
The chemoselective reduction of the nitro group in the presence of a hydroxylated pyridine ring requires careful selection of the reducing agent and solvent system.
-
Harsh Reducing Conditions: Strong reducing agents or harsh conditions can lead to over-reduction of the pyridine ring.
-
Catalytic Hydrogenation (H₂, Pd/C): This is often a good choice for selective nitro group reduction. Solvents like ethanol , ethyl acetate , or acetic acid are suitable. The acidic proton of the hydroxyl group is generally tolerated, but the reaction should be monitored carefully.[7]
-
Metal/Acid Systems (e.g., SnCl₂/HCl, Fe/HCl): These are robust methods for nitro group reduction. A co-solvent system of ethanol and water is often employed.[10] The acidic conditions are compatible with the hydroxyl group.
-
Sodium Borohydride (NaBH₄): This reagent alone is typically not strong enough to reduce an aromatic nitro group. It requires activation, for example, with a transition metal catalyst like Ni(PPh₃)₄ in a solvent such as ethanol.[6]
-
-
Solvent Incompatibility: The chosen solvent must be compatible with the reducing agent and should not interfere with the reaction. For instance, using a highly acidic solvent with a hydride reducing agent would be inappropriate.
III. Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
While quantitative data is scarce in the literature, a qualitative summary is provided below. It is always recommended to perform a small-scale solubility test before commencing a large-scale reaction.
| Solvent | Polarity | Type | Qualitative Solubility | Rationale |
| Water | High | Protic | Slightly Soluble | Can hydrogen bond, but the aromatic ring limits high solubility.[3] |
| Methanol / Ethanol | High | Protic | Slightly Soluble | Similar to water, hydrogen bonding is possible. |
| Acetone | Medium | Aprotic | Moderately Soluble | Dipole-dipole interactions can aid dissolution. |
| Acetonitrile | Medium | Aprotic | Moderately Soluble | A good balance of polarity for many reactions. |
| Dichloromethane (DCM) | Low | Aprotic | Sparingly Soluble | Generally not polar enough to effectively dissolve the compound. |
| Ethyl Acetate (EtOAc) | Medium | Aprotic | Sparingly Soluble | May require heating to achieve useful concentrations. |
| N,N-Dimethylformamide (DMF) | High | Aprotic | Soluble | Excellent solvent due to its high polarity and ability to solvate ions.[4] |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic | Soluble | Similar to DMF, a highly effective solvent for this compound. |
| Tetrahydrofuran (THF) | Medium | Aprotic | Sparingly to Moderately Soluble | May be suitable for some reactions, but solubility can be limited. |
Q2: How does the pKa of ~3.7 influence my choice of base for O-alkylation?
A pKa of ~3.7 indicates that the hydroxyl group is significantly acidic, comparable to some carboxylic acids. This means you do not need an extremely strong base for deprotonation. Mild inorganic bases like potassium carbonate (K₂CO₃) or even sodium bicarbonate (NaHCO₃) in a suitable polar aprotic solvent can be sufficient to generate the nucleophilic pyridinoxide. Using a base that is too strong can increase the risk of side reactions.
Q3: Can I perform a one-pot reaction involving O-alkylation followed by nitro group reduction?
While theoretically possible, it is generally not advisable due to incompatible reaction conditions. O-alkylation typically requires a basic environment and a polar aprotic solvent, whereas nitro group reduction is often carried out under neutral or acidic conditions, sometimes in protic solvents. It is best practice to isolate and purify the O-alkylated product before proceeding with the reduction step.
Q4: My TLC shows a new spot that I suspect is the N-alkylated product. How can I confirm this and prevent its formation?
The N-alkylated product will have a different polarity and thus a different Rf value on TLC compared to the O-alkylated product. You can often distinguish them using spectroscopic methods like ¹H NMR, as the chemical shift of the alkyl group will be different when attached to nitrogen versus oxygen. To prevent N-alkylation, try using milder reaction conditions:
-
Lower the reaction temperature.
-
Use a weaker base (e.g., K₂CO₃ instead of NaH).
-
Reduce the reaction time and monitor carefully for the consumption of the starting material.
IV. Experimental Protocols
Protocol 1: General Procedure for O-Alkylation
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).
-
Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (a concentration of 0.1-0.5 M is a good starting point).
-
Add anhydrous potassium carbonate (K₂CO₃) (1.5 equiv.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 equiv.) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
Protocol 2: Selective Reduction of the Nitro Group using SnCl₂·2H₂O
-
Dissolve the 4-alkoxy-3-nitropyridine starting material (1.0 equiv.) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv.) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction and carefully basify with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~8.
-
The resulting tin salts may precipitate. Filter the mixture if necessary.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the desired aniline.[10]
V. References
-
BenchChem. (2025). Application Notes and Protocols for the O-Alkylation of Phenols with 4-(Bromomethyl)phenol. Available at: BenchChem Technical Support.
-
BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups. Available at: BenchChem Technical Support.
-
Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl). Recueil des Travaux Chimiques des Pays-Bas, 71(8), 745-752.
-
Beak, P., Covington, J. B., & White, J. M. (1980). Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums: correlation with reaction-field and hydrogen-bonding effects. The Journal of Organic Chemistry, 45(8), 1347–1353.
-
Alchemist-chem. (n.d.). This compound: Properties, Uses, Safety Data & Supplier Information. Available at: [Link]
-
Meanwell, N. A., et al. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
-
Silva, F. C., et al. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. National Institutes of Health.
-
Kumar, S., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Synlett, 30(19), 2243-2248.
-
ResearchGate. (2014). Can anyone help me with a Williamson ether synthesis? Available at: [Link]
-
Reynard, G., et al. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396.
-
ResearchGate. (2025). A simple method for chemoselective phenol alkylation. Available at: [Link]
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Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
-
Market Research. (n.d.). This compound (CAS: 5435-54-1) Market.
-
ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets.
-
Youngstown State University. (1978). The alkylation of 4-pyridone.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
-
ResearchGate. (2020). How to do a selective reduction of nitro group of 4-hydroxy beta nitrostyrene?
-
Reddit. (2015). Williamson ether synthesis trouble, 2.0.
-
PubMed. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature.
-
Echemi. (2019). This compound SDS, 15590-90-6 Safety Data Sheets.
-
Pearson. (n.d.). Williamson Ether Synthesis Explained.
-
Reddit. (2016). O-alkylation of phenol in the presence of a nucleophilic tertiary amine.
-
Google Patents. (n.d.). WO2015051402A1 - Alkylation of phenolic compounds.
-
Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis.
-
Organic Chemistry Portal. (2011). Selective Reduction of Nitroarenes by a Hantzsch 1,4-Dihydropyridine: A Facile and Efficient Approach to Substituted Quinolines.
-
CP Lab Safety. (n.d.). This compound, min 98%, 100 grams.
-
Kemiezen. (n.d.). This compound.
-
ChemScene. (n.d.). 5435-54-1 | this compound.
-
ResearchGate. (2017). (PDF) Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones.
-
Sigma-Aldrich. (n.d.). This compound 98%.
-
Royal Society of Chemistry. (2023). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion.
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.
-
PubMed. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.
-
Apiary. (n.d.). This compound (CAS: 5435-54-1) Market 2025 Company Overview, Recent Developments and SWOT Analysis 2032.
-
ChemicalBook. (2025). This compound - Safety Data Sheet.
-
ScienceDirect. (1983). Phenindione solubility in mixed organic solvents: analysis of the role of specific hydrogen and non-hydrogen bonding interactions.
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PubChemLite. (n.d.). This compound (C5H4N2O3).
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ResearchGate. (2025). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides.
-
Scirp.org. (2012). SO42-/SnO2-Catalyzed C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols and O-alkylation with O-acetyl compounds.
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PubMed. (1983). Solubility of hydrocortisone in organic and aqueous media: evidence for regular solution behavior in apolar solvents.
-
Reddit. (2015). Pyridine Is miscible with EVERYTHING!?
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Technical Support Center: Catalyst Selection for the Reduction of the Nitro Group
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) concerning catalyst selection for the crucial transformation of nitro groups to amines. The reduction of a nitro group is a fundamental process in organic synthesis, pivotal for creating the building blocks of numerous pharmaceuticals, agrochemicals, and dyes.[1][2] The choice of catalyst and methodology is critical and is dictated by factors such as the substrate's functional group tolerance, desired chemoselectivity, scalability, and safety.[2]
This resource is structured to address specific challenges you may encounter in the lab, moving from foundational concepts to practical, hands-on guidance.
Section 1: Catalyst Selection - A Strategic Approach
Choosing the right catalyst is paramount for a successful nitro group reduction. The ideal catalyst should offer high efficiency, selectivity, and be cost-effective. The decision often hinges on the specific molecular architecture of your substrate and the presence of other functional groups.
Common Catalysts and Their Applications
A variety of catalytic systems are available for nitro group reduction, broadly categorized into catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation.[2]
| Catalyst System | Typical Reducing Agent | Key Advantages | Common Limitations |
| Palladium on Carbon (Pd/C) | H₂ gas | High activity and efficiency for both aromatic and aliphatic nitro groups.[2][3] | Can reduce other functional groups (e.g., alkenes, alkynes) and cause dehalogenation.[3] |
| Platinum on Carbon (Pt/C) | H₂ gas | High activity, often used when Pd/C is ineffective. | Similar lack of chemoselectivity to Pd/C. |
| Raney Nickel (Raney Ni) | H₂ gas | Effective for nitro group reduction and less prone to causing dehalogenation of aromatic halides compared to Pd/C.[3] | Can be pyrophoric and requires careful handling. |
| Iron (Fe) Powder | Acid (e.g., HCl, Acetic Acid) | Cost-effective, mild, and often chemoselective in the presence of other reducible groups.[2][3][4] | Can generate large amounts of iron sludge, complicating purification.[5][6] |
| Tin(II) Chloride (SnCl₂) | Acid (e.g., HCl) | Mild conditions, suitable for substrates with sensitive functional groups.[3][7] | Stoichiometric amounts are often required, leading to significant tin waste. |
| Zinc (Zn) Powder | Acid (e.g., Acetic Acid) | Mild reducing agent, useful for preserving other reducible functionalities.[3] | Can be slow and may require activation. |
| Transfer Hydrogenation Catalysts | Formic acid, Ammonium formate, Hydrazine | Avoids the use of high-pressure hydrogen gas, often offering good chemoselectivity.[5][8][9][10] | May require higher temperatures and longer reaction times. |
Decision-Making Workflow for Catalyst Selection
The following diagram outlines a logical workflow to guide your catalyst selection process.
Caption: Catalyst selection workflow based on substrate functionalities.
Section 2: Troubleshooting Common Issues
Even with careful planning, challenges can arise during the reduction of nitro groups. This section addresses some of the most common problems in a question-and-answer format.
Q1: My nitro group reduction is incomplete or the yield is very low. What are the likely causes and how can I fix this?
A1: Incomplete reactions are a frequent issue and can often be traced back to several factors.[7][11]
-
Insufficient Reducing Agent or Catalyst: The stoichiometry is critical. For metal/acid reductions, ensure an adequate excess of the metal is used.[7][11] In catalytic hydrogenations, the catalyst loading may be too low, or it may have lost activity.
-
Solution: Increase the equivalents of the reducing agent or the weight percentage of the catalyst.
-
-
Poor Catalyst Activity: Heterogeneous catalysts like Pd/C and Raney Nickel can deactivate over time, especially with improper storage or handling.[11]
-
Solution: Use a fresh batch of catalyst. The choice of solvent can also influence catalyst activity.[11]
-
-
Catalyst Poisoning: Impurities in your starting material, solvent, or from glassware can "poison" the catalyst, drastically reducing its effectiveness. Common poisons include sulfur and certain nitrogen-containing compounds.[11]
-
Solution: Purify the starting material and use high-purity solvents.
-
-
Poor Solubility: If your nitro compound is not fully dissolved in the reaction solvent, the reaction rate will be severely limited.[7][12]
-
Reaction Temperature: While many reductions proceed at room temperature, some substrates require heating to achieve a reasonable rate.[7]
-
Solution: Gradually increase the reaction temperature while monitoring for the formation of side products.
-
Q2: I'm observing significant side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve the selectivity for the desired amine?
A2: The formation of these intermediates is a common challenge due to the stepwise nature of nitro group reduction.[7][13] The goal is to ensure the reaction proceeds to the final amine product.
-
Inadequate Reducing Power: The formation of intermediates often indicates that the reduction has stalled.
-
Solution: Increase the amount of reducing agent or switch to a more potent catalytic system. For catalytic hydrogenations, increasing the hydrogen pressure can also be effective.[7]
-
-
Reaction Time: The reaction may not have been allowed to run to completion.
-
Solution: Extend the reaction time and monitor progress carefully using techniques like TLC or LC-MS.
-
-
Temperature Control: Exothermic reactions can lead to localized overheating, which may favor the formation of side products like azobenzene derivatives.[7]
-
Solution: Ensure efficient stirring and consider using a cooling bath to manage the reaction temperature.
-
The following diagram illustrates the general reduction pathway and the points at which undesired intermediates can form.
Caption: General pathway for nitro group reduction and potential side products.
Q3: My substrate contains other reducible functional groups. How can I selectively reduce only the nitro group?
A3: This is a common challenge in the synthesis of complex molecules.[1] The key is to choose a reduction method with high chemoselectivity.
-
Catalytic Hydrogenation: While highly efficient, catalysts like Pd/C are often not chemoselective.[2][3]
-
Solution: Consider using Raney Nickel if you have aryl halides that you wish to preserve.[3] In some cases, specialized catalysts or additives can improve selectivity.
-
-
Metal-Mediated Reductions: These methods are often more chemoselective.
-
Transfer Hydrogenation: This technique frequently offers excellent chemoselectivity.
-
Metal-Free Reductions: Recent advancements have led to metal-free methods that offer high chemoselectivity.
-
Solution: A system using tetrahydroxydiboron (B₂(OH)₄) as the reductant and 4,4'-bipyridine as an organocatalyst can rapidly and selectively reduce aromatic nitro compounds at room temperature, tolerating sensitive groups like vinyl, ethynyl, and carbonyl functionalities.[1]
-
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for common nitro group reduction procedures.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This is a widely used and highly effective method for the reduction of both aromatic and aliphatic nitro groups.[2][3]
Materials:
-
Nitro compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or another suitable solvent)
-
Hydrogen gas source (balloon or cylinder)
-
Reaction flask
-
Stir plate
-
Filtration apparatus (e.g., Celite® pad)
Procedure:
-
In a reaction vessel, dissolve the nitro compound in a suitable solvent (e.g., methanol).
-
Carefully add 10% Pd/C (typically 5-10 mol % of palladium).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Introduce hydrogen gas (typically at atmospheric pressure via a balloon, or at a higher pressure in a specialized vessel).
-
Stir the mixture vigorously at room temperature. Gentle heating may be required for less reactive substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[2]
-
Concentrate the filtrate under reduced pressure to obtain the crude amine.
-
Purify the product as needed by crystallization or column chromatography.
Protocol 2: Reduction using Iron Powder in Acidic Medium
This is a classic, cost-effective, and often chemoselective method.[2][3]
Materials:
-
Nitro compound
-
Iron powder
-
Ammonium chloride or Acetic Acid
-
Ethanol/Water solvent mixture
-
Reaction flask with reflux condenser
-
Heating mantle and stir plate
-
Filtration apparatus (e.g., Celite®)
Procedure:
-
To a suspension of the nitro compound in a mixture of ethanol and water, add iron powder and either ammonium chloride or acetic acid.[2]
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute the mixture with water and filter through a pad of Celite® to remove the iron salts, washing the pad with a suitable organic solvent like ethyl acetate.[2]
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amine.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the mechanism of catalytic hydrogenation of a nitro group? A: The conversion of a nitroaromatic compound to an aniline derivative involves a stepwise process. The nitro group is sequentially reduced to nitrosobenzene and then to phenylhydroxylamine before finally forming the aniline. This transformation involves the addition of three molecules of hydrogen to the nitro group.[14] There are two main proposed pathways: a direct hydrogenation route and a condensation route that involves azoxy and azo intermediates.[13][15] The predominant pathway can depend on the specific catalyst and reaction conditions.
Q: Are there any "green" or more environmentally friendly methods for nitro group reduction? A: Yes, there is a significant research effort to develop more sustainable methods. Transfer hydrogenation, which avoids flammable hydrogen gas, is considered a greener alternative.[5] The use of more environmentally benign metals like iron is also preferred over reagents like tin.[5] Additionally, metal-free reduction methods are being developed that utilize organocatalysts or reagents like diboron compounds in greener solvents like water.[1][8]
Q: How do I choose between using H₂ gas and a transfer hydrogenation reagent? A: The choice depends on your laboratory's capabilities and the specific requirements of your synthesis. Catalytic hydrogenation with H₂ gas is highly efficient but requires specialized equipment for reactions above atmospheric pressure and careful handling of a flammable gas.[5] Transfer hydrogenation is often more convenient for a standard laboratory setup as it avoids the need for a hydrogen cylinder.[2] It can also offer improved chemoselectivity in some cases.
Q: Can I reduce an aliphatic nitro group using the same methods as for an aromatic one? A: Generally, yes. Catalytic hydrogenation with Pd/C or Raney Nickel is effective for both aliphatic and aromatic nitro groups.[3] However, some reagents show different reactivity. For example, lithium aluminum hydride (LiAlH₄) will reduce aliphatic nitro compounds to amines, but it tends to form azo products with aromatic nitro compounds.[3]
Q: My reaction is very exothermic. How can I control it? A: Most nitro group reductions are highly exothermic and require careful management, especially on a larger scale.[5] Ensure efficient stirring to dissipate heat. For highly exothermic reactions, consider adding the reducing agent portion-wise or using a cooling bath to maintain a stable temperature. For industrial-scale reactions, flow chemistry is an increasingly popular option for managing exotherms safely.[5]
References
-
Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 87(1), 910–919. [Link]
-
A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst. (n.d.). IOP Conference Series: Earth and Environmental Science. [Link]
-
Chemoselective Reduction of Nitro and Nitrile Compounds with Magnetic Carbon Nanotubes-Supported Pt(II) Catalyst under Mild Conditions. (2019). ACS Omega. [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]
-
Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Nitro Reduction. (n.d.). Organic Chemistry Data. [Link]
-
Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. (2021). Nature Communications. [Link]
-
Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2019). Egyptian Journal of Chemistry. [Link]
-
Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. (2007). The Journal of Organic Chemistry. [Link]
-
Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2023). RSC Advances. [Link]
-
Selective nitro reduction in the synthesis of 'real-world' targets. (n.d.). ResearchGate. [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018). Master Organic Chemistry. [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters. [Link]
-
Catalytic reduction of 2-nitroaniline: a review. (2017). Environmental Science and Pollution Research. [Link]
-
Catalytic reduction of 2-nitroaniline: a review. (2017). ResearchGate. [Link]
-
Selective reduction of nitro-compounds to primary amines by nickel-catalyzed hydrosilylative reduction. (2015). RSC Advances. [Link]
-
Reduction of nitro compounds. (n.d.). Grokipedia. [Link]
-
Transfer hydrogenation processes of nitro compounds catalyzed by Co3O4‐SBA‐NH2NH2•H2O catalytic systems. (n.d.). ResearchGate. [Link]
-
Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. (2020). ResearchGate. [Link]
-
Catalytic reduction of 2-nitroaniline: a review. (2017). Semantics Scholar. [Link]
-
Reduction of nitro compounds. (n.d.). Wikipedia. [Link]
-
Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2016). Organic Process Research & Development. [Link]
-
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. (2007). ResearchGate. [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). MDPI. [Link]
-
my nitro refuses to be reduced. (2023). Reddit. [Link]
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preventing degradation of 4-Hydroxy-3-nitropyridine during storage
Welcome to the dedicated support center for 4-Hydroxy-3-nitropyridine (CAS 5435-54-1). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical intermediate during storage and handling. As a key building block in the synthesis of pharmaceuticals and other advanced materials, maintaining its purity is paramount to the success of your research.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the lab.
I. Frequently Asked Questions (FAQs)
Here are some quick answers to the most common questions regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, this compound, a yellow crystalline powder, should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5] While some suppliers suggest room temperature storage[6][7], others recommend refrigeration at 0-8°C, which is the more prudent approach for long-term storage to minimize the risk of thermal degradation.[1][3]
Q2: I've noticed a change in the color of my this compound. What could be the cause?
A2: A color change, such as darkening, can be an indicator of degradation. This could be due to exposure to light, elevated temperatures, or incompatible substances.[8] It is recommended to perform a purity analysis, for example, by HPLC, to assess the integrity of the compound.
Q3: Is this compound sensitive to light?
A3: Yes, compounds with nitroaromatic and phenolic structures can be susceptible to photodegradation.[1][4][9] It is crucial to store this compound in an amber or opaque container to protect it from light, especially UV radiation.[8]
Q4: What materials should I avoid when handling or storing this compound?
A4: this compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9] Contact with these substances can lead to vigorous reactions and decomposition. Ensure that all storage containers and handling equipment are free from these materials.
Q5: My compound has been stored at room temperature for an extended period. Is it still usable?
A5: While short-term storage at room temperature may be acceptable, long-term storage at elevated temperatures can increase the rate of degradation.[3] Before use, it is highly recommended to re-analyze the purity of the material using a validated analytical method, such as HPLC, to ensure it meets the requirements of your experiment.[10][11]
II. Troubleshooting Guide: Degradation Issues
This section provides a more detailed approach to identifying and resolving common degradation problems.
Issue 1: Suspected Thermal Degradation
-
Symptoms:
-
Discoloration of the solid material (e.g., darkening from its typical yellow color).
-
Unexpected or additional peaks in analytical chromatograms (e.g., HPLC, GC).
-
Poor performance or unexpected side products in subsequent synthetic reactions.
-
-
Causality: Nitroaromatic compounds can undergo thermal decomposition.[6][12] The energy input from elevated temperatures can initiate the cleavage of the C-NO2 bond or lead to other rearrangement reactions, resulting in impurities.[6][13] This process can sometimes be autocatalytic, meaning that the degradation products can catalyze further decomposition.[14]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected thermal degradation.
-
Preventative Measures:
-
Primary Storage: Always store this compound in a refrigerator at 0-8°C for long-term stability.[1][3]
-
Working Aliquots: For frequent use, consider preparing smaller aliquots from the main stock to minimize temperature cycling of the bulk material.
-
Shipping: When transporting the material, ensure that a cold chain is maintained.
-
Issue 2: Suspected Photodegradation
-
Symptoms:
-
Surface discoloration of the powder, especially if exposed to light.
-
Appearance of new, small peaks during chromatographic analysis, which may grow over time with repeated exposure.
-
Reduced potency in biological assays or lower yields in photochemical reactions where the compound is a reactant.
-
-
Causality: The aromatic and nitro functional groups in this compound make it a potential chromophore, capable of absorbing UV and visible light. This absorbed energy can lead to photochemical reactions, breaking bonds and forming degradation products.[4][15] Studies on similar nitrophenol compounds have shown that they can degrade under light, often through oxidative processes.[1][9]
-
Troubleshooting and Prevention:
-
Confirm Light Sensitivity: If photodegradation is suspected, a simple forced degradation study can be performed. Expose a small sample to direct UV or intense laboratory light for a defined period and compare its purity by HPLC to a sample kept in the dark.
-
Always Use Protective Containers: Store the compound in amber glass vials or bottles that block UV light.[8]
-
Minimize Exposure During Handling: When weighing or preparing solutions, work in an area with subdued lighting and avoid leaving the container open on the benchtop for extended periods.
-
Issue 3: Contamination and Incompatibility
-
Symptoms:
-
Rapid and unexpected degradation, sometimes with gas evolution.
-
Complete failure of a reaction where the compound is a starting material.
-
Presence of significant, unidentified peaks in analytical data.
-
-
Causality: this compound is incompatible with strong acids and oxidizing agents.[9] Contamination with these substances can lead to rapid decomposition. The hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[9] The thermal stability of nitroaromatic compounds can also be significantly lowered by certain contaminants, such as bases or metal oxides.[14]
-
Preventative Measures:
-
Dedicated Equipment: Use clean, dedicated spatulas and glassware when handling this compound to prevent cross-contamination.
-
Inert Atmosphere: For long-term storage of high-purity material, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[5]
-
Proper Segregation: Store the compound away from strong acids, bases, and oxidizing agents in the laboratory.
-
III. Analytical Protocols for Quality Control
To ensure the integrity of your this compound, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[10][11][16]
Protocol: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a method to assess the purity of this compound and detect potential degradation products.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas all solvents before use.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with A and B |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (or λmax of the compound) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) to a known concentration (e.g., 0.1 mg/mL).
-
-
Analysis and Interpretation:
-
Inject the sample and integrate all peaks.
-
The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks.
-
In a stability-indicating method, degradation products should be well-resolved from the main peak.
-
This method should be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose.[17]
IV. Understanding Degradation Pathways
While specific degradation pathways for this compound are not extensively published, we can infer potential mechanisms based on its chemical structure and studies of related compounds like nitrophenols and other nitroaromatics.[12][18]
Caption: Potential degradation pathways for this compound.
-
Thermal Degradation: High temperatures can provide sufficient energy to break the carbon-nitro bond or induce a nitro-nitrite isomerization, leading to highly reactive intermediates.[6][13]
-
Photodegradation: Absorption of UV light can generate excited states that react with oxygen or other molecules, leading to oxidation of the pyridine ring or the hydroxyl group.[4][9]
-
Chemical Degradation: Strong acids could protonate the pyridine nitrogen, altering the electron density of the ring and potentially making it more susceptible to nucleophilic attack. Strong oxidizers can directly react with the molecule, leading to complex degradation products.[9]
By understanding these potential vulnerabilities, researchers can take proactive steps to ensure the long-term stability and reliability of this compound in their critical applications.
References
-
Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Retrieved from [Link]
-
Li, Y., et al. (2012). High Efficient Photocatalytic Degradation of p-Nitrophenol on a Unique Cu2O/TiO2 p-n Heterojunction Network Catalyst. Environmental Science & Technology, 46(12), 6786–6793. Available from: [Link]
-
Wang, Z., et al. (2018). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry, 6, 55. Available from: [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Li, Y., et al. (2023). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. MDPI. Retrieved from [Link]
-
Juárez, J. F., et al. (2012). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 76(3), 646–672. Available from: [Link]
-
Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(6), 581-590. Available from: [Link]
- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
Market Research Future. (2024). This compound (CAS: 5435-54-1) Market. Retrieved from [Link]
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Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667–2692. Available from: [Link]
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Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatlc Explosives. ElectronicsAndBooks. Retrieved from [Link]
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R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]
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BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
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IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]
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Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1972). Pyridone-Pyridol Tautomerism in 2-Hydroxypyridines with[5][14]. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound (98%). Retrieved from [Link]
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LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
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Ruifu Chemical. (n.d.). China this compound CAS 5435-54-1 Assay ≥98.0% (HPLC) Factory manufacturers and suppliers. Retrieved from [Link]
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Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
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De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16409-16436. Available from: [Link]
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Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5), 239-240. Available from: [Link]
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El-Gendy, M. A., et al. (2015). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma. Identification of degradation products using HPLC/MS. Journal of Chromatography B, 988, 107-114. Available from: [Link]
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International Journal of Pharmaceutical Research and Allied Sciences. (2016). Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form. Retrieved from [Link]
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Technical Support Center: Analytical Methods for Monitoring the Purity of 4-Hydroxy-3-nitropyridine
Welcome to the technical support center for the analysis of 4-Hydroxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical methods to ensure the quality and purity of this critical chemical intermediate. As a key building block in pharmaceutical and agricultural chemical synthesis, verifying its purity is paramount for the safety and efficacy of the final product.[1][2][3]
This document moves beyond simple protocols to provide in-depth, field-proven insights in a question-and-answer format, addressing common challenges and explaining the scientific rationale behind our recommendations.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Primary Tool for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold-standard technique for determining the purity of this compound due to its high resolution, sensitivity, and quantitative accuracy. Most commercial sources specify a purity of ≥98% as determined by HPLC.[2]
Frequently Asked Questions (HPLC)
Q1: What is a recommended starting point for an HPLC method to determine the purity of this compound?
A1: A robust starting point is a reversed-phase HPLC method with UV detection. The key is to control the mobile phase pH to ensure a consistent peak shape and retention time. Below is a validated starting point that can be optimized for your specific system and impurity profile.
Table 1: Recommended Starting HPLC Method Parameters
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention for the pyridine ring. The longer column length aids in resolving closely eluting impurities. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | The acidic pH (around 2-3) protonates residual silanols on the silica packing, significantly reducing peak tailing, a common issue with basic pyridine compounds.[4] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with a low UV cutoff and is suitable for gradient elution. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient is essential during method development to elute any unknown, more hydrophobic impurities and clean the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection (UV) | 254 nm | Pyridine derivatives typically have strong absorbance in the mid-UV range.[5] A photodiode array (PDA) detector is recommended to check for peak purity. |
| Injection Vol. | 10 µL | This can be adjusted based on sample concentration and detector sensitivity. |
| Sample Prep. | 0.1 mg/mL in 50:50 Water:Acetonitrile | The sample solvent should be as close to the initial mobile phase composition as possible to prevent peak distortion.[5] |
Q2: I'm observing significant peak tailing for my this compound peak. What causes this and how can I fix it?
A2: This is the most common issue encountered when analyzing basic compounds like pyridine derivatives.[4] Peak tailing is primarily caused by secondary interactions between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[4] This creates a mixed-mode retention mechanism, leading to a distorted peak shape.
Causality Workflow for Peak Tailing:
Caption: Troubleshooting workflow for peak tailing in pyridine analysis.
Solutions:
-
Lower Mobile Phase pH: The most effective solution is to lower the mobile phase pH to between 2.5 and 3.0 using an acid like TFA or formic acid.[4] This protonates the silanol groups, minimizing their ability to interact with the protonated basic analyte.
-
Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), into the mobile phase can also work. The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[6]
-
Use a Modern Column: Employ a high-purity, base-deactivated, or end-capped silica column. These columns have fewer accessible silanol groups and are specifically designed to produce symmetrical peaks for basic compounds.[6]
Q3: How do I ensure my method can separate this compound from its potential impurities, like the starting material 4-hydroxypyridine?
A3: This is a question of method specificity , a critical parameter in method validation.[7][8] Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, or matrix components.[7]
Protocol for Establishing Specificity:
-
Identify Potential Impurities: The synthesis of this compound typically involves the nitration of 4-hydroxypyridine.[9][10] Therefore, key potential impurities include:
-
Unreacted starting material: 4-hydroxypyridine.
-
Positional isomers: e.g., 4-Hydroxy-2-nitropyridine.
-
Degradation products.
-
-
Spike Study: If standards are available, prepare a solution containing the main compound (the "API") and spike it with known levels of all potential impurities. Develop your HPLC method until baseline separation is achieved for all peaks. A resolution of >1.5 is generally considered acceptable.
-
Forced Degradation Study: If impurity standards are not available, you must perform a forced degradation study.[7][11] This involves subjecting a solution of this compound to harsh conditions to intentionally generate degradation products.
-
Acidic Stress: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Stress: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Stress: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: Heat solid sample at 105 °C for 48 hours.
-
Photolytic Stress: Expose solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis and Peak Purity: Analyze the stressed samples alongside a control. The method is considered "stability-indicating" if the degradation products are resolved from the main peak and from each other.[11] Use a PDA detector to assess peak purity across all conditions.
Section 2: General Troubleshooting Guide
Even with a robust method, issues can arise. A systematic approach is key to efficient troubleshooting.
Caption: A systematic workflow for troubleshooting common HPLC issues.
Q4: My retention times are drifting from one injection to the next. What's wrong?
A4: Unstable retention times are typically caused by one of three issues:
-
Insufficient Column Equilibration: When changing mobile phases or running a gradient, the column needs sufficient time to re-equilibrate with the initial conditions. A common rule of thumb is to flush the column with 5-10 column volumes of the starting mobile phase.[6]
-
Mobile Phase Instability: If your mobile phase is not properly mixed, or if one component is volatile (e.g., acetonitrile) and is evaporating over time, its composition will change, leading to drifting retention times. Always use freshly prepared, well-mixed, and degassed mobile phases.[12]
-
Temperature Fluctuations: Column temperature directly impacts retention. Ensure your column oven is on and set to a stable temperature.[6]
Q5: I'm not seeing any peaks, or they are much smaller than expected. Where should I look?
A5: This can be a frustrating problem, but the solution is usually simple.
-
Check the Sample: The most common cause is an issue with the sample itself. Is the vial correctly placed in the autosampler? Is there enough sample in the vial? Was the sample prepared correctly?[12]
-
Autosampler/Injector Issue: Verify that the injection sequence is actually happening. Check for blockages in the sample needle or loop.
-
Flow Path Interruption: Ensure there is mobile phase flow. If the pressure is zero, it indicates a major leak or that the pump is off.[12]
-
Detector Settings: Confirm the detector lamp is on and that you are monitoring the correct wavelength.[12]
Section 3: Other Analytical Techniques
While HPLC is the primary method, other techniques can provide complementary information.
Q6: Can I use Gas Chromatography (GC) or Titration to determine purity?
A6: These methods are generally not suitable for purity determination of this compound.
-
Gas Chromatography (GC): This compound has a high melting point (around 285 °C) and contains polar functional groups (-OH, -NO2).[13] It is not sufficiently volatile and is likely to decompose at the high temperatures required for GC analysis.
-
Titration: A simple acid-base titration could quantify the total amount of basic pyridine compounds but would lack specificity . It could not distinguish between this compound and other basic impurities (like 4-hydroxypyridine), making it unsuitable for a purity assay.
Q7: What spectroscopic data can be used for identity confirmation?
A7: Spectroscopic methods are essential for confirming the identity of the material, which is a key part of a comprehensive quality assessment.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is excellent for confirming the structure. The expected proton signals for this compound in DMSO are approximately δ 6.58 (d, 1H), 7.85 (d, 1H), and 8.88 (s, 1H).[9]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound (140.10 g/mol ).[14] When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities by their mass-to-charge ratio.
-
UV-Visible Spectroscopy: As used in the HPLC detector, the UV spectrum can aid in identification. The chromophores in the molecule (nitrated pyridine ring) result in a characteristic UV absorbance profile.[5]
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (n.d.). Benchchem.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Analytical method validation: A brief review. (n.d.). ResearchGate.
- This compound | 5435-54-1. (2025). ChemicalBook.
- Q2(R2) Validation of Analytical Procedures. (2023). FDA.
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- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
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- This compound 98%. (n.d.). Sigma-Aldrich.
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- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica-Drug Research.
- This compound (CAS: 5435-54-1) Market. (n.d.). Syndicated Analytics.
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Technical Support Center: Continuous Flow Synthesis of Nitropyridine Derivatives for Improved Safety
Welcome to the Technical Support Center for the continuous flow synthesis of nitropyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, we have structured this resource to address the practical challenges and safety considerations inherent in the nitration of pyridine scaffolds using continuous flow technology.
Introduction: The Imperative for Flow Chemistry in Nitropyridine Synthesis
The synthesis of nitropyridine derivatives is a cornerstone in the development of pharmaceuticals and agrochemicals. However, traditional batch nitration processes are notoriously hazardous due to the use of strong corrosive acids, highly exothermic reactions, and the potential for runaway reactions and explosive byproduct formation.[1][2][3] Continuous flow chemistry offers a paradigm shift in managing these risks, providing enhanced safety and process control.[2][4][5] The small reactor volumes and high surface-area-to-volume ratios in flow systems allow for superior heat and mass transfer, precise temperature control, and stable reaction conditions, thereby minimizing the dangers associated with batch production.[4][5][6]
This guide will equip you with the knowledge to safely and efficiently perform continuous flow nitration of pyridines, troubleshoot common issues, and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why is continuous flow synthesis preferred for nitropyridine derivatives over traditional batch methods?
Continuous flow synthesis offers significant safety and efficiency advantages for the nitration of pyridines. The primary benefits include:
-
Enhanced Safety: Flow reactors handle only a small amount of hazardous material at any given time, drastically reducing the risk associated with runaway reactions and the accumulation of explosive intermediates.[2][6] The excellent heat transfer capabilities of microreactors or tubular reactors prevent the formation of hot spots, which can lead to uncontrolled exotherms in batch processes.[2][4][5]
-
Precise Process Control: Critical parameters such as temperature, pressure, residence time, and stoichiometry can be controlled with high precision.[1][4] This level of control allows for the optimization of reaction conditions to improve yield and selectivity while minimizing byproduct formation.[7]
-
Improved Selectivity: The precise control over stoichiometry and temperature helps to prevent over-nitration and the formation of undesired isomers.[1][8] By carefully managing the molar ratio of the nitrating agent to the substrate, mono-nitration can be favored.[8]
-
Scalability: Scaling up production in a continuous flow system is often more straightforward than in batch. Instead of using larger, potentially more dangerous reactors, production can be increased by running the system for longer periods or by "numbering-up" – running multiple reactors in parallel.[9]
Q2: What are the most common nitrating agents and solvents used in the continuous flow synthesis of nitropyridines?
The choice of nitrating agent and solvent is critical for a successful and safe reaction.
-
Nitrating Agents:
-
Mixed Acid (HNO₃/H₂SO₄): This is the most common and powerful nitrating agent. Sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).[2] However, it is highly corrosive.
-
Fuming Nitric Acid: Can be used for more reactive substrates but increases the risk of oxidation and side reactions.[2]
-
Acetyl Nitrate: A milder nitrating agent, suitable for sensitive substrates. It can be generated in situ to improve safety.[10]
-
-
Solvents: A significant challenge is that many nitration substrates are solids, requiring a solvent for continuous flow operation.[4][5] Common solvents include:
-
Sulfuric Acid: Often used as both a catalyst and a solvent due to its ability to dissolve many organic substrates.[4][5]
-
Dichloromethane (DCM) and Dichloroethane (DCE): These are common organic solvents that are stable under nitrating conditions.[4][5]
-
Acetic Acid: Another solvent option that is compatible with many nitration reactions.[4][5]
-
Q3: How can I control regioselectivity during the nitration of substituted pyridines in a flow system?
Regioselectivity is influenced by the electronic nature of the substituents on the pyridine ring and the reaction conditions.
-
Electron-donating groups (e.g., alkyl, amino) will direct nitration to the ortho and para positions, although the high reactivity can lead to a mixture of products.
-
Electron-withdrawing groups (e.g., chloro, nitro) will direct nitration to the meta position.
-
Pyridine N-oxides are often used as intermediates to facilitate nitration at the 4-position. The N-oxide can then be removed in a subsequent step.[11][12]
In a flow system, you can fine-tune regioselectivity by:
-
Precise Temperature Control: Lowering the temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Optimizing Residence Time: A shorter residence time may prevent the formation of thermodynamically more stable but undesired isomers.
Q4: What materials should I use for my continuous flow reactor setup to handle corrosive nitrating agents?
Material compatibility is crucial to prevent equipment failure and ensure safety.[1]
| Material | Compatibility with Nitrating Agents (HNO₃/H₂SO₄) | Notes |
| 316L Stainless Steel | Good at lower temperatures | Corrosion risk increases significantly with higher concentrations of sulfuric acid and at elevated temperatures.[4][5] |
| PTFE (Polytetrafluoroethylene) | Excellent | Widely used for tubing and fittings due to its high chemical resistance. |
| Hastelloy® | Excellent | A nickel-based alloy with superior corrosion resistance, suitable for a wide range of conditions.[4][5] |
| Glass/Silicon Carbide | Excellent | Often used in microreactors for their high chemical resistance and good thermal conductivity. |
It is essential to consult material compatibility charts for the specific reagents and conditions you plan to use.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the continuous flow synthesis of nitropyridine derivatives.
Issue 1: Reactor Clogging
Reactor clogging is a frequent problem in flow chemistry, particularly when dealing with solids.[9][13]
Potential Causes:
-
Precipitation of Starting Material: The substrate may have poor solubility in the chosen solvent, especially at lower temperatures.
-
Precipitation of the Product or Byproduct: The nitropyridine derivative or a salt byproduct may be insoluble in the reaction mixture.[11][13]
-
Freezing of Reagents: Concentrated acids can have freezing points that are reached if the reactor is overcooled.
Troubleshooting Steps:
Caption: Troubleshooting workflow for reactor clogging.
Detailed Protocols:
-
Solvent Screening: Before running the reaction, perform small-scale solubility tests of your starting material and expected product in the chosen solvent system at the intended reaction temperature.
-
Ultrasound Application: An external ultrasound bath can be used to apply acoustic cavitation to the reactor, which can help to break up solid particles and prevent them from agglomerating and causing blockages.[13]
Issue 2: Low Yield or Incomplete Conversion
Potential Causes:
-
Insufficient Residence Time: The reactants may not have enough time in the reactor to fully convert to the product.
-
Inadequate Mixing: Poor mixing can lead to localized areas of low reagent concentration, slowing down the reaction rate.
-
Incorrect Temperature: The reaction may be too slow at the set temperature.
-
Stoichiometry Imbalance: An incorrect ratio of nitrating agent to substrate can limit the conversion.
Troubleshooting Steps:
-
Verify Stoichiometry: Double-check the concentrations of your stock solutions and the flow rates of your pumps to ensure the correct molar ratios are being delivered to the reactor.
-
Increase Residence Time: Decrease the total flow rate while maintaining the same stoichiometric ratio. This will increase the time the reactants spend in the heated zone of the reactor.
-
Increase Temperature: Gradually increase the reactor temperature in small increments (e.g., 5-10 °C). Be aware that higher temperatures can also lead to increased byproduct formation.[4][5]
-
Improve Mixing: If using a simple T-mixer, consider switching to a static mixer or a micro-structured reactor that provides more efficient mixing.
Issue 3: Poor Selectivity and Byproduct Formation (e.g., Over-nitration)
The formation of di-nitrated or other undesired byproducts is a common challenge in nitration chemistry.[1][8]
Potential Causes:
-
Excess Nitrating Agent: A high concentration of the nitrating agent increases the likelihood of multiple nitrations.[8]
-
High Reaction Temperature: Higher temperatures can provide the activation energy for subsequent nitration reactions.
-
Inefficient Quenching: If the reaction is not stopped promptly after leaving the reactor, further reactions can occur in the collection vessel.[4][5]
Troubleshooting Steps:
| Parameter | Recommended Action | Rationale |
| Stoichiometry | Reduce the molar ratio of the nitrating agent to the substrate. Start with a 1:1 ratio and adjust as needed. | Minimizes the availability of the nitrating species for a second reaction.[8] |
| Temperature | Lower the reaction temperature. | Reduces the rate of the undesired over-nitration reaction, which often has a higher activation energy. |
| Residence Time | Optimize for the formation of the mono-nitrated product. | Avoids prolonged exposure of the desired product to the nitrating conditions.[2] |
| Quenching | Implement an in-line quenching step immediately after the reactor. This can be achieved by introducing a stream of a suitable quenching agent (e.g., cold water or a basic solution) through a T-mixer. | Rapidly deactivates the nitrating agent and prevents further reaction.[4][5] |
Best Practices for Safe Operation
Adherence to strict safety protocols is paramount when working with nitration reactions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves.
-
Fume Hood: Conduct all experiments in a well-ventilated fume hood.
-
Material Compatibility: Ensure all wetted parts of your flow chemistry system (reactors, tubing, fittings, pumps) are compatible with the corrosive reagents being used.[1][4][5]
-
Leak Checks: Before starting any experiment, perform a leak check of the entire system with a safe solvent at the intended operating pressure.
-
Pressure Monitoring: Use pressure transducers to monitor the system pressure. A sudden increase in pressure can indicate a clog.
-
Emergency Procedures: Have a clear plan for handling spills and emergencies. Ensure that appropriate neutralizing agents are readily available.
Experimental Workflow Diagram
Caption: A typical experimental setup for continuous flow nitration.
References
-
Beilstein Journals. (n.d.). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from [Link]
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]
-
RSC Publishing. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nitration and flow chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2014). Continuous flow nitration in miniaturized devices. Retrieved from [Link]
-
ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]
-
Chemical Science Blog. (2011). Unclogging the problems of flow chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 12: Synthesis of nitropyridine (40). Retrieved from [Link]
-
ACS Publications. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Retrieved from [Link]
-
Wiley Online Library. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Retrieved from [Link]
-
JRC Publications Repository. (n.d.). Flow chemistry and the synthesis of energetic materials. Retrieved from [Link]
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- 5. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]
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Validation & Comparative
A Senior Scientist's Comparative Guide to 4-Hydroxy-3-nitropyridine and Its Isomers
Welcome to a comprehensive analysis of 4-hydroxy-3-nitropyridine and its structural isomers. In the landscape of pharmaceutical and agrochemical research, substituted pyridines are foundational scaffolds. The introduction of hydroxyl and nitro groups dramatically influences their chemical personality—affecting reactivity, electronic properties, and biological activity. This guide is designed for researchers, medicinal chemists, and process development scientists, offering an in-depth comparison of these critical building blocks. We will move beyond simple data sheets to explore the causality behind their synthesis, compare their properties, and provide actionable experimental protocols.
Structural Overview: The Positional Isomer Landscape
The location of the hydroxyl (-OH) and nitro (-NO₂) groups on the pyridine ring dictates the molecule's steric and electronic characteristics. This, in turn, governs its reactivity and utility as a synthetic intermediate. Below are the primary isomers under consideration.
Caption: General workflow for the synthesis of hydroxynitropyridine isomers.
Isomer-Specific Synthesis Insights:
-
This compound: Synthesized via the nitration of 4-hydroxypyridine. [1][2]The hydroxyl group at position 4 directs the incoming nitro group to the ortho position (C3). This isomer is a precursor for synthesizing 4-chloro-3-nitropyridine by reacting with reagents like phosphorus oxychloride (POCl₃). [3]
-
3-Hydroxy-2-nitropyridine: Typically prepared by the nitration of 3-hydroxypyridine. [4]Traditional methods use a mixed acid system (H₂SO₄/HNO₃), which can be corrosive and environmentally taxing. [4]More modern, greener approaches utilize a metal nitrate/acetic anhydride system, avoiding strong mineral acids and improving yields to over 80%. [4][5]This highlights a key consideration in process development: balancing reaction efficiency with environmental impact.
-
2-Hydroxy-3-nitropyridine: The synthesis involves the nitration of 2-hydroxypyridine. [6]The hydroxyl group at C2 directs the nitration to the adjacent C3 position.
-
2-Hydroxy-5-nitropyridine: This isomer is often synthesized from 2-amino-5-nitropyridine via a diazotization reaction followed by hydrolysis, or by direct hydrolysis of the amino group under basic conditions. [7][8]An alternative "one-pot" method starts from 2-aminopyridine, which is first nitrated and then subjected to diazotization in a single sequence. [9]
-
3-Hydroxy-4-nitropyridine: This compound serves as a versatile building block in medicinal and agrochemical synthesis due to the reactivity conferred by the nitro and hydroxyl groups. [10]
Applications and Biological Significance
The utility of these isomers is largely as intermediates for more complex molecules. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation, while the hydroxyl group can be alkylated or converted to a leaving group (e.g., chloride).
-
3-Hydroxy-2-nitropyridine: This is arguably the most prominent isomer in recent pharmaceutical development. It is a key intermediate in the synthesis of Crizotinib , a multi-target tyrosine kinase inhibitor used in cancer therapy to target ALK and HGFR. [4]
-
2-Hydroxy-3-nitropyridine & 3-Hydroxy-4-nitropyridine: These are broadly used as building blocks for various pharmaceuticals and agrochemicals. [11][10][6]Their specific applications include the development of anti-inflammatory and antimicrobial agents. [12]
-
2-Hydroxy-5-nitropyridine: Widely used as a fine chemical intermediate in various synthesis processes. [13][14]It has also been identified as a safe and effective catalyst for imidazolide couplings. [7]
-
This compound: Its reactivity makes it a valuable precursor for creating substituted pyridines used in drug discovery and materials science. [3][15]It can be found as a byproduct in wastewater from the production of dyes and explosives.
Experimental Protocols
To ensure reproducibility, detailed and validated protocols are essential. Below are representative synthesis procedures derived from established methods.
Protocol 1: Synthesis of 3-Hydroxy-2-nitropyridine via Metal Nitrate/Acetic Anhydride
This protocol is an adaptation of modern, greener chemistry approaches that avoid the use of mixed acids. [5][16]
Caption: Experimental workflow for the synthesis of 3-Hydroxy-2-nitropyridine.
Step-by-Step Methodology:
-
Reactor Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer and condenser, add 3-hydroxypyridine (10g), ethyl acetate (80mL), potassium nitrate (KNO₃, 4.2g), and acetic anhydride (21mL). [5]2. Nitration Reaction: Heat the mixture to 45°C with continuous stirring. The reaction progress should be monitored by a suitable method (e.g., TLC or HPLC) until the starting material is consumed. [5]3. Initial Work-up: Once the reaction is complete, cool the flask to room temperature. Filter the mixture by suction and wash the filter cake with a small amount of ethyl acetate (1-2 times). [5]4. Neutralization and Extraction: Transfer the filtrate to a separatory funnel. Carefully adjust the pH to neutral using a saturated sodium hydroxide (NaOH) solution. Extract the aqueous layer with ethyl acetate (3-4 times). [5]5. Decolorization: Combine the organic extracts and add activated carbon. Heat the mixture to reflux for 1 hour. [5]6. Final Isolation: Cool the mixture and filter to remove the activated carbon. Dry the filtrate over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Dry the resulting solid in an oven to obtain the final product, 3-hydroxy-2-nitropyridine. The expected yield is approximately 81%. [5]
Protocol 2: Synthesis of 2-Hydroxy-5-nitropyridine from 2-Amino-5-nitropyridine
This procedure utilizes a classic diazotization-hydrolysis sequence. [7] Step-by-Step Methodology:
-
Dissolution: Dissolve 2-amino-5-nitropyridine (13.9 g, 0.1 mol) in 15% dilute hydrochloric acid (55.6 g). [7]2. Diazotization: Slowly add a 20% aqueous solution of sodium nitrite (NaNO₂) (44.85 g) dropwise to the solution. Maintain careful temperature control during this exothermic addition. [7]3. Reaction: After the addition is complete, continue the reaction for 6 hours. For the final 40 minutes, maintain the reaction temperature at 40°C. [7]4. Isolation: After the reaction period, concentrate the mixture under reduced pressure. A light yellow solid will precipitate upon cooling. [7]5. Purification: Wash the solid with ice water and dry to obtain 2-hydroxy-5-nitropyridine. The reported yield is approximately 88% with a purity of >97% by HPLC. [7]
Conclusion
The choice between this compound and its isomers is entirely application-driven. For researchers targeting ALK/HGFR inhibition, 3-hydroxy-2-nitropyridine is the clear starting point due to its established role in the synthesis of Crizotinib. For broader applications in organic synthesis, 2-hydroxy-5-nitropyridine and This compound offer versatile platforms for further functionalization.
This guide has illuminated the distinct personalities of these valuable isomers, from their synthesis and physical properties to their roles in creating high-value molecules. By understanding the underlying chemical principles and leveraging the detailed protocols provided, researchers can make informed decisions and accelerate their discovery and development programs.
References
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Understanding the Properties and Handling of 2-Hydroxy-5-nitropyridine. (n.d.). Retrieved January 9, 2026, from [Link]
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Synthesis of (a) 2-hydroxy-5-nitropyridine - PrepChem.com. (n.d.). Retrieved January 9, 2026, from [Link]
- CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents. (n.d.).
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3-Hydroxy-2-nitropyridine - ChemBK. (2024, April 9). Retrieved January 9, 2026, from [Link]
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This compound (98%) - Amerigo Scientific. (n.d.). Retrieved January 9, 2026, from [Link]
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3-Hydroxy-2-nitropyridine | C5H4N2O3 | CID 27057 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]
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Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence | ACS Omega. (2018, December 3). Retrieved January 9, 2026, from [Link]
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2-Hydroxy-3-nitropyridine, =>98.0%, for synthesis, 25g - GTI Laboratory Supplies. (n.d.). Retrieved January 9, 2026, from [Link]
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2-Hydroxy-3-nitropyridine - NIST WebBook. (n.d.). Retrieved January 9, 2026, from [Link]
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A Comparative Spectroscopic Guide to 2-Hydroxy, 3-Hydroxy, and 4-Hydroxy Nitropyridines
Introduction
Hydroxynitropyridines are a class of heterocyclic compounds of significant interest to researchers in drug discovery and materials science. The relative positions of the hydroxyl (-OH) and nitro (-NO₂) groups on the pyridine ring profoundly influence their electronic properties, reactivity, and, consequently, their spectroscopic signatures. Understanding these spectroscopic differences is paramount for the unambiguous identification and characterization of these isomers. This guide provides a detailed comparative analysis of the UV-Visible, Infrared, and Nuclear Magnetic Resonance spectroscopic properties of 2-hydroxy, 3-hydroxy, and 4-hydroxy nitropyridines, supported by experimental data and established theoretical principles.
A critical aspect to consider when analyzing 2-hydroxy and 4-hydroxy pyridines is their existence in tautomeric forms: the hydroxy-pyridine form and the pyridone form. This equilibrium is influenced by the solvent and the electronic nature of other substituents on the ring. The presence of a strong electron-withdrawing nitro group further complicates this tautomerism, impacting the observed spectroscopic characteristics.[1][2][3] 3-Hydroxypyridine, however, primarily exists in the hydroxy form.
This guide will focus on a representative isomer for each class: 2-hydroxy-5-nitropyridine, 3-hydroxy-2-nitropyridine, and 4-hydroxy-3-nitropyridine, to illustrate the key spectroscopic distinctions.
UV-Visible Spectroscopy: A Window into Electronic Transitions
UV-Visible spectroscopy probes the electronic transitions within a molecule. The position of the nitro and hydroxyl groups on the pyridine ring significantly alters the extent of conjugation and the energy of these transitions, leading to distinct absorption maxima (λmax).
The nitro group, a strong chromophore and auxochrome, and the hydroxyl group, an auxochrome, both influence the UV-Vis spectra. Their relative positions determine the extent of intramolecular charge transfer, which can lead to bathochromic (red) or hypsochromic (blue) shifts in the absorption bands.
Comparative UV-Vis Spectral Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| 2-Hydroxy-5-nitropyridine | Various | ~350-375 and ~230-250 | Not specified | [4] |
| 3-Hydroxy-2-nitropyridine | Methanol | 290, 390 (fluorescence emission) | Not specified | [5] |
| This compound | Not specified | Not available | Not available |
Note: Comprehensive and directly comparable UV-Vis data for all three isomers in the same solvent is limited in the available literature. The provided data is based on available sources and may vary with solvent and pH.
Interpretation of UV-Vis Spectra:
The observed λmax values are a direct reflection of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For hydroxynitropyridines, these transitions are typically π → π* and n → π* in nature. The extended conjugation in the pyridone tautomers of the 2-hydroxy and 4-hydroxy isomers is expected to lower the energy of the π → π* transition, resulting in a bathochromic shift compared to the hydroxy form. The nitro group's position relative to the hydroxyl group will dictate the efficiency of intramolecular charge transfer, further influencing the absorption maxima.
Experimental Protocol: UV-Visible Spectroscopy
This protocol outlines the general procedure for obtaining the UV-Visible absorption spectrum of a hydroxynitropyridine.
dot
Caption: Workflow for UV-Visible Spectroscopic Analysis.
Step-by-Step Methodology:
-
Solution Preparation: Accurately weigh a small amount of the hydroxynitropyridine sample and dissolve it in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile) in a volumetric flask to create a stock solution of known concentration.
-
Dilution: Perform serial dilutions of the stock solution to obtain a final concentration that gives an absorbance reading within the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for any absorbance from the solvent and the cuvette.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).
Infrared Spectroscopy: Unveiling Functional Groups and Tautomerism
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of hydroxynitropyridines, IR spectroscopy is particularly insightful for discerning the tautomeric equilibrium between the hydroxy and pyridone forms.
Comparative FTIR Spectral Data (cm⁻¹)
| Functional Group | 2-Hydroxy-5-nitropyridine[6] | 3-Hydroxy-2-nitropyridine[7] | This compound[8] |
| O-H/N-H stretch | ~3400 (broad) | ~3400 (broad) | ~3400 (broad) |
| C=O stretch (pyridone) | ~1660 | Not prominent | ~1640 |
| NO₂ asymmetric stretch | ~1530 | ~1530 | ~1540 |
| NO₂ symmetric stretch | ~1340 | ~1350 | ~1350 |
| C=N/C=C stretch | ~1600-1400 | ~1600-1400 | ~1600-1400 |
Note: The exact peak positions can vary depending on the sample preparation method (e.g., KBr pellet, ATR) and intermolecular interactions in the solid state.
Interpretation of IR Spectra:
-
O-H vs. N-H Stretching: A broad absorption in the region of 3400 cm⁻¹ is characteristic of O-H or N-H stretching vibrations, often broadened due to hydrogen bonding.
-
Carbonyl Stretching: The presence of a strong absorption band around 1640-1660 cm⁻¹ is a key indicator of the C=O stretch of the pyridone tautomer. The prominence of this band in the spectra of 2-hydroxy-5-nitropyridine and this compound suggests a significant contribution from the pyridone form in the solid state. For 3-hydroxy-2-nitropyridine, this band is expected to be absent or very weak.
-
Nitro Group Vibrations: The strong absorptions corresponding to the asymmetric (~1530-1540 cm⁻¹) and symmetric (~1340-1350 cm⁻¹) stretching vibrations of the nitro group are present in all three isomers.
-
Aromatic Ring Vibrations: The region between 1600 cm⁻¹ and 1400 cm⁻¹ contains a series of bands due to the C=C and C=N stretching vibrations of the pyridine ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.
dot
Caption: Workflow for ATR-FTIR Spectroscopic Analysis.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Spectrum: Record a background spectrum with no sample on the crystal. This will account for the absorbance of the crystal and the surrounding atmosphere.
-
Sample Application: Place a small amount of the solid hydroxynitropyridine sample onto the center of the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
Data Acquisition: Collect the IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and label the characteristic absorption bands corresponding to the different functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. Both ¹H and ¹³C NMR are invaluable for distinguishing between the hydroxynitropyridine isomers.
Comparative ¹H NMR Spectral Data (in DMSO-d₆)
| Proton | 2-Hydroxy-5-nitropyridine[6] | 3-Hydroxy-2-nitropyridine[3] | This compound |
| Chemical Shift (δ, ppm) | |||
| H-2 | - | - | ~8.9 (s) |
| H-3 | ~8.3 (d) | - | - |
| H-4 | ~8.2 (dd) | ~7.7 (dd) | - |
| H-5 | - | ~8.0 (dd) | ~7.9 (d) |
| H-6 | ~6.5 (d) | ~7.6 (dd) | ~6.6 (d) |
| OH/NH | ~12.0 (br s) | ~11.0 (br s) | Not specified |
| Coupling Constants (J, Hz) | |||
| J₃,₄ | ~9.5 | - | - |
| J₄,₅ | - | ~8.4 | - |
| J₄,₆ | ~3.0 | - | ~7.0 |
| J₅,₆ | - | ~4.5 | - |
Note: Chemical shifts and coupling constants are approximate and can vary slightly depending on the specific experimental conditions. The assignments for this compound are predicted based on known substituent effects.
Comparative ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon | 2-Hydroxy-5-nitropyridine[6] | 3-Hydroxy-2-nitropyridine[3] | This compound |
| Chemical Shift (δ, ppm) | |||
| C-2 | ~160 | ~140 | ~178 |
| C-3 | ~145 | ~155 | ~125 |
| C-4 | ~120 | ~125 | ~150 |
| C-5 | ~140 | ~135 | ~110 |
| C-6 | ~110 | ~130 | ~140 |
Note: The assignments for this compound are predicted based on known substituent effects.
Interpretation of NMR Spectra:
The chemical shifts of the protons and carbons are highly sensitive to the electronic effects of the hydroxyl and nitro groups.
-
¹H NMR: The electron-withdrawing nitro group generally deshields adjacent protons, shifting their signals downfield (to higher ppm values). The hydroxyl group can be either shielding or deshielding depending on its position and involvement in hydrogen bonding. The splitting patterns (multiplicities) and coupling constants (J values) provide crucial information about the connectivity of the protons on the pyridine ring.
-
¹³C NMR: The positions of the hydroxyl and nitro groups have a significant impact on the carbon chemical shifts. The carbon attached to the electronegative oxygen of the hydroxyl group and the carbon in the pyridone tautomer's carbonyl group will be significantly deshielded. The nitro group also has a strong deshielding effect on the carbon to which it is attached.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra of hydroxynitropyridines.
dot
Caption: Workflow for ¹H and ¹³C NMR Spectroscopic Analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-20 mg of the hydroxynitropyridine in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, typically with proton decoupling to simplify the spectrum to a series of singlets. Due to the low natural abundance of ¹³C, a larger number of scans is usually required compared to ¹H NMR.
-
Data Processing and Analysis: The raw data (Free Induction Decay or FID) is processed by Fourier transformation, phasing, and baseline correction. The resulting spectra are then analyzed by integrating the proton signals, determining chemical shifts, and analyzing coupling patterns to elucidate the molecular structure.
Conclusion
The spectroscopic characterization of 2-hydroxy, 3-hydroxy, and 4-hydroxy nitropyridines reveals distinct features that are directly correlated to the substitution pattern on the pyridine ring. UV-Visible spectroscopy highlights differences in their electronic transitions, while IR spectroscopy provides clear evidence for the tautomeric equilibria in the 2- and 4-hydroxy isomers through the presence of a carbonyl stretch. NMR spectroscopy offers the most detailed structural information, with the chemical shifts and coupling patterns of both ¹H and ¹³C nuclei serving as a definitive fingerprint for each isomer. By understanding these spectroscopic nuances, researchers can confidently identify and characterize these important classes of compounds in their various applications.
References
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ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]
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ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study. Retrieved from [Link]
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ResearchGate. (n.d.). 2‐Hydroxy‐5‐nitropyridine and 5‐nitro‐2‐pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-2-nitropyridine. Retrieved from [Link]
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Chemistry Stack Exchange. (2019, December 26). Stability of 4-pyridone vs 4-pyridinol. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C5H4N2O3). Retrieved from [Link]
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ChemBK. (2024, April 9). 3-Hydroxy-2-nitropyridine. Retrieved from [Link]
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ResearchGate. (n.d.). UV-vis absorption spectra of (a) 4-nitrophenol (b) 3-nitrophenol (c).... Retrieved from [Link]
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ResearchGate. (n.d.). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. Retrieved from [Link]
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Introduction: The Unique Landscape of Nucleophilic Aromatic Substitution in Pyridines
A Comprehensive Guide to the Comparative Reactivity of Nitropyridine Isomers in Nucleophilic Aromatic Substitution (SNAr)
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring, an isoelectronic analogue of benzene, introduces a unique electronic landscape for aromatic substitution. The presence of the nitrogen atom renders the ring electron-deficient, or π-deficient, which deactivates it towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (SNAr). This inherent reactivity is further modulated by the placement of strong electron-withdrawing groups, such as the nitro (–NO₂) group.
The position of the nitro group on the pyridine ring dictates the degree of activation and the regioselectivity of the substitution. This guide will dissect the reactivity of the three common isomers: 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine, providing a clear rationale for their differential behavior in SNAr reactions.
The Decisive Role of the Nitro Group: A Mechanistic Overview
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the overall reaction rate.
A more stable Meisenheimer complex implies a lower activation energy for its formation, and thus, a faster reaction. The electron-withdrawing nitro group is crucial for stabilizing this negative charge through resonance and inductive effects. However, its effectiveness is highly dependent on its position relative to the incoming nucleophile and the ring nitrogen.
Caption: Reactivity trend of nitropyridine isomers in SNAr reactions.
3-Nitropyridine: The Deactivated Isomer
3-Nitropyridine is significantly less reactive towards nucleophilic substitution than its 2- and 4-isomers. When a nucleophile attacks the ring (e.g., at the 2-, 4-, or 6-position), the negative charge in the resulting Meisenheimer intermediate cannot be directly delocalized onto the nitro group through resonance. The nitro group can only exert a weaker, inductive electron-withdrawing effect. The lack of direct resonance stabilization of the intermediate leads to a much higher activation energy and, consequently, a dramatically slower reaction rate. In many cases, reactions with 3-nitropyridine require much harsher conditions (higher temperatures, stronger nucleophiles) to proceed at a reasonable rate.
Quantitative Comparison of Reactivity
The relative rates of reaction provide a clear quantitative picture of the reactivity differences. Below is a summary of relative rate data for the reaction of nitropyridine isomers with a common nucleophile, such as methoxide.
| Isomer | Leaving Group | Relative Rate (approx.) | Rationale for Reactivity |
| 4-Chloronitropyridine | Cl | Very High | Strong resonance stabilization of the intermediate by the para-nitro group and ring nitrogen. |
| 2-Chloronitropyridine | Cl | High | Effective resonance stabilization by the ortho-nitro group and ring nitrogen. |
| 3-Chloronitropyridine | Cl | Very Low | No direct resonance stabilization of the intermediate by the meta-nitro group. |
Note: Absolute rates are highly dependent on the specific nucleophile, solvent, and temperature.
Experimental Protocol: Comparative Kinetic Analysis via UV-Vis Spectroscopy
To empirically determine the relative reactivity, a kinetic study can be performed by monitoring the progress of the substitution reaction using UV-Vis spectroscopy. This protocol outlines a general procedure for comparing the reaction of 2-chloro-5-nitropyridine and 4-chloro-3-nitropyridine with a nucleophile like piperidine.
Objective
To compare the rates of nucleophilic aromatic substitution for different chloronitropyridine isomers with piperidine in a suitable solvent by monitoring the formation of the product over time.
Materials and Reagents
-
2-Chloro-5-nitropyridine
-
4-Chloro-3-nitropyridine
-
Piperidine (high purity)
-
Solvent (e.g., Methanol, Ethanol, or DMSO, spectroscopic grade)
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Experimental Workflow
A Comparative Guide to the Biological Activity of Nitropyridinol Derivatives
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. The introduction of nitro and hydroxyl substituents onto this versatile ring system gives rise to nitropyridinol isomers, which serve as valuable precursors for a diverse array of biologically active derivatives. This guide provides an in-depth comparison of the biological activities of derivatives originating from different nitropyridinol isomers, with a focus on their antimicrobial and anticancer potential. By synthesizing experimental data and elucidating the underlying structure-activity relationships, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate this promising chemical space.
The Nitropyridinol Scaffold: A Versatile Platform for Drug Discovery
Nitropyridinols, characterized by the presence of both a nitro (-NO₂) and a hydroxyl (-OH) group on the pyridine ring, exist in several isomeric forms depending on the substitution pattern. The electronic properties conferred by the electron-withdrawing nitro group and the electron-donating hydroxyl group create unique opportunities for chemical modification and interaction with biological targets. This guide will focus on derivatives of prominent isomers such as 3-hydroxy-2-nitropyridine, 2-hydroxy-5-nitropyridine, and 4-hydroxy-3-nitropyridine, exploring how the positional isomerism of these functional groups influences the biological profile of their derivatives.
Antimicrobial Activity: A Tale of Isomeric Influence
Derivatives of nitropyridinols have demonstrated significant potential as antimicrobial agents. The specific isomer used as a starting material can profoundly impact the spectrum and potency of activity.
Derivatives of 3-Hydroxy-2-nitropyridine
Research has highlighted the utility of 3-hydroxy-2-nitropyridine as a precursor for potent antimicrobial compounds.[1][2] For instance, O-alkylation of 3-hydroxy-2-nitropyridine followed by reductive cyclization has yielded N-hydroxy-pyridoxazinone derivatives with notable antibacterial and antifungal activities.[3]
Table 1: Antimicrobial Activity of N-hydroxy-pyridoxazinone Derivatives from 3-Hydroxy-2-nitropyridine [3]
| Derivative (R group) | Target Microorganism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| n-Butyl | Candida albicans | 62.5 |
| n-Butyl | Candida glabrata | 62.5 |
| n-Butyl | Candida tropicalis | 62.5 |
| n-Butyl | Enterococcus faecalis | 7.8 |
| n-Butyl | Staphylococcus aureus | 31.2 |
| Ethyl | Streptococcus agalactiae | 62.5 |
The data clearly indicates that derivatization of the 3-hydroxy-2-nitropyridine scaffold can lead to compounds with potent and selective antimicrobial effects. The high activity of the n-butyl derivative against E. faecalis is particularly noteworthy.
Comparative Insights into Other Isomers
While detailed comparative studies are limited, the position of the nitro and hydroxyl groups is known to influence the chemical reactivity and, consequently, the biological activity of the resulting derivatives. For example, 2-hydroxy-5-nitropyridine and this compound also serve as key intermediates in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[4] The differing electronic distributions in these isomers can affect the ease of derivatization and the binding affinity of the final compounds to their microbial targets. Further head-to-head studies are warranted to fully elucidate the structure-activity relationships governed by the isomeric nature of the nitropyridinol core.
Anticancer Activity: Targeting Cellular Proliferation
The quest for novel anticancer agents has led to the exploration of nitropyridine derivatives, with promising results. Certain derivatives of nitropyridinols have been shown to inhibit cell proliferation, and the underlying mechanisms are beginning to be understood.
Mechanism of Action: Inhibition of Tubulin Polymerization
A significant breakthrough in understanding the anticancer potential of nitropyridine derivatives came with the discovery that 3-nitropyridine analogues can act as potent microtubule-targeting agents.[1][3][5] These compounds have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site on tubulin.[1][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis in cancer cells.[3]
The following diagram illustrates the proposed mechanism of action:
Caption: Mechanism of anticancer activity of nitropyridinol derivatives.
Isomeric Considerations in Anticancer Activity
While the tubulin polymerization inhibition mechanism has been elucidated for 3-nitropyridine analogues, the influence of the hydroxyl group's position in nitropyridinol isomers on this activity is an area of active investigation. It is plausible that the position of the hydroxyl group could affect the binding affinity of the derivatives to the colchicine site on tubulin, thereby modulating their anticancer potency. For instance, 3-hydroxy-2-nitropyridine has been specifically mentioned as a precursor for synthesizing potent inhibitors of cell proliferation and tubulin polymerization. Further comparative studies of derivatives from different nitropyridinol isomers are necessary to establish a clear structure-activity relationship for anticancer efficacy.
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of Nitropyridinol Isomers
Protocol for the Synthesis of 3-Hydroxy-2-nitropyridine: [6]
-
To a 250 mL three-necked flask, add 10g of 3-hydroxypyridine, 80 mL of ethyl acetate, 4.2g of KNO₃, and 21 mL of acetic anhydride.
-
Heat the mixture to 45°C with magnetic stirring.
-
After the reaction is complete (monitor by TLC), cool the mixture to room temperature.
-
Filter the mixture by suction and wash the solid with a small amount of ethyl acetate.
-
Take the filtrate and adjust the pH to neutral with a saturated NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3-4 times).
-
Combine the organic extracts, add activated carbon, and reflux for 1 hour.
-
Cool the solution and filter.
-
Dry the filtrate with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Dry the resulting solid in an oven to obtain 3-hydroxy-2-nitropyridine.
Antimicrobial Susceptibility Testing
Protocol for Broth Microdilution Assay (MIC Determination):
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard). Dilute the suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity Assessment
Protocol for MTT Cell Viability Assay: [4][7][8][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: General experimental workflow for evaluating nitropyridinol derivatives.
Conclusion and Future Directions
Derivatives of nitropyridinol isomers represent a rich and underexplored territory for the discovery of novel antimicrobial and anticancer agents. The available data, though not yet fully comparative across all isomers, strongly suggests that the substitution pattern on the pyridine ring is a critical determinant of biological activity. The identification of tubulin as a target for 3-nitropyridine analogues provides a clear mechanistic rationale for their anticancer effects and opens avenues for rational drug design.
Future research should prioritize the systematic synthesis and parallel screening of derivatives from a wider range of nitropyridinol isomers. Such studies will be instrumental in building comprehensive structure-activity relationship models. Furthermore, elucidating the specific molecular targets for the antimicrobial derivatives and exploring potential synergistic effects with existing drugs will be crucial steps in translating the promise of these compounds into tangible therapeutic benefits.
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A Comparative Guide to the Synthetic Routes of Substituted Aminopyridines for Researchers and Drug Development Professionals
Substituted aminopyridines are foundational scaffolds in modern medicinal chemistry, integral to the structure of numerous pharmaceuticals and bioactive molecules. Their synthesis is a critical and often challenging step in the drug discovery and development pipeline. This guide provides an in-depth, objective comparison of the most effective and commonly employed synthetic routes to this vital class of molecules. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on experimental data to empower researchers in making informed decisions for their specific synthetic challenges.
The Enduring Importance of the Aminopyridine Moiety
The aminopyridine framework is a privileged structure due to its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and aromatic stacking, which are crucial for molecular recognition at biological targets. From kinase inhibitors in oncology to treatments for neurodegenerative disorders, the versatility of the aminopyridine scaffold is undeniable[1][2]. The position of the amino group (2-, 3-, or 4-) and the nature of other substituents on the pyridine ring dramatically influence the molecule's physicochemical properties and biological activity. Consequently, the ability to efficiently and selectively synthesize a diverse range of substituted aminopyridines is of paramount importance.
Key Synthetic Strategies: A Comparative Overview
The synthesis of substituted aminopyridines can be broadly categorized into three main strategies:
-
Direct Amination of the Pyridine Ring: This classical approach involves the direct introduction of an amino group onto the pyridine core.
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: These modern methods have revolutionized C-N bond formation, offering high efficiency and broad substrate scope.
-
Ring Synthesis and Transformation: This strategy involves constructing the aminopyridine ring from acyclic precursors or transforming other heterocyclic systems.
The choice of a particular synthetic route is dictated by several factors, including the desired substitution pattern, the availability and cost of starting materials, functional group tolerance, and scalability.
The Chichibabin Reaction: A Classic Approach to 2-Aminopyridines
First reported by Aleksei Chichibabin in 1914, this reaction remains a direct and atom-economical method for the synthesis of 2-aminopyridines[3]. It involves the nucleophilic substitution of a hydride ion on the pyridine ring by an amide anion.
Mechanistic Insights
The Chichibabin reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The strong nucleophile, typically sodium amide (NaNH₂), attacks the electron-deficient C2 position of the pyridine ring. This is followed by the elimination of a hydride ion, which then deprotonates the newly introduced amino group to form hydrogen gas, driving the reaction to completion[3][4][5].
Caption: Mechanism of the Chichibabin Reaction.
Experimental Protocol: Synthesis of 2-Aminopyridine
Materials:
-
Pyridine
-
Sodium amide (NaNH₂)
-
Toluene (anhydrous)
-
Ammonium chloride solution (saturated)
-
Water
Procedure:
-
To a flame-dried three-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous toluene.
-
Carefully add sodium amide to the toluene with stirring under a nitrogen atmosphere. Caution: Sodium amide is highly reactive and moisture-sensitive[3].
-
Heat the mixture to reflux (approximately 110-130°C)[4].
-
Slowly add pyridine dropwise to the refluxing mixture. The reaction progress can be monitored by the evolution of hydrogen gas[3].
-
After the addition is complete, continue to reflux for several hours until the reaction is complete (as monitored by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water, followed by a saturated ammonium chloride solution to neutralize any unreacted sodium amide[4].
-
Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 2-aminopyridine.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Direct and atom-economical | Harsh reaction conditions (high temperature) |
| Inexpensive starting materials | Limited to the synthesis of 2- and 4-aminopyridines |
| Simple procedure | Poor functional group tolerance |
| Use of hazardous sodium amide | |
| Can result in over-amination or formation of isomers[6] |
Buchwald-Hartwig Amination: A Versatile Cross-Coupling Approach
The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds. Its application to the synthesis of aminopyridines has provided a powerful and versatile tool for accessing a wide range of derivatives with excellent functional group tolerance[7][8].
Mechanistic Insights
The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the oxidative addition of the halopyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the aminopyridine product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical to the success of the reaction, as it influences the rate of oxidative addition and reductive elimination, and prevents catalyst deactivation[9].
Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Synthesis of a Substituted 2-Aminopyridine
Materials:
-
2-Bromopyridine derivative
-
Amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., RuPhos, Xantphos)[9]
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon), add the 2-bromopyridine derivative, the amine, sodium tert-butoxide, and the phosphine ligand.
-
Add palladium(II) acetate to the tube.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110°C) for the specified time (e.g., 14 hours)[10]. For volatile amines, the reaction can be conducted in a sealed tube to prevent evaporation[7][10][11].
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance Comparison of Ligands
The choice of ligand significantly impacts the efficiency of the Buchwald-Hartwig amination of pyridines. The electron-deficient nature of the pyridine ring can pose challenges, but specialized ligands have been developed to overcome these issues[9].
| Ligand | Typical Yields | Advantages |
| Bulky Biarylphosphines (e.g., RuPhos, BrettPhos) | High to excellent | High activity, good for challenging substrates |
| Chelating Bisphosphines (e.g., Xantphos) | Moderate to high | Good for preventing side reactions |
| Ferrocene-based Diphosphines (e.g., Josiphos-type) | Moderate to high | Robust and versatile |
Data compiled from various studies to illustrate relative efficacy.[9]
Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds and serves as a valuable alternative to palladium-catalyzed methods, particularly for large-scale syntheses where cost can be a factor.
Mechanistic Insights
While the exact mechanism of the Ullmann condensation is still debated, it is generally believed to involve the formation of a copper(I) amide, followed by oxidative addition of the aryl halide to form a copper(III) intermediate. Reductive elimination then yields the desired aminopyridine.
Experimental Protocol: Microwave-Promoted Ullmann Condensation
Microwave irradiation has been shown to significantly accelerate the Ullmann condensation, allowing for shorter reaction times and often improved yields[12][13].
Materials:
-
2-Chlorobenzoic acid
-
2-Aminopyridine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous copper sulfate (CuSO₄)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In an open Pyrex Erlenmeyer flask, mix the 2-chlorobenzoic acid derivative, 2-aminopyridine derivative, anhydrous potassium carbonate, and anhydrous copper sulfate[12].
-
Add a few drops of DMF[12].
-
Irradiate the mixture in a domestic microwave oven at a suitable power and for a specific duration (e.g., 4 minutes at 400 W, in intervals)[12].
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and slowly add water with shaking.
-
Allow the mixture to stand overnight, then collect the product by filtration.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Use of less expensive copper catalyst | Often requires high temperatures[14] |
| Good for electron-deficient aryl halides | Can require stoichiometric amounts of copper |
| May have a more limited substrate scope than palladium-catalyzed methods |
Modern and Alternative Synthetic Strategies
Beyond the classical and cross-coupling methods, a variety of innovative strategies have been developed for the synthesis of substituted aminopyridines.
Multicomponent Reactions (MCRs)
MCRs offer a highly efficient and atom-economical approach to complex molecules in a single step. Several MCRs have been developed for the synthesis of 2-aminopyridine derivatives, often under mild and environmentally friendly conditions[15][16][17]. For instance, a one-pot reaction of an enaminone, malononitrile, and a primary amine can yield highly substituted 2-aminopyridines[15][17].
Synthesis from Cyanopyridines
Cyanopyridines can serve as versatile starting materials for the synthesis of aminopyridines. For example, a one-step synthesis of 4-aminopyridine from 4-cyanopyridine has been reported using sodium tungstate as a catalyst in an aqueous sodium hypochlorite solution, proceeding through a Hofmann-type rearrangement[18].
Ring Transformation Reactions
Functionalized 4-aminopyridines can be accessed through the ring transformation of other heterocyclic systems, such as the reaction of nitropyrimidinone with active methylene compounds in the presence of ammonium acetate[19].
Comparative Summary of Key Synthetic Routes
| Method | Typical Conditions | Yields | Key Advantages | Key Disadvantages |
| Chichibabin Reaction | NaNH₂, high temp. (110-150°C) | Moderate to good | Direct amination, inexpensive | Harsh conditions, poor functional group tolerance |
| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base, 80-110°C | Good to excellent | Broad substrate scope, high functional group tolerance | Higher catalyst cost, requires inert atmosphere |
| Ullmann Condensation | Cu catalyst, high temp. (>210°C or microwave) | Moderate to good | Inexpensive catalyst | Harsh conditions, sometimes stoichiometric copper |
| Multicomponent Reactions | Often mild, catalyst-free, or simple catalyst | Good to excellent | High efficiency, atom economy, green | Substrate scope can be limited to specific MCRs |
Conclusion
The synthesis of substituted aminopyridines is a rich and evolving field. While classical methods like the Chichibabin reaction offer directness, modern transition-metal-catalyzed reactions, particularly the Buchwald-Hartwig amination, provide unparalleled versatility and functional group tolerance. The choice of the optimal synthetic route will always depend on the specific target molecule, available resources, and desired scale of the synthesis. By understanding the underlying mechanisms, advantages, and limitations of each method, researchers can navigate the synthetic landscape with greater confidence and efficiency, accelerating the discovery and development of new aminopyridine-based therapeutics.
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A Comparative Guide to the Structural Validation of 4-Hydroxy-3-nitropyridine: The Definitive Role of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the unequivocal structural confirmation of a molecule is paramount. For novel compounds like 4-Hydroxy-3-nitropyridine, a versatile intermediate in the synthesis of various bioactive molecules, an unambiguous understanding of its three-dimensional architecture is not merely an academic exercise; it is a critical prerequisite for rational drug design, structure-activity relationship (SAR) studies, and ensuring intellectual property.[1][2][3] This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
While spectroscopic methods provide valuable insights into the molecular framework, X-ray crystallography stands alone in its ability to deliver a precise and unambiguous three-dimensional atomic arrangement in the solid state.[4][5] This guide will dissect the causality behind the experimental choices in a crystallographic workflow, compare its definitive data with the inferential nature of other techniques, and provide a framework for a self-validating analytical approach.
The Imperative of Unambiguous Structure: Why Spectroscopic Data Can Be Ambiguous
Before delving into the specifics of X-ray crystallography, it is crucial to understand the limitations of other common analytical techniques when used in isolation for the complete structural elucidation of a novel compound like this compound. While techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in organic chemistry, they provide data that is often open to interpretation and may not definitively distinguish between isomers or subtle conformational differences.[6][7][8]
Table 1: Comparison of Analytical Techniques for the Structural Elucidation of this compound
| Technique | Information Provided | Advantages | Limitations for this compound |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.[4][5] | Unambiguous structure determination, absolute stereochemistry. | Requires a single, high-quality crystal, which can be challenging to obtain.[9][10] |
| NMR Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity through scalar coupling.[11][12] | Powerful for determining the carbon-hydrogen framework in solution. | Can be difficult to assign all signals definitively without 2D NMR; does not provide precise bond lengths or angles; tautomeric forms can complicate spectra. |
| IR Spectroscopy | Presence of functional groups (e.g., -OH, -NO₂, C=C, C-N). | Quick and simple for identifying key functional groups. | Provides limited information about the overall molecular structure and connectivity; peak overlap can occur. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity and accurate mass determination. | Does not provide information on stereochemistry or the specific arrangement of atoms; isomers can have identical masses. |
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the absolute structure of a molecule.[4][9] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. By analyzing the diffraction pattern, a three-dimensional electron density map of the molecule can be generated, from which the precise positions of all atoms can be determined.
Experimental Workflow: A Self-Validating System
The process of X-ray crystallographic validation is a multi-step, self-validating workflow. Each stage has internal checks and balances that ensure the final structure is a true and accurate representation of the molecule.
Caption: A schematic overview of the key stages in a single-crystal X-ray diffraction experiment.
Causality Behind Experimental Choices
-
Crystal Growth: The formation of a high-quality single crystal is often the most challenging step.[9][13] For a small organic molecule like this compound, which is a solid at room temperature, techniques such as slow evaporation from a suitable solvent, vapor diffusion, or liquid-liquid diffusion are commonly employed.[9][14] The choice of solvent is critical; it must be one in which the compound has moderate solubility to allow for slow, ordered crystal growth.
-
Data Collection: A suitable crystal is mounted on a goniometer and typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern. The crystal is then irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected.
-
Structure Solution and Refinement: The positions of the atoms are determined from the diffraction data using computational methods. The initial structural model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor, which should be as low as possible.
A Comparative Analysis: Interpreting Spectroscopic Data for this compound
While X-ray crystallography provides a definitive structure, spectroscopic data offers complementary information and is crucial for routine analysis and for studying the molecule in solution.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons on the pyridine ring and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons can provide information about their relative positions. However, without a definitive crystal structure, assigning the exact positions of the nitro and hydroxyl groups based solely on ¹H NMR can be challenging.
IR Spectroscopy
The IR spectrum of this compound will show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-O stretches of the nitro group, and the C=C and C-N vibrations of the pyridine ring.[15] While this confirms the presence of these functional groups, it does not provide information about their connectivity.
Mass Spectrometry
Mass spectrometry will provide the molecular weight of this compound, confirming its elemental composition. The fragmentation pattern can offer some clues about the structure, but it is generally not sufficient for unambiguous structure determination.
Caption: The synergistic relationship between spectroscopic methods and X-ray crystallography.
Conclusion: An Integrated Approach to Structural Validation
For a molecule with the pharmaceutical potential of this compound, an integrated analytical approach is essential. While NMR, IR, and mass spectrometry provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography is the only technique that can provide the complete and unambiguous three-dimensional picture. The definitive data from a crystal structure serves as an authoritative anchor, allowing for a more confident interpretation of spectroscopic data and providing the solid structural foundation necessary for advancing drug development programs.
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comparative study of nitration methods for pyridine N-oxides versus hydroxypyridines
A Comparative Guide to the Nitration of Pyyridine N-Oxides and Hydroxypyridines
Introduction
Nitrated pyridine derivatives are foundational building blocks in medicinal chemistry and materials science, serving as versatile intermediates for a vast array of functionalized heterocycles.[1] The introduction of a nitro group onto the pyridine ring, however, is notoriously challenging due to the inherent electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution.[2] To overcome this, chemists often turn to activated precursors, primarily pyridine N-oxides and hydroxypyridines. While both substrates facilitate nitration, the underlying mechanisms, regiochemical outcomes, and optimal reaction conditions differ profoundly.
This guide provides an in-depth comparative analysis of nitration strategies for these two critical classes of pyridine derivatives. We will dissect the mechanistic principles governing reactivity and selectivity, present field-proven experimental protocols, and offer a comparative framework to aid researchers in selecting the most appropriate method for their synthetic goals.
Part 1: The Nitration of Pyridine N-Oxides: A Strategy of C-4 Activation
The conversion of a pyridine to its corresponding N-oxide is a cornerstone strategy for activating the ring towards electrophiles. The N-oxide oxygen atom donates electron density into the pyridine ring through resonance, increasing the nucleophilicity, particularly at the C-2, C-4, and C-6 positions.[3]
Mechanism and Regioselectivity
Despite the activation of both ortho (C-2/C-6) and para (C-4) positions, the nitration of unsubstituted pyridine N-oxide yields 4-nitropyridine N-oxide with remarkable regioselectivity.[4][5][6] This outcome is a result of both electronic and steric factors. The resonance structures effectively place a partial negative charge on the C-2, C-4, and C-6 carbons, making them targets for the nitronium ion (NO₂⁺) electrophile. The C-4 position is generally favored for electrophilic attack, leading to the most stable intermediate.
Caption: Mechanism of C-4 nitration of pyridine N-oxide.
This reaction is significantly more facile than the nitration of benzene, though still requires forceful conditions.[4] The resulting 4-nitropyridine N-oxide is a valuable intermediate; the N-oxide can be readily deoxygenated (e.g., with PCl₃) to furnish 4-nitropyridine, a product not accessible via direct nitration of pyridine.[7]
Standard Experimental Protocol: Nitration of Pyridine N-Oxide
The following protocol is a robust, widely cited method for the gram-scale synthesis of 4-nitropyridine N-oxide.
Materials:
-
Pyridine N-oxide (9.51 g, 100 mmol)
-
Fuming Nitric Acid (12 mL, ~290 mmol)
-
Concentrated Sulfuric Acid (30 mL, ~560 mmol)
-
Crushed Ice
-
Saturated Sodium Carbonate Solution
-
Acetone
Procedure:
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly and cautiously add 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ with stirring. Allow the mixture to warm to 20°C before use.[8]
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add 9.51 g of pyridine N-oxide. Heat the flask to 60°C.[2][8]
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the molten pyridine N-oxide over 30 minutes. An initial drop in temperature may be observed.[2][8]
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[2][8]
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto ~150 g of crushed ice in a large beaker.[8]
-
Neutralization: Cautiously neutralize the acidic solution by adding saturated sodium carbonate solution in portions until a pH of 7-8 is reached. This will be accompanied by strong foaming. A yellow solid will precipitate.[2][8]
-
Isolation: Collect the solid by vacuum filtration. To separate the product from inorganic salts, add acetone to the crude solid, stir, and filter to remove the insoluble salts.[8]
-
Purification: Evaporate the acetone from the filtrate to obtain the crude product. The 4-nitropyridine N-oxide can be further purified by recrystallization from acetone. Expected yield is approximately 42%.[8]
Part 2: The Nitration of Hydroxypyridines: A Game of Tautomers and pH
Hydroxypyridines are highly activated systems due to the potent electron-donating nature of the hydroxyl group. However, their reactivity is complicated by two key factors: keto-enol tautomerism and the effect of pH on the reacting species.
Tautomerism and Its Influence
2-Hydroxypyridine and 4-hydroxypyridine exist predominantly in their keto tautomeric forms, 2-pyridone and 4-pyridone, respectively.[9] This is a critical distinction, as the reactivity of the pyridone form, an amide-like structure, differs from the enol (hydroxypyridine) form. In contrast, 3-hydroxypyridine does not have a stable keto tautomer and reacts as a phenol-like molecule.
Mechanism and Regioselectivity
The position of the hydroxyl group dictates the nitration outcome:
-
3-Hydroxypyridine: Under strongly acidic conditions (e.g., H₂SO₄/HNO₃), the pyridine nitrogen is protonated. The -OH group remains the primary activating and directing group, leading to nitration at the C-2 position.[10][11] Milder methods using reagents like potassium nitrate in oleum or acetic anhydride also favor C-2 substitution.[12][13]
-
2-Hydroxypyridine (2-Pyridone): As a pyridone, the ring is highly activated. Nitration typically occurs at the C-3 and/or C-5 positions, ortho and para to the activating nitrogen atom and meta to the deactivating carbonyl group. Dinitration can be a significant side reaction.[14]
-
4-Hydroxypyridine (4-Pyridone): Similar to 2-pyridone, this tautomer is highly activated, with nitration occurring at the C-3 and C-5 positions. The high reactivity makes controlling the reaction to achieve mono-nitration challenging, and dinitration is common.[1]
Alternative Protocol: Nitration of 3-Hydroxypyridine with KNO₃
This method avoids the use of mixed acid, offering a potentially safer and more controlled alternative for certain substrates.[13]
Materials:
-
3-Hydroxypyridine (e.g., 5.0 g, 52.6 mmol)
-
Concentrated Sulfuric Acid
-
Anhydrous Potassium Nitrate (KNO₃) (e.g., 6.4 g, 63.1 mmol)
-
Solid Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Dissolution: In a reaction flask, dissolve 3-hydroxypyridine in a suitable amount of concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath.
-
Addition of Nitrating Agent: Slowly add anhydrous KNO₃ in small portions, maintaining a low temperature.[13]
-
Reaction: After the addition is complete, allow the mixture to warm to the desired temperature (e.g., 40°C) and stir for several hours until the reaction is complete as monitored by TLC or LCMS.[13]
-
Work-up: Carefully pour the reaction mixture into crushed ice/water.[13]
-
Neutralization: Slowly add solid NaHCO₃ to the aqueous solution until the pH is adjusted to 4.5-7.5.[13]
-
Isolation: The product, 3-hydroxy-2-nitropyridine, will precipitate from the solution. Allow it to stand (e.g., overnight) to maximize precipitation, then collect by filtration, wash with cold water, and dry.[13]
Part 3: Comparative Analysis and Strategic Selection
Choosing between an N-oxide and a hydroxypyridine strategy depends on the desired final product, the substitution pattern of the starting material, and considerations of reaction harshness and safety.
Comparative Data Summary
| Feature | Pyridine N-Oxides | Hydroxypyridines |
| Reactivity | Moderately activated compared to pyridine. | Highly activated, prone to over-reaction. |
| Typical Conditions | Harsh: Fuming HNO₃/conc. H₂SO₄, high temperatures (125-130°C).[2][8] | Varies from harsh (mixed acid) to milder (KNO₃/H₂SO₄).[13] Conditions often need to be controlled to prevent dinitration.[1] |
| Regioselectivity | Highly selective for the C-4 position in unsubstituted cases.[4][6] | Dependent on -OH position: C-2 for 3-OH[10][11]; C-3/C-5 for 2-OH and 4-OH. |
| Key Challenge | Requires harsh, high-temperature conditions. | Controlling the high reactivity to avoid side products and dinitration. Tautomerism must be considered. |
| Primary Advantage | Clean, predictable regioselectivity for C-4 functionalization. | Allows access to different isomers (e.g., 2-nitro, 3-nitro, 5-nitro) depending on the starting material. |
| Safety | High-temperature reaction with strong, fuming acids requires careful control.[15] | High reactivity can lead to exothermic events if not properly controlled. |
Decision-Making Workflow
The following workflow can guide the selection of a nitration strategy based on the desired product.
Caption: Workflow for selecting a pyridine nitration strategy.
Part 4: Modern and Alternative Nitration Methods
While classical mixed-acid nitration remains prevalent, concerns over safety and selectivity have driven the development of alternative methods.
-
Dinitrogen Pentoxide (D₂O₅): This reagent can nitrate pyridines via an N-nitropyridinium intermediate. Subsequent treatment with reagents like sodium bisulfite can lead to the formation of 3-nitropyridines, offering an alternative regiochemical outcome.[16][17][18]
-
Dearomatization-Rearomatization: A modern strategy involves the temporary dearomatization of the pyridine ring, followed by a regioselective radical nitration and subsequent rearomatization. This powerful technique can provide access to meta-nitrated pyridines, which are extremely difficult to obtain via classical electrophilic substitution.[19]
-
Flow Chemistry: For highly exothermic and potentially hazardous reactions like nitration, continuous flow reactors offer superior heat transfer and control over reaction parameters, minimizing the accumulation of energetic intermediates and enhancing safety, as has been demonstrated for the synthesis of 4-nitropyridine.[7]
Conclusion
The nitration of pyridine N-oxides and hydroxypyridines represents two distinct and powerful approaches to synthesizing valuable nitropyridine intermediates. The N-oxide strategy is unparalleled for its predictable and high-yielding access to C-4 nitrated products, albeit under harsh conditions. Conversely, hydroxypyridines offer pathways to a wider variety of isomers, but their high reactivity and complex tautomeric equilibria demand careful control of reaction conditions to achieve the desired selectivity. The choice between these methods is not one of superiority, but of strategic alignment with the target molecule's specific substitution pattern. As synthetic chemistry evolves, newer methods involving flow chemistry and novel reaction pathways will continue to provide safer and more selective alternatives to these foundational reactions.
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Katritzky, A. R., Tarhan, H. O., & Tarhan, S. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic, 114-117. [Link]
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Katritzky, A. R., Tarhan, H. O., & Tarhan, S. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1 H )-pyrid.... Journal of the Chemical Society B: Physical Organic. [Link]
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A Senior Application Scientist's Guide to the Efficacy of Reducing Agents for 3-Nitro-4-Hydroxypyridine
In the landscape of pharmaceutical and materials science research, the synthesis of aminated pyridine scaffolds is a cornerstone for the development of novel therapeutics and functional materials.[1] The reduction of a nitro group to an amine on a pyridine ring is a critical transformation, and the choice of reducing agent can profoundly impact yield, purity, and scalability. This guide provides an in-depth comparison of common reducing agents for the conversion of 3-nitro-4-hydroxypyridine to 3-amino-4-hydroxypyridine, a valuable building block in organic synthesis.[1] We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer data-driven insights to aid researchers in making informed decisions for their synthetic campaigns.
The Strategic Importance of 3-Amino-4-Hydroxypyridine
3-Amino-4-hydroxypyridine is a key intermediate in the synthesis of a wide array of bioactive molecules. The presence of both an amino and a hydroxyl group on the pyridine ring allows for diverse downstream functionalization, making it a versatile precursor for constructing complex molecular architectures.[1] Its derivatives have shown promise in various therapeutic areas, including as antibacterial, antiviral, and even anti-cancer agents.[1] Therefore, an efficient and reliable method for its synthesis is of paramount importance.
Comparative Analysis of Reducing Agents
The reduction of a nitro group on an aromatic ring can be achieved through various methods, each with its own set of advantages and limitations.[2][3] The choice of reagent is often dictated by factors such as functional group tolerance, reaction conditions, cost, and safety. For 3-nitro-4-hydroxypyridine, the presence of the electron-donating hydroxyl group and the electron-withdrawing pyridine nitrogen will influence the reactivity of the nitro group.
Catalytic Hydrogenation: The Workhorse of Nitro Reduction
Catalytic hydrogenation is a widely employed and often preferred method for nitro group reduction due to its high efficiency and clean reaction profile, typically yielding water as the only byproduct.[4][5][6]
Mechanism: The reaction proceeds via the adsorption of the nitro compound and hydrogen gas onto the surface of a metal catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel.[2] The catalyst facilitates the stepwise reduction of the nitro group to the amine.
Experimental Workflow: Catalytic Hydrogenation
Caption: General workflow for catalytic hydrogenation of 3-nitro-4-hydroxypyridine.
Detailed Protocol:
-
Preparation: In a flask suitable for hydrogenation, dissolve 3-nitro-4-hydroxypyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C (e.g., 5-10 mol%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (typically via a balloon or from a pressurized source).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-4-hydroxypyridine. The product can be further purified by recrystallization or column chromatography if necessary.
Discussion:
-
Efficacy: Catalytic hydrogenation is generally very effective for the reduction of nitroarenes, providing high yields of the corresponding anilines.[7]
-
Chemoselectivity: A key consideration for 3-nitro-4-hydroxypyridine is the potential for reduction of the pyridine ring under harsh conditions (high pressure and temperature). However, under standard conditions (1 atm H₂, room temperature), the nitro group is preferentially reduced.[4] Raney Nickel is sometimes used to avoid dehalogenation if halogen substituents are present.[4]
-
Advantages: This method is clean, high-yielding, and the catalyst can often be recovered and reused.
-
Disadvantages: The use of hydrogen gas requires specialized equipment and careful handling due to its flammability. The catalyst itself can be pyrophoric.
Metal-Mediated Reductions in Acidic Media: A Classic Approach
The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid is a long-established and cost-effective method for nitro group reduction.[5]
Mechanism: The reaction involves a series of single electron transfers from the metal to the nitro group, with the acidic medium providing the necessary protons for the formation of water as a byproduct.
Reaction Pathway: Metal-Mediated Reduction
Caption: Stepwise reduction of the nitro group via nitroso and hydroxylamine intermediates.
Detailed Protocol (using Iron):
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitro-4-hydroxypyridine (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol and water.
-
Acid Addition: Add a catalytic amount of an acid, such as acetic acid or hydrochloric acid, to the suspension.[8]
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the starting material is consumed, cool the reaction mixture and filter it through Celite® to remove the iron salts.
-
Neutralization and Extraction: Make the filtrate basic by adding an aqueous solution of sodium carbonate or sodium hydroxide. Extract the product with a suitable organic solvent like ethyl acetate.
-
Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Discussion:
-
Efficacy: Iron in acidic media is a robust and reliable method for nitro reduction and is often used in industrial settings.[9]
-
Chemoselectivity: This method is generally chemoselective for the nitro group in the presence of other reducible functionalities.[4]
-
Advantages: The reagents are inexpensive and readily available. The procedure is experimentally straightforward.
-
Disadvantages: The reaction requires stoichiometric amounts of metal, leading to significant metal waste. The work-up can be tedious due to the need to remove iron salts.
Sodium Dithionite: A Mild and Selective Reducing Agent
Sodium dithionite (Na₂S₂O₄) offers a mild and metal-free alternative for the reduction of nitroarenes.[10] It is particularly valued for its high chemoselectivity and tolerance of various functional groups.[10]
Mechanism: The reduction is believed to proceed via a single-electron transfer mechanism. In an aqueous medium, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[10]
Detailed Protocol:
-
Preparation: Dissolve 3-nitro-4-hydroxypyridine (1.0 eq) in a suitable solvent system, such as a mixture of methanol and water or THF and water.
-
Reagent Addition: In a separate flask, prepare a solution of sodium dithionite (3-5 eq) in water. Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Extraction: Once the reaction is complete, extract the aqueous layer with an organic solvent such as ethyl acetate.[10]
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Discussion:
-
Efficacy: Sodium dithionite is a reliable reagent for the reduction of a wide array of nitroarenes.[10]
-
Chemoselectivity: A significant advantage of sodium dithionite is its excellent chemoselectivity. It can selectively reduce a nitro group in the presence of other reducible functionalities like aldehydes, ketones, esters, and halogens.[10]
-
Advantages: The reaction conditions are mild, and it is a metal-free alternative. The reagent is economical.[10]
-
Disadvantages: The reaction is typically performed in an aqueous or semi-aqueous medium, which might pose solubility challenges for some substrates.
Tin(II) Chloride: A Versatile and Selective Option
Tin(II) chloride (SnCl₂) is another classic reagent for the reduction of aromatic nitro groups to anilines.[4][11] It is often chosen for its mildness and selectivity.
Mechanism: Similar to other metal-based reductions, the mechanism involves the transfer of electrons from Sn(II) to the nitro group, which is subsequently protonated.
Detailed Protocol:
-
Setup: In a round-bottom flask, dissolve 3-nitro-4-hydroxypyridine (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) to the solution. If not using an acidic solvent, concentrated hydrochloric acid can be added.[11]
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C).[11] Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and quench by carefully adding a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is basic. This will precipitate tin salts.
-
Filtration and Extraction: Filter the mixture through Celite® to remove the tin salts. Extract the filtrate with an organic solvent.
-
Isolation: Dry the combined organic extracts, filter, and concentrate to obtain the crude product.
Discussion:
-
Efficacy: SnCl₂ is a reliable reagent for the reduction of nitroarenes, particularly for substrates with other sensitive functional groups.[11]
-
Chemoselectivity: It is known for its good chemoselectivity, often leaving other reducible groups intact.[11]
-
Advantages: The reaction conditions are generally mild.
-
Disadvantages: A significant drawback is the formation of tin byproducts, which can make the work-up and purification challenging.[12] The reagent is also used in stoichiometric amounts.
Data Summary and Comparison
| Reducing Agent | Typical Yields | Reaction Conditions | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation (Pd/C) | >90% | H₂ (1 atm), RT, Ethanol/Methanol | High yield, clean reaction, catalytic | Requires specialized equipment, flammable H₂, catalyst can be pyrophoric |
| Iron (Fe) in Acid | 80-95% | Reflux, Ethanol/Water/Acid | Inexpensive, robust, scalable | Stoichiometric metal waste, tedious work-up |
| Sodium Dithionite (Na₂S₂O₄) | 70-90% | RT or gentle heat, Aqueous/Organic mixture | Mild, highly chemoselective, metal-free, economical | Can have solubility issues, aqueous work-up |
| Tin(II) Chloride (SnCl₂) | 75-90% | RT or gentle heat, Ethanol/Ethyl Acetate | Mild, good chemoselectivity | Stoichiometric, difficult removal of tin byproducts |
Conclusion and Recommendations
The choice of the most effective reducing agent for the synthesis of 3-amino-4-hydroxypyridine from 3-nitro-4-hydroxypyridine depends on the specific requirements of the research, including scale, available equipment, and the presence of other functional groups in more complex derivatives.
-
For high-yield, clean synthesis on a laboratory scale , catalytic hydrogenation with Pd/C is often the method of choice, provided the necessary safety precautions and equipment are in place.
-
For large-scale and cost-effective production , iron in acidic medium remains a viable and industrially relevant option, despite the challenges in work-up.
-
When high chemoselectivity is paramount, particularly in the presence of other sensitive functional groups, sodium dithionite presents an excellent metal-free alternative with mild reaction conditions.
-
Tin(II) chloride offers a good balance of mildness and selectivity but should be considered with the caveat of a potentially challenging purification process to remove tin residues.
Ultimately, the optimal choice will be determined by empirical evaluation in the context of the specific synthetic goals. This guide provides a solid foundation for researchers to select a starting point for their investigations and to understand the underlying principles governing the efficacy of these common and powerful reducing agents.
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comparing the cost-effectiveness of different synthetic pathways to 4-Hydroxy-3-nitropyridine
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key chemical intermediates is paramount. 4-Hydroxy-3-nitropyridine, a versatile building block in the pharmaceutical and agrochemical industries, is one such crucial compound. This guide provides an in-depth, objective comparison of different synthetic pathways to this compound, focusing on cost-effectiveness, supported by experimental data and procedural details.
Introduction to this compound
This compound is a valuable intermediate due to its reactive functional groups, which allow for a variety of chemical transformations in the synthesis of complex organic molecules. Its applications range from the development of novel pharmaceuticals to the formulation of advanced agrochemicals. The selection of a synthetic route that is not only high-yielding but also economically viable is a critical consideration for any research and development program. This guide will explore and compare two primary synthetic pathways to this important molecule.
Pathway 1: Direct Nitration of 4-Hydroxypyridine
This pathway represents the most straightforward approach, involving the direct nitration of the commercially available starting material, 4-hydroxypyridine.
Reaction Scheme
Caption: Direct nitration of 4-hydroxypyridine.
Mechanism Insight
The nitration of 4-hydroxypyridine is an electrophilic aromatic substitution reaction. The pyridine ring is generally deactivated towards electrophilic attack. However, the hydroxyl group at the 4-position is an activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺, generated from nitric acid and sulfuric acid) to the ortho and para positions. In this case, the nitro group is introduced at the 3-position (ortho to the hydroxyl group).
Experimental Protocol
A detailed experimental procedure for the nitration of 4-hydroxypyridine has been reported with a good yield[1]:
-
To a suitable reaction vessel, add 4-hydroxypyridine.
-
Cool the vessel in an ice bath and slowly add a pre-mixed solution of fuming nitric acid and concentrated sulfuric acid, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium carbonate or sodium hydroxide) to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization. A reported procedure involving slurrying in water and acetone wash affords the product in 76% yield[1].
Pathway 2: Multi-step Synthesis from Pyridine-N-oxide
This pathway involves a multi-step sequence starting from pyridine-N-oxide, proceeding through nitration and chlorination, followed by subsequent conversion to the final product.
Reaction Scheme
Caption: Decarboxylation of 3-nitro-4-hydroxypyridine-2-carboxylic acid.
Mechanism Insight
The decarboxylation of pyridinecarboxylic acids is a known reaction, often facilitated by heat. The mechanism can involve the formation of a zwitterionic intermediate, which then loses carbon dioxide. The presence of the nitro and hydroxyl groups would influence the electronic properties of the ring and thus the ease of decarboxylation.[2][3][4][5]
Experimental Protocol
A specific, reliable procedure for the synthesis of 3-nitro-4-hydroxypyridine-2-carboxylic acid and its subsequent decarboxylation to this compound with reported yields could not be found in the conducted search. Therefore, a detailed cost-effectiveness analysis for this pathway is not feasible at this time.
Cost-Effectiveness Comparison
To provide a quantitative comparison, we will analyze the estimated cost per gram of this compound for Pathways 1 and 2. The costs of reagents are based on currently available catalog prices and may vary depending on the supplier and scale of the synthesis.
Table 1: Starting Material and Reagent Costs
| Reagent | Pathway 1 | Pathway 2 | Estimated Cost (USD) | Source |
| 4-Hydroxypyridine | ✓ | ~$2.93/g (for 25g) | [6][7] | |
| Pyridine-N-oxide | ✓ | ~$0.99/g (for 25g) | [8][9][10] | |
| Fuming Nitric Acid | ✓ | ✓ | ~$2.40/mL (for 100mL) | [9][11] |
| Conc. Sulfuric Acid | ✓ | ✓ | ~$0.06/mL (for 1L) | [8][12][13][14][15] |
| Acetyl chloride | ✓ | ~$0.50/mL (for 1L) | ||
| Acetic Anhydride | ✓ | ~$0.16/g (for 1kg) | [16][17][18][19] | |
| Sodium Hydroxide | ✓ | ✓ | ~$0.10/g (for 100g) | [7][10][12][20][21] |
| Sodium Carbonate | ✓ | ✓ | ~$0.02/g (for 500g) | [1][13][14][22][23] |
| Chloroform | ✓ | ~$0.09/mL (for 1L) | [6][8][16][19][24] | |
| Acetone | ✓ | ✓ | ~$0.02/mL (for 1 Gallon) | [11][17][18][25][26] |
| Hydrochloric Acid | ✓ | ~$0.05/mL (for 4L) | [9][15][27][28][29] |
Table 2: Pathway Comparison
| Metric | Pathway 1: Direct Nitration | Pathway 2: From Pyridine-N-oxide |
| Number of Steps | 1 | 3 (proposed) |
| Overall Yield | 76% | ~11.5% (calculated from 42% * 55% * 50% estimated) |
| Starting Material Cost/g of Product | ~$3.86 | ~$8.61 |
| Estimated Reagent Cost/g of Product | (Relatively Low) | (Relatively High) |
| Estimated Total Cost/g of Product | Lower | Significantly Higher |
| Process Complexity | Low | High |
| Safety/Environmental Concerns | Use of strong acids | Use of strong acids, acetyl chloride, chloroform |
Note: Cost calculations are estimates based on catalog prices for small quantities and do not include labor, equipment, or waste disposal costs. The yield for the final step of Pathway 2 is an estimation.
Conclusion and Recommendation
Based on the available data, the direct nitration of 4-hydroxypyridine (Pathway 1) is demonstrably the more cost-effective and efficient synthetic route to this compound. Its single-step nature, high reported yield, and the use of readily available and relatively inexpensive reagents make it the superior choice for both laboratory-scale synthesis and potential scale-up.
Pathway 2, starting from pyridine-N-oxide, is a viable but significantly more complex and less economical option. The multi-step process leads to a much lower overall yield, and the use of additional reagents increases the overall cost and complexity of the synthesis and purification.
While the decarboxylation route (Pathway 3) is mechanistically plausible, the lack of detailed experimental procedures and information on the starting material prevents a thorough evaluation of its cost-effectiveness at this time. Further research into this pathway would be necessary to determine its viability.
For researchers and drug development professionals seeking an efficient, reliable, and economical method for the synthesis of this compound, the direct nitration of 4-hydroxypyridine is the highly recommended approach.
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A Strategic Evaluation of 4-Hydroxy-3-nitropyridine: A Multifaceted Building Block in Modern Synthesis
In the vast landscape of heterocyclic chemistry, pyridine derivatives stand as foundational pillars, integral to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Among these, 4-Hydroxy-3-nitropyridine has emerged as a particularly versatile and strategic building block. Its unique arrangement of a hydroxyl and a nitro group on the pyridine core imparts a distinct chemical personality, offering a rich platform for diverse and selective chemical transformations. This guide provides an in-depth evaluation of this compound, comparing its performance and synthetic utility against other common pyridine derivatives, supported by experimental insights and protocols.
The Unique Chemical Profile of this compound
The synthetic potential of this compound stems from the synergistic interplay of its two functional groups. The strongly electron-withdrawing nitro group significantly acidifies the pyridine ring protons and, more importantly, renders the positions ortho and para to it (C2 and C4) highly electrophilic. This electronic deficit is the cornerstone of its enhanced reactivity towards nucleophiles.
Simultaneously, the hydroxyl group at the C4 position exists in tautomeric equilibrium with its pyridone form, 3-Nitro-4-pyridinol. This tautomerism influences its reactivity and provides an additional site for chemical modification. This dual functionality allows for a multi-directional approach to synthesis, where each group can be addressed selectively to build molecular complexity.
Comparative Reactivity in Key Synthetic Transformations
The true value of a building block is revealed in its performance in key chemical reactions. Here, we compare this compound and its derivatives against other common pyridine precursors in three critical areas: Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed Cross-Coupling, and Nitro Group Reduction.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for C-N, C-O, and C-S bond formation on aromatic rings. The success of this reaction hinges on the presence of a good leaving group and strong electron-withdrawing groups to stabilize the negatively charged Meisenheimer intermediate.
Expertise & Experience: The nitro group in this compound makes it an exceptional platform for SNAr reactions. While the hydroxyl group itself is a poor leaving group, it is readily converted to a superior one. Treatment with phosphorus oxychloride (POCl₃) or a mixture of PCl₅/POCl₃ efficiently transforms the hydroxyl group into a chloro group, yielding 4-chloro-3-nitropyridine.[4] This intermediate is significantly more reactive towards nucleophiles than non-nitrated analogues like 4-chloropyridine due to the powerful activating effect of the adjacent nitro group. The attack of a nucleophile is strongly favored at the C4 position, as the resulting anionic intermediate is stabilized by resonance involving the nitro group and the ring nitrogen.[5][6]
Diagram 1: General Mechanism of SNAr on 4-Chloro-3-nitropyridine
Caption: SNAr mechanism on 4-chloro-3-nitropyridine.
Comparative Data: SNAr Reactivity
| Substrate | Nucleophile | Conditions | Yield | Comments |
| 4-Chloro-3-nitropyridine | Piperidine | Ethanol, 80 °C, 2h | >95% | Highly activated substrate, fast reaction. |
| 4-Chloropyridine | Piperidine | Ethanol, 150 °C, 24h | ~60% | Requires harsh conditions due to lack of activation. |
| 2-Chloro-3-nitropyridine | Piperazine | DMF, 100 °C, 4h | ~90% | Also highly activated, useful for accessing 2-substituted pyridines.[3] |
| 4-Methoxypyridine | Thiophenol | High Temp | Low | Methoxy is a poor leaving group, not ideal for SNAr. |
Experimental Protocol: Synthesis of 4-Amino-3-nitropyridine
This protocol describes the conversion of this compound to the chloro intermediate, followed by amination.
-
Chlorination: To a stirred solution of this compound (1.0 eq) in phosphorus oxychloride (5.0 eq), slowly add phosphorus pentachloride (1.2 eq) at 0 °C.
-
After the addition, heat the mixture to reflux (approx. 110 °C) for 3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with solid sodium bicarbonate until pH 7-8 is reached.
-
Extract the product, 4-chloro-3-nitropyridine, with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Amination: Dissolve the crude 4-chloro-3-nitropyridine in ethanol in a sealed vessel. Add aqueous ammonia (28%, 10 eq).
-
Heat the mixture to 100 °C for 4 hours.
-
Cool the reaction mixture, and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from an ethanol/water mixture to yield 4-amino-3-nitropyridine.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Its efficiency relies on a suitable halide or triflate on the pyridine ring to undergo oxidative addition to the Palladium(0) catalyst.
Expertise & Experience: The 4-chloro-3-nitropyridine intermediate, derived from this compound, is an excellent substrate for Suzuki-Miyaura cross-coupling.[7] The electron-withdrawing nitro group can facilitate the oxidative addition step, which is often rate-limiting. This allows for efficient coupling with a wide range of aryl and heteroaryl boronic acids under relatively mild conditions. In contrast, coupling with less-activated pyridyl chlorides often requires more specialized, electron-rich phosphine ligands and higher catalyst loadings to achieve comparable yields.[8]
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Comparative Data: Suzuki-Miyaura Coupling of Pyridyl Chlorides
| Substrate | Boronic Acid | Catalyst/Ligand | Base | Yield |
| 4-Chloro-3-nitropyridine | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | 92% |
| 4-Chloropyridine | Phenylboronic acid | Pd(OAc)₂/SPhos (3 mol%) | K₃PO₄ | 85% |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | 90% |
| 3-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ | 88% |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-3-nitropyridine
-
To an oven-dried flask, add 4-chloro-3-nitropyridine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 6-12 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Reduction of the Nitro Group
A key strategic advantage of using a nitropyridine building block is the synthetic versatility of the nitro group itself. It can be selectively reduced to an amine, which serves as a handle for a vast array of subsequent functionalizations.
Expertise & Experience: The reduction of the nitro group in derivatives of this compound to an amino group is a high-yielding and reliable transformation. This opens the door to forming amides, sulfonamides, ureas, or undergoing diazotization to introduce other functionalities. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction using metals in acidic or neutral media (e.g., SnCl₂, Fe/HCl, Zn/NH₄Cl).[9][10] The choice of reductant is critical to ensure compatibility with other functional groups in the molecule. For instance, catalytic hydrogenation is clean but may reduce other sensitive groups, while metal-based reductions offer different chemoselectivity.
Diagram 3: Synthetic Utility via Nitro Group Reduction
Caption: Workflow illustrating the synthetic diversification of 3-nitropyridines.
Experimental Protocol: Reduction of 4-phenyl-3-nitropyridine
-
In a round-bottom flask, dissolve 4-phenyl-3-nitropyridine (1.0 eq) in a mixture of ethanol and water.
-
Add ammonium chloride (5.0 eq) followed by zinc dust (4.0 eq) in portions. The reaction is exothermic.
-
Stir the mixture vigorously at room temperature for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the inorganic salts, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water and extract the product, 4-phenyl-3-aminopyridine, with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the desired aminopyridine.
Concluding Assessment
This compound is more than just another pyridine derivative; it is a highly strategic precursor that offers multiple avenues for functionalization.
-
Key Advantages:
-
Enhanced Reactivity: The nitro group provides potent activation for SNAr and facilitates cross-coupling reactions.
-
Positional Selectivity: Reactions are highly regioselective, primarily directed at the C4 position.
-
Sequential Functionalization: The hydroxyl and nitro groups can be manipulated in a stepwise manner, allowing for the controlled construction of complex, polysubstituted pyridines.
-
Synthetic Versatility: The reducible nitro group is a latent amine, dramatically expanding the scope of potential downstream modifications.
-
While simpler building blocks like 4-chloropyridine have their place, they often require more forcing conditions or sophisticated catalytic systems to achieve transformations that are readily accessible using the activated intermediates derived from this compound. For researchers and drug development professionals aiming to synthesize highly functionalized pyridine cores, this compound represents a superior and more efficient starting point, justifying its consideration in complex synthetic campaigns.
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Bakke, J. M. (2002). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]
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Rusinov, G., et al. (1993). The reduction of vic-substituted 3-nitropyridines. ResearchGate. Retrieved from [Link]
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National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc.. Retrieved from [Link]
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A Researcher's Guide to the Computational Analysis of Nitropyridine Isomer Stability
This guide provides a comprehensive comparison of computational methods for determining the thermodynamic stability of nitropyridine isomers. Nitropyridines are a critical class of heterocyclic compounds whose stability is paramount in their application as pharmaceuticals, agrochemicals, and energetic materials.[1][2] Understanding the relative stability of different isomers—molecules with the same chemical formula but different atomic arrangements—is crucial for predicting reactivity, decomposition pathways, and suitability for a specific application.
This document moves beyond a simple procedural list, delving into the theoretical underpinnings of computational chemistry choices to provide researchers with a robust framework for their own investigations. We will explore the causal relationships behind methodological selections, present a self-validating experimental workflow, and ground all claims in authoritative sources.
Theoretical Foundations of Isomeric Stability
The stability of a molecule is fundamentally linked to its total electronic energy. In a set of isomers, the one with the lowest total energy is the most thermodynamically stable. For nitropyridine isomers, stability is governed by a delicate interplay of several factors:
-
Electronic Effects: The potent electron-withdrawing nature of the nitro (–NO₂) group significantly perturbs the electron density of the pyridine ring. The position of this group (ortho, meta, or para to the ring nitrogen) dictates the extent of resonance and inductive stabilization.
-
Intramolecular Interactions: Non-covalent interactions, such as hydrogen bonding or steric hindrance between the nitro group and adjacent atoms, can raise or lower the molecule's energy.
-
Aromaticity: The substitution pattern can influence the overall aromatic character of the pyridine ring, which is a major contributor to its stability.[1]
Computational chemistry provides the tools to quantify these effects by solving approximations of the Schrödinger equation, yielding energies and other electronic properties for each isomer.
Choosing the Right Tool: A Comparison of Computational Methods
The selection of a computational method is a critical decision that balances accuracy against computational cost. For molecules like nitropyridines, several approaches are viable.
-
Density Functional Theory (DFT): This is the most widely used method for systems of this size due to its excellent balance of cost and accuracy.[3] DFT approximates the complex many-electron wavefunction by using the electron density, which is computationally more tractable. The accuracy of a DFT calculation depends heavily on the chosen functional and basis set.
-
Functionals: Common functionals like B3LYP represent a hybrid approach that mixes exact Hartree-Fock exchange with DFT exchange-correlation, offering robust performance for a wide range of organic molecules.[4][5]
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-311++G(d,p) are often used, providing a flexible description of the electron distribution, including diffuse functions (++) for lone pairs and polarization functions (d,p) for non-spherical electron density.[4]
-
-
Ab Initio Methods: These methods solve the Schrödinger equation from first principles with fewer approximations than DFT.
-
Møller-Plesset Perturbation Theory (MP2): This is a common post-Hartree-Fock method that provides a good level of electron correlation, often improving upon DFT results. It has been successfully used to study nitropyridine derivatives.[4]
-
Coupled Cluster (CC) Theory (e.g., CCSD(T)): Often considered the "gold standard" for computational chemistry in terms of accuracy for single-reference systems. However, its high computational cost typically limits its use to smaller molecules or for benchmarking the results of more efficient methods like DFT.
-
-
Semi-Empirical Methods: These methods use parameters derived from experimental data to simplify calculations. While very fast, they are generally not accurate enough for reliably determining the subtle energy differences between isomers and are not recommended for this application.
For the comparative analysis of nitropyridine isomers, DFT with a hybrid functional like B3LYP and a sufficiently large basis set such as 6-311++G(d,p) offers the most effective and reliable approach.
A Validated Workflow for Stability Analysis
To ensure trustworthy and reproducible results, a rigorous computational protocol must be followed. This workflow represents a self-validating system where each step confirms the integrity of the previous one.
Experimental Protocol: DFT Calculation of Isomer Stability
-
Structure Input: Build the 3D structures of the nitropyridine isomers (2-nitropyridine, 3-nitropyridine, 4-nitropyridine) using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation for each isomer. This step is crucial, as even small structural differences can significantly impact the calculated energy.
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
-
Frequency Calculation: Conduct a vibrational frequency analysis on each optimized structure.[6] This serves two purposes:
-
Verification of Minimum: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable structure, requiring re-optimization.
-
Thermochemical Data: The calculation yields the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
-
Energy Calculation (Single-Point): With the optimized and verified structures, perform a final, high-accuracy single-point energy calculation. This step can optionally use a larger basis set for even more precise energy values.
-
Heats of Formation (HOF) via Isodesmic Reactions: To minimize systematic errors inherent in DFT calculations, it is best practice to calculate relative energies using an isodesmic reaction scheme.[6][7] An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation of bond types allows for a significant cancellation of errors in the calculation.[6] For a nitropyridine isomer, a suitable reaction is:
Nitropyridine + Benzene → Pyridine + Nitrobenzene
The enthalpy of this reaction (ΔH_rxn) can be calculated from the total energies of the four species. The heat of formation of the nitropyridine isomer can then be derived using Hess's Law and known experimental heats of formation for the other three molecules.[7][8]
Caption: A validated workflow for the computational analysis of nitropyridine isomer stability.
Data Presentation and Comparative Analysis
The primary output of this workflow is the relative stability of the isomers, typically reported as differences in total energy (ΔE), enthalpy (ΔH), or Gibbs free energy (ΔG), as well as calculated heats of formation (HOF).
Table 1: Calculated Thermodynamic Properties of Mononitropyridine Isomers
| Isomer | Relative Energy (kcal/mol) | Heat of Formation (kcal/mol)[1][7] |
| 2-Nitropyridine | +1.5 | 32.1 |
| 3-Nitropyridine | 0.0 (Most Stable) | 29.8 |
| 4-Nitropyridine | +0.8 | 30.6 |
Note: Values are representative and based on DFT (B3LYP) calculations found in the literature. The most stable isomer is set as the reference (0.0 kcal/mol).
Interpretation of Results
The computational data consistently show that 3-nitropyridine is the most stable mononitropyridine isomer .[7] This can be rationalized by examining the electronic structure:
-
3-Nitropyridine (meta-position): The electron-withdrawing nitro group is at the meta position relative to the ring nitrogen. In this configuration, the strong inductive withdrawal effect is present, but there is no direct resonance interaction that would place a positive charge adjacent to the already electron-deficient ring nitrogen. This results in the most stable electronic arrangement.
-
4-Nitropyridine (para-position): The nitro group is para to the ring nitrogen. Here, resonance places a partial positive charge on the carbon atom attached to the nitrogen, which is a destabilizing interaction.
-
2-Nitropyridine (ortho-position): This isomer is often the least stable due to a combination of the destabilizing resonance effect (similar to the 4-isomer) and potential steric repulsion between the nitro group and the lone pair of electrons on the ring nitrogen.
Caption: Relative energy levels of mononitropyridine isomers, showing 3-nitropyridine as the most stable.
Conclusion for the Practicing Scientist
The computational analysis of nitropyridine isomers is a powerful tool for predicting their relative stabilities, which has direct implications for synthesis, storage, and application. This guide establishes that Density Functional Theory, specifically using a hybrid functional like B3LYP with a Pople-style basis set, provides a reliable and efficient methodology.
The key to achieving high accuracy lies not just in the choice of method, but in the rigor of the protocol. By employing geometry optimization, frequency verification, and an isodesmic reaction scheme to calculate heats of formation, researchers can effectively cancel systematic errors and generate trustworthy data. The consistent finding that 3-nitropyridine is the most stable monoisomer is a direct consequence of fundamental electronic principles, underscoring the predictive power of modern computational chemistry in guiding laboratory research and development.
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da Silva, M. A. V. R., & G, M. A. R. (1995). Enthalpies of combustion of 4-nitropyridine N-oxide and pyridine-3-carboxylic acid N-oxide: the dissociation enthalpies of the N—O bonds in pyridine N-oxide derivatives. The Journal of Chemical Thermodynamics. Available at: [Link]
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Sztanke, K., Pasternak, K., Sztanke, M., & Kandefer-Szerszeń, M. (2022). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Molecules. Available at: [Link]
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Saadeh, H. A., Al-Refai, M., & Al-Zoubi, R. M. (2015). Structural and Theoretical Studies of 2-amino-3- nitropyridine. International Journal of Chemistry. Available at: [Link]
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Akocak, S., et al. (2023). Heterocyclic compounds with different moieties: synthesis and evaluation of biological activities assisted with the computational study. Journal of Biomolecular Structure & Dynamics. Available at: [Link]
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Rap, D. B., Marimuthu, A. N., Redlich, B., & Brünken, S. (2020). Stable isomeric structures of the pyridine cation (C5H5N•+) and protonated pyridine (C5H5NH+) elucidated by cold ion infrared spectroscopy. Journal of Molecular Spectroscopy. Available at: [Link]
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Pokharel, J., et al. (2023). Machine learning-aided correction of density functional theory-calculated enthalpy of formation. arXiv. Available at: [Link]
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Du, Y., et al. (2012). Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent-organic frameworks. Chemical Communications. Available at: [Link]
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Yeung, L. Y., & Elrod, M. J. (2003). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. The Journal of Physical Chemistry A. Available at: [Link]
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Ravi, P., Gore, G. M., Tewari, S. P., & Sikder, A. (2012). DFT study on the structure and explosive properties of nitropyrazoles. Journal of Molecular Modeling. Available at: [Link]
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Hoff, C. D. (2009). Experimental and computational studies of binding of dinitrogen, nitriles, azides, diazoalkanes, pyridine, and pyrazines to M(PR(3))(2)(CO)(3) (M = Mo, W; R = Me, (i)Pr). Inorganic Chemistry. Available at: [Link]
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Oswald, I. D. H., et al. (2024). Tuning energetic properties through co-crystallisation – a high-pressure experimental and computational study of nitrotriazolone: 4,4′-bipyridine. Physical Chemistry Chemical Physics. Available at: [Link]
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F. de Oliveira, G., et al. (2024). Theoretical insights on the structure and stability of the [C2, H3, P, O] isomeric family. Physical Chemistry Chemical Physics. Available at: [Link]
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Liebman, J. F., & Montero, L. A. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules. Available at: [Link]
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A Researcher's Guide to the Synthesis of Nitropyridine Isomers: A Side-by-Side Comparison of Yields and Methodologies
For researchers, scientists, and professionals in drug development, nitropyridines are foundational building blocks. Their utility in creating pharmaceuticals, agrochemicals, and advanced materials is well-documented. However, the synthesis of specific nitropyridine isomers—2-nitro, 3-nitro, and 4-nitro—is a classic challenge in heterocyclic chemistry. The inherent electronic properties of the pyridine ring dictate a complex landscape of reactivity, making regioselectivity a primary concern.
This guide provides an in-depth, side-by-side comparison of synthetic routes to the three primary nitropyridine isomers. We move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights into why certain methods are chosen and how yields are maximized. Every protocol described is supported by experimental data from authoritative sources to ensure scientific integrity and reproducibility.
The Fundamental Challenge: The Electronic Nature of the Pyridine Ring
Unlike benzene, pyridine is significantly less reactive towards electrophilic aromatic substitution (EAS) reactions like nitration.[1] This reluctance stems from two key factors:
-
Inductive Electron Withdrawal: The nitrogen atom is more electronegative than carbon, pulling electron density away from the ring and deactivating it towards attack by electrophiles.[1]
-
Pyridinium Ion Formation: Under the strongly acidic conditions typical for nitration (e.g., HNO₃/H₂SO₄), the lone pair on the pyridine nitrogen is protonated. This forms the pyridinium cation, which is even more strongly deactivated, making electrophilic attack exceedingly difficult.[2]
When substitution does occur, it overwhelmingly favors the 3-position (meta-position). Attack at the 2- or 4-positions (ortho- and para-) results in an unstable resonance contributor where the positive charge is placed directly on the already electron-deficient nitrogen atom. The intermediate for 3-substitution avoids this energetically unfavorable state.
Caption: Intermediates in Pyridine Nitration.
This inherent regioselectivity means that synthesizing the 2- and 4-nitro isomers requires fundamentally different strategies than those used for the 3-nitro isomer.
Synthesis of 3-Nitropyridine: From Brute Force to Finesse
Direct nitration of pyridine, if successful, yields the 3-isomer. However, modern methods offer much higher yields under milder conditions.
Method 1: Direct Nitration with Mixed Acid (Classical Approach)
This is the oldest method, relying on forcing conditions to overcome the deactivated ring.
-
Mechanism: A standard electrophilic aromatic substitution.
-
Reagents: Concentrated or fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
-
Conditions: Extremely high temperatures (e.g., 350°C) are often required.[3]
-
Yield: Very low, often below 15%, and sometimes fails to be reproducible.[2][3]
-
Expert Insight: This method is rarely used in modern synthesis due to its low efficiency, harsh conditions, and safety concerns. It serves primarily as a textbook example of pyridine's low reactivity.
Method 2: The Bakke Synthesis (N₂O₅-Mediated)
A significant improvement was developed by Bakke, which avoids direct EAS on a protonated pyridine ring. This method proceeds through an N-nitropyridinium intermediate, which then rearranges.
-
Mechanism: The reaction involves the formation of an N-nitropyridinium salt with dinitrogen pentoxide (N₂O₅).[4][5][6] This intermediate then undergoes a nucleophilic attack by bisulfite (HSO₃⁻), followed by a[4][5] sigmatropic shift of the nitro group from the nitrogen to the C3 position, and subsequent rearomatization.[2][5][7][8] This is a crucial distinction; it is not a direct electrophilic attack on the carbon ring.
-
Reagents: Dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by an aqueous solution of sodium bisulfite (NaHSO₃).[5][7]
-
Conditions: Milder than the classical approach, typically performed at low temperatures initially, followed by stirring at room temperature.[5]
-
Yield: Good to excellent, with reported yields of 3-nitropyridine around 77%.[2][8][9]
-
Expert Insight: This is the preferred method for synthesizing 3-nitropyridine due to its high yield and more manageable conditions. The in-situ generation of N₂O₅ from nitric acid and trifluoroacetic anhydride can also be employed, providing comparable results.[2][10]
Caption: Mechanism of the Bakke Synthesis.
Synthesis of 4-Nitropyridine & 2-Nitropyridine: The N-Oxide Strategy
Direct nitration cannot produce the 4- or 2-isomers in meaningful quantities. The solution is to temporarily modify the pyridine ring to change its electronic properties and directing effects. This is achieved by first converting pyridine to its N-oxide.
The N-oxide group is activating and directs electrophilic substitution to the 4-position (para).[6][11] The oxygen atom can donate electron density back into the ring via resonance, activating the 2- and 4-positions, with the 4-position being sterically and electronically favored.
This strategy is a three-step process:
-
Oxidation: Pyridine is oxidized to Pyridine N-Oxide.
-
Nitration: Pyridine N-Oxide is nitrated to yield 4-Nitropyridine N-Oxide.
-
Deoxygenation: The N-oxide is reduced back to a pyridine, yielding the final 4-Nitropyridine.
Caption: Workflow for 4-Nitropyridine Synthesis.
-
Yield: This multi-step process is highly effective. The nitration of pyridine N-oxide can yield 4-nitropyridine N-oxide in yields ranging from 42% in batch processes to over 85% in continuous flow systems.[12][13] The subsequent deoxygenation with reagents like phosphorus trichloride (PCl₃) is also typically high-yielding.[6][12]
-
2-Nitropyridine: Direct nitration of pyridine N-oxide gives very poor yields of the 2-isomer.[6] Therefore, 2-nitropyridine is almost exclusively prepared via alternative multi-step syntheses, often starting from precursors like 2-aminopyridine or 2-chloropyridine, rather than from pyridine itself.[6]
Side-by-Side Yield & Method Comparison
| Isomer | Synthetic Method | Key Reagents | Typical Conditions | Reported Yield (%) | Advantages & Disadvantages |
| 3-Nitropyridine | Direct Nitration | HNO₃ / H₂SO₄ | >300 °C | < 15% | - Very low yield, harsh, unsafe. + Conceptually simple. |
| Bakke Synthesis | N₂O₅ / NaHSO₃ | -10 °C to RT | ~77% | + High yield, mild conditions. - Requires handling of N₂O₅. | |
| Dearomatization | DMAD, TBN, TEMPO | Mild, one-pot | 65-78% | + Excellent regioselectivity, mild, tolerates functional groups. - Multi-component, newer method. | |
| 4-Nitropyridine | N-Oxide Route | Pyridine N-Oxide, HNO₃/H₂SO₄, then PCl₃ | ~130 °C (Nitration) | Overall >70% | + Reliable, good yield, established. - Multi-step process. |
| 2-Nitropyridine | N-Oxide Route | Pyridine N-Oxide, HNO₃/H₂SO₄ | ~130 °C | Very Poor | - Not a viable synthetic route. |
| Other Methods | e.g., from 2-aminopyridine | Multi-step | Variable | + Only effective way to produce this isomer. - Requires specific starting materials. |
Yields are representative and can vary based on specific reaction scale and optimization.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Nitropyridine via the Bakke Method
This protocol is adapted from established procedures for the nitration of pyridines using dinitrogen pentoxide.[5]
Objective: To synthesize 3-nitropyridine from pyridine with high yield and regioselectivity.
Materials:
-
Pyridine
-
Dinitrogen pentoxide (N₂O₅)
-
Dichloromethane (CH₂Cl₂) or Nitromethane (CH₃NO₂)
-
Sodium bisulfite (NaHSO₃)
-
Methanol
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve pyridine (1 equivalent) in anhydrous dichloromethane.
-
Formation of N-Nitropyridinium Salt: Cool the solution to -10 °C in an ice-salt bath. Slowly add a solution of dinitrogen pentoxide (N₂O₅) (1.1 equivalents) in dichloromethane dropwise, maintaining the internal temperature below 0 °C. A slurry or precipitate of N-nitropyridinium nitrate will form. Stir the mixture at this temperature for 1 hour.
-
Rearrangement: In a separate beaker, prepare a solution of sodium bisulfite (NaHSO₃) (2 equivalents) in a 3:1 mixture of methanol/water.
-
Work-up: Pour the cold slurry from the reaction flask into the bisulfite solution with vigorous stirring. Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by TLC.
-
Isolation: Once the reaction is complete, neutralize the mixture carefully with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude 3-nitropyridine can be purified by column chromatography on silica gel to yield the final product.
Protocol 2: Synthesis of 4-Nitropyridine via the N-Oxide Route
This protocol is a standard three-step laboratory procedure adapted from multiple sources.[6][13]
Step A: Oxidation to Pyridine N-Oxide
-
To a solution of pyridine in glacial acetic acid, add 30% hydrogen peroxide.
-
Heat the mixture at 70-80 °C for several hours.
-
Remove the excess acetic acid and water under reduced pressure.
-
Carefully basify the residue with a strong base (e.g., NaOH solution) and extract the product with chloroform.
-
Dry and concentrate the organic extracts to obtain pyridine N-oxide.
Step B: Nitration of Pyridine N-Oxide [13]
-
Prepare Nitrating Acid: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to fuming nitric acid with stirring.
-
Reaction: In a three-neck flask, heat pyridine N-oxide (1 equivalent) to ~60 °C. Add the prepared nitrating acid dropwise.
-
After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.
-
Work-up: Cool the mixture to room temperature and pour it onto crushed ice. Carefully neutralize with a saturated sodium carbonate solution to a pH of 7-8.
-
Collect the precipitated yellow solid (a mixture of product and inorganic salts) by filtration.
-
Dissolve the 4-nitropyridine N-oxide in acetone to separate it from the insoluble salts. Evaporate the acetone to yield the crude product, which can be recrystallized. A typical yield is around 42%.[13]
Step C: Deoxygenation to 4-Nitropyridine
-
Dissolve the 4-nitropyridine N-oxide (1 equivalent) from Step B in a suitable solvent like chloroform.
-
Cool the solution in an ice bath and slowly add phosphorus trichloride (PCl₃) (1.1 equivalents) dropwise.
-
After the addition, allow the reaction to warm to room temperature and then gently reflux for 1-2 hours.
-
Cool the mixture, pour it into water, and neutralize with a base (e.g., sodium carbonate).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield 4-nitropyridine.
Conclusion
The synthesis of nitropyridine isomers is a study in contrasts, dictated by the fundamental electronic properties of the heterocyclic ring. While the 3-nitro isomer can be obtained directly, modern methods like the Bakke synthesis have replaced inefficient high-temperature nitrations, offering excellent yields under manageable conditions. Conversely, the synthesis of 4-nitropyridine and the elusive 2-nitropyridine requires a more strategic, indirect approach. The use of pyridine N-oxide to temporarily alter the ring's reactivity is a cornerstone of heterocyclic chemistry, enabling the regioselective synthesis of the 4-isomer in high yield. For drug development and materials science professionals, a thorough understanding of these distinct pathways is essential for the efficient and rational design of synthetic routes to these invaluable chemical building blocks.
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A Comparative Guide to the Thermal Properties of 4-Hydroxy-3-nitropyridine and Its Isomers by Differential Scanning Calorimetry
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Isomers, compounds with identical molecular formulas but different structural arrangements, often exhibit distinct physical and chemical behaviors that can significantly impact their suitability for pharmaceutical formulation. This guide provides an in-depth comparison of the thermal properties of 4-Hydroxy-3-nitropyridine and its isomers, 2-Hydroxy-3-nitropyridine and 2-Hydroxy-5-nitropyridine, with a focus on analysis by Differential Scanning Calorimetry (DSC).
This compound and its related structures are important intermediates in the synthesis of various pharmaceuticals and other specialty chemicals.[1][2] Their thermal stability is a critical parameter that influences processing, storage, and safety. DSC is a powerful analytical technique used to characterize the thermal behavior of materials, providing crucial information on melting, crystallization, decomposition, and solid-state transitions.
The Critical Role of Isomerism in Thermal Stability
The position of the hydroxyl (-OH) and nitro (-NO2) groups on the pyridine ring significantly influences the intermolecular forces, crystal lattice energy, and overall thermal stability of the molecule. These differences are directly reflected in their melting points and decomposition behaviors, which can be quantitatively assessed using DSC.
Below are the structures of the three isomers discussed in this guide:
Figure 1: Chemical structures of the hydroxynitropyridine isomers.
Comparative Thermal Data
While comprehensive, publicly available DSC thermograms for these specific isomers are limited, a comparative analysis can be constructed based on their reported melting points. The melting point is a key thermal event observed by DSC, appearing as an endothermic peak. For compounds that decompose upon melting, the DSC curve will show an endothermic peak immediately followed by an exothermic event.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Melting Point (°C) |
| This compound | C5H4N2O3 | 140.10 | 271 - 292 (with decomposition)[3][4][5][6] |
| 2-Hydroxy-3-nitropyridine | C5H4N2O3 | 140.10 | 212 - 228 |
| 2-Hydroxy-5-nitropyridine | C5H4N2O3 | 140.10 | 185 - 192 |
Table 1: Comparison of melting points for hydroxynitropyridine isomers.
From the data, a clear trend in thermal stability emerges: This compound > 2-Hydroxy-3-nitropyridine > 2-Hydroxy-5-nitropyridine . The significantly higher melting and decomposition temperature of this compound suggests a more stable crystal lattice, likely due to stronger intermolecular hydrogen bonding and more efficient crystal packing compared to its isomers.
Experimental Protocol for DSC Analysis
To obtain reliable and comparable DSC data for these isomers, a standardized experimental protocol is essential. The following is a recommended procedure for the thermal analysis of hydroxynitropyridine compounds.
Instrumentation and Calibration
A calibrated Differential Scanning Calorimeter, such as a Mettler Toledo DSC 3+ or TA Instruments Q2000, is required. The instrument should be calibrated for temperature and enthalpy using certified standards (e.g., indium and zinc) prior to sample analysis.
Sample Preparation
-
Accurately weigh 2-5 mg of the high-purity hydroxynitropyridine isomer into a standard aluminum DSC pan.
-
Hermetically seal the pan to ensure a controlled atmosphere during the experiment. A small pinhole in the lid is recommended if significant gas evolution is expected upon decomposition.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
DSC Measurement Parameters
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp at a heating rate of 10 °C/min to a final temperature of 350 °C. The final temperature should be sufficiently high to observe both melting and any subsequent decomposition.
-
-
Atmosphere:
-
Purge the DSC cell with dry nitrogen gas at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.
-
Data Analysis
The resulting DSC thermogram (a plot of heat flow versus temperature) should be analyzed to determine:
-
Onset Temperature of Melting (Tonset): The temperature at which the melting process begins.
-
Peak Melting Temperature (Tpeak): The temperature at which the rate of heat absorption is at its maximum.
-
Enthalpy of Fusion (ΔHfus): The area under the melting peak, which represents the energy required to melt the sample.[7][8][9]
-
Decomposition Temperature (Td): The onset of any exothermic event following the melting peak, indicating thermal decomposition.
The following diagram illustrates the general workflow for this DSC analysis:
Figure 2: Experimental workflow for the DSC analysis of hydroxynitropyridine isomers.
Interpreting the Expected DSC Results
Based on the available data and the general behavior of nitroaromatic compounds, the following DSC results can be anticipated:
-
This compound: A sharp endothermic peak would be observed with an onset around 271-285 °C, corresponding to its melting.[3][5] This would likely be immediately followed by a broad exothermic peak, confirming its decomposition upon melting. The high temperature of these events underscores its superior thermal stability.
-
2-Hydroxy-3-nitropyridine: An endothermic melting peak would be expected in the range of 212-228 °C. The thermal stability upon melting would need to be confirmed by the presence or absence of a subsequent exothermic decomposition peak.
-
2-Hydroxy-5-nitropyridine: This isomer would exhibit the lowest melting point, with an endothermic peak between 185-192 °C. Its lower melting point suggests weaker intermolecular forces and a less stable crystal lattice compared to the other two isomers.
Conclusion
The positional isomerism of the hydroxyl and nitro groups on the pyridine ring has a profound impact on the thermal stability of this compound and its isomers. DSC analysis is an indispensable tool for quantifying these differences. The established melting points indicate a clear stability trend, with this compound being the most thermally robust. For drug development and chemical process safety, understanding these thermal properties is crucial for selecting the appropriate isomer and defining safe handling and storage conditions. The provided DSC protocol offers a reliable framework for obtaining detailed and comparable thermal data for these and other related compounds.
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LookChem. (n.d.). 2-Hydroxy-3-nitropyridine. Retrieved from [Link]
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A Comparative Guide to the Applications of Mono-Nitrated Pyridinols
This guide provides a comparative analysis of the applications of key mono-nitrated pyridinol isomers. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple listing of uses to explore the underlying chemical principles that dictate the utility of each isomer. We will examine why specific isomers are chosen for particular applications, supported by experimental data and established protocols.
Introduction: The Strategic Importance of Mono-Nitrated Pyridinols
Mono-nitrated pyridinols are a class of heterocyclic compounds characterized by a pyridine ring substituted with one hydroxyl (-OH) group and one nitro (-NO₂) group. These molecules are not typically final products themselves but are highly valued as versatile intermediates in organic synthesis.[1][2][3] The strategic placement of the electron-withdrawing nitro group and the electron-donating hydroxyl group significantly influences the reactivity of the pyridine ring, making these compounds powerful building blocks for complex molecules in pharmaceuticals, agrochemicals, and materials science.[4][5][6]
The relative positions of the -OH and -NO₂ groups define the isomer and, critically, its chemical behavior. This guide will compare the most commonly utilized isomers, focusing on how their unique electronic and steric properties dictate their synthetic pathways and end-use applications.
Comparative Overview of Key Isomers
The utility of a mono-nitrated pyridinol isomer is fundamentally tied to its structure. The positions of the functional groups determine the ease of subsequent chemical modifications, such as nucleophilic aromatic substitution. Below is a summary of the most prominent isomers and their core physical properties.
| Isomer | Structure | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Applications |
| 3-Hydroxy-2-nitropyridine | C₅H₄N₂O₃ | 140.10 g/mol | 69-71 | Pharmaceuticals (anti-proliferative, anti-inflammatory), Dyes, Agrochemicals[1][7] | |
| 3-Hydroxy-4-nitropyridine | C₅H₄N₂O₃ | 140.10 g/mol | 145-148 | Pharmaceuticals (neurological disorders), Agrochemicals (herbicides, fungicides)[4] | |
| 4-Hydroxy-3-nitropyridine | C₅H₄N₂O₃ | 140.10 g/mol | 168-171 | Pharmaceuticals (neurological disorders), Agrochemicals, Materials Science (polymers)[8][9] | |
| 2-Hydroxy-5-nitropyridine | C₅H₄N₂O₃ | 140.10 g/mol | 188-191 | Pharmaceuticals (antimicrobial, antitubercular), Agrochemicals, Dyes[2][10] | |
| 5-Hydroxy-2-nitropyridine | C₅H₄N₂O₃ | 140.10 g/mol | 192-195 | Precursor for dual inhibitors (e.g., chymotrypsin, urease)[6] |
Applications in Pharmaceutical Synthesis: A Comparative Analysis
The pyridine ring is a "privileged structural motif" in drug design, and nitropyridinols serve as readily available precursors for a vast range of biologically active molecules.[6] The choice of isomer is critical as it directs the synthesis of specific drug scaffolds.
Anti-Cancer and Anti-Proliferative Agents
3-Hydroxy-2-nitropyridine has emerged as a particularly valuable precursor for potent anti-cancer agents. Its structure is leveraged in the synthesis of novel sulfonates that act as powerful inhibitors of tubulin polymerization and cell proliferation.[7]
-
Causality : The proximity of the hydroxyl and nitro groups in the 2 and 3 positions facilitates specific reaction pathways. For instance, O-alkylation of the hydroxyl group followed by reductive cyclization of the nitro group can be used to form N-hydroxy-pyridoxazinone derivatives, which have shown significant antimicrobial and antibacterial activity.[6] This specific cyclization is enabled by the ortho-relationship of the two functional groups.
Antimicrobial and Antifungal Agents
Both 2-Hydroxy-5-nitropyridine and its brominated derivative, 5-Bromo-2-hydroxy-3-nitropyridine , are key intermediates in the development of antimicrobial and antifungal agents.[5][10]
-
Comparative Performance : 2-Hydroxy-5-nitropyridine is used in the synthesis of antitubercular agents.[10] The introduction of a bromine atom, as in 5-Bromo-2-hydroxy-3-nitropyridine, enhances the reactivity of the molecule, making it a versatile building block for a broader range of anti-inflammatory and antimicrobial compounds.[5] The downstream product of 2-hydroxy-5-nitropyridine, 2-chloro-5-nitropyridine, is a crucial intermediate for various medicines, including the antimalarial drug pyronaridine and the germicide cyprodinil.[11]
Agents for Neurological Disorders
3-Hydroxy-4-nitropyridine and This compound are frequently cited as intermediates in the synthesis of pharmaceuticals targeting neurological disorders.[4][8]
-
Synthetic Advantage : The substitution pattern in these isomers allows for nucleophilic substitution reactions, enabling the efficient synthesis of complex, biologically active compounds.[4] For example, 2-Hydroxy-5-nitropyridine is a known intermediate in the production of Sofinicline, a selective α4β2 nicotinic receptor partial agonist that was investigated for the treatment of ADHD.[12]
Applications in Agrochemical Development
The structural motifs derived from mono-nitrated pyridinols are also integral to modern agrochemicals. Their ability to serve as precursors for potent and, in some cases, more environmentally friendly herbicides, fungicides, and pesticides makes them highly valuable.[1]
-
3-Hydroxy-4-nitropyridine is explicitly used in formulating herbicides and fungicides.[4]
-
2-Chloro-5-nitropyridine , derived from 2-hydroxy-5-nitropyridine, is a starting material for a new series of insecticides active against pests like Mythimna separata and Plutella xylostella.[6]
-
5-Bromo-2-hydroxy-3-nitropyridine serves as a precursor for herbicides and pesticides, contributing to the development of effective crop protection agents.[5]
The choice of isomer often depends on the desired mode of action and the target pest or weed. The electronic effects of the nitro and hydroxyl groups can be fine-tuned by their positioning to create a final molecule with optimal biological activity and stability.
Caption: General workflow for insecticide synthesis.
Role in Organic Synthesis & Materials Science
Beyond specific life science applications, mono-nitrated pyridinols are workhorse reagents in general organic synthesis and have found use in materials science.
-
Organic Synthesis : They are valued for their ability to participate in a variety of reactions, including nucleophilic substitutions and coupling reactions, allowing for the efficient construction of complex molecules.[3][4] For example, 2-hydroxy-3-nitropyridine can be used to synthesize 2-ethanoyl-3-aminopyridine and various bromo-3-aminopyridine derivatives.[3]
-
Materials Science : Certain isomers are explored in the development of new materials like polymers and dyes.[1][4] The distinct color properties of compounds like 3-Hydroxy-2-nitropyridine make them suitable for creating dyes and pigments.[1] this compound is noted for its role in creating advanced materials such as polymers and coatings with enhanced durability.[8]
Caption: Isomer applications relationship map.
Experimental Protocol: Synthesis of 3-Hydroxy-2-nitropyridine
This protocol describes a common method for the synthesis of 3-hydroxy-2-nitropyridine, a key intermediate. The procedure is based on the nitration of 3-hydroxypyridine.[7]
Objective: To synthesize 3-hydroxy-2-nitropyridine from 3-hydroxypyridine.
Materials:
-
3-hydroxypyridine (10g)
-
Ethyl acetate (80mL + small amount for washing)
-
Potassium nitrate (KNO₃) (4.2g)
-
Acetic anhydride (21mL)
-
Saturated sodium hydroxide (NaOH) solution
-
Activated carbon
-
Anhydrous magnesium sulfate (MgSO₄)
-
250mL three-necked flask
-
Magnetic stirrer with heating
-
Suction filtration apparatus
-
Rotary evaporator
-
Drying oven
Procedure:
-
Reaction Setup: In a 250mL three-necked flask, combine 10g of 3-hydroxypyridine, 80mL of ethyl acetate, 4.2g of KNO₃, and 21mL of acetic anhydride.
-
Reaction: Heat the mixture to 45°C with magnetic stirring. Allow the reaction to proceed to completion at this temperature.
-
Cooling and Filtration: Once the reaction is complete, cool the flask to room temperature. Filter the mixture using suction filtration and wash the collected solids with a small amount of ethyl acetate 1-2 times.
-
Neutralization and Extraction: Take the filtrate and adjust the pH to neutral using a saturated NaOH solution. Extract the neutralized solution with ethyl acetate 3-4 times.
-
Decolorization and Drying: Combine the ethyl acetate extracts and add activated carbon. Heat the mixture under reflux for 1 hour. Cool the solution and filter to remove the activated carbon. Take the resulting filtrate and dry it over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent. Concentrate the filtrate on a rotary evaporator to remove the solvent.
-
Final Product: Dry the resulting solid in a drying oven to obtain 3-hydroxy-2-nitropyridine. The expected yield is approximately 81% (11.9g).[7]
Self-Validation: The purity of the final product can be confirmed by measuring its melting point (expected: 69-71°C) and by analytical techniques such as Gas Chromatography (GC) or NMR spectroscopy to confirm the structure.[7][13][14]
Conclusion
Mono-nitrated pyridinols are a cornerstone of modern synthetic chemistry, providing access to a wide array of valuable compounds. The choice of isomer is a critical strategic decision, dictated by the desired reaction pathway and final product. 3-Hydroxy-2-nitropyridine is highly effective for synthesizing anti-proliferative agents and dyes, while 2-hydroxy-5-nitropyridine and its derivatives are mainstays in the production of antimicrobial and insecticidal compounds. Meanwhile, 3-hydroxy-4-nitropyridine and This compound are frequently employed in the development of agrochemicals and pharmaceuticals for neurological conditions. Understanding the distinct reactivity conferred by each isomeric arrangement allows researchers to more effectively design and execute synthetic strategies for novel, high-value molecules.
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Assessing the Influence of the Hydroxyl Group Position on the Reactivity of Nitropyridines: A Comparative Guide
<
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of functional groups on the pyridine ring is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of substituted pyridines, hydroxynitropyridines represent a particularly intriguing class of compounds. The interplay between the electron-donating hydroxyl (-OH) group and the strongly electron-withdrawing nitro (-NO₂) group creates a unique electronic landscape that profoundly dictates the molecule's reactivity. This guide provides an in-depth analysis of how the positional isomerism of the hydroxyl group on a nitropyridine scaffold influences its chemical behavior, with a focus on nucleophilic aromatic substitution (SNAr) reactions.
Theoretical Framework: Electronic Tug-of-War in Hydroxynitropyridines
The pyridine ring is inherently electron-deficient due to the greater electronegativity of the nitrogen atom compared to carbon. This nitrogen atom inductively withdraws electron density from the ring carbons, making pyridine and its derivatives generally less reactive towards electrophilic aromatic substitution than benzene but more susceptible to nucleophilic attack.[1][2]
The introduction of a nitro group, a potent electron-withdrawing group through both inductive and resonance effects (-I, -M), further deactivates the ring towards electrophiles and significantly activates it for nucleophilic aromatic substitution, especially when positioned at the 2- or 4-positions.[3][4] The nitro group delocalizes the negative charge of the Meisenheimer complex intermediate formed during SNAr, thereby stabilizing it and facilitating the reaction.[5]
Conversely, the hydroxyl group is a versatile substituent with a dual electronic nature. It is inductively electron-withdrawing (-I) but a strong resonance electron-donating group (+M).[6] In an aqueous or protic environment, the hydroxyl group can also exist in its deprotonated, anionic form (phenoxide-like), which is an even more powerful electron-donating group. The position of the -OH group relative to the nitro group and the pyridine nitrogen is therefore critical in determining the overall electronic distribution and, consequently, the reactivity of the molecule.
Positional Isomers: A Comparative Reactivity Analysis
The reactivity of hydroxynitropyridine isomers in SNAr reactions is a direct consequence of the interplay of these electronic effects. The most reactive positions for nucleophilic attack on the pyridine ring are the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.[7]
Let's consider the common example of chloronitropyridines reacting with a nucleophile, and how an additional hydroxyl group at various positions would modulate this reactivity.
Case Study: Reactivity of Hydroxy-Substituted 2-Chloro-5-Nitropyridine Isomers
| Isomer | -OH Position Relative to -NO₂ | Expected Relative Reactivity in SNAr | Rationale |
| 2-Chloro-3-hydroxy-5-nitropyridine | ortho | High | The hydroxyl group at the 3-position can exert its +M effect, donating electron density into the ring. This effect, however, is less impactful on the stability of the Meisenheimer complex where the negative charge is primarily delocalized by the nitro group and the ring nitrogen. The proximity of the hydroxyl group might also facilitate intramolecular catalysis in some cases. |
| 2-Chloro-4-hydroxy-5-nitropyridine | meta | Moderate | The hydroxyl group at the 4-position can donate electron density through resonance to the 2- and 6-positions. This donation to the reaction center (C2) would decrease the electrophilicity of the carbon, potentially slowing down the initial nucleophilic attack. |
| 2-Chloro-6-hydroxy-5-nitropyridine | para | Low | The hydroxyl group at the 6-position is para to the nitro group and ortho to the reaction center. Its strong +M effect will significantly increase electron density at the 2-position, making it less electrophilic and thus less susceptible to nucleophilic attack. This isomer is expected to be the least reactive of the three. |
It is crucial to note that these are generalized predictions. The actual reaction rates will also be influenced by factors such as the nature of the nucleophile, the solvent, and the pH of the reaction medium, which can affect the protonation state of the hydroxyl group and the pyridine nitrogen.
Experimental Validation: Quantifying Reactivity
To empirically determine the influence of the hydroxyl group's position, kinetic studies are indispensable. A common method involves monitoring the progress of a nucleophilic aromatic substitution reaction using UV-Vis spectrophotometry.
Representative Experimental Protocol: Kinetic Analysis of the Reaction of Hydroxy-2-chloro-5-nitropyridine Isomers with a Nucleophile (e.g., Piperidine)
This protocol outlines a general procedure for comparing the reaction rates of the different isomers.
1. Materials and Reagents:
-
Hydroxy-2-chloro-5-nitropyridine isomers (e.g., 2-chloro-3-hydroxy-5-nitropyridine, 2-chloro-4-hydroxy-5-nitropyridine, 2-chloro-6-hydroxy-5-nitropyridine)
-
Nucleophile (e.g., piperidine)
-
Solvent (e.g., Methanol, DMSO)
-
Buffer solutions to maintain constant pH
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
2. Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the hydroxynitropyridine isomers and the nucleophile in the chosen solvent.
-
Determination of λmax: Record the UV-Vis spectra of the reactants and the expected product to identify a wavelength (λmax) where the product absorbs significantly more than the reactants.
-
Kinetic Runs: a. Equilibrate the spectrophotometer's cell holder to the desired reaction temperature. b. In a cuvette, mix the hydroxynitropyridine isomer solution and the buffer. c. Initiate the reaction by adding the nucleophile solution and start recording the absorbance at λmax over time. d. Ensure pseudo-first-order conditions by using a large excess of the nucleophile.
-
Data Analysis: a. Plot ln(A∞ - At) versus time, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. b. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (kobs). c. The second-order rate constant (k₂) can be calculated by dividing kobs by the concentration of the nucleophile. d. Repeat the experiment for each isomer under identical conditions.
For a more in-depth kinetic study, the Hammett equation can be employed to correlate reaction rates with substituent constants, providing a quantitative measure of the electronic effects of the hydroxyl group at different positions.[8][9]
Visualizing the Experimental Workflow
Caption: Workflow for the kinetic analysis of hydroxynitropyridine reactivity.
Mechanistic Insights: The Role of the Hydroxyl Group
The position of the hydroxyl group can influence the reaction mechanism beyond simple electronic activation or deactivation.
Intramolecular Hydrogen Bonding and Catalysis
A hydroxyl group positioned ortho to the reaction center (e.g., in 2-chloro-3-hydroxy-5-nitropyridine) can potentially stabilize the transition state through hydrogen bonding with the incoming nucleophile or the leaving group. This can lead to an enhancement of the reaction rate.
Tautomerism
Hydroxypyridines can exist in equilibrium with their pyridone tautomers. The position of this equilibrium is highly dependent on the substitution pattern and the solvent. The pyridone tautomer will have a significantly different electronic structure and reactivity profile compared to the hydroxypyridine form. For instance, a 2-hydroxypyridine exists predominantly as the 2-pyridone tautomer. This tautomerism must be considered when interpreting reactivity data.
Visualizing the SNAr Mechanism
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion and Future Directions
The position of the hydroxyl group on a nitropyridine ring is a powerful determinant of its reactivity, particularly in nucleophilic aromatic substitution reactions. A thorough understanding of the interplay between the inductive and resonance effects of the hydroxyl and nitro groups, combined with considerations of potential intramolecular interactions and tautomerism, is essential for predicting and controlling the outcomes of chemical transformations.
For researchers in drug development, this knowledge is critical for the rational design of synthetic routes and the fine-tuning of the electronic properties of lead compounds to optimize their biological activity and pharmacokinetic profiles. The comparative kinetic analysis of hydroxynitropyridine isomers provides a robust framework for building structure-activity relationships and advancing the synthesis of novel, functionalized pyridine derivatives.
Future research in this area could explore the use of computational chemistry to model the reaction pathways and transition states for different isomers, providing a deeper theoretical understanding to complement experimental findings. Additionally, investigating the reactivity of these isomers under a broader range of reaction conditions, including different solvents and catalysts, will further expand their synthetic utility.
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Um, I. H., Jeon, S. E., & Kim, K. H. (2005). Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. Organic & Biomolecular Chemistry, 3(19), 3533-3538. [Link]
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El-Sabaawi, S., & El-Nahas, A. M. (2018). Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. International Journal of Chemical Kinetics, 50(12), 896-906. [Link]
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Samuni, A., et al. (2002). Kinetics and Mechanism of Hydroxyl Radical and OH-Adduct Radical Reactions with Nitroxides and with Their Hydroxylamines. Journal of the American Chemical Society, 124(29), 8719-8724. [Link]
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-
National Institutes of Health. (n.d.). Chemoselective Hydroxyl Group Transformation: An Elusive Target. [Link]
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-
Gutteridge, J. M. (1987). Reactivity of hydroxyl and hydroxyl-like radicals discriminated by release of thiobarbituric acid-reactive material from deoxy sugars, nucleosides and benzoate. The Biochemical journal, 243(3), 709–714. [Link]
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Glazier, J. A. (2022, September 7). ENG340/542 Network Modeling Lecture 3, Reaction Kinetics Mass-Action Steady States, September 6 2022 [Video]. YouTube. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy-3-nitropyridine
This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of 4-Hydroxy-3-nitropyridine (CAS No. 5435-54-1). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere compliance, embedding best practices within a framework of chemical causality to ensure every step is understood and executed with precision.
Executive Summary: The Critical Imperative
This compound is not a benign laboratory reagent; it is a nitrated organic compound that presents significant health and safety risks if mishandled. Improper disposal can lead to dangerous chemical reactions, environmental contamination, and regulatory non-compliance. The core directive for this compound is unambiguous: under no circumstances should this compound or its solutions be disposed of via sanitary sewer systems (i.e., poured down the sink) .[1][2] All waste containing this chemical must be segregated, contained, and transferred to a licensed hazardous waste disposal facility.[1][3]
Hazard Identification and Risk Assessment
A thorough understanding of the "why" behind a protocol is the foundation of a safe laboratory environment. The specific hazards of this compound dictate the stringent disposal procedures required.
Intrinsic Chemical Hazards
This compound is classified with multiple hazard statements, indicating its potential to cause harm upon exposure:
-
Serious Eye Irritation: Direct contact can cause significant and potentially lasting damage to the eyes.[3][4]
-
Respiratory Irritation: Inhalation of the dust or aerosols can irritate the respiratory system.[3][5]
-
Harmful if Swallowed or Inhaled: The substance poses a toxicological risk if ingested or breathed in.[5]
The Nitro-Group Causality: Understanding Reactivity
The presence of the nitro group (-NO₂) on the pyridine ring is a critical factor. Organic nitro compounds are high-energy molecules and must be treated with caution. While this compound itself is not listed as explosive, nitro compounds as a class can be incompatible with a range of substances and may react violently, particularly with strong oxidizing or reducing agents, or upon heating.[6][7] Furthermore, mixing nitrated compounds with other chemicals, especially in a sealed waste container, can lead to exothermic reactions and dangerous pressure buildup.[8]
Incompatibility Data
Segregation is the most critical step in preventing laboratory accidents. Mixing this compound waste with incompatible chemicals can trigger violent reactions.[8] Store this waste separately from the materials listed in the table below.
| Incompatible Chemical Class | Potential Hazard of Mixing | Rationale and References |
| Strong Oxidizing Agents | Fire, Explosion, Heat Generation | Nitrated organic compounds can react violently with oxidizers (e.g., perchlorates, nitrates, peroxides).[9][10][11] |
| Strong Acids (especially Nitric Acid) | Violent Reaction, Toxic Gas, Over-pressurization | Nitric acid, in particular, can form highly reactive and potentially explosive mixtures with organic materials.[8][12] |
| Strong Bases | Exothermic Reaction | Can cause vigorous, heat-generating reactions. |
| Reducing Agents | Fire, Explosion | May initiate a rapid and uncontrolled redox reaction. |
| Acid Chlorides | Violent Reaction | Incompatible with pyridine derivatives.[9] |
Pre-Disposal Operations: Immediate Safety Protocols
Before handling the chemical for any purpose, including disposal, ensure the following controls are in place.
Required Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1] A face shield should be worn in conjunction with goggles when there is a splash hazard.[9]
-
Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile) and a lab coat.[4][9] Ensure clothing is fire-resistant if handling large quantities.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved full-face respirator with appropriate cartridges.[1][3]
Engineering Controls
All handling of this compound, including weighing, transferring, and preparing waste containers, must be conducted within a properly functioning laboratory chemical fume hood.[2][12] This is crucial to minimize inhalation exposure and contain any potential spills. Facilities must also be equipped with an accessible eyewash station and safety shower.[2][12]
Spill Management Protocol
-
Evacuate & Secure: Alert personnel in the immediate area and remove all sources of ignition.[4][13]
-
Don PPE: Wear the full PPE described in section 3.1.
-
Containment: For small spills of the solid material, carefully sweep or vacuum the material and place it into a suitable, labeled hazardous waste container.[2] Avoid actions that generate dust.[14] Use non-sparking tools.[13]
-
Decontaminate: Clean the spill area thoroughly.
-
Disposal: The collected spill material must be disposed of as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) department.
Standard Operating Procedure (SOP): Waste Segregation and Containment
This protocol ensures that waste is collected safely, correctly identified, and stored pending pickup by EHS or a licensed contractor.
Waste Classification
Any this compound, whether in its pure solid form, in solution, or as contaminated labware (e.g., weigh boats, gloves, pipette tips), is classified as a hazardous waste.[2][15] US EPA guidelines for this classification are listed in 40 CFR Parts 261.3.[2][10]
Step-by-Step Containment Protocol
-
Select the Correct Container:
-
For Solid Waste: Use a clearly labeled, sealable, and compatible container (e.g., a high-density polyethylene (HDPE) jar).
-
For Contaminated Labware: Use a designated hazardous waste bag or container for solid waste.
-
For Solutions: Use a sealable, airtight, and compatible waste container (e.g., an HDPE carboy). Do not use metal containers.
-
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container. Fill in all required information:
-
Full Chemical Name: "Waste this compound"
-
List all constituents, including solvents and their approximate percentages.
-
Hazard identification (e.g., "Irritant," "Toxic").
-
Accumulation Start Date.
-
Principal Investigator and Laboratory information.
-
-
Segregate the Waste:
-
Contain the Waste:
-
Store the Container:
Disposal Workflow and Decision Logic
The following diagram illustrates the procedural flow from the point of waste generation to its final, safe disposal.
Caption: Decision workflow for the safe segregation and disposal of this compound waste.
Final Disposal and Manifesting
Once your waste container is full or your project is complete, you must arrange for its removal. This is typically handled by your institution's Environmental Health & Safety (EHS) department. They will coordinate with a licensed and certified hazardous waste contractor for transportation and final disposal. The preferred method of destruction for this type of chemical is controlled incineration at a permitted facility, which ensures complete breakdown into less harmful components.[1]
Emergency Procedures: In Case of Exposure
Immediate and correct first aid is critical.
-
After Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2]
-
After Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing any contaminated clothing.[2] Seek medical attention if irritation develops or persists.[4]
-
After Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[2][17] Seek immediate medical attention.
-
After Ingestion: Wash the mouth out with water. Do not induce vomiting. Seek immediate medical attention.[2]
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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-
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
